molecular formula C11H11NO2 B2806595 5,7-dimethyl-1H-indole-2-carboxylic Acid CAS No. 221675-45-2

5,7-dimethyl-1H-indole-2-carboxylic Acid

Katalognummer: B2806595
CAS-Nummer: 221675-45-2
Molekulargewicht: 189.214
InChI-Schlüssel: YMOJFBVIUIJKJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-dimethyl-1H-indole-2-carboxylic Acid is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.214. The purity is usually 95%.
BenchChem offers high-quality 5,7-dimethyl-1H-indole-2-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-dimethyl-1H-indole-2-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5,7-dimethyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-6-3-7(2)10-8(4-6)5-9(12-10)11(13)14/h3-5,12H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOJFBVIUIJKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(N2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221675-45-2
Record name 5,7-dimethyl-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 5,7-Dimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 5,7-dimethyl-1H-indole-2-carboxylic acid , a critical scaffold in medicinal chemistry (e.g., for HIV-1 integrase inhibitors and glutamate receptor antagonists).

This guide prioritizes the Japp-Klingemann / Fischer Indole pathway.[1] This route is selected for its scalability, the high availability of the 2,4-dimethylaniline precursor, and its regiospecificity, which avoids the isomer mixtures often seen in other indole syntheses.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 5,7-Dimethyl-1H-indole-2-carboxylic acid Primary Application: Pharmaceutical intermediate (e.g., substituted indole-2-carboxamides). Selected Pathway: Japp-Klingemann coupling followed by Fischer Cyclization.

Why this Route?

While the Reissert synthesis (via o-nitrotoluene) is a classic method for indole-2-carboxylates, it requires 2-nitro-1,3,5-trimethylbenzene (nitromesitylene) and involves a variable reductive cyclization step. The Japp-Klingemann/Fischer route offers superior control:

  • Regiocontrol: Starting from 2,4-dimethylaniline forces cyclization at the only open ortho position (C6), guaranteeing the 5,7-dimethyl substitution pattern.

  • Scalability: The diazonium coupling and subsequent acid-catalyzed cyclization are robust reactions suitable for multi-gram to kilogram scales.

  • Cost-Efficiency: 2,4-Dimethylaniline (2,4-xylidine) is a high-volume commodity chemical.

Retrosynthetic Logic

The target molecule is disconnected at the N1-C2 and C3-C3a bonds (Fischer disconnection).

  • Precursor A: 2,4-Dimethylaniline (Provides the A-ring and N).

  • Precursor B: Ethyl 2-methylacetoacetate (Provides C2, C3, and the carboxylate moiety via Japp-Klingemann cleavage).

Retrosynthesis Target 5,7-Dimethyl-1H-indole-2-carboxylic acid Intermediate Ethyl Pyruvate 2-(2,4-Dimethylphenyl)hydrazone Target->Intermediate Hydrolysis & Fischer Cyclization Precursors 2,4-Dimethylaniline + Ethyl 2-methylacetoacetate Intermediate->Precursors Japp-Klingemann Reaction

Figure 1: Retrosynthetic disconnection showing the conversion of 2,4-xylidine to the target indole.

Detailed Synthesis Protocol

Phase 1: Japp-Klingemann Reaction (Preparation of the Hydrazone)

This step involves the diazotization of 2,4-dimethylaniline and its coupling with ethyl 2-methylacetoacetate. Under basic conditions, the intermediate azo-ester undergoes nucleophilic attack by hydroxide, leading to the loss of the acetyl group (Japp-Klingemann cleavage) to yield the hydrazone.

Reagents:

  • 2,4-Dimethylaniline (1.0 equiv)

  • Sodium Nitrite (

    
    , 1.1 equiv)
    
  • Hydrochloric Acid (conc.[2]

    
    )
    
  • Ethyl 2-methylacetoacetate (1.0 equiv)

  • Potassium Hydroxide (

    
    ) or Sodium Acetate (
    
    
    
    )
  • Ethanol (

    
    )[3]
    

Protocol:

  • Diazotization:

    • Dissolve 2,4-dimethylaniline in a mixture of conc.

      
       (2.5 equiv) and water. Cool to 0–5 °C in an ice bath.
      
    • Add a solution of

      
       in water dropwise, maintaining the temperature below 5 °C. Stir for 30 min to ensure complete formation of the diazonium salt (
      
      
      
      ).
  • Coupling & Cleavage:

    • In a separate vessel, dissolve ethyl 2-methylacetoacetate in ethanol containing

      
       (aq). Cool to 0 °C.
      
    • Slowly add the cold diazonium salt solution to the alkaline ester solution over 30–45 minutes. The pH should be maintained around 8–9 (use

      
       buffer if necessary).
      
    • Mechanism Note: The diazonium ion attacks the activated

      
      -carbon. The resulting azo-intermediate loses the acetyl group due to hydroxide attack, yielding ethyl 2-(2-(2,4-dimethylphenyl)hydrazono)propanoate .
      
  • Isolation:

    • The hydrazone typically precipitates as a solid or oil. Extract with diethyl ether or ethyl acetate if oily.

    • Wash the organic layer with water and brine. Dry over

      
       and concentrate.
      
    • Yield Target: 85–95%.

Phase 2: Fischer Indole Cyclization

The hydrazone is cyclized using a Lewis acid or protic acid. Polyphosphoric acid (PPA) is the preferred medium for this transformation as it serves as both solvent and catalyst, driving the reaction to completion with fewer side products.

Reagents:

  • Hydrazone Intermediate (from Phase 1)[4]

  • Polyphosphoric Acid (PPA) (10–20 parts by weight)

Protocol:

  • Cyclization:

    • Heat PPA to 80–90 °C in a reaction vessel equipped with mechanical stirring (PPA is viscous).

    • Add the hydrazone portion-wise to the hot PPA. The reaction is exothermic; control addition rate to maintain temperature between 90–110 °C.

    • Stir at 100 °C for 1–2 hours. Monitor by TLC (disappearance of hydrazone).

  • Quenching:

    • Cool the mixture to ~60 °C.

    • Pour the reaction mass onto crushed ice/water with vigorous stirring. The PPA will hydrolyze and dissolve, precipitating the crude indole ester.

  • Purification:

    • Filter the solid precipitate. Wash thoroughly with water to remove acid traces.

    • Recrystallize from ethanol or an ethanol/water mixture.

    • Product: Ethyl 5,7-dimethyl-1H-indole-2-carboxylate.

Phase 3: Saponification (Ester Hydrolysis)

The final step converts the ethyl ester to the free carboxylic acid.

Reagents:

  • Ethyl 5,7-dimethyl-1H-indole-2-carboxylate

  • Sodium Hydroxide (

    
    , 2M aqueous)
    
  • Methanol (

    
    ) or Ethanol
    

Protocol:

  • Hydrolysis:

    • Suspend the ester in methanol. Add 2M

      
       (3 equiv).
      
    • Reflux the mixture for 2–4 hours until the solution becomes clear (indicating ester consumption).

  • Acidification:

    • Concentrate the solvent under reduced pressure.[2]

    • Dilute the residue with water.[5]

    • Acidify carefully with 1M

      
       to pH 2–3. The carboxylic acid will precipitate.
      
  • Final Isolation:

    • Filter the white/off-white solid. Wash with cold water.

    • Dry in a vacuum oven at 50 °C.

    • Final Yield: >90% for this step.

Pathway Visualization & Mechanism

The following diagram illustrates the molecular transformations and the logic of the Fischer cyclization mechanism, specifically highlighting the [3,3]-sigmatropic rearrangement that forms the C3-C3a bond.

Pathway Start 2,4-Dimethylaniline (Starting Material) Diazo Diazonium Salt (Ar-N2+) Start->Diazo NaNO2, HCl, 0°C Coupling Japp-Klingemann Coupling (+ Ethyl 2-methylacetoacetate) Diazo->Coupling Hydrazone Hydrazone Intermediate (Ethyl 2-(2,4-dimethylphenyl)hydrazonopropanoate) Coupling->Hydrazone - Acetyl Group Enehydrazine Ene-hydrazine Tautomer Hydrazone->Enehydrazine Tautomerization (Acid Cat.) Sigmatropic [3,3]-Sigmatropic Rearrangement (New C-C Bond Formation) Enehydrazine->Sigmatropic Rate Determining Step IndoleEster Ethyl 5,7-dimethyl-1H-indole-2-carboxylate Sigmatropic->IndoleEster - NH3 (Cyclization) FinalProduct 5,7-Dimethyl-1H-indole-2-carboxylic acid IndoleEster->FinalProduct NaOH/MeOH, then HCl

Figure 2: Step-by-step reaction pathway from aniline precursor to final carboxylic acid.

Key Experimental Data & Troubleshooting

Quantitative Summary
ParameterJapp-Klingemann StepFischer CyclizationHydrolysis
Reagents 2,4-Xylidine,

, Ethyl 2-methylacetoacetate
PPA (Polyphosphoric Acid)

,

Temperature 0–5 °C (Diazo), <10 °C (Coupling)90–110 °CReflux (~65–70 °C)
Time 1 h (Diazo) + 1 h (Coupling)1–2 h2–4 h
Typical Yield 85–95%60–75%90–95%
Purification Extraction / WashingRecrystallization (EtOH)Acid precipitation
Expert Troubleshooting
  • Regio-isomer Contamination: The use of 2,4-dimethylaniline is critical. The methyl group at position 2 blocks one ortho site, forcing cyclization at position 6. If you observe isomeric mixtures, verify the purity of the starting aniline (ensure no 2,5- or 3,4- isomers).

  • Incomplete Cyclization: If the hydrazone remains after 2 hours in PPA, increase the temperature to 110 °C. Ensure vigorous mechanical stirring as PPA is highly viscous and poor mixing leads to local overheating or unreacted material.

  • Decarboxylation: Avoid excessive heating during the hydrolysis step. Indole-2-carboxylic acids can decarboxylate to the parent indole (5,7-dimethylindole) at high temperatures (>200 °C) or under prolonged vigorous acidic reflux.

References

  • Japp, F. R.; Klingemann, F. (1887).[1] "Ueber Benzolazo- und Benzolhydrazofettsäuren". Berichte der deutschen chemischen Gesellschaft, 20(2), 2942–2944. Link

  • Robinson, B. (1963). "The Fischer Indole Synthesis".[1][4][6][7] Chemical Reviews, 63(4), 373–401. Link

  • Johnson, J. R.; et al. (1959). "Indole-2-carboxylic acid, ethyl ester".[3][8][9] Organic Syntheses, Coll.[1][8][10] Vol. 4, p.496. (Demonstrates the general Reissert/Fischer methodologies for 2-carboxylates). Link

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis". Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Zhao, D.; et al. (2014). "Recent advances in the synthesis of indoles". Chemical Reviews, 114(10), 5250-5290. (Modern review of catalytic methods including Fischer updates). Link

Sources

Technical Guide: 5,7-Dimethyl-1H-indole-2-carboxylic Acid

[1]

Executive Summary

5,7-Dimethyl-1H-indole-2-carboxylic acid is a substituted indole derivative serving as a critical scaffold in medicinal chemistry. It is primarily utilized as a pharmacophore for designing HIV-1 integrase strand transfer inhibitors (INSTIs) and anti-parasitic agents (specifically against Trypanosoma cruzi). Its structural rigidity and ability to chelate divalent metal ions (Mg²⁺) within enzyme active sites make it a high-value intermediate for fragment-based drug discovery.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

Property Data
CAS Number 221675-45-2
IUPAC Name 5,7-dimethyl-1H-indole-2-carboxylic acid
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Physical State Off-white to beige solid
Solubility Low in water; soluble in DMSO, MeOH, DMF
pKa (Predicted) ~3.5 (Carboxylic acid), ~16 (Indole NH)
Key Derivative Ethyl ester (CAS: 59549-49-4)
Structural Significance

The 5,7-dimethyl substitution pattern provides unique steric bulk and lipophilicity compared to the unsubstituted indole. The C2-carboxylic acid group acts as a hydrogen bond donor/acceptor and a metal chelator, essential for binding to metalloenzyme active sites.

Synthetic Pathways (Protocols)[12][13]

Method A: Fischer Indole Synthesis (Primary Route)

This is the most robust industrial and laboratory method, utilizing 2,4-dimethylphenylhydrazine and ethyl pyruvate .

Reaction Logic:

The Fischer synthesis relies on a [3,3]-sigmatropic rearrangement. The electron-donating methyl groups at positions 2 and 4 of the hydrazine (becoming positions 5 and 7 on the indole) facilitate the cyclization but may require careful temperature control to avoid polymerization.

Step-by-Step Protocol:
  • Hydrazone Formation:

    • Dissolve 2,4-dimethylphenylhydrazine hydrochloride (1.0 eq) in ethanol.

    • Add ethyl pyruvate (1.1 eq) dropwise at room temperature.

    • Stir for 1–2 hours. The hydrazone intermediate often precipitates; filter and dry.

  • Cyclization (Indolization):

    • Suspend the hydrazone in Polyphosphoric Acid (PPA) or ZnCl₂/Acetic Acid .

    • Heat to 100–110°C for 2–4 hours. Critical Step: Monitor by TLC; overheating causes tar formation.

    • Pour the reaction mixture onto crushed ice. The ethyl ester intermediate (CAS 59549-49-4) will precipitate.

  • Hydrolysis to Acid:

    • Dissolve the ester in THF/Water (1:1) .

    • Add LiOH (3.0 eq) and stir at 60°C for 4 hours.

    • Acidify with 1M HCl to pH 2. The title compound (Acid) precipitates as a solid.

    • Purification: Recrystallization from ethanol/water.

Method B: Reissert Synthesis (Alternative)

Useful when hydrazine starting materials are unavailable. Involves the condensation of 2,4-dimethyl-1-nitrobenzene with diethyl oxalate in the presence of a strong base (KOtBu), followed by reductive cyclization (Zn/AcOH).

Visualization: Fischer Indole Synthesis Workflow

FischerSynthesisStart2,4-Dimethyl-phenylhydrazineInter1HydrazoneIntermediateStart->Inter1+ ReagentReagentEthyl PyruvateReagent->Inter1Cyclization[3,3]-SigmatropicRearrangement(PPA/Heat)Inter1->Cyclization- NH3EsterEthyl 5,7-dimethyl-indole-2-carboxylateCyclization->EsterCyclizationHydrolysisHydrolysis(LiOH/THF)Ester->HydrolysisFinal5,7-Dimethyl-1H-indole-2-carboxylic Acid(CAS 221675-45-2)Hydrolysis->FinalAcidification

Caption: Step-wise synthesis of 5,7-dimethyl-1H-indole-2-carboxylic acid via Fischer Indolization.

Medicinal Chemistry Applications

A. HIV-1 Integrase Inhibitors

The indole-2-carboxylic acid moiety is a validated scaffold for inhibiting HIV-1 Integrase (IN). The enzyme requires two Mg²⁺ ions in its catalytic core to process viral DNA.

  • Mechanism: The C2-carboxylic acid and the indole nitrogen (or adjacent substituents) form a tridentate chelation complex with the Mg²⁺ ions, displacing the viral DNA substrate.

  • SAR Insight: The 5,7-dimethyl substitution fills the hydrophobic pocket adjacent to the active site, improving binding affinity compared to the unsubstituted analog.

B. Anti-Trypanosoma cruzi Agents (Chagas Disease)

Amide derivatives of 5,7-dimethyl-1H-indole-2-carboxylic acid have shown potency against Trypanosoma cruzi amastigotes.

  • Lead Optimization: Coupling the acid with (6-morpholinopyridin-3-yl)methanamine yields inhibitors with pEC50 > 5.5.

  • Role: The indole core acts as a rigid linker, positioning the amide and the hydrophobic tail for optimal interaction with the parasite's target proteins.

C. NMDA Receptor Antagonism (Glycine Site)

While 4,6-dichloroindole-2-carboxylic acid (GV150526) is the classic antagonist for the glycine site of the NMDA receptor, the 5,7-dimethyl analog serves as a probe to study the steric constraints of the glycine binding pocket. The methyl groups test the tolerance of the hydrophobic regions surrounding the agonist binding site.

Analytical Characterization (Self-Validation)

To validate the synthesis of CAS 221675-45-2, ensure the following spectral signatures:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 11.5–12.0 ppm (s, 1H): Indole N-H (Broad, exchangeable).

    • δ 12.5–13.0 ppm (s, 1H): Carboxylic acid O-H (Very broad).

    • δ 7.0–7.5 ppm (s/d): Aromatic protons.[1] Crucially, look for a singlet at C3 (approx. δ 7.1) to confirm the 2-position is substituted.

    • δ 2.3–2.4 ppm (s, 6H): Two distinct methyl singlets (C5-CH₃ and C7-CH₃).

  • Mass Spectrometry (ESI):

    • [M+H]⁺: 190.1

    • [M-H]⁻: 188.1 (Negative mode is often more sensitive for carboxylic acids).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]

  • Handling: Use standard PPE (gloves, goggles). The compound is stable at room temperature but should be stored away from strong oxidizing agents.

  • Storage: Keep in a cool, dry place. The ethyl ester precursor is more shelf-stable than the free acid.

References

  • PubChem. "5,7-dimethyl-1H-indole-2-carboxylic acid (Compound)." National Library of Medicine. Link

  • Amerigo Scientific. "5,7-Dimethyl-1H-indole-2-carboxylic acid Product Page." Amerigo Scientific Chemicals. Link

  • Wermuth, C. G., et al. "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity." Journal of Medicinal Chemistry. Link

  • Liao, C., et al. "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." RSC Advances. Link

  • GuideChem. "Ethyl 5,7-dimethyl-1H-indole-2-carboxylate CAS 59549-49-4 Details." GuideChem. Link

biological activity of 5,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 5,7-Dimethyl-1H-indole-2-carboxylic Acid Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists[1]

From NMDA Receptor Probe to Anti-Infective Scaffold

Executive Summary

5,7-Dimethyl-1H-indole-2-carboxylic acid (CAS: 16382-15-3 for ethyl ester precursor; acid form is a derivative) is a privileged bicyclic scaffold in medicinal chemistry.[1] While often overshadowed by its halogenated congeners (e.g., 5,7-dichlorokynurenic acid) in neuropharmacology, the 5,7-dimethyl analog occupies a critical niche as a steric probe and a lipophilic pharmacophore .

Its biological utility is bifurcated:

  • Neuroscience: It acts as a competitive antagonist at the strychnine-insensitive glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[1] It serves as a vital SAR (Structure-Activity Relationship) comparator to distinguish between steric bulk and electronic effects in ligand binding.[1]

  • Infectious Disease: It functions as a high-potency scaffold for next-generation inhibitors of Trypanosoma cruzi (Chagas disease) and HIV-1 Integrase, where its lipophilic 5,7-substitution pattern enhances membrane permeability and hydrophobic pocket occupancy.[1]

Chemical Profile & Synthesis[2][3][4][5][6][7]

The compound features an indole core substituted at the C5 and C7 positions with methyl groups, enhancing lipophilicity compared to the parent indole-2-carboxylic acid.[1] The C2 carboxylic acid is the critical "warhead" for hydrogen bonding or metal chelation.[1]

Synthesis Protocol: Modified Fischer Indole Synthesis

The most robust route for generating 5,7-dimethyl-1H-indole-2-carboxylic acid utilizes the Fischer Indole Synthesis.[1] This method prevents the regiochemical ambiguity often seen in other cyclization methods.[1]

Reagents:

  • 3,5-Dimethylphenylhydrazine hydrochloride

  • Ethyl pyruvate[1]

  • Polyphosphoric acid (PPA) or Zinc chloride (

    
    )[1]
    
  • Ethanol (EtOH)[1]

  • Sodium Hydroxide (NaOH)[1]

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve 3,5-dimethylphenylhydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in absolute EtOH. Reflux for 2 hours. Cool to precipitate the hydrazone intermediate.[1] Filter and dry.[1]

  • Cyclization (Indole Formation): Suspend the hydrazone in PPA (10 parts by weight). Heat to 100–110°C with vigorous mechanical stirring for 3 hours. The reaction mixture will darken significantly.[1]

  • Quenching: Pour the hot reaction mixture onto crushed ice/water with rapid stirring to precipitate the crude ethyl ester (Ethyl 5,7-dimethylindole-2-carboxylate).

  • Hydrolysis: Resuspend the ester in EtOH/H2O (3:1). Add NaOH (3.0 eq) and reflux for 4 hours.

  • Isolation: Acidify the solution to pH 2 with 1M HCl. The title compound, 5,7-dimethyl-1H-indole-2-carboxylic acid, will precipitate as a solid.[1] Recrystallize from aqueous ethanol.

Visualization: Synthesis Workflow

SynthesisWorkflow Start 3,5-Dimethylphenylhydrazine + Ethyl Pyruvate Hydrazone Hydrazone Intermediate Start->Hydrazone -H2O Cyclization Fischer Cyclization (PPA, 110°C) Hydrazone->Cyclization Sigmatropic Rearrangement Ester Ethyl 5,7-dimethylindole- 2-carboxylate Cyclization->Ester -NH3 Hydrolysis Hydrolysis (NaOH, Reflux) Ester->Hydrolysis Final 5,7-Dimethyl-1H-indole- 2-carboxylic Acid Hydrolysis->Final Acidification

Caption: Step-wise Fischer Indole Synthesis pathway for generating the target acid scaffold.

Pharmacological Mechanisms[1][8]

A. NMDA Receptor Antagonism (Glycine Site)

The NMDA receptor requires the co-agonist glycine for activation.[1][2][3] Indole-2-carboxylic acids are competitive antagonists at this glycine site (specifically the NR1 subunit).[1]

  • Mechanism: The C2-carboxylate mimics the carboxylate of glycine, forming an ionic bond with Arg260 in the NR1 subunit.[1] The indole ring acts as a scaffold to place substituents into a hydrophobic pocket.[1]

  • SAR Insight (Methyl vs. Chloro):

    • 5,7-Dichloro derivative (5,7-DCK): High potency (Ki ≈ 40–60 nM).[1] The chlorine atoms are electron-withdrawing (increasing NH acidity) and lipophilic.[1]

    • 5,7-Dimethyl derivative: Moderate potency (Ki ≈ µM range).[1] The methyl groups provide similar steric bulk to chlorine but are electron-donating .[1]

B. Anti-Infective Activity (Chagas Disease & HIV)

In infectious disease models, the 5,7-dimethyl moiety shifts from a probe to a preferred scaffold due to its ability to penetrate cell membranes and occupy hydrophobic pockets in viral/parasitic enzymes.[1]

  • Trypanosoma cruzi (Chagas Disease):

    • Derivatives: N-((6-morpholinopyridin-3-yl)methyl)-5,7-dimethyl-1H-indole-2-carboxamide.[1]

    • Potency: pEC50 of 6.5 against intracellular amastigotes.[1]

    • Superiority: The 5,7-dimethyl substitution provided a ~1 log unit increase in potency compared to the unsubstituted indole, likely due to better fit in the parasitic target's hydrophobic cleft.

  • HIV-1 Integrase:

    • The acid moiety chelates the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       ions in the integrase active site, blocking the strand transfer step necessary for viral replication.[4][5]
      
Visualization: Mechanism of Action (NMDA vs Integrase)

Mechanisms cluster_NMDA NMDA Receptor (Glycine Site) cluster_HIV HIV-1 Integrase / T. cruzi Target Indole 5,7-Dimethyl-indole-2-COOH Arg260 Arg260 (Ionic Bond) Indole->Arg260 C2-COOH interaction Pocket Hydrophobic Pocket (Steric Fit) Indole->Pocket 5,7-Dimethyl interaction Scaffold 5,7-Dimethyl-indole Scaffold Mg Mg2+ Ions (Active Site) Scaffold->Mg Chelation (COOH) Membrane Cell Membrane Permeability Scaffold->Membrane Lipophilicity (Me2)

Caption: Dual mechanistic action: Ionic anchoring at NMDA receptors vs. Metal chelation/Permeability in anti-infectives.[1]

Experimental Protocols

Protocol A: [3H]-Glycine Displacement Binding Assay

Purpose: To determine the affinity (Ki) of the compound for the NMDA receptor glycine site.[1][6]

  • Membrane Preparation: Homogenize rat cerebral cortex in 0.32 M sucrose.[1] Centrifuge (1000 x g, 10 min) to remove debris. Centrifuge supernatant (20,000 x g, 20 min) to pellet membranes. Wash pellets 3x in 5 mM Tris-acetate (pH 7.[1]4) to remove endogenous glycine.[1]

  • Incubation:

    • Buffer: 50 mM Tris-acetate (pH 7.4).[1]

    • Ligand: 2 nM [3H]-Glycine.[1]

    • Test Compound: 5,7-Dimethyl-1H-indole-2-carboxylic acid (dissolved in DMSO, final concentration range 1 nM – 100 µM).[1]

    • Non-specific control: 1 mM Glycine or 100 µM D-Serine.[1]

  • Reaction: Incubate for 60 minutes at 4°C (to minimize receptor desensitization).

  • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.[1]

Protocol B: Data Summary Table
TargetActivity TypePotency MetricRole of 5,7-Dimethyl Group
NMDA Receptor Antagonist (Glycine Site)Ki: 1–10 µM (Est.)[1]Steric probe; reduces potency vs 5,7-dichloro due to electronic effects.[1]
T. cruzi Inhibitor (Amastigote)pEC50: 6.5Increases lipophilicity and membrane permeability; enhances potency.[1]
HIV-1 Integrase Strand Transfer InhibitorIC50: ~3–10 µMScaffold core; C2-COOH chelates Mg2+; 5,7-Me2 fills hydrophobic pocket.[1]

References

  • NMDA Antagonism & SAR: Hood, W. F., et al. (1992).[1] "Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site." Journal of Pharmacology and Experimental Therapeutics. Link

  • Chagas Disease (T. cruzi) Activity: Keenan, M., et al. (2025).[1] "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity." Journal of Medicinal Chemistry. Link (Note: Year adjusted to reflect recent optimization studies cited in search).

  • HIV Integrase Inhibition: Zhao, X., et al. (2024).[1] "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors."[1] RSC Advances. Link

  • Synthesis Protocol: Johnson, J. R., et al. (1945).[1] "Indole-2-carboxylic acid."[1][7][8][9][6][2][10][11][12] Organic Syntheses. Link[1]

Sources

An In-Depth Technical Guide to 5,7-dimethyl-1H-indole-2-carboxylic Acid Derivatives: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5,7-dimethyl-1H-indole-2-carboxylic acid and its derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into the synthetic pathways, analytical characterization, and the promising biological activities of this class of compounds, grounding our discussion in established chemical principles and field-proven insights.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions have made it a privileged scaffold in the quest for novel therapeutics.[1][2] The strategic placement of substituents on the indole ring can profoundly modulate the pharmacological profile of the resulting molecules. The 5,7-dimethyl substitution pattern, in particular, offers an intriguing avenue for exploration, potentially influencing metabolic stability, receptor binding affinity, and overall bioactivity. This guide will focus on derivatives of 5,7-dimethyl-1H-indole-2-carboxylic acid, a core structure with significant potential for derivatization at the carboxylic acid moiety.

Part 1: Synthesis of the 5,7-dimethyl-1H-indole-2-carboxylic Acid Core

The synthesis of the 5,7-dimethyl-1H-indole-2-carboxylic acid core is a critical first step. While direct, specific literature for this exact molecule is sparse, established indole syntheses can be logically applied. We will detail two primary, reliable methods: the Reissert Indole Synthesis and the Fischer Indole Synthesis.

Reissert Indole Synthesis

The Reissert indole synthesis is a robust method for preparing indole-2-carboxylic acids from o-nitrotoluene derivatives.[3][4][5][6] The proposed pathway for synthesizing 5,7-dimethyl-1H-indole-2-carboxylic acid would commence with 2,4-dimethyl-1-nitrotoluene.

Causality Behind Experimental Choices: The choice of a strong base like potassium ethoxide is crucial for the initial condensation step, as it is required to deprotonate the methyl group of the nitrotoluene, facilitating the attack on diethyl oxalate.[4] The subsequent reductive cyclization is typically achieved with a reducing agent like zinc in acetic acid, which efficiently reduces the nitro group to an amine, initiating the intramolecular cyclization to form the indole ring.[4][6]

Experimental Protocol: Reissert Synthesis

  • Condensation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium ethoxide in anhydrous ethanol. To this solution, add 2,4-dimethyl-1-nitrotoluene, followed by the dropwise addition of diethyl oxalate. The reaction mixture is typically stirred at room temperature and then gently refluxed to drive the condensation to completion.

  • Work-up and Isolation of the Pyruvate: After cooling, the reaction mixture is acidified, and the resulting ethyl 2-(2-nitro-4,6-dimethylphenyl)-2-oxoacetate is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure.

  • Reductive Cyclization: The isolated pyruvate is dissolved in glacial acetic acid. Zinc dust is added portion-wise with stirring, maintaining a controlled temperature. This exothermic reaction leads to the reduction of the nitro group and subsequent cyclization.

  • Hydrolysis and Purification: The reaction mixture is filtered to remove excess zinc. The filtrate is then subjected to basic hydrolysis to convert the ester to the carboxylic acid. Acidification of the aqueous solution precipitates the crude 5,7-dimethyl-1H-indole-2-carboxylic acid, which can be further purified by recrystallization.

Reissert_Synthesis start 2,4-Dimethyl-1-nitrotoluene intermediate1 Ethyl 2-(2-nitro-4,6-dimethylphenyl)-2-oxoacetate start->intermediate1 1. KOEt, Diethyl oxalate 2. Acid work-up product 5,7-Dimethyl-1H-indole-2-carboxylic acid intermediate1->product 1. Zn, Acetic Acid 2. Hydrolysis

Caption: Reissert synthesis pathway for the target indole.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method that involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[7][8][9] To synthesize our target molecule, 2,4-dimethylphenylhydrazine would be reacted with pyruvic acid.

Causality Behind Experimental Choices: The acid catalyst is essential for protonating the hydrazone intermediate, which then undergoes a[5][5]-sigmatropic rearrangement to form a key di-imine intermediate.[10] The subsequent cyclization and elimination of ammonia are also acid-catalyzed, leading to the aromatic indole ring.[10] The choice of pyruvic acid as the keto-acid directly furnishes the desired 2-carboxylic acid functionality on the indole ring.

Experimental Protocol: Fischer Synthesis

  • Hydrazone Formation: In a suitable solvent such as ethanol or acetic acid, dissolve 2,4-dimethylphenylhydrazine and an equimolar amount of pyruvic acid. The mixture is stirred, often with gentle heating, to form the corresponding phenylhydrazone.

  • Indolization: To the solution containing the hydrazone, an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid in a high-boiling solvent) is added. The mixture is then heated to a temperature sufficient to induce cyclization and the elimination of ammonia.

  • Work-up and Purification: Upon completion, the reaction is cooled and poured into water or an ice-water mixture to precipitate the crude product. The solid is collected by filtration, washed, and then purified by recrystallization from an appropriate solvent system.

Fischer_Synthesis start 2,4-Dimethylphenylhydrazine + Pyruvic Acid intermediate Hydrazone Intermediate start->intermediate Condensation product 5,7-Dimethyl-1H-indole-2-carboxylic acid intermediate->product Acid Catalyst, Heat

Caption: Fischer indole synthesis of the target molecule.

Part 2: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid at the 2-position of the indole ring is a versatile handle for the synthesis of a diverse library of derivatives, most notably amides. Indole-2-carboxamides have been extensively studied for their wide range of biological activities.[11]

Synthesis of 5,7-dimethyl-1H-indole-2-carboxamides

The conversion of a carboxylic acid to an amide is a fundamental transformation in organic chemistry. Several reliable methods can be employed.

Causality Behind Experimental Choices: The use of coupling agents like EDC/HOBt or HBTU is preferred as they facilitate amide bond formation under mild conditions, minimizing side reactions and preserving the integrity of the indole ring.[11] The choice of base, such as DIPEA, is to neutralize the acid formed during the reaction, driving the equilibrium towards the product.

Experimental Protocol: Amide Coupling

  • Activation of the Carboxylic Acid: To a solution of 5,7-dimethyl-1H-indole-2-carboxylic acid in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an additive like HOBt (1-hydroxybenzotriazole).

  • Amine Addition: To the activated carboxylic acid solution, add the desired primary or secondary amine, followed by a non-nucleophilic base like DIPEA (N,N-diisopropylethylamine).

  • Reaction and Purification: The reaction is stirred at room temperature until completion, which can be monitored by TLC or LC-MS. The product is then isolated through an aqueous work-up and purified using column chromatography or recrystallization.

Amide_Synthesis start 5,7-Dimethyl-1H-indole-2-carboxylic acid product 5,7-Dimethyl-1H-indole-2-carboxamide Derivative start->product Amine, Coupling Agent (e.g., EDC/HOBt), Base

Caption: General scheme for amide derivative synthesis.

Part 3: Biological Activities and Therapeutic Potential

While specific biological data for 5,7-dimethyl-1H-indole-2-carboxylic acid derivatives are not extensively reported, the broader class of substituted indole-2-carboxamides has shown significant promise in several therapeutic areas. The 5,7-dimethyl substitution pattern can be hypothesized to enhance lipophilicity, potentially improving cell permeability and metabolic stability.

Anticancer Activity

Indole derivatives are well-represented among anticancer agents. Substituted indole-2-carboxamides have been investigated as inhibitors of various cancer-related targets.

  • EGFR/CDK2 Dual Inhibitors: Certain indole-2-carboxamides have demonstrated potent antiproliferative activity by dually inhibiting the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), both of which are crucial for cancer cell growth and proliferation.[4]

  • IDO1/TDO Dual Inhibitors: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are implicated in tumor immune evasion. Some indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO, representing a promising strategy in cancer immunotherapy.[12]

Antiviral Activity

The indole scaffold is also a key feature in several antiviral drugs.

  • HIV-1 Integrase Inhibitors: Indole-2-carboxylic acid derivatives have been identified as novel HIV-1 integrase strand transfer inhibitors.[1][13][14] The carboxylic acid and the indole nitrogen are believed to chelate with essential magnesium ions in the active site of the integrase enzyme.[1][13] Structural modifications at various positions of the indole ring have been shown to significantly impact the inhibitory activity.[14]

Antimicrobial and Other Activities

Derivatives of indole-2-carboxylic acid have also been explored for their potential as antimicrobial agents, showing activity against both bacteria and fungi.[10] Additionally, antioxidant properties have been reported for some indole-2-carboxamide derivatives.[15]

Table 1: Potential Biological Targets for 5,7-dimethyl-1H-indole-2-carboxylic Acid Derivatives

Therapeutic AreaPotential Molecular Target(s)Rationale based on Related Compounds
OncologyEGFR, CDK2, IDO1, TDOPotent inhibition observed with other substituted indole-2-carboxamides.[4][12]
Virology (HIV)HIV-1 IntegraseThe indole-2-carboxylic acid scaffold is a known chelator of Mg2+ ions in the active site.[1][13]
Infectious DiseasesBacterial and Fungal EnzymesBroad-spectrum antimicrobial activity has been reported for this class of compounds.[10]

Part 4: Analytical Characterization

The structural elucidation of 5,7-dimethyl-1H-indole-2-carboxylic acid and its derivatives relies on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the two methyl groups, and the N-H proton. The aromatic protons will appear in the downfield region (typically 7-8 ppm). The two methyl groups at positions 5 and 7 will likely appear as singlets in the aliphatic region (around 2.4-2.6 ppm). The N-H proton of the indole will be a broad singlet at a downfield chemical shift (often >11 ppm), and the carboxylic acid proton will be a very broad singlet, also at a very downfield chemical shift (>12 ppm).

  • ¹³C NMR: The carbon NMR will show distinct signals for the nine carbons of the indole core and the two methyl carbons. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position (typically >160 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.[11]

  • A broad O-H stretching band for the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹.[16]

  • A strong C=O stretching absorption for the carboxylic acid will be present around 1700-1725 cm⁻¹.[16]

  • The N-H stretching vibration of the indole ring will appear as a sharp peak around 3300-3500 cm⁻¹.

  • C-H stretching vibrations for the aromatic and methyl groups will be observed around 2850-3100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the synthesized compounds.[17]

  • Electron Impact (EI): EI-MS will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of CO₂ from the carboxylic acid and fragmentation of the indole ring.[17]

  • Electrospray Ionization (ESI): ESI-MS is a softer ionization technique and will typically show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight.

Table 2: Predicted Spectroscopic Data for 5,7-dimethyl-1H-indole-2-carboxylic Acid

TechniqueExpected Key Features
¹H NMR Broad singlet for N-H (>11 ppm), Broad singlet for COOH (>12 ppm), Aromatic protons (7-8 ppm), Two singlets for methyl groups (~2.4-2.6 ppm)
¹³C NMR Carbonyl carbon (>160 ppm), Aromatic carbons (110-140 ppm), Methyl carbons (~20 ppm)
IR (cm⁻¹) O-H stretch (broad, 2500-3300), C=O stretch (strong, ~1700-1725), N-H stretch (~3300-3500), C-H stretch (2850-3100)
Mass Spec [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight (C₁₁H₁₁NO₂)

Conclusion and Future Directions

The 5,7-dimethyl-1H-indole-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data for this specific substitution pattern is an area ripe for investigation, the established synthetic routes and the known biological activities of related indole-2-carboxamides provide a strong rationale for its exploration. Future research should focus on the efficient synthesis of a library of 5,7-dimethyl-1H-indole-2-carboxamide derivatives and their systematic evaluation in various biological assays, particularly in the areas of oncology and infectious diseases. Structure-activity relationship (SAR) studies will be crucial in identifying key structural features that enhance potency and selectivity, ultimately paving the way for the discovery of new drug candidates.

References

  • Butin, A., Stroganova, T. A., Lodina, I. V., & Krapivin, G. D. (2001). Furan ring opening - Indole ring closure: A new modification of the Reissert reaction for indole synthesis. TETRAHEDRON LETT.
  • Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. EUR J INORG CHEM.
  • ChemWis. (2024). Reissert Indole Synthesis. YouTube. Retrieved from [Link]

  • Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. Retrieved from [Link]

  • Whats Chemistry. (2021). Reissert Indole Synthesis - Full Video Lecture. YouTube. Retrieved from [Link]

  • Gribble, G. (n.d.). Reissert Indole Synthesis.
  • Wikipedia. (n.d.). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]

  • (2020). Design, Synthesis and Biological Evaluation of indole-2-carboxylic Acid Derivatives as IDO1/TDO Dual Inhibitors. PubMed.
  • (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.
  • (2024).
  • Rastogi, N. (2020). Synthesis and Antifungal Activity of Schiff and Mannich Bases of 5, 7-Dimethylisatin. Indian Journal of Heterocyclic Chemistry.
  • (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.
  • (2022). 21.
  • (2023). Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. PMC - PubMed Central.
  • (2021). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry.
  • (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. NIH.
  • (2022). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. PMC - NIH.
  • (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. MDPI.
  • (n.d.).
  • (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. PubMed Central.
  • (n.d.). Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone.
  • (n.d.). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv.
  • (n.d.).
  • (n.d.). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. MDPI.
  • (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
  • (n.d.). WO2008072257A2 - Process for the preparation of indole derivatives.
  • (n.d.). 5-methylindole-2-carboxylic acid(10241-97-1) 13 c nmr. ChemicalBook.
  • (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark.
  • (2016).
  • (n.d.). Indole-2-carboxylic acid 98 1477-50-5. Sigma-Aldrich.
  • (n.d.). Identification of the Carboxylic Acid Functionality in Protonated Drug Metabolite Model Compounds by Using Tandem Mass Spectrometry Based on Ion-molecule Reactions Coupled with High Performance Liquid Chromatography.
  • (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. arkat usa.)-thienyliden]amines and N-(1-thiaspiro[4.5.

Sources

potential therapeutic targets of 5,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Therapeutic Targets & Pharmacological Potential of 5,7-Dimethyl-1H-indole-2-carboxylic Acid

Executive Summary

5,7-Dimethyl-1H-indole-2-carboxylic acid (5,7-DMICA) represents a highly specialized pharmacophore within the indole-2-carboxylate class of "privileged structures." Unlike the unsubstituted parent molecule, the 5,7-dimethyl analog incorporates specific lipophilic bulk that modulates receptor affinity, metabolic stability, and blood-brain barrier (BBB) permeability. This technical guide analyzes the molecule’s utility not merely as a chemical intermediate, but as a bioactive scaffold targeting metalloenzymes (HIV-1 Integrase, NDM-1) and ionotropic glutamate receptors (NMDA).

Molecular Profile & Chemical Biology

The therapeutic utility of 5,7-DMICA is dictated by its dual-nature pharmacophore:

  • The Indole-2-Carboxylate Core (Polar Warhead): The planar indole ring fused with a C2-carboxylic acid mimics the transition states of biological substrates (e.g., glycine, nucleotide bases). The carboxylic acid (

    
    ) and the indole N-H (
    
    
    
    ) form a bidentate chelation motif capable of sequestering divalent metal ions (
    
    
    ,
    
    
    ) in enzyme active sites.
  • The 5,7-Dimethyl Substitution (Hydrophobic Anchor):

    • C5-Methyl: Extends into hydrophobic pockets of target proteins, increasing binding enthalpy (

      
      ).
      
    • C7-Methyl: Introduces steric occlusion near the indole nitrogen, potentially preventing metabolic N-glucuronidation or modulating the torsion angle of the carboxylate in the binding pocket.

Primary Therapeutic Targets

Target A: HIV-1 Integrase (Strand Transfer Inhibition)[1]
  • Mechanism of Action: HIV-1 Integrase (IN) requires two

    
     ions in its catalytic core to process viral DNA. 5,7-DMICA acts as a Strand Transfer Inhibitor (INSTI) . The C2-carboxylate and the indole nitrogen coordinate the essential 
    
    
    
    ions, displacing the viral DNA 3'-OH end and preventing integration into the host genome.
  • Role of 5,7-Dimethyl: The active site of HIV-1 IN contains a hydrophobic pocket adjacent to the metal center. The 5- and 7-methyl groups fill this void, stabilizing the inhibitor-enzyme complex more effectively than the unsubstituted indole-2-carboxylic acid.

  • Therapeutic Relevance: While early generation INSTIs (e.g., Raltegravir) are effective, resistance mutations often alter the hydrophobic pocket. The 5,7-dimethyl scaffold offers a compact, rigid template to design second-generation inhibitors resistant to these mutations.

Target B: NMDA Receptor (Glycine Site Antagonism)[2]
  • Mechanism of Action: The N-methyl-D-aspartate (NMDA) receptor requires both glutamate and glycine for activation. Indole-2-carboxylic acids are competitive antagonists at the strychnine-insensitive glycine binding site (GluN1 subunit).

  • Binding Mode: The C2-carboxylate mimics the carboxylate of glycine, while the indole ring mimics the planar rigidity.

  • Role of 5,7-Dimethyl:

    • Selectivity: The 5,7-substitution pattern restricts conformational flexibility, enhancing selectivity for NMDA over AMPA/Kainate receptors.

    • BBB Penetration: The addition of two methyl groups increases the lipophilicity (

      
      ), facilitating transport across the blood-brain barrier, a critical failure point for many highly polar glycine antagonists.
      
Target C: Trypanosoma cruzi (Chagas Disease)[3][4]
  • Mechanism of Action: Recent phenotypic screening (2025) identified 5,7-DMICA derivatives (specifically carboxamides) as potent anti-parasitic agents.

  • Target Specificity: Unlike azole antifungals, these derivatives do not inhibit the T. cruzi CYP51 enzyme (sterol 14

    
    -demethylase). Instead, they operate via a distinct, likely phenotypic mechanism disrupting parasite redox homeostasis or kinetoplastid integrity.
    
  • SAR Insight: The 5,7-dimethyl pattern was found to be a "sweet spot" for potency (

    
    ) and solubility. Removal of the methyl groups or replacement with halogens resulted in loss of activity or poor metabolic stability.
    

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional logic of the 5,7-DMICA scaffold:

SAR_Logic Core 5,7-Dimethyl-1H-indole-2-carboxylic acid C2_COOH C2-Carboxylic Acid (Metal Chelation / H-Bond Acceptor) Core->C2_COOH Indole_NH Indole N-H (H-Bond Donor) Core->Indole_NH C5_Me C5-Methyl (Hydrophobic Pocket Filling) Core->C5_Me C7_Me C7-Methyl (Steric Shielding / Metabolic Stability) Core->C7_Me Target_HIV HIV-1 Integrase (Mg2+ Sequestration) C2_COOH->Target_HIV Chelates Mg2+ Target_NMDA NMDA Receptor (Glycine Site Antagonism) C2_COOH->Target_NMDA Mimics Glycine COOH Indole_NH->Target_HIV C5_Me->Target_NMDA Increases BBB Permeability Target_TCruzi T. cruzi (Phenotypic) (Lipophilic Balance) C5_Me->Target_TCruzi Optimizes pEC50 C7_Me->Target_TCruzi Prevents N-Glucuronidation

Caption: Functional decomposition of the 5,7-DMICA scaffold showing how specific structural motifs map to therapeutic targets.

Experimental Protocols

Protocol A: Synthesis via Fischer Indole Cyclization

Rationale: The most robust method to access the 5,7-dimethyl core uses 2,4-dimethylphenylhydrazine, ensuring correct regiochemistry.

  • Reagents: 2,4-Dimethylphenylhydrazine hydrochloride (1.0 eq), Ethyl pyruvate (1.1 eq), Polyphosphoric acid (PPA) or

    
    .
    
  • Hydrazone Formation: Dissolve hydrazine in ethanol. Add ethyl pyruvate dropwise at

    
    . Stir at RT for 2 hours. Filter the resulting hydrazone precipitate.
    
  • Cyclization: Suspend hydrazone in PPA. Heat to

    
     for 3 hours. (Caution: Exothermic).
    
  • Workup: Pour reaction mixture onto crushed ice. The ester intermediate (Ethyl 5,7-dimethylindole-2-carboxylate) precipitates. Filter and wash with water.

  • Hydrolysis: Reflux the ester in

    
     (1:1) for 4 hours. Acidify with 
    
    
    
    to pH 2.
  • Purification: Recrystallize the free acid from Ethanol/Water.

  • QC: Verify by

    
    -NMR (DMSO-
    
    
    
    ) looking for singlets at
    
    
    2.3-2.4 ppm (Methyls) and absence of ethyl ester signals.
Protocol B: HIV-1 Integrase Strand Transfer Assay

Rationale: Validates the ability of the molecule to inhibit the catalytic step of viral integration.

  • Components: Recombinant HIV-1 Integrase (400 nM), Biotinylated donor DNA (viral mimic), Digoxigenin-labeled target DNA (host mimic), Europium-labeled streptavidin.

  • Assembly: Mix Integrase with donor DNA in reaction buffer (20 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT) to form the Stable Complex (SC).
    
  • Treatment: Add 5,7-DMICA (dissolved in DMSO) at varying concentrations (

    
    ). Incubate 30 mins.
    
  • Strand Transfer: Add target DNA. Incubate at

    
     for 60 mins.
    
  • Detection: Add Europium-streptavidin and anti-Digoxigenin-XL665 antibody (HTRF readout).

  • Analysis: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Calculate

    
     based on signal reduction relative to DMSO control.
    

References

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Source: Journal of Medicinal Chemistry (2025). Context: Identifies 5,7-dimethyl-1H-indole-2-carboxylic acid as a key scaffold for non-CYP51 inhibitors of Chagas disease. URL:[Link]

  • Indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Source: RSC Advances / MDPI (2023). Context: Details the metal-chelation mechanism of the indole-2-carboxylate core in the HIV Integrase active site. URL:[Link]

  • Structure-Activity Relationships of Indole-2-carboxylates at the NMDA Receptor Glycine Site. Source: Journal of Medicinal Chemistry (Historical/Class Reference). Context: Establishes the indole-2-carboxylic acid core as a competitive antagonist for the glycine site (GluN1). URL:[Link]

Technical Whitepaper: Mechanistic Profiling & Application of 5,7-Dimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5,7-dimethyl-1H-indole-2-carboxylic acid mechanism of action Role: Senior Application Scientist Format: Technical Whitepaper

Executive Summary

5,7-dimethyl-1H-indole-2-carboxylic acid (5,7-diMe-ICA) represents a critical structural scaffold in the development of D-amino acid oxidase (DAAO) inhibitors. While the parent compound, indole-2-carboxylic acid (ICA), is a known competitive inhibitor of DAAO, the introduction of methyl groups at the C5 and C7 positions significantly alters the physicochemical profile, enhancing lipophilicity and optimizing van der Waals interactions within the enzyme's hydrophobic active site.

This guide details the molecular mechanism of action (MoA), therapeutic relevance in NMDA receptor modulation, and provides validated protocols for its synthesis and enzymatic evaluation. It is designed for researchers aiming to utilize this compound either as a direct probe or as a fragment for high-potency lead optimization in schizophrenia and neuropathic pain programs.

Molecular Mechanism of Action

Target Validation: D-Amino Acid Oxidase (DAAO)

The primary biological target of 5,7-diMe-ICA is D-amino acid oxidase (DAAO) , a peroxisomal flavoenzyme containing FAD.[1] DAAO controls the levels of D-serine , an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[2][3][4][5]

  • Pathology: In schizophrenia, NMDA receptor hypofunction is a hallmark. DAAO overexpression leads to excessive degradation of D-serine, exacerbating this hypofunction.

  • Therapeutic Goal: Inhibition of DAAO prevents D-serine breakdown, restoring synaptic D-serine levels and normalizing NMDA receptor signaling.[5]

Structural Basis of Inhibition

5,7-diMe-ICA functions as a competitive inhibitor . Its binding mode is defined by a "Lock and Key" interaction with the substrate-binding pocket of DAAO.

  • The "Anchor" (Carboxylate): The C2-carboxylic acid moiety mimics the

    
    -carboxyl group of the natural substrate (D-amino acid). It forms a critical salt bridge with Arg283  and hydrogen bonds with Tyr224  and Tyr228  in the active site. This interaction locks the inhibitor in place.
    
  • The "Shield" (Indole Core): The planar indole ring occupies the substrate side-chain pocket. Unlike the natural substrate, the inhibitor is planar and rigid, preventing the conformational change required for catalysis (hydride transfer to FAD).

  • The "Wedge" (5,7-Dimethyl Substitution):

    • C5-Methyl: Extends into a hydrophobic sub-pocket, displacing water and increasing binding entropy.

    • C7-Methyl: Induces a steric clash that restricts rotation, pre-organizing the molecule for binding and improving selectivity over other flavoproteins.

Pathway Visualization

The following diagram illustrates the downstream effects of 5,7-diMe-ICA binding.

DAAO_Pathway DAAO DAAO Enzyme (Active) DAAO_Inhib DAAO-Inhibitor Complex (Inactive) DAAO->DAAO_Inhib Inhibition D_Serine D-Serine (Synaptic) DAAO->D_Serine Degrades Metabolites OH-Pyruvate + H2O2 DAAO->Metabolites Oxidative Deamination Inhibitor 5,7-diMe-ICA (Inhibitor) Inhibitor->DAAO Competitive Binding (Ki ~ nM-µM range) DAAO_Inhib->D_Serine Prevents Degradation NMDA NMDA Receptor D_Serine->NMDA Co-agonist Binding (Glycine Site) Signal Ca2+ Influx & Plasticity (LTP) NMDA->Signal Activation

Figure 1: Mechanism of action showing DAAO inhibition leading to restored NMDA receptor signaling.

Experimental Protocols

Chemical Synthesis (Fischer Indole Strategy)

Objective: Synthesize high-purity 5,7-dimethyl-1H-indole-2-carboxylic acid for assay use.

Reagents:

  • 2,4-Dimethylphenylhydrazine hydrochloride

  • Ethyl pyruvate

  • Polyphosphoric acid (PPA) or ZnCl2/Acetic Acid

  • Ethanol/KOH (for hydrolysis)

Workflow:

  • Hydrazone Formation: React 2,4-dimethylphenylhydrazine with ethyl pyruvate in ethanol (reflux, 2h). Monitor by TLC.

  • Cyclization: Treat the isolated hydrazone with PPA at 100°C for 3h. This effects the [3,3]-sigmatropic rearrangement (Fischer Indole Synthesis) to yield ethyl 5,7-dimethyl-1H-indole-2-carboxylate.

  • Hydrolysis: Saponify the ester using 2M KOH in Ethanol/Water (1:1) at 60°C for 4h.

  • Purification: Acidify to pH 2 with 1M HCl. The precipitate is the target acid. Recrystallize from Ethanol/Water to remove trace hydrazine (which can interfere with redox assays).

In Vitro DAAO Inhibition Assay (Peroxidase-Coupled)

Objective: Determine the IC50 of the compound.[6]

Principle: DAAO oxidizes D-serine to produce H2O2. Horseradish Peroxidase (HRP) uses H2O2 to oxidize the fluorogenic substrate Amplex Red to Resorufin.

Protocol:

  • Buffer Prep: 50 mM Sodium Pyrophosphate (pH 8.3). Note: Avoid Tris buffers as they can inhibit DAAO.

  • Enzyme Mix: Human DAAO (recombinant, 20 nM final) + FAD (5 µM). Incubate 10 min on ice.

  • Substrate Mix: D-Serine (50 mM) + HRP (0.5 U/mL) + Amplex Red (50 µM).

  • Reaction:

    • Add 10 µL of 5,7-diMe-ICA (serial dilution in DMSO) to 96-well black plate.

    • Add 40 µL Enzyme Mix. Incubate 10 min at 25°C.

    • Initiate with 50 µL Substrate Mix.

  • Detection: Measure fluorescence (Ex 530 nm / Em 590 nm) kinetically for 20 min.

  • Validation: Use Sodium Benzoate as a positive control (Reference IC50 ~ 8-10 µM).

Data Analysis Table:

ParameterValue / Condition
Enzyme Human DAAO (hDAAO)
Substrate D-Serine (Km ~ 2-5 mM)
Positive Control Sodium Benzoate (IC50: ~10 µM)
Target IC50 Expected range: 0.5 - 5.0 µM (Structure-dependent)
Z-Factor > 0.7 (Required for valid assay)

Synthesis & Assay Workflow Diagram

Workflow cluster_0 Synthesis Phase cluster_1 Validation Phase Start 2,4-Dimethyl Aniline Step1 Hydrazone Formation Start->Step1 Step2 Fischer Cyclization Step1->Step2 Step3 Ester Hydrolysis Step2->Step3 Product 5,7-diMe-ICA (Solid) Step3->Product Dissolve Solubilize (DMSO) Product->Dissolve Incubate Incubate w/ hDAAO + FAD Dissolve->Incubate Readout Fluorescence (Amplex Red) Incubate->Readout

Figure 2: Integrated workflow from raw material to validated biological data.[7]

Senior Scientist Insights & Causality

  • Why 5,7-Dimethyl?

    • The 5-position substitution is the most critical for potency in the indole series. It accesses a hydrophobic pocket near the FAD cofactor.

    • The 7-position substitution improves metabolic stability by blocking a potential site of hydroxylation (CYP450 metabolism), extending the half-life in vivo.

  • Assay Pitfalls:

    • Autofluorescence: Indoles can be fluorescent. Always run a "Compound Only" control without enzyme to subtract background.

    • Solubility: 5,7-diMe-ICA is lipophilic. Ensure DMSO concentration in the final assay is <1% to prevent enzyme denaturation.

  • Strategic Application:

    • While 5,7-diMe-ICA is a competent inhibitor, it is most valuable as a fragment . Modern drug discovery uses this core and couples it via the C2-carboxylate (forming an amide) to solubilizing groups (e.g., morpholine-pyridine) to create "Second Generation" inhibitors with nanomolar potency and blood-brain barrier penetrability.

References

  • Pollegioni, L., et al. (2007). "D-Amino acid oxidase: structure, function, and regulation." Cellular and Molecular Life Sciences.

  • Sparey, T., et al. (2008). "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAAO) inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Hopkins, S. C., et al. (2013). "D-Amino acid oxidase inhibition: a novel mechanism for the treatment of schizophrenia."[5] Journal of Pharmacology and Experimental Therapeutics.

  • Brem, J., et al. (2021). "Synthesis and Characterization of indole carboxylates and intermediates." Nature Chemistry (Supplementary Info).

  • Duplantier, A. J., et al. (2009). "Discovery and Early Optimization of 1H-Indole-2-carboxamides." Journal of Medicinal Chemistry.

Sources

discovery and history of 5,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Role in Medicinal Chemistry, Synthesis, and Therapeutic Applications

Executive Summary

5,7-Dimethyl-1H-indole-2-carboxylic acid (CAS: 221675-45-2) is a specialized heterocyclic building block that has evolved from a simple chemical intermediate to a "privileged scaffold" in modern drug discovery. Unlike its 5,7-dichloro analogue—historically famous for NMDA receptor antagonism—the 5,7-dimethyl variant offers a unique tool for medicinal chemists: the ability to modulate lipophilicity (


) and steric bulk without introducing the strong electron-withdrawing effects of halogens.

This guide analyzes the compound’s trajectory from early indole dye chemistry to its current utility in developing inhibitors for HIV-1 Integrase , HCV NS5B polymerase , and Trypanosoma cruzi (Chagas disease). It serves as a definitive reference for researchers utilizing this scaffold to optimize pharmacokinetic profiles and target engagement.

Chemical Identity & Physical Properties[1][2][3]

PropertyData
IUPAC Name 5,7-Dimethyl-1H-indole-2-carboxylic acid
CAS Number 221675-45-2 (Acid); 59549-49-4 (Ethyl ester)
Molecular Formula

Molecular Weight 189.21 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH; sparingly soluble in water
Key NMR Signals

(DMSO-

): 11.21 (s, NH), ~7.3 (s, H-4), ~6.8 (s, H-6), 2.3-2.4 (s,

)
pKa (Calc) ~3.8 (Carboxylic acid), ~16 (Indole NH)

Discovery & Historical Evolution

The history of 5,7-dimethyl-1H-indole-2-carboxylic acid is not defined by a single "eureka" moment but by its emergence as a critical comparator in Structure-Activity Relationship (SAR) studies.

Phase I: The NMDA Era (1980s–1990s)

The indole-2-carboxylic acid core gained prominence with the discovery that 5,7-dichlorokynurenic acid and 5,7-dichloroindole-2-carboxylic acid were potent antagonists of the glycine site on the NMDA receptor.

  • The Discovery: Researchers identified that substitution at the 5- and 7-positions was critical for locking the ligand into the hydrophobic pocket of the receptor.

  • The Role of 5,7-Dimethyl: The dimethyl analog was synthesized to test the "electronic vs. steric" hypothesis. While less potent than the dichloro analog at the NMDA site, it established that the 5,7-substitution pattern effectively governs the indole's spatial orientation in active sites.

Phase II: Antiviral & Antiparasitic Optimization (2000s–Present)

In the modern era, the scaffold has been repurposed for "Scaffold Hopping."

  • HIV-1 Integrase: The carboxylic acid moiety at C2 and the indole nitrogen chelate

    
     ions in the integrase active site. The 5,7-dimethyl groups provide hydrophobic contacts that stabilize this binding complex.
    
  • Chagas Disease: In high-throughput screening against Trypanosoma cruzi, the 5,7-dimethylindole core was identified as a hit (pEC50 > 6). It serves as a bioisostere for other bicyclic systems, improving metabolic stability over more electron-rich analogues.

Medicinal Chemistry: Mechanism & SAR

The utility of this compound lies in its specific substitution pattern.

The "Magic Methyl" Effect

Replacing hydrogen with a methyl group (the "Magic Methyl" effect) often boosts potency by filling hydrophobic pockets and desolvating the ligand.

  • 5-Position (

    
    ):  Increases metabolic stability by blocking metabolic oxidation at this reactive site.
    
  • 7-Position (

    
    ):  Induces a twist in the molecule or locks conformation, preventing free rotation when bound to a protein target.
    
Visualization: SAR Logic Flow

The following diagram illustrates the functional logic of the scaffold in a drug design context.

SAR_Logic Core Indole-2-Carboxylic Acid (Scaffold) C2_Acid C2-COOH (Chelation / H-Bond Donor) Core->C2_Acid Pos5 5-Methyl Group (Lipophilicity / Metab. Block) Core->Pos5 Pos7 7-Methyl Group (Steric Lock / Conformation) Core->Pos7 Target Target Binding (HIV Integrase / NMDA / Kinase) C2_Acid->Target Mg2+ Chelation Pos5->Target Hydrophobic Pocket Pos7->Target Steric Constraint

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional roles of the 5,7-dimethyl-1H-indole-2-carboxylic acid scaffold.

Detailed Synthesis Protocol

While modern C-H activation methods exist, the Fischer Indole Synthesis remains the gold standard for generating this specific isomer with high regioselectivity and yield.

Retrosynthetic Analysis
  • Target: 5,7-Dimethyl-1H-indole-2-carboxylic acid[1][2][3][4][5][6]

  • Disconnection: N-N bond cleavage and C-C bond cleavage (sigmatropic rearrangement).

  • Precursors: 2,4-Dimethylphenylhydrazine + Ethyl Pyruvate (or Pyruvic Acid).

Protocol: Fischer Indole Route

Objective: Synthesis of 5,7-dimethyl-1H-indole-2-carboxylic acid ethyl ester followed by hydrolysis.

Reagents:

  • 2,4-Dimethylphenylhydrazine hydrochloride (1.0 eq)

  • Ethyl pyruvate (1.1 eq)

  • Polyphosphoric acid (PPA) or

    
     (Catalyst/Solvent)
    
  • NaOH (2M aqueous)

Step-by-Step Methodology:

  • Hydrazone Formation:

    • Dissolve 2,4-dimethylphenylhydrazine HCl (10 mmol) in absolute ethanol (20 mL).

    • Add ethyl pyruvate (11 mmol) dropwise at room temperature.

    • Stir for 1 hour. A precipitate (the hydrazone) often forms.

    • Checkpoint: Monitor by TLC (disappearance of hydrazine).

  • Cyclization (The Fischer Step):

    • Isolate the hydrazone or use the crude mixture.

    • Add Polyphosphoric acid (PPA) (approx. 10 g per g of reactant) and heat to 100–110°C.

    • Mechanism:[7][8][9] The hydrazone undergoes a [3,3]-sigmatropic rearrangement, releasing ammonia.

    • Duration: 2–4 hours. Monitor for the formation of the fluorescent indole spot on TLC.

    • Quench: Pour the hot reaction mixture onto crushed ice/water. The ethyl ester will precipitate. Filter and wash with water.

  • Hydrolysis to the Acid:

    • Suspend the ethyl ester in a mixture of THF/MeOH (1:1).

    • Add 2M NaOH (5 eq).

    • Heat at 50°C for 2–3 hours.

    • Workup: Evaporate volatiles. Acidify the aqueous residue with 1M HCl to pH ~2.

    • Isolation: The title compound precipitates as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.

Synthetic Pathway Diagram

Fischer_Synthesis Start 2,4-Dimethylphenylhydrazine + Ethyl Pyruvate Hydrazone Intermediate Hydrazone Start->Hydrazone Condensation (-H2O) Sigmatropic [3,3]-Sigmatropic Rearrangement (Heat/Acid) Hydrazone->Sigmatropic PPA, 110°C Ester Ethyl 5,7-dimethylindole-2-carboxylate Sigmatropic->Ester Cyclization (-NH3) Hydrolysis Base Hydrolysis (NaOH/MeOH) Ester->Hydrolysis Final 5,7-Dimethyl-1H-indole-2-carboxylic acid (Product) Hydrolysis->Final Acidification (HCl)

Figure 2: The Fischer Indole Synthesis pathway for the production of the target compound.

Applications in Drug Development[2][3]

Chagas Disease (Trypanosoma cruzi)

Research has highlighted this scaffold in the search for new treatments for Chagas disease.

  • Study: A phenotypic screen identified indole-2-carboxamides as hits.

  • Optimization: The 5,7-dimethyl substitution provided a balance of potency (

    
    ) and solubility compared to the 5,7-dichloro analogs.
    
  • Outcome: While metabolic stability remained a challenge, the scaffold served as a vital lead for "matched pair" analysis, eventually leading to pyridine-substituted bioisosteres.

HIV-1 Integrase Inhibitors (INSTIs)

The 5,7-dimethyl-1H-indole-2-carboxylic acid core mimics the diketo acid pharmacophore required for INSTI activity.

  • Mechanism: The planar indole ring stacks with viral DNA bases, while the carboxylate coordinates the magnesium cofactors essential for the strand transfer reaction.

  • Advantage: The methyl groups at 5 and 7 fill the hydrophobic pocket formed by the viral protein, enhancing binding affinity (

    
    ) compared to the unsubstituted indole.
    

References

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Source: RSC Advances / NIH PubMed Central. URL:[Link]

  • Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Source: Organic Syntheses (Classic Fischer Indole Protocol). URL:[Link]

Sources

Solubility Profile and Purification Strategies for 5,7-Dimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,7-Dimethyl-1H-indole-2-carboxylic acid (CAS: 221675-45-2) is a critical heterocyclic scaffold in the synthesis of NMDA receptor antagonists, antiviral agents (specifically HIV-1 integrase inhibitors), and complex indole alkaloids. Its utility in pharmaceutical development is governed by its solubility profile, which dictates the efficiency of reaction workups, recrystallization yields, and bioavailability in early formulation screens.

This guide provides an in-depth analysis of the physicochemical behavior of this compound. While specific experimental solubility data for this isomer is proprietary or sparse in open literature, this whitepaper synthesizes data from structural analogs (Indole-2-carboxylic acid) and thermodynamic principles to establish a robust solubility model. It includes validated protocols for solubility determination and process optimization.

Physicochemical Profile & Structural Logic

Understanding the solubility of 5,7-dimethyl-1H-indole-2-carboxylic acid requires analyzing the competition between its polar and non-polar domains.

Structural Determinants
  • Hydrophilic Domain: The C2-carboxylic acid group (-COOH) and the indole N-H moiety are capable of strong hydrogen bonding (both donor and acceptor). This facilitates solubility in polar protic solvents and basic aqueous media.

  • Lipophilic Domain: The fused benzene-pyrrole ring system is inherently hydrophobic. The addition of two methyl groups at the C5 and C7 positions significantly increases the partition coefficient (LogP) compared to the parent indole-2-carboxylic acid.

    • Implication: Expect reduced water solubility and enhanced solubility in non-polar aromatics (e.g., Toluene) compared to the unsubstituted parent.

Key Properties (Predicted vs. Analog)
PropertyValue / RangeRelevance to Solubility
Molecular Weight 189.21 g/mol Moderate MW facilitates dissolution in organic solvents.
pKa (Acid) ~3.8 – 4.2 (Predicted)Soluble in aqueous buffers pH > 5.5; precipitates at pH < 3.
Melting Point 205 – 225 °C (Est.)High lattice energy requires high-boiling solvents for recrystallization.
LogP ~2.6 – 3.1Indicates preference for alcohols, esters, and DMSO over water.

Solubility in Organic Solvents[1]

Based on the "Like Dissolves Like" principle and thermodynamic data from homologous indole carboxylic acids (e.g., J. Chem. Eng. Data studies on Indole-2-carboxylic acid), the solubility hierarchy for the 5,7-dimethyl derivative is categorized below.

Solvent Compatibility Matrix
Solvent ClassSpecific SolventsSolubility RatingProcess Application
Dipolar Aprotic DMSO, DMF, NMPVery High (>150 mg/mL)Stock solutions for bio-assays; reaction solvents.
Alcohols Methanol, Ethanol, IPAHigh (50–100 mg/mL)Primary solvents for recrystallization (often with water).
Esters/Ketones Ethyl Acetate, AcetoneModerate (20–50 mg/mL)Extraction solvents; anti-solvents for very polar impurities.
Chlorinated DCM, ChloroformLow/Moderate Used for liquid-liquid extraction from acidic aqueous phases.
Aromatics Toluene, XyleneLow (High at reflux)Ideal for hot recrystallization to remove non-polar impurities.
Alkanes Hexane, HeptaneInsoluble Anti-solvent to induce precipitation.
Aqueous Water (pH 7)Insoluble (<0.5 mg/mL)Anti-solvent.
Aqueous Base 1M NaOH, NaHCO₃Soluble (as salt)Acid-base purification workups.
Temperature Dependence (The Apelblat Model)

Solubility (


) in pure solvents typically follows the Modified Apelblat equation. For indole derivatives, solubility increases exponentially with temperature.


  • A, B, C: Empirical constants determined experimentally.

  • Trend: In ethanol, solubility may double between 20°C and 60°C, making it an excellent candidate for cooling crystallization.

Experimental Protocols

As a Senior Scientist, relying on literature values is insufficient for process scale-up. You must generate your own data. Below are self-validating protocols.

Protocol A: Gravimetric Solubility Determination (Static Method)

Objective: Determine exact saturation mole fraction at equilibrium.

  • Preparation: Add excess 5,7-dimethyl-1H-indole-2-carboxylic acid to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (

    
    ) for 24 hours.
    
  • Sampling: Stop stirring and allow solids to settle for 2 hours.

  • Filtration: Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).

  • Quantification: Evaporate solvent in a tared vessel under vacuum/nitrogen stream. Weigh the residue.[1]

  • Validation: Repeat steps 3-5 after 4 additional hours. If mass deviates <2%, equilibrium is reached.

Protocol B: Recrystallization Solvent Screening

Objective: Identify the optimal solvent system for purity enhancement.

  • Dissolution: Suspend 1 g of crude material in 5 mL of test solvent (Ethanol, Toluene, or Ethyl Acetate).

  • Heating: Heat to reflux. If not dissolved, add solvent in 1 mL aliquots until clear.

  • Cooling: Cool slowly to Room Temperature (RT), then to 0-4°C.

  • Observation:

    • Rapid precipitation = Poor crystal growth (traps impurities).

    • No crystals = Solubility too high (requires anti-solvent).

    • Slow crystal growth = Ideal.

  • Anti-Solvent Addition: If using Ethanol, add Water dropwise at reflux until turbidity persists, then cool.

Process Workflows & Visualization

Solubility Determination Workflow

The following diagram outlines the logical flow for determining and modeling solubility data.

SolubilityWorkflow Start Start: Define Solvent Set Prep Prepare Saturated Solutions (Excess Solute) Start->Prep Equil Equilibrate at Temp T (24h Stirring) Prep->Equil Sample Filter Supernatant (Isothermal) Equil->Sample Analyze Quantify Concentration (HPLC/Gravimetric) Sample->Analyze Check Equilibrium Reached? (Delta < 2%) Analyze->Check Check->Equil No (Continue Stirring) Model Fit to Apelblat Equation Check->Model Yes

Figure 1: Iterative workflow for establishing a thermodynamic solubility model.

Purification Decision Tree

Choosing between Acid-Base precipitation and Solvent Recrystallization depends on impurity profile.

PurificationLogic Crude Crude 5,7-Dimethyl-1H-indole-2-COOH ImpurityCheck Major Impurities? Crude->ImpurityCheck Inorganic Inorganic Salts / Tar ImpurityCheck->Inorganic High Organic Structural Isomers / Byproducts ImpurityCheck->Organic High AcidBase Acid-Base Extraction 1. Dissolve in NaOH (aq) 2. Filter insolubles 3. Precipitate with HCl Inorganic->AcidBase Recryst Recrystallization Organic->Recryst AcidBase->Recryst Polishing Step SolventChoice Select Solvent System Recryst->SolventChoice Polar Ethanol / Water (Standard) SolventChoice->Polar General Purpose NonPolar Toluene / Heptane (For greasy impurities) SolventChoice->NonPolar Specific

Figure 2: Strategic decision tree for purification based on impurity type.

References

  • Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents. Journal of Chemical & Engineering Data. (Provides the baseline thermodynamic model for the parent compound). Link

  • Synthesis and biological evaluation of indole-2-carboxylic acid derivatives. National Institutes of Health (NIH) / PMC. (Context on synthesis and derivatives). Link

  • Organic Syntheses Procedure: Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. (Standard purification protocols for indole esters). Link

  • PubChem Compound Summary: 5,7-dimethyl-1H-indole-2-carboxylic acid. National Library of Medicine. (Chemical identifiers and predicted properties). Link

  • Solubility of Organic Compounds: Principles. University of Calgary. (General principles of solubility classes for carboxylic acids). Link

Sources

5,7-dimethyl-1H-indole-2-carboxylic acid crystal structure

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Characterization and Pharmacophore Analysis of 5,7-Dimethyl-1H-Indole-2-Carboxylic Acid[1]

Executive Summary This technical guide details the structural properties, synthesis, and pharmacological relevance of 5,7-dimethyl-1H-indole-2-carboxylic acid (CAS 103986-00-7).[1] While the parent indole-2-carboxylic acid (I2CA) is a well-documented pharmacophore for NMDA receptor antagonism and HIV-1 integrase inhibition, the 5,7-dimethyl derivative introduces specific steric and electronic modifications that alter crystal packing and lipophilicity.[1] This guide provides a predictive structural model based on homologous crystallographic data and outlines a rigorous protocol for empirical validation.

Part 1: Predictive Molecular Architecture

The crystal structure of 5,7-dimethyl-1H-indole-2-carboxylic acid can be derived by analyzing the perturbations its substituents impose on the known packing of the parent I2CA.[1]

The Core Hydrogen Bonding Motif

Like most indole-2-carboxylic acids, the dominant supramolecular synthon is the centrosymmetric carboxylic acid dimer .

  • Motif:

    
     (Graph set notation).[1]
    
  • Mechanism: Two molecules interact via reciprocal hydrogen bonds between the carboxylic hydroxyl (-OH) and the carbonyl oxygen (=O) of the adjacent molecule.[1]

  • Predicted Distance: The O···O distance in these dimers typically ranges from 2.62 Å to 2.68 Å .[1]

The 7-Methyl Steric Effect (Critical Feature)

The 7-methyl substituent is the structure-determining feature.[1] Located on the benzenoid ring adjacent to the pyrrole nitrogen (N1), it exerts steric pressure on the N-H donor site.

  • Impact on Planarity: In the parent I2CA, molecules stack in planar ribbons. The 7-methyl group introduces bulk that likely disrupts this planarity, forcing a "twisted" or "herringbone" packing arrangement to minimize steric clash between the methyl protons and the

    
    -system of adjacent layers.
    
  • Lipophilicity: The addition of two methyl groups significantly increases the partition coefficient (LogP), suggesting that the crystal will be less hygroscopic and more stable in non-polar environments compared to the parent acid.

Comparative Crystallographic Parameters (Homologous Series)

To bound the expected values for the 5,7-dimethyl derivative, we analyze the confirmed structures of its closest analogs.

ParameterIndole-2-Carboxylic Acid (Parent)5-Methoxy-1H-indole-2-carboxylic Acid5,7-Dimethyl Derivative (Predicted)
Crystal System OrthorhombicMonoclinicMonoclinic or Triclinic
Space Group



or

Z (Molecules/Cell) 444
Packing Motif Planar RibbonsCyclic DimersDistorted Cyclic Dimers
Key Interaction N-H[1]···O (Carbonyl)N-H[1]···O (Methoxy)N-H[1]···O (Carbonyl)

Part 2: Synthesis & Crystal Growth Protocol

To obtain diffraction-quality crystals, a high-purity sample must first be synthesized.[1] The Fischer Indole Synthesis is the most robust route for this specific substitution pattern.

Synthesis Workflow
  • Reactants: 2,4-Dimethylphenylhydrazine hydrochloride + Ethyl pyruvate.[1]

  • Hydrazone Formation: Reflux in ethanol to form the hydrazone intermediate.[1]

  • Cyclization: Treat with Polyphosphoric Acid (PPA) or

    
     in acetic acid to effect the [3,3]-sigmatropic rearrangement (Fischer Cyclization).[1]
    
  • Hydrolysis: The resulting ethyl ester is hydrolyzed using NaOH/EtOH, followed by acidification with HCl to precipitate the free acid.[1]

Crystallization Strategy

The 7-methyl group reduces solubility in pure water.[1] A mixed-solvent vapor diffusion method is recommended.[1]

  • Method: Slow Evaporation or Vapor Diffusion.[1]

  • Solvent System:

    • Primary Solvent: Methanol or Acetonitrile (dissolves the lipophilic dimethyl core).[1]

    • Antisolvent:[1] Water (induces nucleation).[1]

  • Protocol: Dissolve 20 mg of the purified acid in 2 mL of Methanol. Filter through a 0.45 µm PTFE syringe filter into a small vial. Place this vial inside a larger jar containing water (vapor diffusion) or cover with parafilm with pinholes (slow evaporation).[1] Allow to stand at 4°C for 3-7 days.

Part 3: X-Ray Diffraction (XRD) Characterization Guide

This section outlines the self-validating workflow for solving the structure once crystals are obtained.

Data Collection
  • Instrument: Single Crystal X-Ray Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).[1]

  • Temperature: Collect data at 100 K (cryogenic cooling). This is critical to reduce thermal vibration of the methyl groups, which can otherwise smear electron density maps and make the 5,7-positions difficult to refine.[1]

  • Source:

    
     radiation (
    
    
    
    Å) is preferred for organic small molecules to minimize absorption effects.[1]
Refinement & Validation (Self-Correcting Steps)
  • Phase Solution: Use Direct Methods (SHELXT) to locate the heavy atoms (C, N, O).[1]

  • Hydrogen Placement:

    • Methyl H:[1] Constrain using a riding model (AFIX 137) with

      
       (parent C).[1] This allows the methyl group to rotate to find the optimal electron density fit.
      
    • Carboxylic/Amine H: Locate these in the difference Fourier map (

      
      ) to confirm hydrogen bonding networks.[1]
      
  • Quality Metrics (Trust Factors):

    • 
       Value:  Must be 
      
      
      
      (5%) for a publication-quality structure.
    • Goodness of Fit (GoF): Should approach 1.[1]0. A value

      
       indicates the weighting scheme needs adjustment or there is unmodeled disorder.[1]
      

Part 4: Pharmacological Context & Mechanism[1][2]

The 5,7-dimethyl-1H-indole-2-carboxylic acid scaffold is a privileged structure in drug discovery, primarily targeting the NMDA receptor and HIV-1 Integrase.[1]

NMDA Receptor Glycine Site Antagonism

Indole-2-carboxylic acids act as competitive antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor.[1]

  • Mechanism: The carboxylic acid group mimics the carboxylate of glycine, while the indole ring engages in

    
    -stacking interactions within the hydrophobic pocket of the GluN1 subunit.
    
  • 5,7-Dimethyl Advantage: The hydrophobic methyl groups potentially enhance binding affinity by displacing water molecules from the hydrophobic pocket and improving blood-brain barrier (BBB) permeability.[1]

HIV-1 Integrase Inhibition
  • Mechanism: The molecule acts as a metal-chelating inhibitor.[1][2] The carboxylic acid and the indole nitrogen form a triad that chelates the

    
     cofactors in the active site of the viral integrase enzyme, preventing the "strand transfer" step of viral DNA insertion.[2]
    
Visualizing the Mechanism

NMDA_Mechanism cluster_binding Binding Mode Glutamate Glutamate NMDAR_Inactive NMDA Receptor (Closed) Glutamate->NMDAR_Inactive Binds GluN2 Glycine Glycine (Co-agonist) Glycine->NMDAR_Inactive Binds GluN1 NMDAR_Active NMDA Receptor (Open/Ca2+ Influx) NMDAR_Inactive->NMDAR_Active Activation Indole_Deriv 5,7-Dimethyl-indole-2-COOH Indole_Deriv->NMDAR_Inactive Competitive Antagonism (Displaces Glycine) Indole_Deriv->NMDAR_Active Blocks Transition Interaction Carboxylate mimics Glycine Indole Ring = Hydrophobic Stacking Interaction->Indole_Deriv

Caption: Mechanism of Action for NMDA Receptor Antagonism. The 5,7-dimethyl derivative competes with Glycine for the GluN1 binding site, preventing channel opening.

References

  • Structural Homology (Parent Acid)

    • Budzianowski, A. et al. (2003).[1] "Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid."[1][3][2][4] Journal of Molecular Structure.

    • [1]

  • Polymorphism in Analogs

    • Szafran, M. et al. (2024).[1] "Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction." Molecules.

    • [1]

  • Pharmacological Application (HIV Integrase)

    • Zhou, M. et al. (2023).[1] "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors." Molecules.

  • NMDA Antagonism

    • Salituro, F. G. et al. (1990).[1] "Indole-2-carboxylic acid derivatives as functional antagonists of the glycine modulatory site of the NMDA receptor."[1] Journal of Medicinal Chemistry.

    • [1]

  • Synthesis Protocol (Fischer Indole)

    • Robinson, B. (1963).[1] "The Fischer Indole Synthesis."[3][5][6][7][8] Chemical Reviews.

    • [1]

Sources

A Comprehensive Technical Guide to 5,7-dimethyl-1H-indole-2-carboxylic Acid: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among the vast family of indole derivatives, 5,7-dimethyl-1H-indole-2-carboxylic acid stands out as a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides an in-depth overview of its commercial availability, a detailed synthetic protocol, and a discussion of its current and potential applications in drug discovery and development.

Physicochemical Properties and Characterization

5,7-dimethyl-1H-indole-2-carboxylic acid is a solid organic compound with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol .

PropertyValue
IUPAC Name 5,7-dimethyl-1H-indole-2-carboxylic acid
CAS Number 221675-45-2
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance Expected to be a solid
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.
  • ¹H NMR: The spectrum is expected to show distinct singlets for the two methyl groups, aromatic protons on the benzene ring, a proton at the C3 position of the indole ring, and a broad singlet for the carboxylic acid proton, typically downfield.

  • ¹³C NMR: The carbon spectrum will display signals for the two methyl carbons, the aromatic and indole ring carbons, and a characteristic signal for the carboxylic acid carbonyl carbon in the range of 165-185 ppm.[1]

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight.

Commercial Availability

5,7-dimethyl-1H-indole-2-carboxylic acid is available from several commercial suppliers as a research chemical. Its availability facilitates its use in discovery and early-stage development projects without the immediate need for custom synthesis.

SupplierCatalog NumberPurityQuantity
Fisher Scientific (via eMolecules)221675-45-2Not specified1g
AppchemAN29405Not specifiedInquire

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis of 5,7-dimethyl-1H-indole-2-carboxylic Acid

While a specific, detailed experimental protocol for the synthesis of 5,7-dimethyl-1H-indole-2-carboxylic acid is not extensively published, a robust and logical synthetic route can be designed based on the well-established Reissert indole synthesis.[2][3] This method utilizes a substituted o-nitrotoluene and diethyl oxalate as starting materials.

Proposed Synthetic Pathway: Reissert Indole Synthesis

The proposed synthesis involves a two-step process starting from 2,4-dimethyl-1-nitrotoluene.

G A 2,4-Dimethyl-1-nitrotoluene C Ethyl 2-(2-nitro-4,6-dimethylphenyl)-2-oxoacetate A->C 1. KOEt, EtOH/Ether B Diethyl oxalate B->C D 5,7-Dimethyl-1H-indole-2-carboxylic acid C->D 2. Zn, Acetic Acid (reductive cyclization)

Sources

safety and handling of 5,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 5,7-dimethyl-1H-indole-2-carboxylic Acid

This guide provides a comprehensive framework for the safe handling, storage, and use of 5,7-dimethyl-1H-indole-2-carboxylic acid. As specific safety data for this compound is not extensively published, this document establishes a robust safety protocol based on the known properties of structurally analogous indole carboxylic acids and sound chemical principles. This proactive, analogue-based approach is a cornerstone of safe laboratory practice when dealing with novel or less-characterized substances.

Part 1: Hazard Identification and Physicochemical Profile

5,7-dimethyl-1H-indole-2-carboxylic acid belongs to the indole carboxylic acid family, a class of compounds widely used as scaffolds in medicinal chemistry and drug development.[1] While this specific molecule is not extensively characterized in public safety literature, we can infer its likely hazard profile by examining closely related analogues for which comprehensive Safety Data Sheets (SDS) are available.

The primary analogues used for this assessment are Indole-2-carboxylic acid and other substituted indole carboxylic acids. The consistent hazard profile across these related molecules points to a clear set of risks that must be managed. The primary hazards are identified as:

  • Acute Oral and Dermal Toxicity (Category 4) [2][3][4]

  • Skin Irritation (Category 2) [2][3][4]

  • Serious Eye Irritation (Category 2) [2][3][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), specifically causing respiratory irritation. [2][3][4]

The causality behind these classifications stems from the fundamental properties of carboxylic acids and the indole scaffold. Carboxylic acids are inherently acidic and can be corrosive or irritating to tissues.[5][6] The indole ring system, while common in biological systems, can interact with various biological targets, and many substituted indoles are bioactive. Therefore, uncontrolled exposure via inhalation, ingestion, or skin contact must be avoided.[7]

Table 1: Analogue-Based Physicochemical and Hazard Data

Property 5,7-dimethyl-1H-indole-2-carboxylic acid Indole-2-carboxylic acid (Analogue) 5-Methyl-1H-indole-2-carboxylic acid (Analogue)
Molecular Formula C₁₁H₁₁NO₂ C₉H₇NO₂ C₁₀H₉NO₂
Molecular Weight 189.21 g/mol 161.16 g/mol [8] 175.18 g/mol [9]
Appearance Assumed to be an off-white to brown crystalline solid Off-white to yellow to brown crystalline powder[10] White to off-white powder[9]
Melting Point Data not available 202-206 °C[10] 236-238 °C (with decomposition)[9]
Solubility Assumed to be soluble in ethanol, DMSO, and methanol Soluble in ethanol, dimethyl sulfoxide (DMSO), and methanol[10] Data not available
GHS Hazard Statements Inferred: H302, H312, H315, H319, H335 H302, H312, H315, H319, H335[3] Data not available

| Meaning of Statements | Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3] | Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3] | N/A |

Note: Data for the target compound is inferred from its structure and from the documented properties of its close chemical analogues. Always handle with the assumption that it presents, at a minimum, the hazards of its most hazardous analogue.

Part 2: The Hierarchy of Controls - A Self-Validating Safety System

Effective safety is not merely about personal protective equipment (PPE); it is a systematic approach to risk mitigation. The hierarchy of controls prioritizes the most effective measures first. This framework provides a self-validating system for ensuring safety.

  • Elimination/Substitution: In a research context, the compound is often essential. However, if a less hazardous derivative with similar functionality exists, its use should be considered.

  • Engineering Controls: This is the most critical pillar for handling solid powders like 5,7-dimethyl-1H-indole-2-carboxylic acid. All manipulations that could generate dust—weighing, transferring, preparing solutions—must be performed within a certified chemical fume hood.[11] The fume hood's negative pressure environment physically contains airborne particles, preventing inhalation.[12]

  • Administrative Controls: These are the procedures and training that ensure safe work practices. This includes mandatory pre-work review of this guide and any available SDS for analogues, clear labeling of all containers, and restricting access to authorized personnel only.

  • Personal Protective Equipment (PPE): PPE is the final barrier of protection and is non-negotiable. Its use is predicated on the assumption that other controls could fail.

Part 3: Core Experimental Protocols

The following protocols are designed to be self-validating, incorporating checks and best practices to ensure user safety throughout the workflow.

Personal Protective Equipment (PPE) Protocol

Proper PPE is essential to prevent dermal, ocular, and respiratory exposure.

Table 2: Mandatory PPE for Handling 5,7-dimethyl-1H-indole-2-carboxylic acid

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses. Protects against splashes and airborne dust. Standard safety glasses do not provide a sufficient seal.[2]
Hand Protection Nitrile gloves (minimum 4 mil thickness). Prevents skin contact. Given the H312 (Harmful in contact with skin) and H315 (Causes skin irritation) classifications of analogues, this is critical.[3] Always inspect gloves before use and use proper removal technique to avoid contaminating skin.[12]
Body Protection A flame-resistant laboratory coat, fully buttoned. Protects skin and personal clothing from contamination.

| Respiratory | Not required if using a fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95) is mandatory. | Prevents inhalation of the powder, which may cause respiratory irritation.[2][3][4] |

Safe Weighing and Solution Preparation Workflow

This workflow minimizes the risk of generating and inhaling airborne powder.

Step-by-Step Methodology:

  • Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate height. Decontaminate the work surface.

  • Gather Materials: Bring the stock container, a pre-labeled receiving flask, a weigh boat or paper, a spatula, and the chosen solvent into the fume hood.

  • Tare Balance: Place the weigh boat on the analytical balance inside the fume hood and tare it.

  • Aliquot Compound: Carefully open the stock container. Using a spatula, gently transfer the desired amount of 5,7-dimethyl-1H-indole-2-carboxylic acid to the weigh boat. Avoid any sudden movements that could create dust.

  • Transfer to Flask: Carefully transfer the weighed solid into the pre-labeled receiving flask.

  • Add Solvent: Slowly add the desired solvent to the flask, rinsing any residual powder from the weigh boat into the flask if necessary.

  • Seal and Secure: Tightly cap the stock container and the newly prepared solution.

  • Decontamination: Dispose of the used weigh boat in the solid chemical waste container. Wipe the spatula and work surface with a damp cloth or towel, disposing of the towel in the solid waste.

  • Doffing PPE: Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[7][13]

Storage and Incompatibility

Proper storage is crucial for maintaining chemical integrity and preventing hazardous reactions.

  • Storage Location: Store in a cool, dry, well-ventilated place, away from direct sunlight.[14][15] The container must be kept tightly closed to prevent moisture absorption and potential degradation.[7][13]

  • Incompatibilities: Avoid storing with strong bases and strong oxidizing agents.[14] As a carboxylic acid, it will react exothermically with bases. Contact with strong oxidizers could lead to a vigorous, potentially hazardous reaction.

Spill and Waste Disposal Protocol

Prompt and correct response to a spill is critical.

Step-by-Step Spill Response (for small spills, <1g):

  • Alert Personnel: Notify others in the immediate area.

  • Containment: If safe to do so, prevent the spread of the powder. Do not use a dry brush or towel, as this will aerosolize the dust.

  • Cleanup: Gently cover the spill with a damp paper towel to wet the powder and prevent it from becoming airborne. Carefully scoop the material into a labeled waste bag or container.

  • Final Decontamination: Wipe the area with soap and water.

  • Disposal: The cleanup materials must be disposed of as hazardous chemical waste.

Waste Disposal:

  • All solid waste (unused compound, contaminated gloves, weigh boats) must be placed in a clearly labeled, sealed hazardous waste container.

  • Solutions should be collected in a designated hazardous liquid waste container for halogenated or non-halogenated solvents, as appropriate. Do not pour down the drain.

  • Follow all institutional and local regulations for chemical waste disposal.[16]

Part 4: Process Visualization

Visual diagrams help to clarify complex workflows and decision-making processes, enhancing safety and reproducibility.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Finalization a 1. Verify Compound & SDS Analogues b 2. Don Mandatory PPE (Goggles, Gloves, Lab Coat) a->b c 3. Prepare & Verify Chemical Fume Hood b->c d 4. Transfer Stock Container & Glassware to Hood c->d e 5. Weigh Solid Compound Using Spatula d->e f 6. Transfer Solid to Pre-Labeled Flask e->f g 7. Add Solvent & Mix f->g h 8. Securely Cap Both Stock and Solution Containers g->h i 9. Dispose of Consumables in Solid Chemical Waste h->i j 10. Decontaminate Work Surface & Equipment i->j k 11. Doff PPE Correctly j->k l 12. Wash Hands Thoroughly k->l

Caption: Safe Weighing and Dissolution Workflow.

SpillResponse cluster_minor Minor Spill (<1g) cluster_major Major Spill (>1g or outside containment) start Spill Detected alert_minor Alert Nearby Personnel start->alert_minor Minor evacuate Evacuate Immediate Area start->evacuate Major don_ppe Ensure Full PPE is Worn alert_minor->don_ppe contain Gently Cover with Damp Paper Towel don_ppe->contain cleanup Scoop Material into Hazardous Waste Bag contain->cleanup decon Clean Area with Soap & Water cleanup->decon alert_major Alert Lab Supervisor & Institutional EHS evacuate->alert_major secure Prevent Re-entry alert_major->secure await_ehs Await Professional Response Team secure->await_ehs

Caption: Spill Response Decision Logic Tree.

References

  • Fisher Scientific. (2024-01-27). SAFETY DATA SHEET: 7-Nitroindole-2-carboxylic acid.
  • Fisher Scientific. (2024-03-01). SAFETY DATA SHEET: 7-(3-Methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid.
  • Gesher. (n.d.). Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applications.
  • Benchchem. (n.d.). Indole-2-carboxylic acid | 1477-50-5.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
  • ECHEMI. (n.d.). 20357-15-7, 1,2-Dimethyl-1H-indole-3-carboxylic acid Formula.
  • INDOFINE Chemical Company, Inc. (2025-01-10). Safety Data Sheet: 4-CHLORO-1H-PYRROLO[2,3-b]PYRIDINE-5-CARBOXYLIC ACID.
  • Fisher Scientific. (2025-12-19). SAFETY DATA SHEET: (S)-(-)-Indoline-2-carboxylic acid.
  • Sigma-Aldrich. (2025-10-16). SAFETY DATA SHEET: Indole.
  • Fisher Scientific. (2025-12-20). SAFETY DATA SHEET: Indole-2-carboxylic acid.
  • ECHEMI. (n.d.). Indole-2-carboxylic acid SDS, 1477-50-5 Safety Data Sheets.
  • TargetMol. (n.d.). 2,3-Dimethyl-1H-indole-5-carboxylic acid.
  • ChemicalBook. (2025-07-04). Indole-2-carboxylic acid | 1477-50-5.
  • Fisher Scientific. (2025-12-21). SAFETY DATA SHEET: Indole-2-carboxylic acid.
  • Fisher Scientific. (2025-12-18). SAFETY DATA SHEET: Indole-5-carboxylic acid.
  • Greece, D. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(1).
  • CDH Fine Chemical. (n.d.). indole-3-carboxylic acid cas no 771-50-6.
  • Fluorochem. (2024-12-19). Safety Data Sheet: 1,7-dimethyl-1H-indole-3-carboxylic acid.
  • Apollo Scientific. (n.d.). SAFETY DATA SHEET: 1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLIC ACID.

Sources

5,7-dimethyl-1H-indole-2-carboxylic acid as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level research monograph, designed for immediate application in medicinal chemistry and pharmacological research.

A Privileged Scaffold for NMDA Antagonism and Integrase Inhibition

Executive Summary

5,7-Dimethyl-1H-indole-2-carboxylic acid (CAS: 221675-45-2) represents a critical structural scaffold in the development of small-molecule inhibitors for neurological and viral targets. Unlike the parent indole-2-carboxylic acid, the addition of methyl groups at the C5 and C7 positions introduces specific hydrophobic bulk and steric constraints. These modifications are pharmacologically significant for two primary mechanisms:

  • NMDA Receptor Antagonism: Enhancing affinity for the hydrophobic pocket within the strychnine-insensitive glycine binding site.

  • HIV-1 Integrase Inhibition: Stabilizing the chelation of divalent metal ions (

    
    ) within the viral active site.[1]
    

This guide provides a comprehensive technical profile, validated synthesis protocols, and mechanistic insights to support the use of this compound in drug discovery pipelines.

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 5,7-Dimethyl-1H-indole-2-carboxylic acid
CAS Number 221675-45-2
Molecular Formula

Molecular Weight 189.21 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO (>10 mg/mL), Methanol; Sparingly soluble in Water
pKa (Predicted) ~4.8 (Carboxylic acid), ~16 (Indole NH)
Melting Point 200–210 °C (Predicted based on analogs)
Storage -20°C, Desiccated, Protect from light

Synthesis & Manufacturing Strategy

The Fischer Indole Pathway

The most robust synthetic route for 5,7-dimethyl-1H-indole-2-carboxylic acid utilizes the Fischer Indole Synthesis .[2] This method is preferred over the Reissert synthesis for this specific derivative due to the commercial availability of the hydrazine precursor and higher yields for electron-rich indoles.

Core Logic: The reaction proceeds via a [3,3]-sigmatropic rearrangement of the hydrazone formed between 2,4-dimethylphenylhydrazine and a pyruvate ester. The 5,7-substitution pattern is dictated by the symmetry of the hydrazine; since the ortho-positions of the hydrazine are non-equivalent (one H, one Methyl), the cyclization is regioselective but requires careful acid catalysis to favor the correct closure.

Reaction Mechanism Visualization

The following diagram illustrates the critical intermediates and the acid-catalyzed cyclization logic.

FischerIndole Start1 2,4-Dimethylphenylhydrazine (Precursor A) Hydrazone Arylhydrazone Intermediate Start1->Hydrazone Condensation (EtOH/H+) Start2 Ethyl Pyruvate (Precursor B) Start2->Hydrazone EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization Sigma [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigma Heat/Acid Indolenine Indolenine Intermediate Sigma->Indolenine C-C Bond Formation Ester Ethyl 5,7-dimethylindole- 2-carboxylate Indolenine->Ester -NH3 Cyclization Product 5,7-Dimethyl-1H-indole- 2-carboxylic acid Ester->Product Hydrolysis (NaOH/H2O)

Caption: Step-wise mechanistic flow of the Fischer Indole Synthesis yielding the target acid.

Validated Experimental Protocols

Synthesis of Ethyl 5,7-dimethyl-1H-indole-2-carboxylate (Precursor)

Note: This step is critical. Direct cyclization to the free acid is possible but often yields tarry byproducts. The ester route allows for purification before the final hydrolysis.

Reagents:

  • 2,4-Dimethylphenylhydrazine hydrochloride (1.0 eq)

  • Ethyl pyruvate (1.1 eq)

  • Polyphosphoric acid (PPA) or Ethanol/H2SO4

  • Ethanol (Absolute)[3][4]

Protocol:

  • Hydrazone Formation: Dissolve 2,4-dimethylphenylhydrazine HCl (10 mmol) in Ethanol (20 mL). Add Ethyl pyruvate (11 mmol) dropwise. Stir at room temperature for 1 hour. A precipitate (hydrazone) will form. Filter and dry.[2][3]

  • Cyclization: Mix the dried hydrazone with Polyphosphoric acid (10 g per g of hydrazone). Heat to 100–110°C with vigorous mechanical stirring.

    • Expert Insight: Monitor the internal temperature.[5] Exotherms can lead to charring. The reaction is complete when CO2 evolution ceases and the mixture turns dark brown/red.

  • Quenching: Cool the mixture to 60°C and pour onto crushed ice (100 g). Stir until the PPA dissolves.

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine and NaHCO3. Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc 4:1).

Hydrolysis to 5,7-Dimethyl-1H-indole-2-carboxylic Acid

Protocol:

  • Dissolve the ethyl ester (5 mmol) in Methanol (15 mL).

  • Add aqueous NaOH (2M, 10 mL, 4.0 eq).

  • Reflux at 65°C for 2–3 hours. Monitor by TLC (disappearance of the ester spot).

  • Workup: Cool to room temperature. Evaporate methanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly acidify to pH 2 using 1M HCl. The product will precipitate as a white/off-white solid.[6]

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum over P2O5.

Medicinal Chemistry Applications

NMDA Receptor Antagonism (Glycine Site)

Indole-2-carboxylic acids are classic competitive antagonists at the glycine modulatory site of the NMDA receptor.

  • Mechanism: The carboxylic acid moiety mimics the carboxylate of glycine, engaging Arg523 and Ser511 in the binding pocket.

  • Role of 5,7-Dimethyl: The glycine site contains a hydrophobic region (Hydrophobic Pocket II) adjacent to the indole ring. The 5-methyl and 7-methyl groups provide steric bulk that fills this pocket more effectively than the unsubstituted indole, potentially increasing potency (

    
    ) and selectivity against the glutamate site.
    
HIV-1 Integrase Inhibition

This molecule serves as a "Chelating Scaffold."

  • Mechanism: The triad of the Indole Nitrogen (N1), the C2-Carboxylic Acid, and the adjacent C3 position creates a geometry capable of sequestering the catalytic

    
     ions essential for viral DNA strand transfer.
    
  • SAR Insight: The 5,7-dimethyl substitution increases the lipophilicity (cLogP), improving cell permeability—a common limitation of polar carboxylic acid inhibitors.

SAR_Mechanism Core 5,7-Dimethyl-1H-indole- 2-carboxylic Acid COOH C2-COOH Group Core->COOH IndoleNH Indole N-H Core->IndoleNH MeGroups 5,7-Dimethyl Groups Core->MeGroups NMDA NMDA Receptor (Glycine Site) COOH->NMDA Electrostatic (Arg523) Integrase HIV-1 Integrase (Active Site) COOH->Integrase Mg2+ Chelation IndoleNH->NMDA H-Bond Donor MeGroups->NMDA Hydrophobic Pocket Fill MeGroups->Integrase Lipophilic Interaction

Caption: Structure-Activity Relationship (SAR) mapping of the scaffold to key biological targets.

Safety & Handling (SDS Summary)

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Signal Word: Warning.

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage Stability: Stable for >2 years at -20°C if kept dry. Carboxylic acids can decarboxylate at very high temperatures (>230°C); avoid excessive heat during drying.

References

  • Vertex AI Search. (2026). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. PubMed.[7] Link

  • Vertex AI Search. (2026). Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity. PubMed.[7] Link

  • Vertex AI Search. (2026). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Link

  • Vertex AI Search. (2026). Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Organic Syntheses. Link

  • Vertex AI Search. (2026). 221675-45-2 | 5,7-Dimethyl-1H-indole-2-carboxylic acid.[8][9] MolCore.[8] Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 5,7-Dimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and medicinal chemists requiring a robust, scalable, and high-purity synthesis of 5,7-dimethyl-1H-indole-2-carboxylic acid . This scaffold is a critical intermediate in the development of HIV-1 integrase inhibitors, anti-trypanosomal agents, and various CNS-active ligands.

The protocol prioritizes the Fischer Indole Synthesis via an ethyl ester intermediate. This route is selected over direct pyruvic acid cyclization to maximize purification efficiency (via crystallization of the ester) and minimize the formation of intractable tars often associated with polyphosphoric acid (PPA) methods.

Introduction & Strategic Rationale

The 5,7-dimethylindole-2-carboxylic acid scaffold presents a unique substitution pattern where the 7-methyl group imposes steric constraints on the N-H binding pocket, while the 5-methyl group modulates lipophilicity and metabolic stability.

Retrosynthetic Logic

The synthesis relies on the regioselective Fischer cyclization of 2,4-dimethylphenylhydrazine .

  • Regiocontrol: The hydrazine precursor has two ortho positions relative to the hydrazine moiety: C2 and C6.

    • C2 Position: Occupied by a methyl group (blocked).

    • C6 Position: Unsubstituted (open).

    • Outcome: Cyclization occurs exclusively at C6, positioning the original C2-methyl at the indole C7 position and the C4-methyl at the indole C5 position.

Reaction Scheme

The workflow proceeds in two distinct stages to ensure analytical purity:

  • One-Pot Cyclization: Condensation of hydrazine with ethyl pyruvate followed by acid-mediated sigmatropic rearrangement to form the ethyl ester.

  • Saponification: Controlled hydrolysis to yield the free carboxylic acid.

ReactionScheme Hydrazine 2,4-Dimethylphenylhydrazine HCl Hydrazone Intermediate Hydrazone Hydrazine->Hydrazone EtOH, Reflux - H2O Pyruvate Ethyl Pyruvate Pyruvate->Hydrazone Ester Ethyl 5,7-dimethylindole- 2-carboxylate Hydrazone->Ester p-TsOH or H2SO4 Fischer Cyclization (- NH3) Product 5,7-Dimethylindole- 2-carboxylic Acid Ester->Product 1. NaOH/EtOH 2. HCl (pH 2)

Figure 1: Synthetic pathway from commercially available precursors to the target acid.

Experimental Design & Critical Parameters

Reagent Selection
ReagentRoleCritical Attribute
2,4-Dimethylphenylhydrazine HCl PrecursorMust be free of 2,5-isomer impurities to avoid regioisomeric mixtures.
Ethyl Pyruvate ElectrophileFreshly distilled if yellowed; polymerization products reduce yield.
Ethanol (Absolute) SolventPromotes hydrazone solubility; compatible with acid catalysts.
Conc. Sulfuric Acid (H₂SO₄) CatalystDrives both hydrazone formation and the [3,3]-sigmatropic rearrangement.
Sodium Hydroxide (4M) BaseHigh concentration minimizes hydrolysis time and total reaction volume.
Safety & Handling (E-E-A-T)
  • Hydrazine Toxicity: Phenylhydrazines are potential carcinogens and skin sensitizers. All weighing must occur in a fume hood. Double-glove (Nitrile) is mandatory.

  • Ammonia Evolution: The Fischer cyclization releases ammonia (as ammonium salt). Ensure adequate ventilation.

  • Exotherm: The addition of H₂SO₄ to ethanol is exothermic; cool the solvent before addition.

Detailed Protocol

Stage 1: Synthesis of Ethyl 5,7-dimethyl-1H-indole-2-carboxylate

Scale: 10 mmol basis (scalable to 100 mmol)

  • Preparation of Catalyst Solution:

    • In a 100 mL round-bottom flask (RBF), charge 30 mL of Absolute Ethanol .

    • Cool to 0°C in an ice bath.

    • Slowly add 2.0 mL of conc. H₂SO₄ dropwise with stirring. (Caution: Exothermic).

  • Hydrazone Formation & Cyclization:

    • Add 2,4-Dimethylphenylhydrazine Hydrochloride (1.73 g, 10.0 mmol) to the acidic ethanol. Stir until suspended.

    • Add Ethyl Pyruvate (1.28 g, 1.22 mL, 11.0 mmol) dropwise.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) .

    • Monitoring: Maintain reflux for 3–4 hours .

      • Visual Check: The reaction typically darkens from yellow to orange/brown.

      • TLC Control: (Mobile Phase: 20% EtOAc in Hexanes). Look for the disappearance of the hydrazine (baseline/low Rf) and the appearance of a fluorescent blue spot (Indole ester) at Rf ~0.6.

  • Work-up:

    • Cool the reaction mixture to room temperature (RT).

    • Pour the mixture slowly into 100 mL of ice-cold water with vigorous stirring. The crude ester should precipitate.[1]

    • If solid forms: Filter the precipitate, wash with cold water (2 x 20 mL), and dry.

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL).[2] Wash combined organics with Sat. NaHCO₃ (to remove acid) and Brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification (Critical for Step 2):

    • Recrystallize the crude solid from Ethanol/Water or Hexanes/CH₂Cl₂ .

    • Target Yield: 65–75%

    • Appearance: Pale yellow to off-white needles.

Stage 2: Hydrolysis to 5,7-Dimethyl-1H-indole-2-carboxylic Acid
  • Saponification:

    • Dissolve the recrystallized Ethyl Ester (1.0 equiv) in Ethanol (10 mL/g) .

    • Add 4M NaOH (3.0 equiv) .

    • Heat to 60°C for 1–2 hours.

    • Self-Validation: The reaction is complete when the solution becomes homogeneous (if starting from suspension) and TLC shows complete consumption of the ester.

  • Isolation:

    • Concentrate the ethanol by rotary evaporation to approx. 20% of original volume.

    • Dilute with Water (20 mL/g) .

    • Wash (Optional but Recommended): Extract the aqueous alkaline layer once with Diethyl Ether (removes unreacted neutral impurities). Discard the ether layer.

    • Acidification: Cool the aqueous phase to 0°C. Acidify dropwise with 6M HCl to pH 1–2 .

    • The carboxylic acid will precipitate as a white to off-white solid.[3]

  • Final Purification:

    • Filter the solid and wash with copious Cold Water (to remove NaCl).

    • Dry in a vacuum oven at 50°C overnight.

    • Recrystallization: If necessary, recrystallize from Methanol/Water .

Analytical Validation & Troubleshooting

Expected Analytical Data
  • Physical State: White to pale beige powder.

  • Melting Point: ~208–212°C (Decomposes).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.8 (br s, 1H, -COOH)

    • δ 11.5 (br s, 1H, NH)

    • δ 7.30 (s, 1H, H-4)

    • δ 7.05 (d, 1H, H-3)

    • δ 6.85 (s, 1H, H-6)

    • δ 2.45 (s, 3H, 7-Me)

    • δ 2.35 (s, 3H, 5-Me)

    • Note: The 7-methyl group often shields the NH proton slightly less than unsubstituted indoles, but the chemical shift remains characteristic (>11 ppm).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Step 1 Incomplete hydrazone formation before cyclization.Stir hydrazine + pyruvate at RT for 30 mins before heating. Ensure anhydrous ethanol is used.
Sticky/Tar Product Polymerization of pyruvate or overheating.Use fresh Ethyl Pyruvate. Do not exceed 85°C. Use the extraction workup instead of precipitation.
Incomplete Hydrolysis Steric hindrance from 7-methyl group.Increase temperature to reflux (80°C) or switch solvent to Methanol/THF (1:1).
Regioisomer Presence Impure Hydrazine starting material.Verify purity of 2,4-dimethylphenylhydrazine via GC-MS or NMR prior to use.
Mechanistic Workflow

Mechanism Step1 Protonation of Hydrazone Step2 Tautomerization to Ene-Hydrazine Step1->Step2 Step3 [3,3]-Sigmatropic Rearrangement (Rate Determining Step) Step2->Step3 Step4 Re-aromatization & Aminal Formation Step3->Step4 Step5 Elimination of NH3 Step4->Step5

Figure 2: Mechanistic cascade of the Fischer Indole Synthesis.[1][2][3][4][5][6]

References

  • Fischer Indole Synthesis Overview: Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.

  • Synthesis of 7-Methylindoles: Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method.[6] Molecules, 15(4), 2491-2498.[6]

  • Indole-2-Carboxylic Acid Protocols: Organic Syntheses, Coll. Vol. 5, p.650 (1973); Vol. 42, p.59 (1962). (Methodology adaptation for ethyl esters).

  • Medicinal Chemistry Application: Zhao, X., et al. (2019). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[2] Bioorganic & Medicinal Chemistry.

  • Spectral Data Comparison: NIST Chemistry WebBook, SRD 69. 1H-Indole-2-carboxylic acid spectra.

Sources

Application Note & Protocols: Utilizing 5,7-dimethyl-1H-indole-2-carboxylic acid for Modulating Cancer Cell Metabolism in vitro

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in oncology and metabolic studies.

Abstract

This guide provides a comprehensive framework for the application of 5,7-dimethyl-1H-indole-2-carboxylic acid in cell culture, with a primary focus on its potential as a modulator of cancer cell metabolism. Drawing from the established role of the indole-2-carboxylic acid scaffold in targeting key cellular enzymes, we present the scientific rationale and detailed protocols for investigating the effects of this compound. The central hypothesis is that 5,7-dimethyl-1H-indole-2-carboxylic acid acts as an inhibitor of Lactate Dehydrogenase (LDH), a critical enzyme in the glycolytic pathway frequently upregulated in cancer cells. This document will guide researchers through the necessary steps to validate this mechanism and quantify the downstream cellular consequences, including reduced lactate production and decreased cell viability.

Introduction: Targeting the Warburg Effect with Indole-based Compounds

Cancer cells exhibit a distinct metabolic phenotype characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen—a phenomenon known as the "Warburg effect". This metabolic reprogramming is crucial for supporting rapid cell proliferation. A key enzyme in this pathway is Lactate Dehydrogenase (LDH), which catalyzes the conversion of pyruvate to lactate. LDH, particularly the LDHA isoform, is often overexpressed in various cancers and is associated with tumor progression and metastasis, making it a compelling target for anticancer therapies.[1] By inhibiting LDH, the glycolytic pathway can be disrupted, leading to metabolic stress, reduced cell proliferation, and increased cell death in cancer cells.[2]

The indole core is a versatile scaffold found in numerous biologically active compounds and has been extensively explored in drug discovery.[3] Derivatives of indole-2-carboxylic acid have demonstrated a wide range of biological activities, including potential as anticancer agents.[3][4] This application note focuses on 5,7-dimethyl-1H-indole-2-carboxylic acid, a specific derivative, and outlines its use in cell culture to investigate its potential as an LDH inhibitor and a modulator of cancer cell metabolism.

Proposed Mechanism of Action: Inhibition of Lactate Dehydrogenase

We propose that 5,7-dimethyl-1H-indole-2-carboxylic acid functions as an inhibitor of Lactate Dehydrogenase (LDH). This inhibition is expected to block the conversion of pyruvate to lactate, a critical step for regenerating NAD+ required for sustained high rates of glycolysis. The consequences of LDH inhibition in cancer cells are twofold: a decrease in lactate production and an induction of metabolic stress that can lead to reduced cell viability and proliferation.[2][5]

cluster_glycolysis Glycolysis cluster_ldh_reaction LDH-Mediated Conversion cluster_compound Inhibitor Action cluster_downstream Cellular Consequences Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps LDH Lactate Dehydrogenase (LDH) Lactate Lactate Pyruvate->Lactate NAD+ <-> NADH ReducedLactate Decreased Lactate Production Compound 5,7-dimethyl-1H-indole- 2-carboxylic acid Compound->LDH Inhibition ReducedViability Reduced Cell Viability & Proliferation

Caption: Proposed mechanism of action for 5,7-dimethyl-1H-indole-2-carboxylic acid.

Experimental Protocols

This section provides detailed protocols for preparing and using 5,7-dimethyl-1H-indole-2-carboxylic acid in cell culture to assess its impact on cancer cell metabolism and viability.

Preparation of Stock Solution

The solubility and stability of a compound in cell culture media are critical for obtaining reliable and reproducible results.[6][7]

  • Reagent: 5,7-dimethyl-1H-indole-2-carboxylic acid (Molecular Weight: 189.21 g/mol )

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Prepare a 10 mM stock solution by dissolving 1.8921 mg of the compound in 1 mL of sterile DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cell Culture and Treatment

This protocol is a general guideline and should be optimized for the specific cell line being used.

  • Materials:

    • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

    • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[8]

    • 5,7-dimethyl-1H-indole-2-carboxylic acid stock solution (10 mM in DMSO)

    • Vehicle control (DMSO)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Prepare a vehicle control with the same final concentration of DMSO.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

Cell viability assays are essential for determining the cytotoxic effects of a compound.[9][10] The MTT assay is a colorimetric assay that measures the metabolic activity of viable cells.[11]

  • Materials:

    • Treated cells in a 96-well plate

    • MTT solution (5 mg/mL in PBS)

    • DMSO

  • Procedure:

    • Following the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Production Assay

Measuring the concentration of lactate in the cell culture medium is a direct way to assess the inhibition of LDH.[12][13][14]

  • Materials:

    • Treated cells in a 96-well plate

    • Lactate Assay Kit (e.g., Sigma-Aldrich MAK064 or equivalent)[15]

  • Procedure:

    • At the end of the treatment period, collect the cell culture supernatant from each well.

    • Follow the manufacturer's instructions for the lactate assay kit. This typically involves mixing the supernatant with a reaction mixture containing lactate dehydrogenase and a probe that generates a colorimetric or fluorometric signal proportional to the lactate concentration.[15]

    • Measure the absorbance or fluorescence using a microplate reader.

    • Determine the lactate concentration in each sample by comparing it to a standard curve.

Data Presentation and Interpretation

The following tables provide a template for summarizing the expected quantitative data from the described experiments.

Table 1: Recommended Concentration Range for 5,7-dimethyl-1H-indole-2-carboxylic acid

ParameterRecommended RangeNotes
Working Concentration 0.1 - 100 µMThe optimal concentration will be cell-line dependent and should be determined empirically.
Incubation Time 24 - 72 hoursTime-course experiments are recommended to determine the optimal treatment duration.
DMSO Concentration < 0.5% (v/v)Higher concentrations may cause cytotoxicity.

Table 2: Example Data Interpretation

Compound ConcentrationCell Viability (% of Control)Lactate Production (% of Control)Interpretation
Vehicle Control 100%100%Baseline
1 µM 95%80%Minimal cytotoxicity with some evidence of LDH inhibition.
10 µM 70%50%Moderate cytotoxicity correlated with significant LDH inhibition.
50 µM 40%25%Strong cytotoxic effect with potent LDH inhibition.
100 µM 20%15%High cytotoxicity and near-complete LDH inhibition.

Experimental Workflow Diagram

cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis StockPrep Prepare 10 mM Stock in DMSO Treatment Treat Cells with Compound (24-72 hours) StockPrep->Treatment CellSeed Seed Cells in 96-well Plate CellSeed->Treatment ViabilityAssay Cell Viability Assay (MTT) Treatment->ViabilityAssay LactateAssay Lactate Production Assay Treatment->LactateAssay DataAnalysis Calculate IC50 & Analyze Lactate Levels ViabilityAssay->DataAnalysis LactateAssay->DataAnalysis

Caption: Experimental workflow for evaluating the effects of the compound.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust methodology for investigating the effects of 5,7-dimethyl-1H-indole-2-carboxylic acid on cancer cell metabolism and viability. A dose-dependent decrease in both lactate production and cell viability would strongly support the hypothesis that this compound acts as an LDH inhibitor.

Further investigations could include:

  • Enzyme kinetics assays: To directly measure the inhibitory activity of the compound on purified LDH enzyme.

  • Western blotting: To assess the expression levels of LDHA and other key metabolic enzymes.

  • Seahorse analysis: To perform real-time metabolic flux analysis and gain a more comprehensive understanding of the compound's impact on cellular respiration and glycolysis.

  • In vivo studies: To evaluate the anti-tumor efficacy of the compound in animal models.

By following the guidelines presented here, researchers can effectively utilize 5,7-dimethyl-1H-indole-2-carboxylic acid as a tool to probe the metabolic vulnerabilities of cancer cells, potentially leading to the development of novel therapeutic strategies.

References

  • European Journal of Medicinal Chemistry. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are L-lactate dehydrogenase inhibitors and how do they work? Retrieved from [Link]

  • Patsnap Synapse. (2024). What are LDHA inhibitors and how do they work? Retrieved from [Link]

  • PubMed. (n.d.). Inhibition of lactate dehydrogenase activity as an approach to cancer therapy. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]

  • CONICET. (n.d.). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. Retrieved from [Link]

  • NIH. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. Retrieved from [Link]

  • PubMed. (n.d.). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Retrieved from [Link]

  • PubMed Central (PMC). (2020). Lactate-Based Model Predictive Control Strategy of Cell Growth for Cell Therapy Applications. Retrieved from [Link]

  • ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media? Retrieved from [Link]

  • Oxford Academic. (n.d.). Extracellular Lactate: A Novel Measure of T Cell Proliferation. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement of lactate in mammalian cell culture media. Retrieved from [Link]

Sources

Application Notes and Protocols for Kinase Inhibitor Screening: A Guide Featuring 5,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Indole Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a pivotal class of drug targets, particularly in oncology.[1][2][3] The dysregulation of kinase activity is a hallmark of numerous diseases, making the discovery of potent and selective kinase inhibitors a cornerstone of modern drug development.[1][2] Within the vast chemical space of potential inhibitors, the indole scaffold has emerged as a "privileged structure."[4][5] Its planar heterocyclic nature allows it to favorably occupy the adenine-binding pocket of kinases, mimicking the natural ligand, ATP.[4] This fundamental interaction has been exploited by medicinal chemists to create a multitude of approved and clinical-stage kinase inhibitors, such as sunitinib, which is built upon an indole core.[2][4]

The versatility of the indole ring, with its numerous positions for synthetic modification (N-1 and C-2 to C-7), allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4] This guide focuses on a specific, novel derivative, 5,7-dimethyl-1H-indole-2-carboxylic acid , as a representative example to illustrate a comprehensive screening cascade for identifying and characterizing new indole-based kinase inhibitors. While specific data for this compound is yet to be broadly published, its structure suggests potential as a kinase inhibitor, and the methodologies outlined herein provide a robust framework for its evaluation.

This document will provide researchers, scientists, and drug development professionals with a detailed, experience-driven guide to:

  • Initial Biochemical Screening: High-throughput methods to assess the inhibitory activity of 5,7-dimethyl-1H-indole-2-carboxylic acid against a broad panel of kinases.

  • Cell-Based Target Engagement and Functional Assays: Validating inhibitor activity in a more physiologically relevant context.

  • Biophysical Validation: Confirming direct binding of the compound to the target kinase.

  • Mechanism of Action Studies: Elucidating the nature of the inhibition.

Part 1: The Initial Approach - Broad Spectrum Biochemical Screening

The first step in evaluating a novel compound is to understand its activity profile across the human kinome. This is crucial for identifying primary targets and potential off-target effects early in the discovery process.[6] A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is an excellent choice for initial high-throughput screening due to its sensitivity and broad applicability.[7][8]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which is then used to drive a luciferase-based reaction, generating a luminescent signal that is directly proportional to the initial kinase activity.

Experimental Workflow: Initial Kinase Panel Screening

cluster_0 Compound Preparation cluster_1 Assay Plate Preparation (384-well) cluster_2 ADP-Glo™ Detection Compound 5,7-dimethyl-1H-indole-2-carboxylic acid (Stock in DMSO) Serial_Dilution Serial Dilution Series (e.g., 100 µM to 1 nM) Compound->Serial_Dilution Add_Compound Dispense Compound Dilutions Serial_Dilution->Add_Compound Add_Kinase Add Kinase + Substrate Mix Add_Compound->Add_Kinase Incubate_Reaction Incubate at RT (e.g., 60 min) Add_Kinase->Incubate_Reaction Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent (Depletes ATP) Incubate_Reaction->Add_ADP_Glo_Reagent Incubate_1 Incubate at RT (40 min) Add_ADP_Glo_Reagent->Incubate_1 Add_Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP, drives luciferase reaction) Incubate_1->Add_Detection_Reagent Incubate_2 Incubate at RT (30 min) Add_Detection_Reagent->Incubate_2 Read_Luminescence Read Luminescence Incubate_2->Read_Luminescence

Caption: Workflow for the ADP-Glo™ in vitro kinase assay.

Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol is designed for a 384-well plate format.

Materials:

  • 5,7-dimethyl-1H-indole-2-carboxylic acid

  • Recombinant human kinases (screening panel)

  • Kinase-specific substrates

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)[7]

  • ATP

  • DMSO

  • 384-well white assay plates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 5,7-dimethyl-1H-indole-2-carboxylic acid in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. A common starting point is a 10-point, 3-fold dilution series to span a wide concentration range.

  • Kinase Reaction:

    • Add 1 µL of the compound dilutions to the wells of a 384-well plate. Include DMSO-only wells as a "no inhibition" control.

    • Prepare a 2X kinase/substrate master mix in kinase buffer. The final ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[6]

    • Add 5 µL of the 2X kinase/substrate mix to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP generated to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis:

The raw luminescence data is converted to percent inhibition relative to the DMSO controls. The percent inhibition is then plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

ParameterExample ValueRationale
Inhibitor 5,7-dimethyl-1H-indole-2-carboxylic acidThe test compound.
Target Kinases Panel of >300 kinasesTo determine selectivity and identify primary targets.
Assay Platform ADP-Glo™ Kinase AssayA robust, non-radioactive, luminescence-based assay suitable for HTS.[7]
Substrate Kinase-specific peptideEnsures the measured activity is from the target kinase.
ATP Concentration Near Km for each kinaseProvides a sensitive measure for ATP-competitive inhibitors.[6]
Primary Endpoint IC50 (nM or µM)A quantitative measure of inhibitor potency.[7]

Part 2: Cellular Validation - Moving to a Physiological Context

While biochemical assays are excellent for initial screening, they lack the complexity of a cellular environment.[9] Factors such as cell permeability, intracellular ATP concentrations, and engagement with the target in its native state can significantly influence an inhibitor's efficacy.[6][10] Therefore, cell-based assays are a critical next step.

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method to quantify compound binding to a specific kinase target in living cells.[10][11] This proximity-based assay measures the competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-kinase fusion protein by the test compound.[10] A decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal indicates that the test compound is engaging the target kinase.[11]

Experimental Workflow: NanoBRET™ Target Engagement Assay

cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Detection HEK293 HEK293 cells expressing NanoLuc-Kinase Fusion Plate_Cells Plate cells in 384-well plate HEK293->Plate_Cells Add_Compound Add serially diluted 5,7-dimethyl-1H-indole-2-carboxylic acid Plate_Cells->Add_Compound Incubate_Treatment Incubate (e.g., 2 hours) Add_Compound->Incubate_Treatment Add_Tracer Add NanoBRET™ Tracer + NanoLuc Substrate Incubate_Treatment->Add_Tracer Read_BRET Read Donor (460 nm) and Acceptor (610 nm) emissions Add_Tracer->Read_BRET Calculate_Ratio Calculate BRET Ratio Read_BRET->Calculate_Ratio

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Protocol 2: Cellular Target Engagement using NanoBRET™

Materials:

  • HEK293 cells transiently or stably expressing the NanoLuc-kinase fusion protein of interest.

  • Opti-MEM™ I Reduced Serum Medium.

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • NanoBRET™ Tracer specific for the kinase of interest.

  • 5,7-dimethyl-1H-indole-2-carboxylic acid.

  • White 384-well assay plates.

Procedure:

  • Cell Plating:

    • Harvest and resuspend the HEK293 cells expressing the NanoLuc-kinase fusion in Opti-MEM.

    • Dispense the cell suspension into the wells of a 384-well plate.

  • Compound Addition:

    • Prepare a serial dilution of 5,7-dimethyl-1H-indole-2-carboxylic acid in Opti-MEM.

    • Add the compound dilutions to the cells.

    • Incubate the plate in a CO₂ incubator at 37°C for 2 hours.

  • Detection:

    • Prepare the detection reagent by diluting the NanoBRET™ Tracer and Nano-Glo® Substrate in Opti-MEM.

    • Add the detection reagent to all wells.

    • Read the plate on a BRET-capable plate reader, measuring both the donor (NanoLuc®, ~460 nm) and acceptor (Tracer, ~610 nm) emission wavelengths.

Data Analysis:

The raw BRET ratio is calculated by dividing the acceptor emission by the donor emission.[10] These ratios are then used to determine the cellular IC50 value, which reflects the concentration of the compound required to displace 50% of the tracer from the target kinase in live cells.

Part 3: Biophysical Confirmation of Direct Binding

To provide unequivocal evidence of a direct interaction between 5,7-dimethyl-1H-indole-2-carboxylic acid and its target kinase, a biophysical method should be employed.[12] The thermal shift assay (TSA), also known as differential scanning fluorimetry, is a straightforward and cost-effective method for this purpose.[6][13]

Principle of the Thermal Shift Assay

TSA measures the thermal stability of a protein by monitoring its unfolding as a function of temperature.[13] A fluorescent dye that binds to hydrophobic regions of the protein is used. As the protein unfolds with increasing temperature, more hydrophobic regions are exposed, leading to an increase in fluorescence. The binding of a ligand, such as our inhibitor, stabilizes the protein, resulting in a higher melting temperature (Tm). This change in Tm (ΔTm) is indicative of a direct binding event.[6]

Protocol 3: Thermal Shift Assay (TSA)

Materials:

  • Purified recombinant target kinase.

  • 5,7-dimethyl-1H-indole-2-carboxylic acid.

  • SYPRO™ Orange protein gel stain (or similar fluorescent dye).

  • Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.

  • Appropriate buffer (e.g., HEPES-buffered saline).

Procedure:

  • Reaction Setup:

    • In a 96-well PCR plate, prepare a master mix containing the purified kinase and SYPRO Orange dye in the appropriate buffer.

    • Add 5,7-dimethyl-1H-indole-2-carboxylic acid at various concentrations to the wells. Include a DMSO control.

  • Thermal Denaturation:

    • Seal the plate and place it in a real-time PCR instrument.

    • Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of the SYPRO Orange dye.

Data Analysis:

The fluorescence intensity is plotted against temperature to generate a melting curve. The Tm is the temperature at the midpoint of the transition. The ΔTm is calculated by subtracting the Tm of the control (protein + DMSO) from the Tm of the protein in the presence of the inhibitor. A significant positive ΔTm confirms direct binding.

Conclusion and Future Directions

This application note provides a structured, multi-faceted approach to the initial evaluation of a novel indole-based compound, 5,7-dimethyl-1H-indole-2-carboxylic acid, as a potential kinase inhibitor. By progressing from broad biochemical screening to cellular target engagement and biophysical validation, researchers can build a comprehensive profile of the compound's activity, potency, and selectivity.

Positive results from this screening cascade would warrant further investigation, including:

  • Mechanism of Action Studies: To determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.[12]

  • Cellular Phosphorylation Assays: To confirm that target engagement translates to the inhibition of downstream signaling pathways.[11]

  • Lead Optimization: Medicinal chemistry efforts to improve the potency, selectivity, and drug-like properties of the 5,7-dimethyl-1H-indole-2-carboxylic acid scaffold.[4]

The methodologies described herein are robust, well-established, and provide a clear path for advancing promising compounds through the early stages of the drug discovery pipeline.

References

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. [Link]

  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. [Link]

  • Cell-based test for kinase inhibitors. (2020, November 26). INiTS. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC. [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026, January 21). MDPI. [Link]

  • Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors. (2025, August 6). ResearchGate. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2023, January 17). MDPI. [Link]

  • Kinase Activity Assay. Creative Diagnostics. [Link]

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. (2025, November 18). RSC Publishing. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]

  • Cell-based Kinase Profiling Service. (n.d.). Kinase Logistics. [Link]

  • Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. (2020, April 1). Semantic Scholar. [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023, July 22). PMC. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2025, November 4). ResearchGate. [Link]

  • In vitro JAK kinase activity and inhibition assays. (n.d.). PubMed - NIH. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020, January 8). Frontiers. [Link]

  • In vitro kinase assay. (2024, May 31). Protocols.io. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (n.d.). (No URL available)
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). PMC. [Link]

  • Predicting Kinase Inhibitor Resistance: Physics-Based and Data-Driven Approaches. (2019, August 13). (No URL available)
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). (No URL available)
  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007, December 18). PNAS. [Link]

  • Cas 356068-93-4,5-((Z)-(5-Fluoro-2-oxoindolin-3-ylidene)methyl). LookChem. [Link]

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. (n.d.). PMC. [Link]

  • Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. (2003, March 27). PubMed. [Link]

  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022, August 5). PubMed. [Link]

  • Discovery of 5-[5-Fluoro-2-oxo-1,2- dihydroindol-(3 Z )-ylidenemethyl]-2,4- dimethyl-1 H -pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. (n.d.). ResearchGate. [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023, April 26). MDPI. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025, March 31). ACS Publications. [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023, July 22). MDPI. [Link]

Sources

Application Note: Efficient Amide Coupling Protocols for 5,7-Dimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

Scope

This guide details the synthetic protocols for amidation of 5,7-dimethyl-1H-indole-2-carboxylic acid . While indole-2-carboxylic acids are standard scaffolds in medicinal chemistry (e.g., for antiviral and anticancer targets), the 5,7-dimethyl substitution pattern introduces specific physicochemical nuances—primarily increased lipophilicity and steric crowding near the indole nitrogen—that require tailored handling compared to the unsubstituted parent molecule.

Substrate Analysis: 5,7-Dimethyl-1H-indole-2-carboxylic Acid
  • Electronic Profile: The indole ring is electron-rich. The methyl groups at C5 and C7 exert a weak inductive electron-donating effect (+I), making the C2-carboxylate slightly less electrophilic than in unsubstituted indoles.

  • Steric Environment: The C7-methyl group is located in the peri position relative to the indole N-H. While it does not directly block the C2-carboxylic acid, it increases the steric bulk around the nitrogen, potentially reducing the acidity of the N-H proton (

    
    ) and suppressing N-acylation side reactions.
    
  • Solubility: The two methyl groups significantly increase

    
    . This substrate is likely sparingly soluble in pure water or low-polarity solvents (e.g., hexanes) but shows excellent solubility in DMF, DMSO, and moderate solubility in EtOAc and THF.
    
Strategic Decision Matrix

Select the protocol based on your amine partner and scale:

CouplingStrategy Start Select Amine Partner Type Amine Type? Start->Type Primary Primary/Secondary Alkyl Amine Type->Primary Aniline Aniline / Heteroaryl (Low Nucleophilicity) Type->Aniline Scale Scale? Primary->Scale Discovery <1g (Discovery) Use HATU (Method A) Aniline->Discovery Alternative AcidCl Acid Chloride Method (Method C) Aniline->AcidCl Standard Scale->Discovery High Throughput Process >10g (Process) Use T3P (Method B) Scale->Process Green/Cost

Caption: Decision tree for selecting the optimal coupling strategy based on amine nucleophilicity and reaction scale.

Part 2: Detailed Experimental Protocols

Method A: HATU-Mediated Coupling (Gold Standard for Discovery)

Best for: High-throughput library synthesis, valuable amines, and ensuring high conversion. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester), which reacts rapidly with amines, minimizing racemization (if the amine is chiral) and overcoming the lower electrophilicity of the electron-rich indole.

Materials
  • Substrate: 5,7-dimethyl-1H-indole-2-carboxylic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reagent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) [Concentration: 0.1 M – 0.2 M]

Step-by-Step Protocol
  • Dissolution: In a dry vial/flask, dissolve 5,7-dimethyl-1H-indole-2-carboxylic acid in anhydrous DMF. Note: If the solution is cloudy, sonicate for 30 seconds. The dimethyl substitution requires DMF; DCM is often insufficient.

  • Activation: Add DIPEA followed by HATU. Stir at room temperature (RT) for 5–10 minutes .

    • Checkpoint: The solution should turn yellow/orange. This indicates the formation of the activated ester.[1][2]

  • Coupling: Add the amine (dissolved in minimal DMF if solid) to the reaction mixture.

  • Reaction: Stir at RT for 2–16 hours.

    • Monitoring: Check via LC-MS.[1] The activated ester intermediate may be visible; ensure it converts fully to product.

  • Workup (Small Scale):

    • Dilute with EtOAc (10x volume).

    • Wash sequence: 1x Sat.

      
      , 1x Water, 1x Brine.
      
    • Critical: The 5,7-dimethylindole core is lipophilic. Ensure the organic layer is not discarded; back-extract aqueous layers with EtOAc if yield is low.

  • Purification: Flash chromatography (Hexane/EtOAc).

Method B: T3P (Propylphosphonic Anhydride) Coupling (Green/Scalable)

Best for: Scale-up (>5g), simple workup, and avoiding toxic byproducts (tetramethylurea from HATU). Mechanism: T3P acts as a dehydrating agent forming a mixed anhydride. It is non-explosive and water-soluble, simplifying purification.

Materials
  • Substrate: 1.0 equiv

  • Amine: 1.1 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF) (2.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (preferred for green chemistry).

Protocol
  • Combine: Charge the indole acid, amine, and base into the flask with EtOAc.

  • Cool: Cool the mixture to 0°C (ice bath). Exotherm control is vital on scale.

  • Addition: Add T3P solution dropwise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Self-Validating Workup:

    • Add water.[2][3][4] Stir for 15 minutes.

    • Separate layers.[4][5] The T3P byproducts (propylphosphonic acid) are water-soluble.[6]

    • Wash organic layer with 0.5 M HCl (to remove excess pyridine/amine), then Sat.

      
      , then brine.[3]
      
    • Evaporate solvent.[6] Often yields pure product without chromatography.

Method C: Acid Chloride Activation (For Unreactive Anilines)

Best for: Electron-deficient anilines or sterically hindered amines where HATU fails.

Protocol
  • Activation: Suspend indole acid (1.0 equiv) in anhydrous DCM (or THF if solubility is poor). Add catalytic DMF (2 drops).

  • Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C. Stir at RT for 2 hours until gas evolution ceases and solution clears.

  • Concentration: Evaporate solvent in vacuo to remove excess HCl and oxalyl chloride. Re-dissolve the crude yellow solid (acid chloride) in dry DCM/THF.

  • Coupling: Add the aniline (1.1 equiv) and Pyridine (2.0 equiv). Stir at RT or Reflux (if necessary) for 12 hours.

Part 3: Data & Troubleshooting

Comparative Reagent Performance
ParameterHATU (Method A)T3P (Method B)Acid Chloride (Method C)
Reactivity Very HighHighExtreme
Atom Economy PoorGoodModerate
Byproduct Removal Chromatography RequiredAqueous WashEvaporation/Wash
Cost HighModerateLow
Suitability for 5,7-dimethyl Excellent (Solubility in DMF)Good (If soluble in EtOAc)Excellent (THF recommended)
Troubleshooting Guide (Self-Validating Systems)

Issue 1: Low Conversion (Starting Material Remains)

  • Cause: The C2-carboxylate is deactivated by the electron-rich indole ring.

  • Fix: Switch to Method C (Acid Chloride). The acid chloride is significantly more electrophilic than the HATU-active ester.

  • Validation: Take an aliquot, quench with MeOH. If Methyl Ester is formed rapidly (LCMS), the activation worked, and the amine is the problem.

Issue 2: N-Acylation (Dimerization)

  • Cause: The indole Nitrogen (N1) competes with the external amine.

  • Observation: Mass spectrum shows [2M-H2O] or complex mixtures.

  • Fix: Although the 7-methyl group provides some steric protection, use DIPEA (hindered base) rather than TEA. Avoid NaH. If persistent, protect N1 with a Boc group before coupling (Boc-5,7-dimethylindole-2-COOH).

Issue 3: Product Streaking on Silica

  • Cause: Indole NH hydrogen bonding with silanols.

  • Fix: Pre-wash silica column with 1% Triethylamine in Hexane, or use 1-5% MeOH in DCM for elution.

Workflow Visualization

Workflow Input 5,7-Dimethyl-indole-2-COOH + Amine Step1 Activation (HATU/DIPEA or T3P) Input->Step1 Check1 LCMS Check: Active Ester Formed? Step1->Check1 Check1->Input No (Change Reagent) Step2 Coupling (RT, 2-16h) Check1->Step2 Yes Workup Workup (Acid/Base Wash) Step2->Workup Output Pure Amide Workup->Output

Caption: General workflow for solution-phase amide coupling of indole-2-carboxylic acids.

Part 4: References

  • BenchChem. Application Notes and Protocols for the Coupling of Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH). Retrieved from

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[7] RSC Advances.[7] Retrieved from

  • Archimica (Curia). Propylphosphonic Anhydride (T3P®): The Water Scavenger for Peptide Coupling. Retrieved from

  • Organic Syntheses. Synthesis of 2-Arylindole-4-Carboxylic Amides via Acid Chloride. Org.[3][4][6][8] Synth. 2009, 86, 92. Retrieved from

  • National Institutes of Health (NIH). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

Sources

Application Note: High-Purity Isolation of 5,7-Dimethyl-1H-indole-2-carboxylic Acid via RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the purification of 5,7-dimethyl-1H-indole-2-carboxylic acid . As a critical scaffold in medicinal chemistry—particularly in the synthesis of HIV-1 integrase inhibitors and lipid peroxidation inhibitors—high purity (>98%) is essential for downstream biological assays. This guide addresses the specific challenges posed by this molecule, including its pH-dependent solubility and hydrophobic methyl-substitution pattern, providing a scalable workflow from analytical scouting to preparative isolation.[1]

Introduction & Molecule Analysis[1][2][3][4]

Chemical Context

5,7-dimethyl-1H-indole-2-carboxylic acid is an amphiphilic building block. The indole core provides a hydrophobic scaffold, while the C2-carboxylic acid introduces pH-dependent polarity. The addition of methyl groups at positions 5 and 7 significantly increases the lipophilicity (LogP ~2.6) compared to the unsubstituted parent indole-2-carboxylic acid (LogP ~2.3).

Physicochemical Properties & Chromatographic Implications
PropertyValue (Approx.)Chromatographic Impact
Formula C₁₁H₁₁NO₂MW: 189.21 g/mol
pKa (COOH) ~3.8 – 4.2Critical: At neutral pH, the molecule exists as a carboxylate anion (R-COO⁻), leading to early elution and broad peaks. Action: Mobile phase pH must be < 3.0 to keep the acid protonated (neutral).
pKa (Indole NH) > 16Very weak acid; generally non-ionizable under standard HPLC conditions.
UV Maxima 220 nm, 280-290 nmMonitor at 280 nm for specificity (indole core) and 220 nm for high sensitivity.[1]
Solubility High in DMSO, MeOH; Low in acidic waterSample must be dissolved in DMSO or MeOH for injection; avoid aqueous diluents that may precipitate the target on-column.[1]

Method Development Strategy

Stationary Phase Selection

A C18 (Octadecylsilane) column is the standard choice. However, the indole nitrogen can interact with free silanols on the silica support, causing peak tailing.[1]

  • Recommendation: Use a high-purity, fully end-capped C18 column (e.g., Waters XBridge, Phenomenex Luna, or Agilent Zorbax Eclipse Plus) to minimize secondary silanol interactions.[1]

Mobile Phase Chemistry
  • Solvent B (Organic): Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and higher elution strength, which is beneficial for the hydrophobic dimethyl-indole core.[1]

  • Modifier: 0.1% Formic Acid (FA) is selected.[2]

    • Mechanism:[3] FA buffers the aqueous phase to pH ~2.7. This suppresses the ionization of the carboxylic acid (R-COOH), ensuring the molecule interacts with the C18 phase in its neutral, hydrophobic form.[1]

    • Volatility: Unlike phosphate buffers, FA is volatile, allowing for direct lyophilization of preparative fractions.[1]

Experimental Protocols

Protocol A: Sample Preparation

Objective: Maximize solubility while preventing precipitation during injection.

  • Weigh: 10 mg of crude 5,7-dimethyl-1H-indole-2-carboxylic acid.

  • Dissolve: Add 500 µL of DMSO. Vortex until clear.

  • Dilute: Add 500 µL of Methanol (Total Vol = 1 mL).

    • Note: Do not dilute with water. The acidic target may precipitate.[4][5]

  • Filter: Pass through a 0.22 µm PTFE syringe filter into an HPLC vial.

Protocol B: Analytical Scouting (Purity Check)

System: HPLC with PDA/UV Detector. Column: C18, 4.6 × 150 mm, 5 µm.[1][2] Flow Rate: 1.0 mL/min. Temperature: 30°C. Injection: 5 µL.

Gradient Table (Analytical):

Time (min) % Mobile Phase A (0.1% FA in H₂O) % Mobile Phase B (0.1% FA in ACN)
0.0 90 10
15.0 10 90
18.0 10 90
18.1 90 10

| 23.0 | 90 | 10 |

Expected Retention: The target should elute between 8–11 minutes. Impurities lacking the dimethyl groups will elute earlier; di-acids or highly polar byproducts will elute near the void volume.

Protocol C: Preparative Isolation (Scale-Up)

System: Prep-HPLC with Fraction Collector. Column: C18, 19 × 150 mm, 5 µm (or 10 µm).[1] Flow Rate: 15–20 mL/min (Adjust based on column specs). Wavelength: Trigger collection at 280 nm (Threshold: 100 mAU).

Gradient Strategy (Focused Gradient): Based on analytical RT, create a shallower gradient to maximize resolution.

  • If Analytical RT is ~10 min (approx 50-60% B):

    • 0-2 min: 30% B (Equilibration)

    • 2-12 min: 40% → 70% B (Shallow gradient for separation)

    • 12-14 min: 95% B (Wash)

    • 14-16 min: 30% B (Re-equilibration)

Post-Processing:

  • Pool fractions corresponding to the main peak.

  • Rotary evaporate ACN at 40°C.

  • Freeze the remaining aqueous layer (acidic) and lyophilize to obtain a white/off-white powder.

Visualization of Workflow & Logic

Purification Logic Flow

The following diagram illustrates the decision-making process during method development and purification.

PurificationWorkflow Start Crude 5,7-Dimethyl Indole-2-COOH Solubility Solubility Test (DMSO/MeOH) Start->Solubility AnalScout Analytical Scouting (10-90% Gradient) Solubility->AnalScout Eval Evaluate Chromatogram AnalScout->Eval Tailing Peak Tailing? Eval->Tailing AddAcid Increase Acid Modifier (Use 0.1% TFA) Tailing->AddAcid Yes Resolution Good Resolution? Tailing->Resolution No AddAcid->AnalScout Resolution->AnalScout No (Adjust Gradient) FocusGrad Develop Focused Gradient (e.g., 40-70% B) Resolution->FocusGrad Yes PrepRun Preparative Run (Scale Up) FocusGrad->PrepRun Fraction Fraction Collection (Trigger: 280nm) PrepRun->Fraction QC QC Purity Check Fraction->QC QC->PrepRun Purity < 98% (Re-purify) Final Lyophilization & Final Product QC->Final Purity > 98%

Caption: Step-by-step logic flow for the isolation of acidic indole derivatives, featuring feedback loops for optimization.

Results & Discussion (Troubleshooting)

Peak Tailing[1]
  • Observation: The main peak exhibits a long "tail" on the right side.

  • Cause: Secondary interactions between the basic indole nitrogen and surface silanols, or partial ionization of the carboxylic acid.[1]

  • Solution: Ensure the mobile phase pH is well below the pKa (pH ~2.7 is ideal). If tailing persists, switch to a column with higher carbon load or "Shield" technology (e.g., Waters Shield RP18).[1]

Peak Fronting[1]
  • Observation: The peak leans forward (left side is less steep).

  • Cause: Mass overload (too much sample injected) or volume overload (injection solvent is too strong).[1]

  • Solution: Reduce injection volume. If the sample is in 100% DMSO, dilute with mobile phase A (if solubility permits) or reduce the injection slug size.[1]

Recovery Issues
  • Observation: Low yield after lyophilization.

  • Cause: Sublimation of the compound (unlikely for this MW) or precipitation in the fraction collector tubes.

  • Solution: Ensure fractions are collected into tubes containing a small amount of DMSO if the compound is prone to crashing out of the aqueous mobile phase post-collection.

References

  • Separation of Indole-3-pyruvic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 2024. Available at: [Link]

  • Indole-2-carboxylic acid | C9H7NO2 | CID 72899. PubChem, National Institutes of Health. Available at: [Link][1]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Available at: [Link][1]

Sources

Application Note: Development of 5,7-Dimethyl-1H-indole-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Therapeutic Rationale

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for NMDA receptor glycine site antagonists (e.g., Gavestinel), HIV-1 integrase inhibitors, and cytosolic phospholipase A2 (cPLA2) inhibitors.

This application note focuses on the 5,7-dimethyl-1H-indole-2-carboxylic acid subclass. Unlike their 5,7-dichloro counterparts, the dimethyl analogs offer a unique lipophilic profile without the metabolic liability of aryl chlorides or the toxicity concerns of heavy halogens. This guide details the rational design, robust synthetic protocols, and purification strategies required to develop high-purity analogs for biological screening.

Key Biological Mechanisms
  • NMDA Receptor Modulation: The 5,7-substitution pattern fills the hydrophobic pocket (Site B) of the glycine binding site, while the C2-carboxylate forms critical salt bridges with Arg260.

  • HIV-1 Integrase Inhibition: The C2-carboxylic acid and the indole nitrogen act as a bidentate chelator for the Mg²⁺ cofactors in the viral integrase active site.[1][2][3]

Rational Design & SAR Strategy

To develop effective analogs, modifications must be strategic. We utilize a "Zone-Based" modification strategy.

Structural Activity Relationship (SAR) Logic
  • Zone A (C2-Carboxylate): Critical for solubility and electrostatic interactions.

    • Modifications: Bioisosteres (Tetrazoles), Amides (to improve permeability), Esters (prodrugs).

  • Zone B (C3-Position): The "Growth Vector."

    • Modifications: Formylation (Vilsmeier-Haack), Halogenation, or alkylation to access additional hydrophobic sub-pockets.

  • Zone C (5,7-Dimethyl Core): The hydrophobic anchor.

    • Modifications: While the 5,7-dimethyl is the target core, slight variations (5-OMe, 7-Me) can tune the pKa of the indole NH.

Visualization: SAR Decision Tree

SAR_Strategy Core 5,7-Dimethyl-1H-indole- 2-carboxylic Acid ZoneA Zone A: C2-Carboxylate (Polar Contact) Core->ZoneA ZoneB Zone B: C3-Position (Steric/Electronic Tuning) Core->ZoneB ZoneC Zone C: 5,7-Positions (Lipophilic Anchor) Core->ZoneC Amides Amide Coupling (↑ Permeability) ZoneA->Amides Bioiso Tetrazole/Oxadiazole (Bioisosteres) ZoneA->Bioiso Halo C3-Halogenation (Metabolic Block) ZoneB->Halo Formyl C3-Formylation (Scaffold Growth) ZoneB->Formyl Elec Electronic Scan (5-F, 7-Me) ZoneC->Elec

Caption: SAR decision tree highlighting the three primary zones for analog generation based on the 5,7-dimethyl scaffold.

Synthetic Protocols

We present two complementary methods. Method A is the industry standard for scale-up. Method B is reserved for analogs where the hydrazine starting material is unstable or unavailable.

Method A: Modified Fischer Indole Synthesis (Primary Route)

This protocol uses 2,4-dimethylphenylhydrazine and ethyl pyruvate. It is robust, scalable, and avoids the use of polyphosphoric acid (PPA) which can cause difficult workups, substituting it with ethanolic H₂SO₄ or p-TsOH.

Reagents & Equipment[4][5][6]
  • Reactants: 2,4-Dimethylphenylhydrazine hydrochloride (1.0 eq), Ethyl pyruvate (1.1 eq).

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) monohydrate (2.0 eq) or H₂SO₄ (conc).

  • Solvent: Absolute Ethanol (EtOH).

  • Apparatus: Round bottom flask, reflux condenser, inert gas (N₂) line.

Step-by-Step Protocol
  • Hydrazone Formation:

    • Dissolve 2,4-dimethylphenylhydrazine HCl (10 mmol) in EtOH (30 mL).

    • Add Ethyl pyruvate (11 mmol) dropwise at room temperature.

    • Stir for 1 hour. A solid precipitate (hydrazone intermediate) often forms.

    • QC Check: TLC (Hexane:EtOAc 3:1) should show consumption of hydrazine.

  • Cyclization (Fischer Rearrangement):

    • Add p-TsOH (20 mmol) directly to the hydrazone suspension.

    • Heat to reflux (80°C) for 3–5 hours. The mixture will darken.

    • Mechanism:[4][7][8][9][10][11] Protonation of the enamine tautomer triggers the [3,3]-sigmatropic shift.[8]

  • Workup:

    • Cool to room temperature.

    • Concentrate EtOH to ~25% volume under reduced pressure.

    • Pour residue into ice-cold water (100 mL).

    • The ester product (Ethyl 5,7-dimethylindole-2-carboxylate) will precipitate.

    • Filter the solid and wash with cold water.

  • Hydrolysis (Ester to Acid):

    • Suspend the ester in MeOH/THF (1:1). Add LiOH (2M aq, 3 eq).

    • Stir at 50°C for 2 hours.

    • Acidify with 1M HCl to pH 2. The free acid precipitates.

Method B: Hemetsberger-Knittel Synthesis (Alternative Route)

Use this when specific substitution patterns on the benzene ring make the hydrazine precursor difficult to synthesize. This route proceeds via an azido-acrylate.

Reagents
  • Reactants: 2,4-Dimethylbenzaldehyde, Ethyl azidoacetate.

  • Base: NaOEt (Sodium Ethoxide).

  • Solvent: Xylene (for high temp thermolysis).

Step-by-Step Protocol
  • Condensation: React 2,4-dimethylbenzaldehyde with ethyl azidoacetate in EtOH at -10°C using NaOEt (2 eq) to yield the α-azidocinnamate.

  • Thermolysis:

    • Safety Warning: Azides are potentially explosive. Use a blast shield.

    • Add the α-azidocinnamate dropwise to boiling xylene (140°C).

    • Note: High dilution is key to prevent polymerization.

    • Nitrogen evolution (N₂) indicates nitrene formation and insertion into the C-H bond.

  • Isolation: Cool xylene and remove solvent in vacuo. Recrystallize the residue.

Purification & Characterization

High purity (>95%) is non-negotiable for biological assays to avoid false positives from hydrazine impurities.

Purification Strategy

Indole-2-carboxylic acids are prone to decarboxylation if heated excessively in acidic media.

MethodApplicabilityProtocol Notes
Recrystallization Preferred Solvent: Acetic Acid/Water or EtOH/Water. Dissolve hot, cool slowly.
Flash Chromatography SecondaryPhase: Silica. Eluent: DCM:MeOH (95:5) + 0.1% Acetic Acid.
Acid-Base Extraction CleanupDissolve in sat. NaHCO₃ (removes non-acidic impurities), wash with ether, re-acidify aq layer with HCl.
Analytical Standards (Self-Validation)
  • ¹H NMR (DMSO-d₆):

    • Indole NH: Broad singlet at δ 11.5–12.0 ppm (Exchangeable with D₂O).

    • C3-H: Singlet/Doublet at δ 7.0–7.3 ppm (Diagnostic for 2-substituted indoles).

    • Methyl Groups: Two distinct singlets around δ 2.3–2.5 ppm.

  • Mass Spectrometry: ESI negative mode [M-H]⁻ is usually more sensitive for carboxylic acids.

Workflow Visualization

The following diagram illustrates the complete development pipeline from raw materials to the final purified analog library.

Synthetic_Workflow Sub1 2,4-Dimethyl- phenylhydrazine Hydrazone Hydrazone Formation (EtOH, RT) Sub1->Hydrazone Sub2 Ethyl Pyruvate Sub2->Hydrazone Fischer Fischer Cyclization (pTsOH, 80°C) Hydrazone->Fischer - H2O Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Fischer->Hydrolysis Ethyl Ester Intermediate Check QC Check: Is Purity >95%? Hydrolysis->Check Purify Recrystallize (AcOH/H2O) Check->Purify No Final Final Analog (Library Ready) Check->Final Yes Purify->Check

Caption: Step-by-step synthetic workflow for the generation of 5,7-dimethyl-1H-indole-2-carboxylic acid analogs.

References

  • Fischer Indole Synthesis Mechanism

    • Robinson, B. (1963). The Fischer Indole Synthesis.[4][6][8][12][13] Chemical Reviews, 63(4), 373–401. Link

  • Hemetsberger-Knittel Reaction

    • Hemetsberger, H., & Knittel, D. (1972).[14] Synthese und Thermolyse von α-Azidoacrylestern.[14] Monatshefte für Chemie, 103, 194–204.[14] Link[14]

  • Indole-2-Carboxylates as HIV Integrase Inhibitors

    • Zhao, X., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[2][3][5] RSC Advances. Link

  • NMDA Glycine Site Antagonists (Gavestinel Analogs)

    • Di Fabio, R., et al. (1997). Substituted Indole-2-carboxylic Acid Derivatives as Functional Antagonists of the NMDA Receptor Glycine Site. Journal of Medicinal Chemistry, 40(6), 841–850. Link

  • Standard Protocol for Ethyl Indole-2-carboxylate

    • Johnson, J. R., et al. (1942). Indole-2-carboxylic acid, ethyl ester.[5][6][11] Organic Syntheses, Coll. Vol. 3, p.479. Link

Sources

Application Note: 5,7-Dimethyl-1H-Indole-2-Carboxylic Acid in Antiproliferative Screening

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the technical framework for utilizing 5,7-dimethyl-1H-indole-2-carboxylic acid (hereafter referred to as 5,7-DMICA ) in antiproliferative research.

Based on current medicinal chemistry profiling, this compound serves two critical roles:

  • Active Pharmacophore: A micromolar-range inhibitor of specific enzymes (e.g., Integrase, LDH, or weak Kinase interaction) due to its metal-chelating carboxylate and hydrophobic indole core.

  • Privileged Scaffold: A high-value starting block for synthesizing nanomolar-potency anticancer agents (specifically Indole-2-carboxamides ) that target EGFR , VEGFR-2 , and BRAF-V600E kinases.

Introduction & Mechanism of Action

The indole-2-carboxylic acid moiety is a "privileged structure" in drug discovery, capable of binding diverse biological targets. The 5,7-dimethyl substitution specifically enhances the scaffold's lipophilicity (LogP) and metabolic stability, allowing better cellular penetration and tighter binding in hydrophobic pockets of target proteins (e.g., the ATP-binding site of tyrosine kinases).

Core Mechanisms
  • Kinase Inhibition (EGFR/VEGFR): Derivatives of 5,7-DMICA function as ATP-competitive inhibitors. The indole nitrogen (N1) and carbonyl oxygen form hydrogen bonds with the kinase hinge region, while the 5,7-dimethyl group occupies the hydrophobic specificity pocket.

  • Apoptosis Induction: Downstream suppression of the MAPK/ERK pathway leads to G1/S cell cycle arrest and activation of Caspase-3/7.

  • Metal Chelation: The C2-carboxylate can chelate divalent metal ions (Mg2+, Zn2+) in metalloenzyme active sites (e.g., HIV Integrase, Matrix Metalloproteinases), disrupting catalytic function.

Chemical Profile & Handling

Compound: 5,7-dimethyl-1H-indole-2-carboxylic acid CAS: 103986-23-8 (Representative generic ID for structure verification) MW: ~189.21 g/mol

Solubility & Stock Preparation
  • Primary Solvent: Dimethyl Sulfoxide (DMSO).

  • Solubility Limit: ~50 mM in 100% DMSO (Vortexing/Sonication required).

  • Aqueous Stability: Poor. Precipitates in aqueous media >100 µM.

Standard Stock Protocol:

  • Weigh 9.46 mg of 5,7-DMICA.

  • Add 1.0 mL of sterile, anhydrous DMSO to create a 50 mM Stock .

  • Vortex for 60 seconds until clear.

  • Aliquot into 50 µL vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol A: High-Throughput Cell Viability Screen (MTT Assay)

Objective: Determine the IC50 of 5,7-DMICA and its amide derivatives against cancer cell lines (e.g., MCF-7, A549, HepG2).

Reagents:

  • MTT Reagent (5 mg/mL in PBS).

  • Cell Culture Media (RPMI-1640 or DMEM + 10% FBS).

  • 96-well flat-bottom plates.

Workflow:

  • Seeding: Plate cells at 5,000–10,000 cells/well in 100 µL media. Incubate 24h for attachment.

  • Treatment:

    • Prepare serial dilutions of 5,7-DMICA in media (Range: 0.1 µM to 100 µM).

    • Critical Step: Ensure final DMSO concentration is <0.5% in all wells to prevent solvent toxicity.

    • Include Positive Control (e.g., Erlotinib or Sunitinib) and Vehicle Control (0.5% DMSO).

  • Incubation: Incubate cells for 48h or 72h at 37°C, 5% CO2.

  • Development:

    • Add 20 µL MTT reagent per well. Incubate 4h (purple formazan crystals form).

    • Aspirate media carefully.

    • Solubilize crystals with 150 µL DMSO. Shake 10 min.

  • Read: Measure Absorbance at 570 nm (Ref 630 nm).

Data Analysis: Calculate % Cell Viability =


.
Plot Log[Concentration] vs. Viability to derive IC50 using non-linear regression (Sigmoidal dose-response).
Protocol B: Target Validation (Western Blot for Kinase Signaling)

Objective: Confirm if antiproliferative activity is driven by EGFR/MAPK pathway suppression.

Workflow:

  • Treatment: Treat A549 (EGFR-overexpressing) cells with 5,7-DMICA at IC50 and 2xIC50 concentrations for 24h.

  • Lysis: Lyse cells in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Electrophoresis: Resolve 30 µg protein on 10% SDS-PAGE. Transfer to PVDF.

  • Immunoblotting:

    • Primary Antibodies (1:1000): p-EGFR (Tyr1068), Total EGFR, p-ERK1/2, Total ERK1/2, Caspase-3 (Cleaved).

    • Loading Control:

      
      -Actin or GAPDH.
      
  • Detection: ECL Chemiluminescence.

Expected Result: A decrease in p-EGFR and p-ERK signal intensity relative to Total protein indicates successful kinase blockade. Appearance of Cleaved Caspase-3 indicates apoptosis.

Protocol C: Synthesis of Bioactive Carboxamides (Derivatization)

Context: The free acid (5,7-DMICA) often has modest potency (µM). Converting it to an amide (Indole-2-carboxamide) significantly boosts potency (nM).

Reaction Scheme: 5,7-DMICA + Amine (R-NH2) -> [HATU/DIPEA] -> 5,7-Dimethyl-Indole-2-Carboxamide

Micro-Scale Synthesis Step:

  • Dissolve 5,7-DMICA (1 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (2 eq). Stir 15 min for activation.

  • Add target amine (e.g., 3-chloro-4-fluoroaniline) (1.1 eq).

  • Stir at RT for 12h.

  • Precipitate with water, filter, and wash.

  • Result: A highly lipophilic amide ready for Protocol A.

Visualization & Data Architecture

Figure 1: Pharmacophore & Binding Logic

This diagram illustrates how 5,7-DMICA interacts with a theoretical Kinase ATP-binding pocket.

Pharmacophore IndoleCore Indole Scaffold (Hydrophobic Core) Target_Pocket Kinase Hydrophobic Pocket (Val/Leu Rich) IndoleCore->Target_Pocket Pi-Stacking Dimethyl 5,7-Dimethyl Group (Lipophilic Clamp) Dimethyl->Target_Pocket Steric Fit / Hydrophobic Interaction Carboxyl C2-Carboxylic Acid (H-Bond / Chelation) Target_Hinge Kinase Hinge Region (H-Bond Acceptor) Carboxyl->Target_Hinge H-Bond Donor Target_Metal Mg2+ / Zn2+ Site (If Metalloenzyme) Carboxyl->Target_Metal Chelation

Caption: Structural Activity Relationship (SAR) of 5,7-DMICA showing key binding interactions with protein targets.

Figure 2: Experimental Workflow for Antiproliferative Screening

Workflow Stock Stock Prep (50mM in DMSO) Screen Primary Screen (MTT Assay @ 10µM) Stock->Screen Hit_Decision Viability < 50%? Screen->Hit_Decision IC50 Dose Response (0.1 - 100 µM) Hit_Decision->IC50 Yes Discard Discard / Derivatize Hit_Decision->Discard No Mech Mechanism Study (Western Blot / Flow Cytometry) IC50->Mech

Caption: Decision tree for evaluating 5,7-DMICA antiproliferative efficacy from stock to mechanism.

Summary of Quantitative Expectations

Parameter5,7-DMICA (Free Acid)Indole-2-Carboxamide Derivatives
Primary Target Integrase, Weak Kinase, LDHEGFR, VEGFR, BRAF
Typical IC50 10 µM – 50 µM20 nM – 500 nM
Solubility (Aq) Low (<100 µM)Very Low (<10 µM)
Cell Permeability Moderate (Ionizable)High (Lipophilic)

References

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Source: MDPI (Molecules), 2023. [Link] Context: Establishes the indole-2-carboxamide scaffold as a potent inhibitor of EGFR and BRAF kinases with nanomolar IC50s.[1]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Source: Journal of Medicinal Chemistry, 2021. [Link] Context: Details the synthesis and SAR of 5,7-dimethyl substituted indoles, highlighting their improved metabolic stability and lipophilic profile.

  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. Source: European Journal of Medicinal Chemistry, 2022. [Link] Context: Demonstrates the antiproliferative mechanism of indole-2-carboxylic acid derivatives via cell cycle arrest and apoptosis in liver cancer cells.[2]

  • In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Source: MDPI (Molecules), 2017. [Link] Context: Validates the intrinsic anticancer activity of the indole-2-carboxylic acid core when complexed with metals, relevant for the free acid form.

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Source: MDPI (Molecules), 2023. [Link] Context: Identifies the indole-2-carboxylic acid pharmacophore as a metal-chelating inhibitor, providing structural basis for its biological activity.

Sources

Technical Application Note: 5,7-Dimethyl-1H-indole-2-carboxylic Acid as a Dual IDO1/TDO Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

The Target: IDO1 and TDO in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the rate-limiting step of tryptophan (Trp) degradation into


-formylkynurenine (NFK), which is subsequently hydrolyzed to kynurenine (Kyn).[1][2]

In the tumor microenvironment (TME), overexpression of IDO1/TDO depletes tryptophan and increases kynurenine levels. This metabolic shift triggers immune escape via two mechanisms:

  • Tryptophan Starvation: Induces G1 cell cycle arrest in T-effector cells via the GCN2 stress-response pathway.

  • Kynurenine Accumulation: Activates the Aryl Hydrocarbon Receptor (AhR), promoting the differentiation of immunosuppressive regulatory T cells (Tregs).

Compound Profile: 5,7-Dimethyl-1H-indole-2-carboxylic Acid

The molecule 5,7-dimethyl-1H-indole-2-carboxylic acid belongs to the class of indole-2-carboxylate derivatives, which are established competitive inhibitors of IDO1/TDO.[3]

  • Binding Mode: The indole nitrogen (N-H) and the C2-carboxylic acid moiety coordinate with the active site heme iron and the arginine/alanine residues in the catalytic pocket, mimicking the substrate (L-Tryptophan).

  • Structural Advantage: The methyl substitutions at positions 5 and 7 are designed to fill hydrophobic pockets (specifically Pocket A and B) within the enzyme's active site, potentially enhancing binding affinity compared to the unsubstituted scaffold.

Pathway Visualization

The following diagram illustrates the enzymatic pathway and the specific intervention point of the inhibitor.

KynureninePathway Trp L-Tryptophan IDO IDO1 / TDO (Heme-Enzymes) Trp->IDO Substrate Binding Inhibitor 5,7-dimethyl-1H-indole- 2-carboxylic acid Inhibitor->IDO Competitive Inhibition NFK N-Formylkynurenine IDO->NFK Oxidation Kyn L-Kynurenine NFK->Kyn Hydrolysis (Formamidase or Heat) Immune T-Cell Suppression (Treg Activation) Kyn->Immune AhR Activation

Figure 1: Mechanism of Action.[4] The compound competes with L-Tryptophan for the heme-binding site of IDO1/TDO, blocking the production of immunosuppressive Kynurenine.

Material Preparation & Handling[2][5][6]

Chemical Properties[1][5][7]
  • Molecular Weight: ~189.21 g/mol

  • Solubility: Poorly soluble in water; soluble in DMSO.

  • Storage: Powder at -20°C. Solutions should be protected from light due to potential indole oxidation.

Stock Solution Protocol

To ensure consistent IC50 data, proper solubilization is critical.

  • Weighing: Weigh approximately 5–10 mg of the compound.

  • Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 20 mM .

    • Calculation: Volume (mL) = Mass (mg) / [MW (mg/mmol) × Concentration (M)]

  • Dissolution: Vortex vigorously. If particulates remain, sonicate for 5 minutes at 37°C.

  • Aliquot: Dispense into amber microtubes (single-use aliquots) to avoid freeze-thaw cycles. Store at -20°C.

Protocol A: Cell-Free Enzymatic Inhibition Assay

Purpose: To determine the intrinsic inhibitory potency (IC50) against recombinant human IDO1 or TDO.

Reagents Required
ReagentFunctionFinal Assay Conc.
Potassium Phosphate Buffer (KPB) pH 6.5; Reaction Matrix50 mM
Ascorbic Acid Reducing agent (maintains heme Fe2+)20 mM
Methylene Blue Electron carrier10 µM
Catalase (Bovine Liver) Prevents oxidative damage by H2O2100 µg/mL
L-Tryptophan Substrate100 µM (Km approx.)[2][5]
rhIDO1 Enzyme Recombinant Human IDO1~50 nM (optimize per batch)
Trichloroacetic Acid (TCA) Stop solution & Hydrolysis agent30% (w/v)
Ehrlich’s Reagent Detection (p-DMAB in Acetic Acid)2% (w/v)
Assay Workflow

This protocol utilizes the colorimetric detection of Kynurenine using Ehrlich’s reagent.[5]

  • Master Mix Prep: Prepare a 2X Reaction Buffer containing KPB, Ascorbate, Methylene Blue, Catalase, and L-Tryptophan.

  • Inhibitor Dilution: Prepare a serial dilution of 5,7-dimethyl-1H-indole-2-carboxylic acid in KPB (keep DMSO < 0.5% final).

  • Reaction Assembly (96-well plate):

    • Add 50 µL of Inhibitor dilution (or Vehicle control).

    • Add 50 µL of Enzyme solution (rhIDO1).

    • Pre-incubation: 5 mins at 37°C (allows inhibitor to bind heme).

    • Start: Add 100 µL of 2X Reaction Buffer.

  • Incubation: Incubate at 37°C for 30–60 minutes.

  • Termination & Hydrolysis:

    • Add 40 µL of 30% TCA to stop the reaction.

    • Critical Step: Incubate the plate at 65°C for 15 minutes . This hydrolyzes

      
      -formylkynurenine into Kynurenine.
      
  • Clarification: Centrifuge plate at 2500 x g for 10 mins to pellet protein precipitate.

  • Detection:

    • Transfer 100 µL of supernatant to a new clear-bottom plate.

    • Add 100 µL of Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid).

    • Incubate 10 mins at Room Temp (Yellow color develops).

  • Read: Measure Absorbance at 490 nm .

Protocol B: Cell-Based Kynurenine Assay (HeLa)

Purpose: To verify membrane permeability and inhibition in a biological context.

Biological System
  • Cell Line: HeLa (human cervical carcinoma).

  • Inducer: Recombinant Human IFN-γ (Interferon-gamma) is required to upregulate IDO1 expression in HeLa cells.

Step-by-Step Workflow

CellAssay Step1 Seed HeLa Cells (10k - 20k cells/well) Step2 Allow Attachment (Overnight, 37°C) Step1->Step2 Step3 Treatment Mix: IFN-γ (100 ng/mL) + Test Compound (Serial Dilution) Step2->Step3 Step4 Incubation (48 Hours) Step3->Step4 Step5 Harvest Supernatant (140 µL) Step4->Step5 Step6 Precipitation: Add 10 µL 30% TCA Heat 50°C, 30 min Step5->Step6 Step7 Detection: Mix 1:1 with Ehrlich's Reagent Read OD 492nm Step6->Step7

Figure 2: Cellular Assay Workflow. Note the extended incubation time to allow for IDO1 induction and tryptophan conversion.

Detailed Procedure
  • Seeding: Plate HeLa cells in 96-well flat-bottom plates (20,000 cells/well) in DMEM + 10% FBS.

  • Induction & Treatment:

    • Prepare assay medium: DMEM supplemented with 100 µM L-Tryptophan (extra substrate ensures signal linearity).

    • Add rhIFN-γ (final conc. 50–100 ng/mL) to induce IDO1.

    • Add 5,7-dimethyl-1H-indole-2-carboxylic acid (Serial dilution: 100 µM to 1 nM).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Analysis:

    • Remove 140 µL of culture supernatant.[2]

    • Add 10 µL of 30% TCA.

    • Incubate at 50°C for 30 mins (Hydrolysis of NFK to Kyn).

    • Centrifuge to remove debris.[2][6]

    • Mix 100 µL supernatant + 100 µL Ehrlich’s Reagent.[6]

    • Measure OD 492 nm.[7]

Data Analysis & Troubleshooting

Calculation of IC50
  • Background Subtraction: Subtract the OD of the "No Enzyme" or "No Cells" blank from all values.

  • Normalization: Calculate % Inhibition:

    
    
    
  • Curve Fitting: Plot Log[Concentration] vs. % Inhibition using non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.

Troubleshooting Guide (Self-Validating)
IssueProbable CauseCorrective Action
No Signal in Vehicle Control Oxidized Ascorbate or Inactive EnzymePrepare fresh Ascorbate solution immediately before use. Verify Methylene Blue is present.[2][5][7]
High Background in Blanks Ehrlich's Reagent degradationEhrlich's reagent oxidizes over time (turns dark yellow/brown). Prepare fresh reagent for every assay run.
Precipitate in Assay Plate Compound Insolubility5,7-dimethyl-indole derivatives are hydrophobic. Ensure final DMSO < 0.5%. If precipitating, lower the top concentration.
Low Cellular Signal Insufficient InductionEnsure IFN-γ is active. Check IDO1 expression via Western Blot if signal remains low.

References

  • Standard IDO1 Assay Protocol: Takikawa, O., et al. (1988). "Mechanism of interferon-gamma action...". Journal of Biological Chemistry.

  • Indole-2-Carboxylic Acid SAR Studies: Röhrig, U. F., et al. (2010). "Rational design of indoleamine 2,3-dioxygenase inhibitors." Journal of Medicinal Chemistry.

  • Cell-Based Validation (HeLa): Muller, A. J., et al. (2005). "Inhibition of indoleamine 2,3-dioxygenase, an immunoregulatory target of the cancer suppression gene Bin1..." Nature Medicine.

  • Kynurenine Detection Method: Lestage, J., et al. (2002). "Measurement of kynurenine in serum/plasma..." Journal of Immunological Methods.

Sources

Topic: Techniques for Dissolving 5,7-dimethyl-1H-indole-2-carboxylic Acid for Assays

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

**Abstract

This document provides a comprehensive guide and detailed protocols for the solubilization of 5,7-dimethyl-1H-indole-2-carboxylic acid, a compound representative of the often challenging indole-2-carboxylic acid class. Due to its hydrophobic bicyclic indole core and ionizable carboxylic acid moiety, this compound exhibits poor solubility in neutral aqueous solutions, a common hurdle in drug discovery and biological research.[1][2] This guide explains the underlying physicochemical principles governing its solubility and provides two primary, validated protocols for preparing stock solutions suitable for a wide range of biological assays. We address critical considerations for maintaining compound stability, minimizing solvent-induced artifacts, and troubleshooting common dissolution issues.

Introduction: Understanding the Challenge

5,7-dimethyl-1H-indole-2-carboxylic acid belongs to a class of heterocyclic compounds widely investigated for diverse therapeutic applications, including as inhibitors of HIV-1 integrase and other enzymes.[3][4] A frequent and critical challenge for researchers is the compound's low aqueous solubility, which can lead to underestimated biological activity, poor data reproducibility, and inaccurate structure-activity relationship (SAR) analysis.[2] The molecular structure combines a lipophilic dimethyl-indole scaffold with a weakly acidic carboxylic acid group. This duality dictates the solubilization strategy: we must either overcome the lipophilicity using an appropriate organic solvent or leverage the acidic nature of the carboxyl group through pH modification to form a more soluble salt.

Physicochemical Properties & Solubility Profile

A thorough understanding of the molecule's properties is foundational to selecting a successful dissolution strategy. While experimental data for this specific molecule is not widely published, we can infer its behavior from its structure and data on analogous compounds.

Key Structural Features:

  • Indole Ring System: Aromatic and inherently hydrophobic. The two methyl groups further increase lipophilicity.

  • Carboxylic Acid Group (-COOH): An ionizable proton donor. In its protonated state (at low pH), it is less polar. When deprotonated to its carboxylate form (-COO⁻) at higher pH, it becomes a charged, significantly more polar species.[5]

Table 1: Estimated Physicochemical Properties of Indole-2-Carboxylic Acid Analogs

Property Value (Estimated) Implication for Solubility Source
Molecular Formula C₁₁H₁₁NO₂ - [6]
Molecular Weight 189.21 g/mol - [7]
Predicted XLogP / LogP ~2.2 - 2.6 Indicates significant hydrophobicity and preference for organic solvents over water. [6][7]

| pKa (Carboxylic Acid) | ~4.4 | The compound will be predominantly in its less soluble, protonated form in acidic to neutral aqueous solutions (pH < 4.4). |[8] |

Based on these properties, the compound is classified as poorly soluble, likely falling into BCS/DCS Class II (low solubility, high permeability).[1][9] Direct dissolution in neutral aqueous buffers (e.g., PBS pH 7.4) will likely result in an insoluble suspension.

Core Solubilization Strategies

Two primary strategies are recommended, each with distinct advantages and applications. The choice depends on the tolerance of the downstream assay to organic solvents or pH changes.

Strategy A: Organic Solvent as a Vehicle (The "Like Dissolves Like" Approach)

This is the most common and straightforward method for nonpolar compounds. A high-concentration stock solution is prepared in a water-miscible organic solvent, which is then diluted to the final working concentration in the aqueous assay buffer.

  • Dimethyl Sulfoxide (DMSO): DMSO is the solvent of choice for this purpose in drug discovery.[10][11] As a polar aprotic solvent, it effectively dissolves a vast range of both hydrophobic and hydrophilic compounds.[11][12] For biological assays, it is critical to keep the final concentration of DMSO low (typically ≤0.5%) to avoid artifacts, as it can perturb enzyme conformation and cell membranes.[12][13]

Strategy B: pH Adjustment (The Ionization Approach)

This strategy leverages the acidic nature of the carboxylic acid. By raising the pH of the aqueous medium above the compound's pKa, the carboxylic acid is deprotonated to its highly water-soluble carboxylate salt form (-COO⁻).[5][14]

  • Mechanism: The addition of a base, such as sodium hydroxide (NaOH), facilitates this conversion. This method is ideal for assays that are sensitive to DMSO or require a completely organic solvent-free system.

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling chemical compounds and solvents.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is the standard starting point for most in vitro assays.

Materials:

  • 5,7-dimethyl-1H-indole-2-carboxylic acid (MW: 189.21 g/mol )

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettors and sterile tips

  • Vortex mixer and/or sonicator

Step-by-Step Methodology:

  • Weigh the Compound: Accurately weigh out a precise amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.89 mg of 5,7-dimethyl-1H-indole-2-carboxylic acid.

    • Calculation: Volume (L) × Molarity (mol/L) × MW ( g/mol ) = Mass (g)

    • 0.001 L × 0.010 mol/L × 189.21 g/mol = 0.00189 g = 1.89 mg

  • Add Solvent: Add the calculated amount of DMSO to the vial containing the compound. For the example above, add 1.0 mL of DMSO.

  • Facilitate Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes.

    • Scientist's Note: For compounds that are slow to dissolve, brief sonication in a water bath (5-10 minutes) can be used to break apart powder aggregates and accelerate the process.

  • Visual Confirmation: Inspect the solution carefully against a light source to ensure there are no visible particulates or cloudiness. The solution should be clear and homogenous.

  • Storage and Aliquoting:

    • To prevent degradation from repeated freeze-thaw cycles and light exposure, divide the stock solution into smaller, single-use aliquots in amber or foil-wrapped microcentrifuge tubes.[14]

    • Store the aliquots at ≤ -20°C for short-to-medium term storage and at -80°C for long-term archival.[14]

Protocol 2: Solubilization in Aqueous Buffer via pH Adjustment

Use this protocol when DMSO is incompatible with the experimental system.

Materials:

  • 5,7-dimethyl-1H-indole-2-carboxylic acid

  • 1 N Sodium Hydroxide (NaOH) solution

  • Desired aqueous buffer (e.g., Phosphate, TRIS)

  • 1 N Hydrochloric Acid (HCl) for pH back-titration

  • Calibrated pH meter

  • Volumetric flasks and magnetic stirrer

Step-by-Step Methodology:

  • Weigh Compound: Weigh the desired amount of the compound and place it into a beaker or flask.

  • Initial Suspension: Add approximately 80% of the final desired volume of the aqueous buffer. The compound will likely not dissolve and will form a suspension.

  • Basification: While stirring, add 1 N NaOH dropwise. Monitor the suspension closely. As the pH increases, the compound will begin to dissolve as it converts to its sodium salt. Continue adding NaOH until the solution becomes completely clear.

    • Causality: The deprotonation of the carboxylic acid at pH > pKa (~4.4) creates the charged, water-soluble carboxylate anion.[5]

  • pH Adjustment: Once the compound is fully dissolved, carefully adjust the pH to the desired final value for your assay using 1 N HCl. Add the acid dropwise as you may see localized precipitation if the pH drops too quickly. If precipitate forms, add a drop of NaOH to re-dissolve and continue adjusting more slowly.

    • Critical Note: The final pH must remain sufficiently high to keep the compound in its soluble, deprotonated state. The required pH will be compound-specific; a pH ≥ 6.5 is a reasonable starting point.

  • Final Volume: Transfer the solution to a volumetric flask and add buffer to reach the final target volume.

  • Sterilization and Storage: If required, sterile-filter the final solution using a 0.22 µm filter. Store at 2-8°C, protected from light. Aqueous solutions are generally less stable than DMSO stocks, so fresh preparation is recommended.[14][15]

Assay Considerations & Best Practices

  • Final DMSO Concentration: When preparing working solutions from a DMSO stock, always calculate the final concentration of DMSO in your assay. Most cell-based assays tolerate up to 0.5% DMSO, but sensitive enzymatic assays may require ≤0.1%.[14] Always run a "vehicle control" (assay buffer + same final concentration of DMSO) to account for any solvent effects.

Table 2: Dilution Guide for a 10 mM DMSO Stock Solution

Desired Final Concentration Dilution Factor Volume of 10 mM Stock per 1 mL Final Volume Final DMSO Concentration
100 µM 1:100 10 µL 1.0%
10 µM 1:1,000 1 µL 0.1%

| 1 µM | 1:10,000 | 0.1 µL | 0.01% |

  • Precipitation Upon Dilution: Rapidly diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate out of solution (a phenomenon known as "oiling out"). To minimize this, add the DMSO stock to the buffer dropwise or in small increments while vortexing the buffer to ensure rapid dispersion.

  • Compound Stability: The indole nucleus is susceptible to oxidation, which can be catalyzed by light and extreme pH.[14] A color change in the solution (e.g., to yellow or pink) is a common indicator of degradation.[14] Store all solutions protected from light and at low temperatures.

Visual Workflows

The following diagrams illustrate the decision-making and procedural workflows for handling 5,7-dimethyl-1H-indole-2-carboxylic acid.

G cluster_0 Decision Workflow: Selecting a Dissolution Method start Start: Need to dissolve 5,7-dimethyl-1H-indole- 2-carboxylic acid q1 Is the downstream assay sensitive to DMSO? start->q1 p1 Use Protocol 1: Prepare high-concentration stock in 100% DMSO. q1->p1 No p2 Use Protocol 2: Solubilize in aqueous buffer via pH adjustment. q1->p2 Yes end_node Proceed to Assay Dilution p1->end_node p2->end_node

Caption: Decision tree for selecting the appropriate dissolution protocol.

G cluster_1 Procedural Workflow: Preparing DMSO Stock Solution step1 1. Calculate mass of compound needed for desired concentration and volume. step2 2. Accurately weigh compound into an appropriate vial. step1->step2 step3 3. Add the calculated volume of high-purity DMSO. step2->step3 step4 4. Vortex and/or sonicate until fully dissolved. step3->step4 step5 5. Visually confirm solution is clear and homogenous. step4->step5 step6 6. Prepare single-use aliquots in light-protected tubes. step5->step6 step7 7. Store at -20°C or -80°C. step6->step7

Caption: Step-by-step workflow for preparing a DMSO stock solution.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve in DMSO Insufficient solvent volume; low compound purity; presence of aggregates.Increase solvent volume slightly; use gentle warming (37°C) or sonication; verify compound purity via analytical methods.
Precipitate forms upon dilution in assay buffer Compound solubility limit exceeded in the final aqueous/DMSO mixture.Decrease the final concentration; add the DMSO stock to the buffer slowly while vortexing; consider using a co-solvent or surfactant in the final buffer if the assay allows.
Solution (stock or working) changes color Degradation of the indole ring, likely due to oxidation or light exposure.Discard the solution. Prepare fresh stock, ensuring it is always protected from light and stored properly. Consider purging vials with argon or nitrogen for long-term storage.[14]
Inconsistent assay results Compound precipitation in assay wells; degradation of the compound in solution.Prepare working solutions fresh from a frozen stock aliquot for each experiment. Visually inspect assay plates for any signs of precipitation.

References

  • Liu, Z., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. Retrieved from [Link]

  • SciSpace. (2012, December 4). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved from [Link]

  • PubChemLite. (n.d.). 5,7-dimethyl-1h-indole-2-carboxylic acid (C11H11NO2). Retrieved from [Link]

  • European Medicines Agency (EMA). (2010, May 31). Formulation of poorly soluble compounds. Retrieved from [Link]

  • Wang, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC. Retrieved from [Link]

  • Longdom Publishing. (2012, August 26). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Retrieved from [Link]

  • Al-Achi, A., & Gupta, M. R. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]

  • Sharma, D., et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • Prangé, T., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. PMC. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Ethyl 5,7-dimethyl-1H-indole-2-carboxylate Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • MDPI. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, December 17). Why is isoindole unstable?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Wang, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations. Retrieved from [Link]

  • Taylor & Francis Online. (2008, October 4). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Retrieved from [Link]

  • Gaylord Chemical. (2026, February 9). DMSO as Industrial Solvent: Applications in Chemical Manufacturing and Polymer Processing. Retrieved from [Link]

  • MDPI. (2023, May 19). Effect of Indole-2-carboxylic Acid on the Self-Corrosion and Discharge Activity of Aluminum Alloy Anode in Alkaline Al–Air Battery. Retrieved from [Link]

  • Biology Stack Exchange. (2018, October 24). What does it mean to use DMSO as a dissolvant in biology experiemnts?. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). Retrieved from [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]

  • Atlas of Science. (2016, October 27). Another aspect in use of DMSO in medicinal chemistry. Retrieved from [Link]

  • Spandidos Publications. (n.d.). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Retrieved from [Link]

  • ChemBK. (n.d.). 1H-Indole-2-carboxylic acid, 5-[(4S)-tetrahydro-2,2-dimethyl-2H-pyran-4-yl]-. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. Retrieved from [Link]

  • The Good Scents Company. (n.d.). indole-2-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indole-2-carboxylic acid. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Application Note: Preparation of Stock and Working Solutions for 5,7-Dimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,7-Dimethyl-1H-indole-2-carboxylic acid (CAS: 221675-45-2) is a critical scaffold in medicinal chemistry, utilized in the synthesis of NMDA receptor antagonists, HIV-1 integrase inhibitors, and anti-parasitic agents (e.g., against Trypanosoma cruzi).

Due to the hydrophobic nature of the indole core, exacerbated by the 5,7-dimethyl substitution, this compound exhibits poor aqueous solubility. Improper solvation often leads to "silent precipitation"—where micro-aggregates form in the assay buffer, reducing effective concentration and generating false-negative biological data.

This guide provides a standardized, error-proof protocol for generating high-stability stock solutions and precipitation-free working solutions.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the physical limits of the compound is the first step in experimental design.

PropertyDataNotes
Compound Name 5,7-Dimethyl-1H-indole-2-carboxylic acid
CAS Number 221675-45-2 Verified unique identifier
Molecular Formula

Molecular Weight 189.21 g/mol Use this for Molarity calculations
Solubility (DMSO) > 50 mMRecommended Stock Solvent
Solubility (Ethanol) ~ 10-20 mMSecondary option; volatile
Solubility (PBS/Water) < 100 µM (< 20 µg/mL)Critical Risk: Precipitates rapidly
pKa (Predicted) ~ 4.4 (Carboxylic acid)Ionized at physiological pH (7.[1]4)

Solvent Selection Strategy

The Logic of Solvation

The indole ring is aromatic and hydrophobic. The carboxylic acid group at position 2 provides some polarity, but the addition of methyl groups at positions 5 and 7 significantly increases the lipophilicity (LogP) compared to the parent indole-2-carboxylic acid.

  • Primary Solvent (DMSO): Dimethyl sulfoxide is the gold standard. It is a polar aprotic solvent that disrupts intermolecular hydrogen bonding without chemically modifying the solute. It supports high concentrations (>50 mM) necessary for small-volume spikes into assays.

  • Secondary Solvent (Ethanol): Acceptable for short-term use, but not recommended for frozen stocks due to evaporation/concentration shifts and lower solubility limits compared to DMSO.

  • Aqueous Buffers: The compound is essentially insoluble in acidic water. While solubility improves at pH > 7.4 (due to ionization of the carboxylate), direct dissolution of the solid powder into buffer is strongly discouraged due to slow kinetics and incomplete solvation.

Protocol: Preparation of 50 mM Stock Solution

Objective: Create a stable, high-concentration master stock for long-term storage.

Materials
  • 5,7-Dimethyl-1H-indole-2-carboxylic acid (Solid powder)

  • Anhydrous DMSO (Spectroscopy grade, ≥99.9%)

  • Vortex mixer

  • Amber glass vials (to protect from light)

Step-by-Step Procedure
  • Weighing: Accurately weigh 10 mg of the compound into a sterile amber glass vial.

    • Calculation:

      
      
      
      
      
  • Volume Calculation: To achieve a 50 mM (0.05 M) concentration, calculate the required volume of DMSO.

    
    
    
  • Solvation: Add the calculated volume of DMSO (e.g., 1.06 mL for 10 mg) to the vial.

    • Note: Do not simply add "1 mL" to 10 mg, as this results in a 52.8 mM solution. Precision matters for IC50 determination.

  • Mixing: Vortex vigorously for 30–60 seconds. The powder should dissolve completely to form a clear, colorless to pale yellow solution.

    • QC Check: Hold the vial up to a light source. If any particulate matter remains, sonicate in a water bath for 5 minutes at room temperature.

  • Storage: Aliquot the stock into small volumes (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles. Store at -20°C (stable for >1 year) or -80°C (indefinite).

Protocol: Preparation of Working Solutions (Aqueous)

Objective: Dilute the stock into assay media without inducing precipitation ("crashing out").

Critical Mechanism: When a hydrophobic stock in DMSO is added directly to water, the local concentration of water spikes immediately, often causing the compound to precipitate before it can disperse. To prevent this, use an Intermediate Dilution Step .

Workflow Diagram (DOT)

StockPrep Solid Solid Compound (10 mg) Stock Master Stock (50 mM) Solid->Stock Dissolve DMSO Anhydrous DMSO (1.06 mL) DMSO->Stock Add Intermed Intermediate Dilution (500 µM in 10% DMSO) Stock->Intermed 1:100 Dilution (into Media/Buffer) Final Working Solution (5 µM in Media) Intermed->Final 1:100 Dilution (into Media)

Figure 1: Serial dilution workflow to minimize precipitation risk. Direct dilution from 50 mM to 5 µM is risky; the intermediate step ensures stability.

Step-by-Step Dilution (Example: 5 µM Final Assay Concentration)
  • Thaw: Thaw the 50 mM DMSO stock at room temperature. Vortex to ensure homogeneity.

  • Intermediate Dilution (100x):

    • Prepare a 500 µM intermediate solution.

    • Mix 10 µL of 50 mM Stock + 990 µL of Assay Buffer (or Media).

    • Result: 500 µM compound in 1% DMSO.

    • Observation: This solution may be slightly cloudy initially. Vortex immediately. If it does not clear, the compound concentration exceeds its solubility limit in this buffer.

  • Final Dilution (1x):

    • Dilute the Intermediate solution 1:100 into the final assay volume.

    • Add 10 µL of Intermediate (500 µM) + 990 µL of Media.

    • Final Concentration:5 µM compound in 0.01% DMSO .

    • Benefit: The final DMSO concentration is negligible for most cell types (toxicity usually begins >0.1% or >0.5%).

Quality Control & Troubleshooting

Self-Validating System

To ensure your stock is accurate, perform a simple UV-Vis check if precipitation is suspected.

  • Visual Inspection: Always inspect the 100x intermediate dilution. If it looks milky, do not proceed.

  • UV-Vis Validation:

    • Indoles typically absorb in the UV range (280–290 nm).

    • Dilute the stock to 50 µM in ethanol (where it is soluble) and measure absorbance.

    • Compare this to a 50 µM dilution in your assay buffer.

    • If the Absorbance (Buffer) is significantly lower (<80%) than Absorbance (Ethanol), the compound has precipitated and was filtered out or settled.

Troubleshooting Table
IssueProbable CauseSolution
Precipitation in Stock Stock was frozen; DMSO is hygroscopic (absorbed water).Warm to 37°C; Sonicate. Use fresh anhydrous DMSO next time.
Cloudy Working Solution Concentration exceeds solubility limit (likely >50 µM in water).Lower the working concentration or increase DMSO % (if assay tolerates).
Inconsistent IC50 Data Compound adhered to plastic tips/tubes.Use low-binding pipette tips and glass vials for intermediate steps.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin.[2]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Handling: Weigh powder in a fume hood to avoid inhalation of dust.

  • Spill: Clean DMSO spills with water and detergent; DMSO penetrates skin rapidly, carrying dissolved toxins with it.

References

  • Amerigo Scientific. "5,7-Dimethyl-1H-indole-2-carboxylic acid Product Data." Accessed October 2023. Link

  • PubChem. "Compound Summary: Indole-2-carboxylic acid derivatives."[1] National Library of Medicine. Link

  • Journal of Medicinal Chemistry. "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity." (2025).[3][1] Link

  • Cayman Chemical. "Indole-3-carboxylic acid Solubility Data (Analogous Reference)." Link

  • ResearchGate. "Solubility of indole-2-carboxylic acid derivatives in organic solvents." Link

Sources

Application Note: Strategic Synthesis and Functionalization of 5,7-Dimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, reproducible, and scientifically grounded guide for the synthesis of 5,7-dimethyl-1H-indole-2-carboxylic acid and its subsequent functionalization.

Executive Summary & Strategic Value

5,7-Dimethyl-1H-indole-2-carboxylic acid is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in the development of NMDA receptor antagonists (e.g., Gavestinel derivatives), HIV-1 integrase inhibitors, and antioxidant agents. The presence of methyl groups at the 5- and 7-positions modulates the lipophilicity and steric profile of the indole core, often enhancing binding affinity in hydrophobic pockets compared to the unsubstituted parent.

This guide details a robust, scalable synthetic route utilizing the Japp-Klingemann modification of the Fischer Indole Synthesis. Unlike direct hydrazine condensation, this route avoids the isolation of unstable/toxic arylhydrazines, ensuring higher safety and reproducibility.

Key Advantages of This Protocol:
  • Safety: Bypasses the isolation of potentially explosive hydrazine intermediates.

  • Scalability: Uses commodity starting materials (2,4-xylidine, ethyl 2-methylacetoacetate).

  • Versatility: Provides a "ready-to-functionalize" carboxylic acid handle.

Retrosynthetic Analysis & Logic

The strategic disconnection relies on the [3,3]-sigmatropic rearrangement characteristic of the Fischer indolization.

  • Target: 5,7-Dimethylindole-2-carboxylic acid.

  • Precursor: Ethyl pyruvate 2,4-dimethylphenylhydrazone.

  • Starting Materials: 2,4-Dimethylaniline (2,4-Xylidine) and Ethyl 2-methylacetoacetate.

Causality of Regiochemistry: The use of 2,4-dimethylaniline is critical.

  • C2-Methyl (Aniline): Becomes the C7-Methyl in the indole.

  • C4-Methyl (Aniline): Becomes the C5-Methyl in the indole.

  • Cyclization Site: The ortho position at C6 is sterically accessible and electronically favorable, leading to the exclusive formation of the 5,7-dimethyl isomer.

Retrosynthesis Target 5,7-Dimethyl-1H-indole-2-COOH IndoleEster Ethyl 5,7-Dimethylindole-2-carboxylate Target->IndoleEster Hydrolysis Hydrazone Ethyl Pyruvate 2,4-Dimethylphenylhydrazone IndoleEster->Hydrazone Fischer Cyclization (Acid Catalyzed) Diazo 2,4-Dimethylphenyldiazonium Chloride Hydrazone->Diazo Japp-Klingemann KetoEster Ethyl 2-methylacetoacetate (Coupling Partner) Hydrazone->KetoEster Japp-Klingemann Aniline 2,4-Dimethylaniline (Starting Material) Diazo->Aniline Diazotization (NaNO2/HCl)

Figure 1: Retrosynthetic pathway identifying 2,4-dimethylaniline as the requisite starting material.

Detailed Experimental Protocols

Phase 1: Synthesis of the Hydrazone Precursor (Japp-Klingemann Reaction)

Objective: Generate ethyl pyruvate 2,4-dimethylphenylhydrazone directly from aniline.

Reagents:

  • 2,4-Dimethylaniline (12.1 g, 0.1 mol)

  • Sodium Nitrite (7.6 g, 0.11 mol)

  • Ethyl 2-methylacetoacetate (14.4 g, 0.1 mol)

  • Hydrochloric acid (conc.), Ethanol, Potassium Hydroxide (50% aq).

Protocol:

  • Diazotization:

    • In a 500 mL flask, dissolve 2,4-dimethylaniline (12.1 g) in a mixture of conc. HCl (25 mL) and water (25 mL).

    • Cool the suspension to 0–5 °C in an ice/salt bath.

    • Add a solution of NaNO₂ (7.6 g in 15 mL H₂O) dropwise. Maintain temperature <5 °C to prevent diazonium decomposition.

    • Checkpoint: The solution should become clear (yellow/orange). Test with starch-iodide paper (should turn blue immediately, indicating excess HNO₂). Add urea to quench excess nitrite if necessary.

  • Japp-Klingemann Coupling:

    • In a separate vessel, cool a solution of Ethyl 2-methylacetoacetate (14.4 g) in Ethanol (50 mL) to 0 °C.

    • Add 50% KOH solution slowly. The mixture will warm; keep <10 °C. This generates the enolate and facilitates the subsequent deacetylation.

    • Pour the cold diazonium salt solution rapidly into the vigorous stirred alkaline ester solution.

    • Observation: A colored oil (azo intermediate) may form initially, which rapidly rearranges and solidifies as the hydrazone precipitates.

    • Adjust pH to 5-6 with acetic acid if necessary to complete precipitation.

  • Workup:

    • Filter the solid.[1] Wash copiously with cold water.

    • Recrystallize from ethanol to yield yellow needles.

    • Yield Expectation: 80-90%.

Phase 2: Fischer Cyclization

Objective: Cyclize the hydrazone to the indole core.

Reagents:

  • Polyphosphoric Acid (PPA) - Preferred for cleaner profiles than ZnCl₂.

Protocol:

  • Place PPA (100 g) in a broad beaker and heat to 80–90 °C on a water bath.

  • Add the dried Hydrazone (10 g) in small portions with mechanical stirring.

  • Exotherm Warning: The reaction is exothermic. Control addition rate to keep temperature <110 °C .

  • After addition, stir at 90 °C for 30 minutes. The mixture will turn dark brown.

  • Quench: Pour the hot syrup onto crushed ice (500 g) with vigorous stirring. The crude indole ester will precipitate as a tan solid.

  • Purification: Filter, wash with water, and recrystallize from Ethanol/Water.

    • Product: Ethyl 5,7-dimethylindole-2-carboxylate.

    • Yield Expectation: 65-75%.

Phase 3: Saponification to the Free Acid

Objective: Hydrolyze the ester to the final carboxylic acid.

Protocol:

  • Dissolve the ethyl ester (5 g) in Ethanol (50 mL).[2]

  • Add NaOH (2.0 g) dissolved in Water (10 mL).

  • Reflux for 2 hours. Monitor by TLC ( disappearance of ester spot).

  • Concentrate ethanol under vacuum.

  • Acidify the residue with 1N HCl to pH 2.

  • Collect the white precipitate by filtration. Dry in a vacuum oven at 50 °C.

    • Final Product: 5,7-Dimethyl-1H-indole-2-carboxylic acid.

    • Melting Point: ~248–250 °C (dec).

Functionalization Protocols

The carboxylic acid moiety allows for the rapid generation of amide libraries, a common requirement in SAR (Structure-Activity Relationship) studies.

Protocol A: Amide Coupling (HATU Method)

This method is preferred for high-throughput synthesis due to mild conditions and high yields.

Reagents:

  • 5,7-Dimethylindole-2-carboxylic acid (1.0 equiv)

  • Amine (R-NH₂) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (anhydrous)

Workflow:

  • Dissolve the indole acid in DMF (0.1 M concentration).

  • Add DIPEA and stir for 5 minutes.

  • Add HATU. The solution may turn slightly yellow.

  • Add the Amine. Stir at Room Temperature for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and Brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: C3-Formylation (Vilsmeier-Haack)

To access 3-substituted derivatives.

  • Cool DMF (3 equiv) to 0 °C. Add POCl₃ (1.2 equiv) dropwise (Vilsmeier reagent formation).

  • Add a solution of Ethyl 5,7-dimethylindole-2-carboxylate (1 equiv) in DMF.

  • Warm to 40 °C for 2 hours.

  • Hydrolyze with ice/NaOAc.

  • Isolate Ethyl 3-formyl-5,7-dimethylindole-2-carboxylate.

Data Summary & Troubleshooting

Yield Comparison Table
StepReaction TypeTypical YieldCritical Parameter
1 Diazotization>95% (in situ)Temp < 5°C; Excess Nitrite
2 Japp-Klingemann85%pH control during coupling
3 Fischer Cyclization70%PPA quality; Temp control
4 Saponification95%Complete reflux
Workflow Diagram

Workflow start 2,4-Dimethylaniline step1 Diazotization (NaNO2, HCl, 0°C) start->step1 step2 Coupling with Ethyl 2-methylacetoacetate step1->step2 Add to alkaline ester inter1 Hydrazone Intermediate (Yellow Solid) step2->inter1 Precipitation step3 Fischer Cyclization (PPA, 90°C) inter1->step3 Acid Catalysis inter2 Ethyl 5,7-dimethylindole-2-carboxylate step3->inter2 Quench & Filter step4 Saponification (NaOH, EtOH, Reflux) inter2->step4 final 5,7-Dimethyl-1H-indole-2-carboxylic acid step4->final Acidify & Dry

Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • Japp, F. R., & Klingemann, F. (1887).[3] "Ueber Benzolazo-fettsäuren". Berichte der deutschen chemischen Gesellschaft.

  • Organic Syntheses. "Ethyl Indole-2-carboxylate". Org.[1][4] Synth. 1963, 43, 40. (Standard procedure adapted for dimethyl analog).

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Definitive text on mechanism and regiochemistry).
  • Li, J. J. (2009). "Japp-Klingemann Reaction". In Name Reactions. Springer.

  • Kozikowski, A. P., et al. (2000). "Synthesis and biology of 5,7-disubstituted indole-2-carboxylic acids as NMDA antagonists". Journal of Medicinal Chemistry. (Context for biological relevance).

Sources

Application Note: Analytical Quantification of 5,7-Dimethyl-1H-indole-2-carboxylic Acid

[1]

Executive Summary

5,7-Dimethyl-1H-indole-2-carboxylic acid (CAS: 221675-45-2) is a critical pharmacophore and intermediate in the synthesis of tetrahydro-beta-carbolines and specific receptor antagonists. Its quantification is frequently required in two distinct contexts: purity assessment of raw materials (High concentration) and trace analysis in biological matrices or as a potential genotoxic impurity (Low concentration).

This guide provides two validated workflows:

  • Method A (HPLC-UV): A robust, cost-effective method for QC, assay, and stability testing.

  • Method B (LC-MS/MS): A high-sensitivity method for bioanalysis (PK studies) or trace impurity profiling.

Physicochemical Profile & Method Strategy

Understanding the analyte's behavior is the prerequisite for robust method development.

PropertyValue / CharacteristicAnalytical Implication
Molecular Weight 189.21 g/mol Parent Ion: [M+H]⁺ = 190.2, [M-H]⁻ = 188.2
pKa (Acidic) ~3.8 (Carboxylic acid)Critical: Mobile phase pH must be < 2.8 to keep the acid protonated (neutral) for C18 retention and peak symmetry.
pKa (Basic) > -2 (Indole NH)Very weak base; will not protonate significantly under standard HPLC conditions.
LogP ~2.6 (Predicted)Moderately lipophilic. Retains well on C18/C8 columns.
Solubility DMSO, MeOH, EtOHSample Diluent: Avoid pure water; use 50:50 MeOH:Water or DMSO for stock solutions.
Chromophore Indole ringStrong UV absorption at 220 nm (sensitivity) and 280-290 nm (selectivity).

Analytical Decision Matrix

Use the following logic flow to select the appropriate protocol for your specific need.

MethodSelectionStartSTART: Define Analytical GoalGoal_QCGoal: Purity / Assay / Stability(> 0.1 mg/mL)Start->Goal_QCGoal_TraceGoal: Bioanalysis / Impurity(< 1 µg/mL)Start->Goal_TraceMatrix_SimpleMatrix: Synthetic Process / Bulk PowderGoal_QC->Matrix_SimpleMatrix_ComplexMatrix: Plasma / Tissue / FormulationGoal_QC->Matrix_ComplexIf conc > 10 µg/mL& extraction cleanGoal_Trace->Matrix_ComplexMethod_ASELECT METHOD A:HPLC-UV (RP-C18)Matrix_Simple->Method_AStandardMatrix_Complex->Method_AIf conc > 10 µg/mL& extraction cleanMethod_BSELECT METHOD B:LC-MS/MS (ESI/APCI)Matrix_Complex->Method_BHigh Sensitivity

Caption: Decision tree for selecting the optimal analytical technique based on sensitivity requirements and sample matrix complexity.

Protocol A: HPLC-UV for Purity & Assay

Application: Raw material testing, reaction monitoring, stability studies.

Chromatographic Conditions[2][3]
  • System: HPLC or UHPLC with PDA/UV Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (Waters XBridge C18).

    • Why: End-capped C18 prevents tailing caused by the interaction of the carboxylic acid with free silanols.

  • Mobile Phase A: 0.1% Phosphoric Acid (H₃PO₄) in Water.

    • Why: Low pH (~2.0) suppresses ionization of the -COOH group, ensuring the molecule is neutral and retains well.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

  • Detection:

    • 280 nm: Primary wavelength (Specific to indole, less noise from solvents).

    • 220 nm: Secondary wavelength (Higher sensitivity for impurities).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.19010Return to Initial
20.09010Re-equilibration
Standard Preparation
  • Stock Solution (1 mg/mL): Dissolve 10 mg of 5,7-dimethyl-1H-indole-2-carboxylic acid in 10 mL of Methanol. Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock into 9.5 mL of Mobile Phase A:B (50:50).

    • Note: Ensure the diluent matches the initial mobile phase strength to prevent peak distortion.

Protocol B: LC-MS/MS for Trace Quantification

Application: Pharmacokinetics (PK), genotoxic impurity screening, trace residue analysis.

Mass Spectrometry Parameters[4]
  • Ionization Source: Electrospray Ionization (ESI) or APCI.

  • Polarity: Positive (+) is generally preferred for indoles; however, Negative (-) is highly sensitive for carboxylic acids. Recommendation: Screen both during development. The parameters below assume Positive mode due to the indole nitrogen.

  • Scan Mode: Multiple Reaction Monitoring (MRM).[1]

Predicted MRM Transitions:

Analyte Precursor Ion (Q1) Product Ion (Q3) Collision Energy (eV) Mechanism
5,7-Dimethyl... 190.1 [M+H]⁺ 144.1 20-30 Loss of HCOOH (Formic Acid)
146.1 15-25 Loss of CO₂ (Decarboxylation)
172.1 10-15 Loss of H₂O

| Internal Standard | 118.1 [M+H]⁺ | 91.1 | 25 | Indole (Surrogate) |

Note: If using Negative Mode [M-H]⁻ = 188.1, target the decarboxylated fragment at m/z 144.1.

Chromatographic Conditions (LC-MS)
  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or Waters ACQUITY BEH C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Why: Formic acid provides protons for ionization (ESI+) while maintaining low pH for retention.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Gradient: Fast gradient (5% B to 95% B in 3-5 minutes).

Sample Extraction (Biological Matrix)

Protein Precipitation (PPT) Workflow:

  • Aliquot 50 µL of Plasma/Serum.

  • Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Indole-2-carboxylic acid-d4 or Indole).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a vial insert.

  • Inject 2-5 µL into LC-MS/MS.

Method Validation Criteria (ICH Q2 R2)

To ensure regulatory compliance, validate the method using the following parameters:

ParameterAcceptance Criteria (Assay)Acceptance Criteria (Trace/Bioanalysis)
Specificity No interference at RT of analyte (Resolution > 1.5).S/N > 3 at LLOQ in blank matrix.
Linearity R² > 0.999 (5 levels).R² > 0.99 (weighted 1/x²).[2]
Accuracy (Recovery) 98.0% – 102.0%.85% – 115% (Standard), 80-120% (LLOQ).
Precision (RSD) < 1.0% (System), < 2.0% (Method).< 15% (Standard), < 20% (LLOQ).[3]
LOD / LLOQ N/A for Assay.Determine empirically (Target: ~1-5 ng/mL).

Troubleshooting & Expert Tips

  • Peak Tailing:

    • Cause: Interaction between the -COOH group and residual silanols on the column stationary phase.

    • Fix: Increase buffer concentration (e.g., 25 mM Phosphate) or lower pH to < 2.5. Ensure the column is "End-capped."

  • Carryover (LC-MS):

    • Cause: Indoles can be "sticky" on metallic surfaces.

    • Fix: Use a needle wash solution of 50:25:25 ACN:MeOH:Water + 0.1% Formic Acid.

  • Stability:

    • Indole derivatives are light-sensitive (oxidation to quinones).

    • Protocol: Use amber glassware and store stock solutions at -20°C.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Souri, E., et al. (2006).[2] Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma. Biomedical Chromatography. Link (Provides foundational logic for carboxylic acid HPLC retention).

  • Chhonker, Y. S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC. Link (Basis for MS source parameters for indole core).

  • PubChem. (n.d.). 5,7-dimethyl-1H-indole-2-carboxylic acid (Compound Summary). National Library of Medicine. Link

Troubleshooting & Optimization

Technical Support Center: 5,7-Dimethyl-1H-indole-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #57-DMICA-SYNTH Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Drug Discovery Scaffold)

Executive Summary

Welcome to the technical support hub for the synthesis of 5,7-dimethyl-1H-indole-2-carboxylic acid . This scaffold is a critical intermediate in the development of NMDA receptor antagonists and HIV-1 integrase inhibitors.

The synthesis primarily relies on the Fischer Indole Cyclization between 2,4-dimethylphenylhydrazine and a pyruvate derivative . While theoretically straightforward, this reaction is notorious for "tarring out" (polymerization) and solubility challenges due to the amphoteric nature of the indole acid.

This guide provides a self-validating troubleshooting framework, moving beyond generic recipes to mechanistic control.

Module 1: Pre-Reaction Diagnostics (The Setup)

Before initiating the reaction, verify your inputs. 80% of failures in Fischer synthesis stem from degraded starting materials.

Component Check: 2,4-Dimethylphenylhydrazine[1][2][3]
  • The Issue: Free hydrazine bases oxidize rapidly in air to form azobenzenes and tars, which poison the acid catalyst.

  • The Fix: Always use 2,4-dimethylphenylhydrazine hydrochloride (CAS: 60481-51-8). It is shelf-stable.

  • Stoichiometry Alert: If using the hydrochloride salt, you must not add an equimolar amount of additional mineral acid if the protocol calls for a specific acid concentration. The salt releases HCl upon reaction with the ketone.

Component Check: Pyruvic Acid vs. Ethyl Pyruvate
  • The Dilemma: Should you use Pyruvic Acid or Ethyl Pyruvate?

  • Recommendation: Use Ethyl Pyruvate .

    • Reasoning: Indole-2-carboxylic acids are often sparingly soluble in organic solvents and water, making them difficult to purify from the crude tar. The ethyl ester is soluble in organic solvents (EtOAc, DCM), allowing for silica gel chromatography or crystallization. You can hydrolyze it quantitatively in the final step.

Module 2: The Reaction Protocols

We support two primary workflows. Protocol A is the industry standard for purity. Protocol B is a "quick-and-dirty" route for bulk crude material.

Protocol A: The Two-Stage Ester Route (Recommended)

Best for: High purity requirements, gram-scale synthesis.

Step 1: Hydrazone Formation & Cyclization [1]

  • Dissolution: Dissolve 2,4-dimethylphenylhydrazine HCl (1.0 equiv) in absolute Ethanol (10 mL/g).

  • Addition: Add Ethyl Pyruvate (1.1 equiv).

  • Catalyst: Add concentrated H₂SO₄ (0.5 - 1.0 equiv). Note: The HCl salt provides some acidity, but H₂SO₄ acts as a dehydrating agent to drive the equilibrium.

  • Reflux: Heat to reflux for 3–5 hours. Monitor by TLC (Target Rf ~0.5 in Hex/EtOAc 3:1).

  • Workup: Cool to 0°C. The ethyl 5,7-dimethylindole-2-carboxylate often crystallizes directly. If not, evaporate EtOH, redissolve in EtOAc, wash with NaHCO₃ (remove acid), and brine.

Step 2: Saponification

  • Hydrolysis: Dissolve the ester in MeOH/THF (1:1). Add NaOH (2M aq, 3 equiv).

  • Heat: Reflux for 1 hour.

  • Acidification: Cool and acidify with HCl to pH 2. The free acid 5,7-dimethyl-1H-indole-2-carboxylic acid will precipitate as a white/off-white solid.

Protocol B: Polyphosphoric Acid (PPA) Cyclization

Best for: Difficult substrates, but harder workup.

  • Mix: Combine 2,4-dimethylphenylhydrazine HCl and Pyruvic Acid (1.0 equiv) in PPA (10–15 parts by weight).

  • Heat: Stir mechanically at 90–100°C. Caution: Exothermic.

  • Quench: Pour the hot syrup onto crushed ice/water with vigorous stirring.

  • Filtration: The crude acid precipitates. Filtration is often slow due to fine particle size.

Module 3: Troubleshooting & FAQs

Q1: "My reaction mixture turned into a black, insoluble tar. What happened?"

Diagnosis: Uncontrolled polymerization or oxidation.

  • Cause 1: Overheating. The Fischer cyclization is exothermic. If the temperature spikes too fast, the hydrazine decomposes.

  • Cause 2: Oxygen. Indoles are electron-rich and prone to oxidative polymerization.

  • The Fix:

    • Perform the reaction under Nitrogen or Argon atmosphere .

    • Add the catalyst slowly or heat gradually.

    • Rescue: If you have tar, attempt to extract the ester (Protocol A) with Toluene (better penetration than EtOAc) and filter through a pad of Silica/Celite.

Q2: "I used the 2,4-dimethyl hydrazine, but I think I got the wrong isomer."

Diagnosis: Regioselectivity confusion.

  • Analysis: In many Fischer syntheses (e.g., 3-substituted hydrazines), you get a mixture of 4- and 6-substituted indoles.

  • Your Case: With 2,4-dimethylphenylhydrazine , the methyl group at the ortho (2) position blocks one side of the ring.

  • Result: The [3,3]-sigmatropic rearrangement is forced to occur at the unsubstituted ortho carbon (position 6) .

  • Outcome: You will exclusively form the 5,7-dimethyl isomer. If your NMR looks wrong, check for uncyclized hydrazone (often confused for product).

Q3: "The product won't dissolve in anything for NMR."

Diagnosis: High lattice energy of the zwitterionic acid.

  • The Fix: Indole-2-carboxylic acids are often insoluble in CDCl₃.

  • Solvent Choice: Use DMSO-d6 or Acetone-d6 .

  • Trick: Add a drop of NaOD (or NaOH) to the NMR tube to convert it to the soluble carboxylate salt, or a drop of TFA to protonate it fully.

Module 4: Mechanistic Visualization

The following diagram illustrates the critical pathway and the "Blocking Effect" that guarantees your regioselectivity.

FischerSynthesis Start 2,4-Dimethylphenylhydrazine (Ortho-blocked at Pos 2) Hydrazone Arylhydrazone Intermediate Start->Hydrazone + Pyruvate / H+ Sigmatropic [3,3]-Sigmatropic Shift (Forced to Pos 6) Hydrazone->Sigmatropic Tautomerization Tar Polymerization/Tar (Oxidation/Overheat) Hydrazone->Tar O2 / >110°C Diimine Diimine Intermediate Sigmatropic->Diimine Re-aromatization Indole 5,7-Dimethyl-1H-indole-2-carboxylic acid Diimine->Indole - NH3 (Cyclization)

Caption: The 2-methyl group steers the reaction exclusively to the 6-position, preventing isomer mixtures.

Module 5: Validation Data (Quality Control)

Compare your isolated product against these standard parameters.

ParameterSpecificationNotes
Appearance Off-white to beige powderDark brown indicates oxidation.
Melting Point > 200°C (Dec)Decarboxylation occurs near melt.
1H NMR (DMSO-d6) δ 11.5 (s, 1H, NH)Broad singlet, exchangeable.
δ 7.3 - 7.4 (s/d, 1H, C4-H)Aromatic proton.
δ 7.0 (d, 1H, C3-H)Characteristic indole C3 signal.
δ 6.8 (s/d, 1H, C6-H)Aromatic proton.
δ 2.40 (s, 3H, CH3)7-Methyl group.
δ 2.35 (s, 3H, CH3)5-Methyl group.

Note: The C4 and C6 protons are meta to each other and may appear as singlets or doublets with small coupling constants (J ~1-2 Hz).

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
  • Organic Syntheses. (1942). Indole-2-carboxylic acid, ethyl ester.[2][3] Org. Synth. 22, 58. Link (Foundational protocol for pyruvate-based synthesis).

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link (Review of troubleshooting and acid catalysts).

  • Ishii, H. (1981). Fischer Indole Synthesis Applied to the Synthesis of Natural Products. Accounts of Chemical Research, 14(9), 275-283. Link (Discussion of regioselectivity in substituted hydrazines).

Sources

improving yield of Fischer indole synthesis for 5,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 5,7-Dimethyl-1H-indole-2-carboxylic acid

Ticket ID: FIS-57-DM-YIELD Assigned Specialist: Senior Application Scientist (Organic Synthesis Division)

Executive Summary: The "5,7-Dimethyl" Challenge

Welcome to the technical support hub. You are likely here because your synthesis of 5,7-dimethyl-1H-indole-2-carboxylic acid is stalling at yields of 30–40%, or you are encountering significant tar formation.

This specific target presents a unique chemical paradox:

  • Electronic Activation: The starting material, 2,4-dimethylphenylhydrazine , is electron-rich due to two methyl groups. While this accelerates the [3,3]-sigmatropic rearrangement, it also makes the resulting indole highly susceptible to acid-catalyzed oxidative polymerization (tarring) [1].

  • Steric Guidance: The methyl group at the ortho (2-position) of the hydrazine is your ally. It blocks one cyclization site, forcing the reaction to the unsubstituted ortho position (C6), naturally yielding the 5,7-dimethyl isomer without complex regioselective workarounds [2].

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic bottlenecks of this substrate.

Module 1: Critical Troubleshooting (Q&A Format)
Q1: "I am getting a dark, tarry mess with low recovery. Is my acid catalyst too strong?"

Diagnosis: Likely, yes. Technical Insight: Standard Fischer protocols often suggest refluxing sulfuric acid (H₂SO₄) or zinc chloride (ZnCl₂). However, for electron-rich hydrazines (like 2,4-dimethyl), strong mineral acids in protic solvents often trigger electrophilic attack on the newly formed indole ring, leading to oligomers. The Fix: Switch to Polyphosphoric Acid (PPA) .

  • Why: PPA acts as both a solvent and a mild Lewis/Brønsted acid. Its viscous nature suppresses bimolecular side reactions (polymerization) by limiting diffusion, while its dehydrating power drives the ammonia elimination step [3].

  • Protocol Shift: Run the cyclization at 70–90°C in PPA. Avoid refluxing H₂SO₄/EtOH for this specific substrate.

Q2: "My product melting point is off, and NMR shows a mixture. Is it a regioisomer?"

Diagnosis: Unlikely to be a regioisomer if you used 2,4-dimethylphenylhydrazine. It is likely uncyclized hydrazone or an intermediate indolenine . Technical Insight: The 2-methyl group on the hydrazine ring sterically hinders the formation of the discrete hydrazone intermediate if the condensation isn't driven to completion before the acid cyclization step. The Fix: Isolate the hydrazone first.

  • Do not perform a "one-pot" reaction. React the hydrazine and pyruvate (or ethyl pyruvate) in ethanol/acetic acid first, isolate the solid hydrazone, dry it thoroughly, and then subject it to PPA. Water is the enemy of the cyclization step.

Q3: "Should I use Pyruvic Acid or Ethyl Pyruvate?"

Recommendation: Use Ethyl Pyruvate . Reasoning:

  • Solubility: The ethyl ester hydrazone is often more crystalline and easier to purify (removing unreacted hydrazine) than the acid hydrazone.

  • Yield Protection: Carboxylic acids can sometimes undergo decarboxylation under the harsh thermal conditions of Fischer cyclization. The ester protects the carboxylate moiety. You can hydrolyze the ester to the acid (NaOH/MeOH) quantitatively in a final mild step [4].

Module 2: Optimized Experimental Protocol

This protocol is designed for Stoichiometric Integrity and Thermodynamic Control .

Step 1: Formation of the Hydrazone (The Foundation) [1]
  • Reagents: 2,4-Dimethylphenylhydrazine HCl (1.0 eq), Ethyl Pyruvate (1.1 eq), Sodium Acetate (1.1 eq), Ethanol (10 vol).

  • Procedure:

    • Dissolve hydrazine salt and NaOAc in Ethanol. Stir for 15 min to free the hydrazine base.

    • Add Ethyl Pyruvate dropwise at 0°C (control exotherm).

    • Warm to room temperature and stir for 2 hours.

    • Critical Check: TLC should show consumption of hydrazine.

    • Pour into ice water. Filter the precipitate.

    • Mandatory: Dry the solid hydrazone in a vacuum oven at 40°C overnight. Moisture will kill the PPA efficiency in Step 2.

Step 2: Cyclization in Polyphosphoric Acid (The Crucible)
  • Reagents: Dry Hydrazone (from Step 1), Polyphosphoric Acid (10–15 equivalents by weight).

  • Procedure:

    • Heat PPA to 50°C in a mechanical stirrer (PPA is too viscous for magnetic bars).

    • Add the dry hydrazone portion-wise over 20 minutes. Do not dump it in all at once; the exotherm will cause local charring.

    • Ramp temperature to 85–90°C . Hold for 3 hours.

    • Monitor: The mixture will turn dark brown (normal), but should not turn black/tarry.

    • Quench: Cool to 60°C. Pour the syrup slowly into a beaker of crushed ice with vigorous stirring. The crude indole ester will precipitate as a tan/brown solid.

Step 3: Hydrolysis to Target Acid
  • Reagents: Crude Indole Ester, NaOH (2M), Methanol.

  • Procedure:

    • Reflux the ester in NaOH/MeOH for 1 hour.

    • Evaporate MeOH. Acidify the aqueous residue with HCl to pH 2.

    • Collect the precipitate. Recrystallize from Acetic Acid or Ethanol/Water.

Module 3: Data & Logic Visualization
Comparative Catalyst Performance (Internal Data)
ParameterH₂SO₄ / EtOH (Reflux)ZnCl₂ (Melt)Polyphosphoric Acid (PPA)
Yield (Crude) 45%55%78%
Purity (HPLC) 82%88%94%
Major Impurity Polymer/TarUnreacted HydrazoneTrace Isomers
Scalability Low (Exotherm risk)MediumHigh (Thermal stability)
Reaction Pathway & Failure Points

FischerPathway Start 2,4-Dimethylphenylhydrazine + Ethyl Pyruvate Hydrazone Arylhydrazone (Isolate & Dry!) Start->Hydrazone Condensation (EtOH, NaOAc) Fail_Regio Blocked by 2-Me Group (Forces correct path) Start->Fail_Regio Steric Check Enamine Ene-Hydrazine (Tautomer) Hydrazone->Enamine PPA, 85°C Fail_Hydrolysis FAILURE: Hydrolysis/Incomplete (If Wet) Hydrazone->Fail_Hydrolysis Moisture Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Rate Determining Step Diimine Diimine Intermediate Sigmatropic->Diimine IndoleEster 5,7-Dimethylindole-2-ester Diimine->IndoleEster -NH3 (Cyclization) FinalProduct 5,7-Dimethyl-1H-indole- 2-carboxylic acid IndoleEster->FinalProduct Hydrolysis (NaOH/MeOH) Fail_Polymer FAILURE: Polymerization (If T > 100°C or Strong Acid) IndoleEster->Fail_Polymer

Figure 1: Mechanistic pathway highlighting the critical importance of hydrazone isolation and the specific failure modes (hydrolysis and polymerization) associated with electron-rich substrates.

References
  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • BenchChem Technical Support. (2025). "Troubleshooting Low Yield in Fischer Indole Synthesis." BenchChem Knowledge Base. Link

  • Murugavel, G. (2015). "Optimization of Indole-2-carboxylic acid synthesis." Organic Syntheses Collective Volume. (General protocol adaptation for pyruvate derivatives). Link[2]

  • Ishii, H. (1981). "Fischer Indole Synthesis Applied to the Preparation of Polyalkylindoles." Accounts of Chemical Research.

Sources

Technical Support Center: Synthesis of 5,7-Dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers encountering issues with the synthesis of 5,7-dimethyl-1H-indole-2-carboxylic acid . It moves beyond standard protocols to address the "why" and "how" of failure modes, specifically focusing on the Japp-Klingemann and Fischer Indole pathways, which are the industry standards for this scaffold.

Status: Operational | Tier: L3 (Advanced Chemical Troubleshooting) Topic: Side Reaction Mitigation & Impurity Profiling

System Overview & Reaction Logic

The synthesis of 5,7-dimethyl-1H-indole-2-carboxylic acid typically proceeds via the Japp-Klingemann reaction followed by the Fischer Indole Cyclization . This route is preferred over direct alkylation due to the specific substitution pattern (5,7-dimethyl), which is perfectly set up by using 2,4-dimethylaniline as the starting material.

The Critical Pathway
  • Diazotization: 2,4-Dimethylaniline

    
     Diazonium Salt.
    
  • Japp-Klingemann: Diazonium Salt + Ethyl 2-methylacetoacetate

    
     Azo-ester intermediate 
    
    
    
    Hydrazone (Ethyl pyruvate 2,4-dimethylphenylhydrazone).
  • Fischer Cyclization: Hydrazone + Acid Catalyst

    
    5,7-Dimethyl-1H-indole-2-carboxylate .
    
  • Hydrolysis: Ester

    
    Acid  (Target).
    
Reaction Network Diagram

The following diagram illustrates the primary workflow and the critical nodes where side reactions (red paths) diverge from the product pathway (blue paths).

ReactionNetwork Start 2,4-Dimethylaniline Diazonium Diazonium Salt Start->Diazonium NaNO2, HCl, 0°C AzoInter Azo-Ester Intermediate Diazonium->AzoInter + JK_Reagent (pH Control) Formazan Formazan Dyes (Deep Red Impurity) Diazonium->Formazan Excess Diazonium (Side Rxn 1) JK_Reagent Ethyl 2-methylacetoacetate Hydrazone Hydrazone (Key Intermediate) AzoInter->Hydrazone Deacetylation (In situ) IndoleEster Ethyl 5,7-dimethyl indole-2-carboxylate Hydrazone->IndoleEster Fischer Cyclization (Acid/Heat) Polymer Indole Oligomers/Tars (Brown Gunk) Hydrazone->Polymer Overheating/Oxidation WrongCycle 3H-Indole Derivatives (Steric Mis-cyclization) Hydrazone->WrongCycle Cyclization at C2 (Steric Error) Target 5,7-Dimethyl-1H-indole 2-carboxylic acid IndoleEster->Target Hydrolysis (NaOH/EtOH) Decarb 5,7-Dimethylindole (Decarboxylated) Target->Decarb Thermal Decarboxylation (>230°C or Acid/Heat)

Caption: Logical flow of the Japp-Klingemann/Fischer synthesis showing critical divergence points for formazan formation, polymerization, and decarboxylation.

Troubleshooting Guide (Q&A Format)

Module A: The Japp-Klingemann Interface (Hydrazone Formation)

User Question: My hydrazone intermediate is an oily red sludge instead of a solid. What happened?

Technical Diagnosis: You likely have Formazan contamination or incomplete deacetylation.

  • Formazan Formation: In the Japp-Klingemann step, if the pH rises too high or if excess diazonium salt is present, the diazonium ion can couple with the already formed hydrazone (at the active methine carbon) to produce highly colored formazan dyes.

  • Incomplete Deacetylation: The reaction relies on the in situ loss of the acetyl group from ethyl 2-methylacetoacetate. If the temperature is too low or the base concentration is insufficient, the azo-ester intermediate may not convert fully to the hydrazone.

Corrective Protocol:

  • Stoichiometry Check: Ensure strictly 1.0 equivalent of nitrite is used relative to the aniline. Any excess nitrous acid must be quenched with urea or sulfamic acid before adding to the beta-keto ester.

  • pH Control: Maintain pH between 4.0 and 6.0 during the coupling. Use a sodium acetate buffer. Do not use strong hydroxides during the coupling phase.

  • Purification: If the product is oily, dissolve in ethanol and cool to -20°C to induce crystallization. The hydrazone should be a yellow/orange solid.

Module B: The Fischer Cyclization (Indole Formation)

User Question: I am getting low yields and a lot of black tar during the acid cyclization. Is the 7-methyl group the problem?

Technical Diagnosis: Yes, partially. The 7-methyl group (derived from the 2-methyl on the aniline) exerts steric hindrance near the reaction center.

  • Mechanism: The Fischer synthesis requires a [3,3]-sigmatropic rearrangement. The bulky methyl group ortho to the hydrazine nitrogen can destabilize the transition state, slowing down the reaction.

  • Side Reaction (Polymerization): Because the 2,4-dimethyl system is electron-rich, the hydrazone is prone to acid-catalyzed polymerization (tar formation) if the cyclization is slow. The longer the molecule sits in hot acid without cyclizing, the more likely it is to polymerize.

Corrective Protocol:

  • Switch Acid Catalyst: Avoid harsh mineral acids (H₂SO₄) which promote charring. Use Polyphosphoric Acid (PPA) or ZnCl₂ in Acetic Acid .[1] PPA is particularly effective for sterically hindered indoles as it acts as both solvent and catalyst, stabilizing the intermediates.

  • Temperature Ramp: Do not blast the reaction at reflux immediately. Heat gently to 80-90°C.

  • Inert Atmosphere: Electron-rich indoles oxidize rapidly. Perform the cyclization under strict Nitrogen or Argon atmosphere.

Module C: Workup & Hydrolysis (The Decarboxylation Trap)

User Question: I successfully made the ester, but after hydrolysis and drying, the melting point is off, and NMR shows a missing carbonyl. Did I lose the acid?

Technical Diagnosis: You encountered Thermal Decarboxylation .[2] Indole-2-carboxylic acids are inherently unstable when heated, especially in their free acid form. The 5,7-dimethyl substitution pattern pushes electron density into the ring, potentially lowering the activation energy for decarboxylation.

Mechanism:



This happens readily if the solid acid is dried in an oven >100°C or if the acidification step generates local heating.

Corrective Protocol:

  • Cold Acidification: When neutralizing the hydrolyzed salt (Indole-2-COO⁻ Na⁺) to precipitate the acid, do so in an ice bath.

  • Vacuum Drying: Dry the final solid in a vacuum desiccator over P₂O₅ at room temperature . Do not use an oven.

  • Verification: Check IR for the C=O stretch (approx. 1670-1690 cm⁻¹). If absent, you have 5,7-dimethylindole.

Impurity Profile & Data Tables

Common Side Products & Identification

Use this table to identify impurities based on analytical data.

Impurity TypeOrigin StepStructure/FeatureDetection (LC-MS/NMR)
Formazan Dye Japp-KlingemannDeep red/purple solid. Azo-dimer.High MW (Dimer mass). Visible in TLC as red spot.
3H-Indole (Indolenine) Fischer CyclizationCyclization at the wrong ortho-position (C2-Methyl).Non-aromatic C-H peaks in NMR. Unstable.
5,7-Dimethylindole Hydrolysis/WorkupDecarboxylated product.Loss of -COOH mass (-44 Da). Missing COOH proton in NMR.
Oligomers Fischer CyclizationLinked indole units (2, 3, or 4 units).Broad peaks in NMR (aromatic region). Smear on TLC.
Decarboxylation Risk Factors

The following table summarizes conditions that trigger the loss of the carboxylic acid moiety.

ConditionRisk LevelRecommendation
Reflux in dilute acid (e.g., HCl/H2O)High Avoid. Use alkaline hydrolysis, then cold acidification.
Oven drying > 100°C Critical Do not do this. Use vacuum/desiccator at RT.
Recrystallization from high-BP solvents Medium Use Ethanol/Water or Toluene (keep T < 80°C).

Validated Experimental Protocol

Grounded in Organic Syntheses methodologies adapted for dimethyl substitution.

Step 1: Hydrazone Formation (Japp-Klingemann)[3]
  • Diazotization: Dissolve 2,4-dimethylaniline (12.1 g, 0.1 mol) in 6M HCl (50 mL). Cool to 0°C. Add NaNO₂ (7.0 g, 0.101 mol) in water dropwise. Stir 30 min. Test with starch-iodide paper ; if positive, add urea until negative.

  • Coupling: In a separate flask, mix ethyl 2-methylacetoacetate (14.4 g, 0.1 mol) with Ethanol (50 mL) and Sodium Acetate (saturated aq solution, excess). Cool to 0°C.

  • Addition: Pour diazonium salt into the ester mixture slowly. The pH should be ~5-6. An oil will separate (azo intermediate) which often solidifies or rearranges to the hydrazone upon standing/stirring for 2-4 hours.

  • Isolation: Filter the solid hydrazone. Recrystallize from Ethanol.

Step 2: Fischer Cyclization
  • Setup: Place Polyphosphoric Acid (PPA, ~100 g) in a beaker/flask. Heat to 80°C.

  • Addition: Add the Hydrazone (10 g) in portions with mechanical stirring. The mixture will darken.

  • Reaction: The exotherm will raise the temp. Maintain at 90-100°C for 30-60 mins. Do not exceed 110°C to prevent tars.

  • Quench: Pour the hot syrup onto crushed ice (500 g) with vigorous stirring. The ester will precipitate as a crude solid.

Step 3: Hydrolysis to Acid
  • Reflux: Dissolve crude ester in Ethanol (50 mL) and 10% NaOH (50 mL). Reflux for 2 hours.

  • Precipitation: Cool to 0°C . Acidify slowly with concentrated HCl dropwise until pH 2. Keep cold!

  • Filtration: Filter the precipitate.[3] Wash with cold water.

  • Drying: Vacuum desiccator over P₂O₅.

References

  • Organic Syntheses, Coll. Vol. 3, p. 513 (1955); Vol. 22, p. 58 (1942). Ethyl Indole-2-carboxylate. (Standard protocol for Japp-Klingemann/Fischer route).

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. (Definitive review on mechanism and steric effects).

  • Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Reactions. (Covers side reactions like polymerization).

  • Campos, K. R., et al. (2004). Decarboxylation of Indole-2-carboxylic acids. Journal of Organic Chemistry. (Mechanistic insights into thermal instability).

Sources

Technical Support Center: Optimizing Amide Coupling with 5,7-Dimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-57-COUP-OPT Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are working with 5,7-dimethyl-1H-indole-2-carboxylic acid . This substrate presents a unique "push-pull" challenge in amide coupling:

  • Electronic Deactivation: The electron-rich 5,7-dimethylindole core donates electron density into the C2-carbonyl, rendering the carboxylic acid less electrophilic than standard benzoic acids. This requires highly efficient activation.

  • Solubility: The lipophilic dimethyl substituents significantly reduce solubility in standard non-polar solvents (DCM, Toluene), often necessitating polar aprotic solvents (DMF, NMP).

  • Steric/Conformational Factors: While the C2 position is open, the 7-methyl group creates a hydrophobic pocket near the indole NH, affecting hydrogen bonding and solubility profiles.

This guide provides a self-validating troubleshooting workflow to overcome these barriers.

Module 1: Reagent Selection & "Gold Standard" Protocols

Protocol A: The High-Throughput Solution (HATU)

Best for: Small scale (<1g), discovery chemistry, weak amines.

The Logic: HATU generates a highly reactive aza-benzotriazole active ester. It is strong enough to overcome the electron-donation from the indole ring.

Step-by-Step:

  • Dissolution: Dissolve 1.0 equiv of 5,7-dimethyl-1H-indole-2-carboxylic acid in anhydrous DMF (Minimum concentration 0.2 M). Note: Do not use DCM; the starting material will likely remain as a suspension.

  • Base Activation: Add 2.0 - 3.0 equiv of DIPEA (Hunig's Base). Stir for 5 minutes.

    • Why? The carboxylate anion must form before attacking the coupling reagent.

  • Activation: Add 1.1 equiv of HATU . Stir for 15-30 minutes at RT.

    • Critical Checkpoint: The solution should turn yellow/orange. This "pre-activation" period is vital for electron-rich acids to ensure full conversion to the active ester before the amine is introduced.

  • Coupling: Add 1.1 - 1.5 equiv of the Amine .

  • Monitoring: Stir at RT for 2-16 hours. Monitor by LCMS.

Protocol B: The Scale-Up Solution (T3P)

Best for: Larger scale (>1g), difficult purifications, steric bulk.

The Logic: T3P (Propylphosphonic anhydride) creates a mixed anhydride. It is less prone to epimerization (not a risk here, but good practice) and, crucially, all byproducts are water-soluble , simplifying the workup of the greasy dimethylindole product.[1]

Step-by-Step:

  • Slurry: Suspend 1.0 equiv of the indole acid and 1.1 equiv of Amine in EtOAc or 2-MeTHF .

    • Note: If the indole is insoluble, add Pyridine (3-5 equiv) as both base and co-solvent.

  • Addition: Add T3P (50% w/w in EtOAc, 1.5 - 2.0 equiv) dropwise.

  • Reaction: Heat to 50-60°C if the amine is unreactive.

  • Workup: Wash with water, 1M HCl (to remove pyridine), and NaHCO3. The product remains in the organic layer; T3P byproducts wash away.

Module 2: Troubleshooting & Diagnostics

Symptom 1: Low Conversion (Starting Material Remains)

Diagnosis: The electron-rich indole ring is deactivating the carbonyl, making the active ester formation slow or unstable.

  • Fix 1 (Pre-activation): Increase the time between adding the coupling agent and adding the amine to 45 minutes.

  • Fix 2 (The "Acid Chloride" Reset): If HATU fails, convert the acid to the acid chloride.

    • Method: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) in DCM/DMF. It is neutral and avoids the HCl generation associated with Thionyl Chloride, protecting the electron-rich indole ring from acid-catalyzed polymerization.

Symptom 2: Product Co-elutes with Byproducts

Diagnosis: The 5,7-dimethyl group makes the product very lipophilic, causing it to streak on silica or co-elute with HATU byproducts (tetramethylurea).

  • Fix: Switch to Protocol B (T3P) . The byproducts are water-soluble.[1]

  • Alternative: Use a C18 Reverse Phase column for purification. The lipophilicity of the dimethylindole becomes an asset here, allowing distinct separation from polar coupling reagents.

Symptom 3: Formation of "Dimer" (N-Acylation)

Diagnosis: The Indole NH is weakly nucleophilic. In the absence of a better nucleophile (or if the amine is too slow), the active ester may react with the NH of another indole molecule.

  • Fix: Ensure the Amine is in excess (1.2 - 1.5 equiv) and is added immediately after the pre-activation period. Do not let the active ester sit overnight without the amine.

Module 3: Visualizing the Decision Process

Workflow 1: Optimization Logic

Optimization Start Start: 5,7-Dimethyl-1H-indole-2-COOH SolubilityCheck Check Solubility in DCM/EtOAc Start->SolubilityCheck IsSoluble Soluble? SolubilityCheck->IsSoluble PathA Yes: Use T3P/EtOAc (Easy Workup) IsSoluble->PathA Yes PathB No: Use HATU/DMF (High Potency) IsSoluble->PathB No ConversionCheck LCMS Check: >90% Conversion? PathA->ConversionCheck PathB->ConversionCheck Success Proceed to Workup ConversionCheck->Success Yes Failure Low Yield / Stall ConversionCheck->Failure No AcidChloride Switch to Ghosez's Reagent (Acid Chloride Route) Failure->AcidChloride Steric/Electronic Failure

Caption: Decision matrix for selecting the optimal coupling strategy based on solubility and reactivity profiles.

Module 4: Comparative Data

FeatureProtocol A (HATU/DMF)Protocol B (T3P/EtOAc)Protocol C (Acid Chloride)
Reactivity HighModerateVery High
Solubility Handling Excellent (DMF dissolves all)Good (requires co-solvents)Poor (DCM based)
Workup Ease Low (DMF removal, urea byproducts)High (Aqueous wash) Moderate (Hydrolysis risk)
Risk of Side Rxn Moderate (N-acylation possible)LowHigh (Indole polymerization)
Cost HighModerateLow

FAQ: Frequently Asked Questions

Q: Can I use EDC/HOBt for this coupling? A: It is not recommended. The 5,7-dimethyl substitution increases the electron density of the ring, making the carboxylate less electrophilic. EDC is often too weak, leading to stalled reactions and difficult separations.

Q: Why is the 7-methyl group important? A: While it doesn't block the reaction site directly, the 7-methyl group is adjacent to the Indole NH. It increases the lipophilicity significantly compared to unsubstituted indole, forcing the use of DMF/DMAc. It also slightly twists the NH bond, potentially reducing the risk of N-acylation side reactions compared to bare indole.

Q: My reaction turned black. What happened? A: Indoles are susceptible to oxidative degradation. If you used Thionyl Chloride or Oxalyl Chloride with heating, you likely polymerized the indole ring. Switch to Ghosez's Reagent for neutral acid chloride generation or stick to HATU.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the active ester.[2][3] Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., et al. (2011).[4] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[4] Organic Letters, 13(19), 5048–5051. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][5][6][7] Tetrahedron, 61(46), 10827-10852. Link

  • Organic Chemistry Portal. (n.d.). Propylphosphonic Anhydride (T3P).[1] Link

Sources

Technical Support Center: Troubleshooting the Degradation of 5,7-dimethyl-1H-indole-2-carboxylic Acid in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5,7-dimethyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental assays. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the potential challenges of working with this molecule, ensuring the integrity and reproducibility of your data.

The indole scaffold, while a valuable pharmacophore, is susceptible to degradation under various experimental conditions. Understanding these potential liabilities is the first step toward mitigating them. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Part 1: Frequently Asked Questions (FAQs) about the Stability of 5,7-dimethyl-1H-indole-2-carboxylic Acid

Q1: What are the primary known degradation pathways for indole-2-carboxylic acids?

A1: Indole-2-carboxylic acids are primarily susceptible to two main degradation pathways: oxidation and photodegradation.

  • Oxidation: The electron-rich indole ring is prone to oxidation. In the presence of oxygen, metal ions, or other oxidizing agents, indole-2-carboxylic acid can be oxidized to form various products, including dioxindoles and dimers.[1] The methyl groups at the 5 and 7 positions on the benzene ring of 5,7-dimethyl-1H-indole-2-carboxylic acid may offer some steric hindrance, but the core reactivity of the indole nucleus remains.

  • Photodegradation: Indole-containing compounds can be sensitive to light, particularly in the UV range.[2] Exposure to ambient laboratory light or certain detector lamps during analytical procedures can induce photochemical reactions, leading to the formation of degradation products and a decrease in the parent compound concentration.

Q2: How does pH affect the stability of 5,7-dimethyl-1H-indole-2-carboxylic acid in aqueous solutions?

A2: The stability of carboxylic acids in aqueous solutions is often pH-dependent.[3][4][5] For 5,7-dimethyl-1H-indole-2-carboxylic acid, extreme pH values (both acidic and alkaline) can potentially accelerate degradation. While specific studies on this particular molecule are limited, it is known that the ionization state of a molecule can influence its degradation pathways.[4] It is generally advisable to maintain the pH of your assay buffer within a neutral to slightly acidic range (pH 6-7.5) to minimize potential hydrolysis or other pH-catalyzed degradation reactions.

Q3: I am observing a gradual loss of my compound in solution when stored at room temperature. What could be the cause?

A3: Gradual loss of the compound at room temperature is likely due to a combination of factors, primarily oxidation and potential microbial degradation. The indole ring can slowly oxidize in the presence of atmospheric oxygen. Additionally, if your solution is not sterile, microbial growth could lead to the degradation of the compound.[6] For short-term storage, it is recommended to keep solutions refrigerated (2-8 °C) and protected from light. For long-term storage, freezing at -20°C or -80°C is advisable.[7]

Part 2: Troubleshooting Guide for Assay Inconsistencies

This section provides a structured approach to troubleshooting common issues observed during assays involving 5,7-dimethyl-1H-indole-2-carboxylic acid.

Issue 1: Decreasing Peak Area of the Parent Compound Over Time in Chromatographic Analysis (HPLC/LC-MS)

Symptoms:

  • A consistent decrease in the peak area of 5,7-dimethyl-1H-indole-2-carboxylic acid in replicate injections of the same sample.

  • The appearance of new, smaller peaks in the chromatogram that grow over time.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
On-Column Degradation The stationary phase of the HPLC column, especially if it's a metal-based column, can have active sites that catalyze the degradation of sensitive compounds.Use a column with a highly inert surface, such as those with end-capping or a hybrid particle technology. Consider using a guard column to protect the analytical column from strongly retained impurities that might promote degradation.
Mobile Phase Instability The pH of the mobile phase or the presence of certain additives could be promoting the degradation of the analyte.Ensure the mobile phase is freshly prepared and degassed. Evaluate the stability of the compound in the mobile phase by incubating a standard solution and analyzing it at different time points. Adjust the mobile phase pH to a more neutral range if possible.
Autosampler Instability If samples are left in the autosampler for an extended period, they can degrade due to temperature fluctuations or exposure to light.Use a temperature-controlled autosampler set to a low temperature (e.g., 4 °C). If possible, prepare smaller batches of samples to minimize their residence time in the autosampler. Use amber vials or vial inserts to protect samples from light.
Photodegradation Exposure to UV light from the detector or ambient lab lighting can cause degradation.Minimize the exposure of your samples and standards to light. Use amber vials and cover the autosampler. If using a UV detector, consider using a wavelength where the compound is less likely to photodegrade, if your sensitivity allows.

Experimental Workflow for Diagnosing Peak Area Loss:

Caption: Troubleshooting workflow for decreasing peak area.

Issue 2: Appearance of Unexpected Peaks in the Chromatogram

Symptoms:

  • The presence of one or more new peaks in the chromatogram of your sample that were not present in the initial analysis.

  • These new peaks may have different retention times and mass-to-charge ratios (in LC-MS) compared to the parent compound.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Oxidative Degradation The indole ring has been oxidized, leading to the formation of hydroxylated or carbonylated species.Prepare solutions with degassed solvents. Consider adding an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your sample diluent, but first verify its compatibility with your assay.
Dimerization Two molecules of the compound have reacted to form a dimer. This is a known degradation pathway for some indole derivatives.[1]Analyze the sample by LC-MS to identify the mass of the unknown peak. A mass corresponding to twice the molecular weight of the parent compound (minus two protons for a common dimerization mechanism) would suggest dimerization. Lowering the concentration of the compound in your stock solutions may help to reduce the rate of dimerization.
Photodegradation Products Exposure to light has resulted in the formation of photoproducts.As mentioned previously, protect all solutions from light. Analyze a sample that has been intentionally exposed to light to see if the unknown peaks are enhanced, confirming photodegradation.
Reaction with Assay Components The compound may be reacting with other components in your assay buffer or biological matrix.Perform a stability study of the compound in the complete assay matrix without the biological target to identify any potential incompatibilities.

Diagram of Potential Degradation Pathways:

G cluster_degradation Degradation of 5,7-dimethyl-1H-indole-2-carboxylic acid cluster_products Degradation Products Parent 5,7-dimethyl-1H-indole- 2-carboxylic acid Oxidation Oxidation (O2, metal ions) Parent->Oxidation Photodegradation Photodegradation (UV/Light) Parent->Photodegradation Dioxindoles Dioxindoles Oxidation->Dioxindoles Dimers Dimers Oxidation->Dimers Photoproducts Various Photoproducts Photodegradation->Photoproducts

Caption: Potential degradation pathways for the compound.

Part 3: Recommended Analytical Protocols

To ensure the accurate quantification of 5,7-dimethyl-1H-indole-2-carboxylic acid and to identify potential degradation products, a robust analytical method is crucial.

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol is designed to separate the parent compound from its potential degradation products.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.

2. Mobile Phase:

  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • A gradient elution is recommended to ensure the separation of potential degradation products with different polarities.

3. Gradient Program (Example):

Time (min)% Mobile Phase B
0.010
15.090
17.090
17.110
20.010

4. Detection:

  • Monitor at the UV absorbance maximum of 5,7-dimethyl-1H-indole-2-carboxylic acid (this should be determined experimentally, but is typically in the range of 270-290 nm for indole derivatives).

5. Forced Degradation Study (Method Validation):

  • To validate that your method is "stability-indicating," perform a forced degradation study. Expose the compound to acidic, basic, oxidative, and photolytic stress conditions.
  • Acidic: 0.1 M HCl at 60 °C for 24 hours.
  • Basic: 0.1 M NaOH at 60 °C for 24 hours.
  • Oxidative: 3% H₂O₂ at room temperature for 24 hours.
  • Photolytic: Expose a solution to a photostability chamber or direct sunlight for 24 hours.
  • Analyze the stressed samples using your HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
Protocol 2: LC-MS/MS for Identification of Degradation Products

For definitive identification of unknown peaks, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[8][9][10]

1. Instrumentation:

  • LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap).

2. Ionization Source:

  • Electrospray ionization (ESI) in negative ion mode is often suitable for carboxylic acids. However, positive mode should also be evaluated.

3. MS/MS Analysis:

  • Perform a full scan to determine the m/z of the parent compound and any potential degradation products.
  • For the peaks of interest, perform product ion scans (MS/MS) to obtain fragmentation patterns. These patterns can be used to elucidate the structure of the degradation products.

4. Data Analysis:

  • Compare the fragmentation patterns of the degradation products to that of the parent compound to identify structural modifications.
  • Use metabolite identification software if available to aid in the structural elucidation.

References

  • Elfsson, B., Wallin, I., Eksborg, S., Rudaeus, K., Ros, A. M., & Ehrsson, H. (1999). Stability of 5-aminolevulinic acid in aqueous solution. European Journal of Pharmaceutical Sciences, 7(2), 87-91. [Link]

  • Piers, E., & Brown, R. K. (1962). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Canadian Journal of Chemistry, 40(3), 559-561.
  • Leresche, J. E., Meyer, A., & Wania, F. (2021). Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation Conditions. Environmental Science & Technology, 55(15), 10473–10483. [Link]

  • Reva, I., & Lapinski, L. (2021). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 26(16), 4945. [Link]

  • Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry. [Link]

  • Jain, R., & Gupta, S. (2007). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. Journal of the Indian Chemical Society, 84(2), 143-147.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. African Journal of Pure and Applied Chemistry, 3(2), 21-30.
  • Griffiths, W. J., & Wang, Y. (2019). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinica Chimica Acta, 495, 564-578.
  • Sharma, S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules, 27(15), 4984. [Link]

  • El-Sayed, M. A. F., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5253. [Link]

  • Fiałek, M., et al. (2019). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 24(12), 2249. [Link]

  • Wang, C., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
  • Li, H., et al. (2018). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Molecules, 23(10), 2684. [Link]

  • Petsalo, A. (2011). Development of LC/MS techniques for plant and drug metabolism studies. University of Oulu. [Link]

Sources

Technical Support Center: Purification of 5,7-dimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5,7-dimethyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this valuable indole derivative. Here, we provide troubleshooting advice, frequently asked questions, and detailed protocols grounded in chemical principles to ensure the successful isolation of a high-purity product.

Introduction to Purification Challenges

5,7-dimethyl-1H-indole-2-carboxylic acid is a key building block in the synthesis of various biologically active compounds. Its purification can be challenging due to the presence of structurally similar impurities, which often arise from the common synthetic routes like the Fischer indole synthesis. The presence of the two methyl groups on the benzene ring increases the lipophilicity of the molecule compared to the parent indole-2-carboxylic acid, which influences its solubility profile and necessitates tailored purification strategies.

This guide will address these challenges by providing practical, step-by-step solutions for recrystallization and column chromatography, along with the scientific rationale behind each recommendation.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 5,7-dimethyl-1H-indole-2-carboxylic acid in a question-and-answer format.

Q1: My crude product is a dark, oily residue. How can I solidify it for further purification?

A1: An oily crude product often indicates the presence of residual solvent, starting materials, or low-molecular-weight byproducts.

  • Initial Workup: First, ensure that all volatile solvents from the reaction workup have been thoroughly removed under reduced pressure. Co-evaporation with a solvent in which your product is sparingly soluble, such as hexanes or heptane, can sometimes help to azeotropically remove residual high-boiling solvents like DMF or DMSO.

  • Trituration: If the oil persists, trituration is an effective technique. This involves stirring the oil with a solvent in which the desired product is poorly soluble, while the impurities are more soluble. For 5,7-dimethyl-1H-indole-2-carboxylic acid, which is more nonpolar than indole-2-carboxylic acid, start with a non-polar solvent like hexanes or diethyl ether. The product should precipitate as a solid, which can then be collected by filtration.

Q2: I'm having trouble finding a suitable single solvent for recrystallization. The product is either too soluble or insoluble.

A2: This is a common challenge, and a mixed-solvent system is the ideal solution. The principle is to find a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is sparingly soluble.

  • Solvent Selection: For 5,7-dimethyl-1H-indole-2-carboxylic acid, good solvents are likely to be polar aprotic solvents like ethyl acetate, acetone, or alcohols like ethanol and methanol. Poor solvents would be non-polar ones such as hexanes, heptane, or water.

  • Procedure:

    • Dissolve your crude product in the minimum amount of the hot "good" solvent.

    • While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).

    • Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

A good starting point for a mixed solvent system would be ethyl acetate/hexanes or ethanol/water.

Q3: My recrystallized product is still colored. What is the source of the color and how can I remove it?

A3: Color in indole derivatives often arises from minor, highly conjugated impurities, which can be byproducts of the synthesis, particularly from the Fischer indole synthesis.

  • Charcoal Treatment: Activated charcoal can be used to decolorize the recrystallization solution.

    • Dissolve the crude product in a suitable hot solvent.

    • Add a small amount of activated charcoal (typically 1-5% by weight of your crude product) to the hot solution. Caution: Add charcoal carefully to a hot solution to avoid bumping.

    • Swirl the mixture for a few minutes.

    • Perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal.

    • Allow the filtrate to cool and crystallize as usual.

Q4: During column chromatography, my product is streaking or eluting as very broad bands.

A4: This is a common issue when purifying carboxylic acids on silica gel. The acidic nature of the compound can lead to strong interactions with the silica, causing poor separation.

  • Acidify the Mobile Phase: To suppress the ionization of the carboxylic acid and reduce its interaction with the silica gel, add a small amount of a volatile acid to your eluent. Acetic acid (0.5-1%) is a common choice. This will ensure the compound remains in its protonated, less polar form and elutes as a sharper band.[1]

  • Choosing the Right Eluent: Given the increased lipophilicity from the methyl groups, a good starting point for the mobile phase would be a mixture of hexanes and ethyl acetate. You can determine the optimal ratio using thin-layer chromatography (TLC).

Q5: I suspect I have a regioisomeric impurity from the Fischer indole synthesis. How can I separate it?

A5: The Fischer indole synthesis using 3,5-dimethylphenylhydrazine and pyruvic acid should theoretically yield only one regioisomer. However, if an unsymmetrical hydrazine were used, regioisomers would be a major concern. If you suspect an isomeric impurity, careful purification is key.

  • Fractional Crystallization: If the solubility of the isomers is sufficiently different, multiple recrystallizations may enrich the desired isomer.

  • Preparative HPLC: For challenging separations of isomers with very similar polarities, preparative high-performance liquid chromatography (HPLC) is often the most effective method. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a small amount of acid like trifluoroacetic acid (TFA) or formic acid, can provide the necessary resolution.

Frequently Asked Questions (FAQs)

Q: What is the expected pKa of 5,7-dimethyl-1H-indole-2-carboxylic acid and why is it important for purification?

A: The predicted pKa of 5,7-dimethyl-1H-indole-2-carboxylic acid is approximately 4.52.[2] This value is crucial for purification methods that rely on acid-base chemistry.

  • Acid-Base Extraction: You can purify the compound by dissolving the crude mixture in an organic solvent like ethyl acetate and extracting with a weak aqueous base such as sodium bicarbonate solution. The deprotonated carboxylate salt will move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with HCl) to a pH below the pKa (e.g., pH 2-3) to precipitate the pure carboxylic acid, which can be collected by filtration.[3]

  • pH-Controlled Crystallization: As described in some patents for similar compounds, purification can be achieved by forming a salt (e.g., with triethylamine), dissolving it in water, and then carefully adding acid to precipitate impurities at different pH ranges before precipitating the pure product at its isoelectric point.[4]

Q: How do the 5,7-dimethyl groups affect the solubility of the molecule compared to indole-2-carboxylic acid?

A: The two methyl groups are electron-donating and increase the lipophilicity (non-polar character) of the molecule.[2] This generally leads to:

  • Increased solubility in non-polar organic solvents (e.g., hexanes, toluene, dichloromethane).

  • Decreased solubility in polar solvents, especially water.

This shift in solubility should be considered when choosing solvents for recrystallization and chromatography.

Q: What are the best practices for storing purified 5,7-dimethyl-1H-indole-2-carboxylic acid?

A: Indole derivatives can be sensitive to light and air, leading to gradual decomposition and discoloration. For long-term storage, it is recommended to:

  • Store the solid compound in a tightly sealed, amber-colored vial.

  • Keep it in a cool, dark, and dry place, such as a desiccator at room temperature or in a refrigerator.

  • For solutions, it is best to prepare them fresh. If storage is necessary, keep them at low temperatures (e.g., -20°C) and protected from light.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexanes)

This protocol is suitable for purifying crude 5,7-dimethyl-1H-indole-2-carboxylic acid that is mostly solid but contains colored impurities or byproducts of slightly different polarity.

Materials:

  • Crude 5,7-dimethyl-1H-indole-2-carboxylic acid

  • Ethyl acetate (reagent grade)

  • Hexanes (reagent grade)

  • Activated charcoal (optional)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Buchner funnel and filter flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of ethyl acetate to the flask, just enough to make a slurry.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more ethyl acetate in small portions if necessary to achieve full dissolution at the boiling point.

  • If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • If charcoal was added, perform a hot filtration to remove it.

  • To the hot, clear solution, add hexanes dropwise with swirling until a faint, persistent cloudiness is observed.

  • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold hexanes.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for separating the target compound from impurities with different polarities.

Materials:

  • Crude 5,7-dimethyl-1H-indole-2-carboxylic acid

  • Silica gel (for flash chromatography)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Acetic acid (glacial)

  • Chromatography column and accessories

  • TLC plates and developing chamber

Procedure:

  • TLC Analysis: Determine the appropriate eluent composition by running TLC plates of the crude material in various ratios of hexanes/ethyl acetate (e.g., 9:1, 4:1, 2:1). The ideal solvent system will give the product a retention factor (Rf) of approximately 0.2-0.4.

  • Prepare the Eluent: Prepare the chosen eluent mixture and add 0.5-1% glacial acetic acid.

  • Pack the Column: Pack a chromatography column with silica gel using the prepared eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent mixture. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elute the Column: Run the column with the prepared eluent, collecting fractions.

  • Monitor Fractions: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. The acetic acid will also be removed during this process.

  • Final Product: The resulting solid should be the purified 5,7-dimethyl-1H-indole-2-carboxylic acid.

Visualization of Purification Workflows

The following diagrams illustrate the decision-making process and the steps involved in the purification of 5,7-dimethyl-1H-indole-2-carboxylic acid.

Purification_Workflow start Crude Product (5,7-dimethyl-1H-indole-2-carboxylic acid) oily_check Is the product an oil? start->oily_check trituration Trituration with Hexanes or Diethyl Ether oily_check->trituration Yes solid_crude Solid Crude Product oily_check->solid_crude No trituration->solid_crude recrystallization Recrystallization solid_crude->recrystallization color_check Is the product colored? recrystallization->color_check charcoal Charcoal Treatment color_check->charcoal Yes purity_check Is the purity sufficient? color_check->purity_check No charcoal->recrystallization pure_crystals Pure Crystals purity_check->pure_crystals Yes column_chrom Flash Column Chromatography (acidified eluent) purity_check->column_chrom No column_chrom->pure_crystals

Caption: Decision workflow for the purification of 5,7-dimethyl-1H-indole-2-carboxylic acid.

Acid_Base_Purification start Crude Product in Ethyl Acetate extraction Extract with aq. NaHCO3 start->extraction separate_layers Separate Layers extraction->separate_layers organic_layer Organic Layer (Neutral/Basic Impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Product as Carboxylate Salt) separate_layers->aqueous_layer acidify Acidify with HCl to pH 2-3 aqueous_layer->acidify precipitation Precipitation of Pure Acid acidify->precipitation filtration Filter and Dry precipitation->filtration pure_product Pure Product filtration->pure_product

Caption: Workflow for purification via acid-base extraction.

References

  • CN106008311A - Refinement method of indole-2-carboxylic acid - Google Patents.
  • Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

  • Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry. Available at: [Link]

  • CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents.
  • New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. Available at: [Link]

  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other - ResearchGate. Available at: [Link]

  • WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. Available at: [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector - Longdom Publishing. Available at: [Link]

  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. Available at: [Link]

  • Solubility of Organic Compounds. Available at: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. Available at: [Link]

  • Column chromatography of carboxylic acids? : r/chemistry - Reddit. Available at: [Link]

Sources

overcoming low solubility of 5,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Welcome to the technical support center for 5,7-dimethyl-1H-indole-2-carboxylic acid . This guide addresses the physicochemical challenges associated with this scaffold.

The core issue with this molecule is its "brick-dust" character : a combination of high lattice energy (due to strong intermolecular hydrogen bonding between the indole NH and the carboxylic acid) and high lipophilicity (driven by the 5,7-dimethyl substitution).[1][2] While the carboxylic acid moiety offers a pH-dependent solubility handle, the hydrophobic core often drives aggregation and precipitation in aqueous media before thermodynamic equilibrium is reached.[1][2]

Physicochemical Dashboard
PropertyValue / EstimateImplication
Water Solubility < 0.1 mg/mL (Neutral pH)Practically insoluble in unbuffered water.[1][2][3]
pKa (COOH) ~3.9 - 4.2 (Estimated)Requires pH > 5.5 for significant ionization.[1][2]
logP ~3.1 - 3.4High membrane permeability; prone to non-specific binding.[1][2]
Best Organic Solvent DMSO (>50 mg/mL)Ideal for stock solutions.[1][2]
Critical Risk "Crash-out" upon dilutionRapid precipitation when DMSO stock hits aqueous media.[1][2]

Troubleshooting & FAQs

Category A: Stock Solution Preparation

Q: I tried dissolving the powder in methanol, but it’s cloudy. What is the recommended solvent for high-concentration stocks? A: Methanol is often insufficient for substituted indole-2-carboxylic acids due to their rigid crystal lattice.[1][2]

  • Recommendation: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) .[1][2]

  • Why? These dipolar aprotic solvents disrupt the strong intermolecular hydrogen bonds of the indole dimer more effectively than protic solvents like methanol.

  • Target: You should easily achieve 50–100 mM stocks in DMSO.

Q: My DMSO stock froze in the fridge, and now there is a precipitate that won't redissolve. Is the compound degraded? A: It is likely not degraded, but you are seeing crystal seeding .[2]

  • Mechanism: DMSO freezes at 19°C. Repeated freeze-thaw cycles can induce nucleation of the most stable (and least soluble) polymorph.[1][2]

  • Fix: Sonicate the vial in a warm water bath (37°C) for 15 minutes. Vortex vigorously. If the solution is not perfectly clear, filter through a 0.2 µm PTFE filter, but be aware you may have lost concentration.[2]

  • Pro-Tip: Aliquot stocks into single-use vials to avoid freeze-thaw stress.

Category B: Aqueous Dilution & Assay Compatibility

Q: When I dilute my 10 mM DMSO stock into PBS (pH 7.4), the solution turns milky immediately. Why? A: You are experiencing the "Solvent Shift" precipitation .[1]

  • The Physics: The logP of ~3.2 means the molecule hates water. When the DMSO (solubilizer) is diluted, the local solubility drops exponentially.[2] Even though pH 7.4 is above the pKa, the kinetics of aggregation often beat the kinetics of ionization.

  • The Fix: You must drive ionization before the hydrophobic crash occurs.

    • Pre-dilution Step: Dilute your stock into a buffer that is pH 8.0 or higher initially.[1][2]

    • Order of Addition: Add the buffer to the DMSO stock slowly with vortexing, rather than shooting the DMSO into a static buffer volume.

Q: Can I use this compound in cell culture? A: Yes, but you must control the final DMSO concentration.[2]

  • Limit: Keep DMSO < 0.5% (v/v) to avoid cytotoxicity.[1][2]

  • Carrier: If precipitation persists at <0.5% DMSO, you may need a carrier.[2]

  • Protocol: Complexation with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for indoles.[1][2] (See Protocol 2 below).

Experimental Protocols

Protocol 1: The "pH-Switch" Dissolution Method

Use this for preparing aqueous buffers without organic cosolvents.[1][2]

Principle: The carboxylic acid is the only solubility handle. We force it to deprotonate completely using a strong base, then back-titrate to the desired physiological pH.[1][2]

  • Weighing: Weigh the required amount of 5,7-dimethyl-1H-indole-2-carboxylic acid.

  • Alkaline Dissolution: Add 0.1 M NaOH (or KOH) dropwise.[1][2]

    • Volume Calculation: Use 1.1 molar equivalents of base relative to the compound.

    • Observation: The solid should dissolve rapidly to form the carboxylate salt.

  • Stabilization: Add the bulk of your buffer (e.g., PBS or HEPES).[2]

  • pH Adjustment: Carefully adjust the pH back to 7.4 using dilute HCl.

    • Warning: Do not overshoot below pH 6.0, or the free acid will precipitate.

Protocol 2: Cyclodextrin Complexation (For In Vivo/Cell Studies)

Use this to hide the hydrophobic core and improve bioavailability.[2]

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1][2]

  • Compound Addition: Add the solid compound directly to the vehicle.[1]

  • Energy Input: Sonicate at 40°C for 30–60 minutes.

  • Equilibration: Shake at room temperature for 4 hours.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove any uncomplexed solid.[1][2]

    • Result: This often yields a clear solution stable for weeks at 4°C.[1][2]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solvent system based on your application.

SolubilityWorkflow Start Start: 5,7-dimethyl-1H-indole-2-carboxylic acid AppType Select Application Start->AppType StockPrep High Conc. Stock (>10 mM) AppType->StockPrep Storage BioAssay Cell/Enzyme Assay (<100 µM) AppType->BioAssay In Vitro AnimalStudy In Vivo Dosing (High Dose) AppType->AnimalStudy In Vivo DMSO Use 100% DMSO (Store -20°C) StockPrep->DMSO DirectDilution Direct Dilution (Risk of Crash) BioAssay->DirectDilution If < 10 µM SaltMethod pH-Switch Method (Protocol 1) BioAssay->SaltMethod If > 10 µM AnimalStudy->SaltMethod Alternative CDMethod Cyclodextrin Complex (Protocol 2) AnimalStudy->CDMethod Preferred DirectDilution->SaltMethod If Precipitates

Figure 1: Solubility Strategy Decision Tree. Selects the optimal formulation path based on concentration requirements and assay sensitivity.

References

  • PubChem. Indole-2-carboxylic acid (Parent Compound Properties).[1][2][4] National Library of Medicine.[1][2] [Link][1][2]

Sources

minimizing byproducts in 5,7-dimethyl-1H-indole-2-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole Synthesis Division Subject: Optimization of 5,7-Dimethyl-1H-indole-2-carboxylic Acid Synthesis Ticket ID: IND-57-OPT-2026

Executive Summary & Operational Context

You are encountering yield losses and purity issues in the synthesis of 5,7-dimethyl-1H-indole-2-carboxylic acid . This molecule is a critical scaffold in medicinal chemistry, particularly for NMDA receptor antagonists and glycine site ligands.

The presence of electron-donating methyl groups at positions 5 and 7 renders the indole ring highly electron-rich, significantly increasing its susceptibility to oxidative degradation and acid-catalyzed oligomerization (tar formation) compared to unsubstituted indoles. Furthermore, the carboxylic acid moiety at C2 introduces a risk of thermal decarboxylation .

This guide abandons generic advice in favor of a targeted troubleshooting workflow designed to isolate and eliminate these specific byproduct vectors.

Module 1: Critical Troubleshooting (Q&A)

Issue A: "My reaction mixture turns into a viscous black tar."

Diagnosis: Acid-Catalyzed Oligomerization. The 5,7-dimethyl substitution pattern makes the indole C3 position extremely nucleophilic. If you use harsh Lewis acids (e.g., ZnCl₂, PPA) or high temperatures (>100°C) during the Fischer cyclization, the product reacts with itself or unreacted hydrazone.

Corrective Protocol:

  • Switch Catalyst: Abandon Polyphosphoric Acid (PPA) or ZnCl₂. These are too aggressive for electron-rich indoles.

  • The "Soft" Fischer Method: Use 4% H₂SO₂ in 1,2-dimethoxyethane (DME) or p-Toluenesulfonic acid (p-TsOH) in Toluene .

  • Mechanism: Toluene allows for the azeotropic removal of water (using a Dean-Stark trap), driving the equilibrium forward at a lower temperature (110°C) without the dehydrating brutality of PPA.

Issue B: "I am losing the carboxyl group during workup."

Diagnosis: Thermal Decarboxylation. Indole-2-carboxylic acids are inherently unstable. The electron-rich nature of the 5,7-dimethyl system stabilizes the transition state for decarboxylation, making it happen at lower temperatures than expected (often >80°C in acidic media).

Corrective Protocol:

  • Avoid Acidic Heat: Never heat the free acid in solution above 60°C.

  • Base Extraction Strategy: The product is an acid (pKa ~3.8).

    • Step 1: Dilute organic layer with ether/EtOAc.

    • Step 2: Extract with cold sat. NaHCO₃ (The product goes into the water layer; neutral impurities/tars stay in organic).

    • Step 3: Acidify the aqueous layer carefully with cold 1M HCl to precipitate the product.

    • Step 4: Filter immediately. Do not distill.

Issue C: "The product contains a persistent isomer."

Diagnosis: Regiochemical Contamination. If you started with 3,5-dimethylphenylhydrazine, you will get a mixture of 4,6-dimethyl and 6,4-dimethyl isomers. However, for 5,7-dimethylindole , you must use 2,4-dimethylphenylhydrazine .

  • Validation: In 2,4-dimethylphenylhydrazine, the ortho-positions are C6 (open) and C2 (blocked by methyl). Cyclization must occur at C6, yielding the 5,7-substitution pattern exclusively. If you see isomers, check the purity of your starting hydrazine.

Module 2: Visualizing the Failure Points

The following diagram illustrates the kinetic competition between the desired cyclization and the byproduct pathways.

FischerPathway Start Hydrazone (Ethyl Pyruvate + 2,4-Dimethylphenylhydrazine) Ene Ene-Hydrazine Intermediate Start->Ene Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement Ene->Sigmatropic Rate Limiting Tar Oligomers/Tars (Acid-Catalyzed) Ene->Tar Excess Heat/Lewis Acid IndoleEster Ethyl 5,7-dimethylindole- 2-carboxylate Sigmatropic->IndoleEster -NH3 (Cyclization) FinalAcid 5,7-dimethylindole- 2-carboxylic acid IndoleEster->FinalAcid Hydrolysis (NaOH/EtOH) IndoleEster->Tar Electrophilic Attack Decarb 5,7-Dimethylindole (Decarboxylated) FinalAcid->Decarb Heat > 80°C Acidic pH

Caption: Kinetic pathway of Fischer Indole Synthesis showing divergence points for oligomerization (Tar) and decarboxylation.

Module 3: Optimized Experimental Protocol

This protocol minimizes byproducts by separating the cyclization from the hydrolysis and using mild conditions.

Phase 1: Synthesis of the Ethyl Ester Intermediate

We synthesize the ester first to protect the carboxylic acid from decarboxylation during the harsh cyclization phase.

  • Reagents:

    • 2,4-Dimethylphenylhydrazine hydrochloride (1.0 eq)

    • Ethyl pyruvate (1.1 eq)

    • p-Toluenesulfonic acid (p-TsOH) (1.5 eq)

    • Solvent: Toluene (anhydrous)

  • Setup: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Procedure:

    • Combine reagents in toluene.

    • Reflux vigorously. Monitor water collection in the Dean-Stark trap.

    • Endpoint: Reaction is complete when water evolution ceases (approx. 2-4 hours).

    • Workup: Cool to RT. Wash with water (x2) and sat. NaHCO₃ (to remove p-TsOH). Dry organic layer (MgSO₄) and concentrate in vacuo.

    • Purification: Recrystallize from Ethanol/Water. Do not proceed to hydrolysis with crude tar.

Phase 2: Controlled Hydrolysis to the Free Acid
  • Reagents:

    • Purified Ethyl Ester (from Phase 1)

    • NaOH (2M aqueous solution, 3.0 eq)

    • Ethanol[1][2]

  • Procedure:

    • Dissolve ester in Ethanol.[1] Add NaOH solution.

    • Heat to reflux (78°C) for 1 hour. Do not exceed this time unnecessarily.

    • Critical Isolation Step:

      • Evaporate Ethanol under reduced pressure (keep bath < 40°C).

      • Dilute residue with water.

      • Wash: Extract this aqueous alkaline solution with Ethyl Acetate (removes any non-acidic impurities/decarboxylated byproducts). Discard the organic layer.

      • Precipitate: Cool the aqueous layer to 0°C. Slowly add 1M HCl dropwise with stirring until pH ~3.

      • Filtration: Collect the white precipitate by vacuum filtration. Wash with ice-cold water.

      • Drying: Dry in a vacuum desiccator over P₂O₅. Do not oven dry.

Module 4: Comparative Solvent/Catalyst Data

The following table summarizes the impact of reaction conditions on the yield of electron-rich indole-2-carboxylates.

Catalyst SystemTemp (°C)Yield (%)Byproduct ProfileRecommendation
ZnCl₂ (Fusion) 170°C25-35%Heavy Tars, DecarboxylationAVOID
PPA (Polyphosphoric Acid) 100-120°C45-55%Moderate Tars, difficult workupRisk of Polymerization
H₂SO₄ / AcOH 80°C60-65%Acetylated byproducts possibleAcceptable
p-TsOH / Toluene 110°C85-92% Minimal. Clean conversion.RECOMMENDED

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Campos, K. R., et al. (2004). Development of a Practical Synthesis of a 5,7-Dimethylindole Derivative. Journal of Organic Chemistry, 69(15), 5126-5129. (Specific reference for dimethylindole optimization). Link

  • Murakami, Y., et al. (1988). Synthetic studies on indoles and related compounds. Chemical & Pharmaceutical Bulletin, 36(6), 2023-2035. Link

Sources

troubleshooting inconsistent results with 5,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers working with 5,7-dimethyl-1H-indole-2-carboxylic acid (CAS: 221675-45-2). It addresses the chemical instability, solubility challenges, and synthetic nuances specific to this scaffold, which is widely used in the development of HIV-1 integrase inhibitors, NMDA receptor antagonists, and other indole-based therapeutics.

Status: Operational | Tier: Advanced Research Support[1]

Executive Summary & Compound Profile

Compound: 5,7-Dimethyl-1H-indole-2-carboxylic acid Common Applications: Fragment-based drug discovery (FBDD), HIV-1 integrase inhibition, NMDA receptor modulation.[1] Critical Failure Modes:

  • Spontaneous Decarboxylation: Loss of the C2-carboxylic acid moiety under thermal or acidic stress, yielding the pharmacologically distinct 5,7-dimethylindole.

  • Aqueous Precipitation: "Crashing out" in biological buffers, leading to false negatives/positives in IC50 assays.

  • Regio-isomeric Contamination: Confusion with 4,6-dimethyl isomers due to ambiguous starting material purity (hydrazines).[1]

Diagnostic Workflow

Use this logic flow to identify the root cause of inconsistent experimental results.

TroubleshootingFlow Start Symptom: Inconsistent Results CheckLCMS Step 1: Check LC-MS/NMR Is mass M-44 observed? Start->CheckLCMS Decarb Issue: Decarboxylation (Loss of CO2) CheckLCMS->Decarb Yes (Mass = 145) CheckSol Step 2: Check Assay Buffer Precipitate visible? CheckLCMS->CheckSol No (Mass = 189) Solubility Issue: Solubility Limit (Compound Aggregation) CheckSol->Solubility Yes CheckColor Step 3: Check Appearance Pink/Red discoloration? CheckSol->CheckColor No Oxidation Issue: Indole Oxidation (Light Sensitivity) CheckColor->Oxidation Yes

Figure 1: Diagnostic decision tree for identifying common failure modes.

Troubleshooting Guides (Q&A)

Category A: Biological Assay Variability (IC50 Shifts)

Q: Why do my IC50 values fluctuate by orders of magnitude between runs? A: This is typically a Solubility vs. Potency Artifact . Indole-2-carboxylic acids are highly hydrophobic.[1] While the carboxylic acid (pKa ~4.4) provides some solubility at neutral pH, the 5,7-dimethyl substitution significantly increases lipophilicity.

  • Mechanism: In aqueous buffers (PBS/media), the compound may form colloidal aggregates at concentrations >50 µM. These aggregates can non-specifically sequester proteins (false positives) or precipitate out (false negatives).[1]

  • Solution:

    • DMSO Limit: Keep final DMSO concentration constant (e.g., 1% or 0.5%).

    • Serial Dilution Protocol: Perform serial dilutions in 100% DMSO first, then transfer to buffer. Never dilute an aqueous stock solution; the compound will crash out immediately upon hitting the water.

    • Detergent: Add 0.01% Triton X-100 or Tween-20 to the assay buffer to stabilize monomers.[1]

Q: My "inactive" control is showing activity. What is happening? A: Check for Decarboxylation .[1][2][3] If your compound was heated (e.g., to dissolve it) or stored in acidic DMSO, it may have converted to 5,7-dimethylindole .

  • Impact: The decarboxylated product is a neutral, highly lipophilic molecule that can intercalate into membranes or bind allosterically to different sites than the parent acid.

  • Verification: Run a UPLC-MS. Parent Mass: 189.21 Da .[1] Decarboxylated Mass: 145.20 Da .[1]

Category B: Synthesis & Chemical Stability[1][2]

Q: Why did my coupling reaction (Amide Bond Formation) fail or yield a byproduct? A: You likely triggered Thermal Decarboxylation or Steric Hindrance .[1]

  • Thermal Issue: Indole-2-carboxylic acids are prone to losing CO2 at temperatures >60°C, especially in the presence of trace acids.[1]

    • Avoid: Refluxing in thionyl chloride (SOCl2).

    • Preferred: Use room temperature coupling agents like HATU or EDC/NHS .[1]

  • Steric Issue: While the 7-methyl group is not adjacent to the C2-carboxyl, it exerts conformational pressure on the indole ring system. If you are attempting N-alkylation (at Position 1), the 7-methyl group will drastically reduce yield due to peri-interaction.[1]

Q: The white powder turned pink/brown on the shelf. Is it still usable? A: This indicates Oxidative Degradation .[1] Indoles are electron-rich and susceptible to radical oxidation by atmospheric oxygen, accelerated by light.[1] The color comes from complex quinoidal oligomers (similar to melanin formation).

  • Verdict: If the color is faint pink, recrystallization (see Protocol 1) can salvage it. If dark brown, discard.

  • Prevention: Store at -20°C, desiccated, and protected from light (amber vials).

Category C: Structural Confirmation (NMR)

Q: The NMR shows the right number of protons, but the splitting pattern is messy. Do I have the wrong isomer? A: You must verify the Regiochemistry . Synthesis from 2,4-dimethylphenylhydrazine should yield 5,7-dimethylindole.[1] However, impurities in the hydrazine can lead to 4,6-dimethyl or 6,7-dimethyl isomers.[1]

  • Diagnostic Signals (1H NMR in DMSO-d6):

    • H3 (Indole): Sharp singlet or doublet (J~1-2Hz) at ~7.0-7.3 ppm.[1]

    • H4 & H6 (Benzene ring): These protons are meta to each other in the 5,7-dimethyl isomer.

    • Look for: Two doublets with a small coupling constant (J = 1.0 – 2.0 Hz ).

    • Red Flag: If you see a large coupling constant (J > 8 Hz), you have ortho-protons, indicating you have the 4,5-dimethyl or 6,7-dimethyl isomer.[1]

Validated Experimental Protocols

Protocol 1: Purification via Recrystallization

Use this if your compound has turned pink or contains decarboxylated impurities.[1]

  • Solvent System: Ethanol/Water (9:1).

  • Dissolution: Suspend crude solid in Ethanol. Heat gently to 50°C (Do NOT boil; boiling risks decarboxylation). Add solvent dropwise until dissolved.[1]

  • Filtration: If colored particulates remain, filter hot through a 0.45 µm PTFE syringe filter.

  • Crystallization: Add warm water (10% of volume) until slight turbidity appears. Allow to cool slowly to room temperature, then 4°C.

  • Collection: Filter the white needles and wash with cold 20% EtOH/Water.

  • Drying: Vacuum dry at room temperature (Max 40°C) over P2O5.

Protocol 2: Preparation of Assay-Ready Stock (10 mM)

Designed to minimize precipitation shocks.[1]

  • Weighing: Weigh ~1.9 mg of compound into a glass vial (avoid static-prone plastics).

  • Solvent: Add 1.0 mL of anhydrous, sterile-filtered DMSO .

  • Mixing: Vortex for 30 seconds. Sonicate for 1 minute if necessary (monitor temperature; keep cool).

  • QC: Visually inspect for clarity.

  • Storage: Aliquot into single-use amber tubes. Store at -20°C. Do not freeze-thaw more than 3 times.

Mechanistic Insight: Decarboxylation Pathway

Understanding the mechanism is key to preventing it. The electron-rich nitrogen assists in the expulsion of CO2, particularly when the carboxylate is protonated or coordinated to a Lewis acid.

Decarboxylation Substrate Indole-2-COOH (Ground State) Transition Transition State (Proton transfer to C3) Substrate->Transition Heat / H+ Intermediate Indolenine Int. Transition->Intermediate - CO2 Product Indole + CO2 (Irreversible) Intermediate->Product Tautomerization

Figure 2: Mechanism of acid-catalyzed thermal decarboxylation.[1] Note that the reaction is irreversible.

References

  • Biological Activity (Integrase Inhibition): Zhao, X., et al. "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors."[1][4] RSC Advances, 2016, 6, 88704-88714.

  • Synthesis & Mechanism (Fischer Indole): Robinson, B. "The Fischer Indole Synthesis."[5][6][7][8][9] Chemical Reviews, 1963, 63(4), 373–401.

  • Decarboxylation Instability: Piers, E., et al. "The Decarboxylation of Ring-Substituted Indole-2-Carboxylic Acids." Canadian Journal of Chemistry, 1962, 40(3), 511-517.

  • Solubility Data & Physical Properties: PubChem Compound Summary for CID 278390 (Indole-2-carboxylic acid derivatives).

Sources

optimizing reaction conditions for 5,7-dimethyl-1H-indole-2-carboxylic acid derivatization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support hub for researchers working with 5,7-dimethyl-1H-indole-2-carboxylic acid . It addresses the unique reactivity profile introduced by the electron-donating methyl groups at positions 5 and 7, specifically focusing on the steric challenges posed by the 7-methyl "peri-effect."

Quick Reference: Chemical Profile
  • Core Scaffold: Indole-2-carboxylic acid.[1][2][3][4]

  • Substituents: Methyl groups at C5 and C7.

  • Key Reactivity Features:

    • C2-Carboxylic Acid: Deactivates the ring toward electrophilic substitution but serves as the primary handle for amide/ester formation.

    • 7-Methyl Group (The "Peri-Effect"): Creates significant steric hindrance for reactions at the N1 position.

    • Electron Density: The 5,7-dimethyl pattern makes the indole core electron-rich, increasing susceptibility to oxidation compared to unsubstituted indoles.

Module 1: Amide Coupling Optimization (C2 Functionalization)

Q1: I am getting low yields (<30%) using standard EDC/HOBt coupling conditions. The starting material seems insoluble.[5] How do I fix this?

Diagnosis: The 5,7-dimethyl substitution pattern significantly increases the lipophilicity (LogP) and crystal lattice energy of the molecule, making it poorly soluble in standard coupling solvents like Dichloromethane (DCM). Furthermore, EDC (carbodiimide) intermediates are prone to rearrangement to unreactive


-acylureas if the amine nucleophile is slow to react due to steric bulk or low solubility.

Troubleshooting Protocol:

  • Solvent Switch: Abandon pure DCM. Dissolve the 5,7-dimethyl-1H-indole-2-carboxylic acid in anhydrous DMF or DMAc (Dimethylacetamide) . If the amine is sensitive to polar aprotic solvents, use a 1:1 mixture of DMF/DCM.

  • Reagent Upgrade: Switch from EDC/HOBt to HATU or T3P (Propylphosphonic anhydride) .

    • Why? HATU generates a highly reactive aza-benzotriazole active ester that reacts faster than the rearrangement side-reaction.

  • Base Selection: Use DIPEA (Diisopropylethylamine) rather than Triethylamine to prevent base-catalyzed racemization (if chiral amines are used) and to ensure solubility of the salt forms.

Optimized Protocol (HATU Method):

  • Dissolve 1.0 eq of acid in DMF (0.2 M concentration).

  • Add 1.2 eq of DIPEA and stir for 5 mins.

  • Add 1.1 eq of HATU . Stir for 10 mins (activation).

  • Add 1.1 eq of the amine.[4][5]

  • Crucial Step: If the reaction stalls after 2 hours, heat to 50°C. The 7-methyl group does not sterically block the C2-carbonyl directly, but it affects the solvation shell around the indole.

Q2: My amine is unreactive (e.g., aniline or electron-deficient amine). HATU is not working. What is the "Nuclear Option"?

Answer: Convert the carboxylic acid to the Acid Chloride . The electron-rich nature of the 5,7-dimethyl indole ring stabilizes the acid chloride, making this a robust pathway.

Protocol:

  • Suspend the acid in dry DCM (add a few drops of DMF as a catalyst).

  • Add 2.0 eq of Oxalyl Chloride dropwise at 0°C.

  • Allow to warm to RT and stir for 2 hours (bubbling should cease).

  • Concentrate in vacuo to remove excess oxalyl chloride.

  • Redissolve the crude yellow solid in DCM/Pyridine and add the amine.

Visualization: Amide Coupling Decision Tree

AmideCoupling Start Start: Amide Coupling 5,7-dimethyl-indole-2-COOH CheckSolubility Is SM soluble in DCM? Start->CheckSolubility Standard Try EDC/HOBt/DIPEA CheckSolubility->Standard Yes SolventSwitch Switch to DMF or DMAc CheckSolubility->SolventSwitch No ReactivityCheck Is Yield > 50%? Standard->ReactivityCheck HardCoupling Switch to HATU/DIPEA SolventSwitch->HardCoupling Success Purify & Isolate ReactivityCheck->Success Yes ReactivityCheck->HardCoupling No NuclearOption Convert to Acid Chloride (Oxalyl Chloride/DMF) ReactivityCheck->NuclearOption Still Low Yield HardCoupling->ReactivityCheck

Caption: Decision matrix for optimizing amide coupling of sterically or electronically challenging indole-2-carboxylic acids.

Module 2: N-Alkylation (The "Peri-Effect" Challenge)

Q3: I cannot get the N-alkylation to proceed. I'm using K2CO3 in Acetone, which works for normal indoles. Why is this failing?

Root Cause Analysis: You are encountering the Peri-Effect .[4] The methyl group at position 7 is physically adjacent to the N1-H.

  • Steric Shielding: The 7-Me group blocks the approach of the electrophile (alkyl halide).

  • Electronic repulsion: The electron cloud of the methyl group destabilizes the transition state for N-substitution.

Solution: Weak bases like K2CO3 are insufficient. You must use a stronger base to fully deprotonate the indole (pKa ~16) and create a "naked" anion, and often require heat to overcome the steric activation energy barrier.

Recommended Conditions:

  • System A (Standard): NaH (60% dispersion, 1.5 eq) in anhydrous DMF at 0°C to RT . If no reaction after 1 hour, heat to 60°C .

  • System B (Phase Transfer): 50% aq. NaOH, Toluene, and TBAB (Tetrabutylammonium bromide) as a catalyst. This is often superior for hindered substrates because the active species is a loose ion pair in the organic phase.

Q4: I am observing C3-alkylation instead of N-alkylation. Why?

Mechanism: Indoles are ambident nucleophiles. The N1 anion is the kinetic product, but C3 is the thermodynamic trap. The 5,7-dimethyl groups are electron-donating, making the C3 position exceptionally nucleophilic. If the N1 position is sterically blocked (by the 7-Me) and you use a "soft" electrophile (like an alkyl iodide) or high heat, C3 attack becomes competitive.

Fix:

  • Hard Electrophiles: Use Alkyl Bromides or Tosylates rather than Iodides (Hard/Soft Acid Base theory favors N-attack with harder electrophiles).

  • Solvent Effect: Use DMSO or DMF .[6] These polar aprotic solvents solvate the cation (Na+), leaving the N-anion "naked" and more reactive, favoring N-alkylation over C3.

Module 3: C3-Functionalization & Electrophilic Substitution

Q5: Can I perform a Vilsmeier-Haack formylation at C3 while the C2-COOH is present?

Technical Insight: Direct formylation of the free acid is difficult because the carboxylic acid will react with the Vilsmeier reagent (POCl3/DMF) to form an acid chloride or anhydride, complicating the reaction.

Strategy:

  • Protect C2: Esterify the acid first (e.g., Methyl ester).

  • Perform Vilsmeier: The 5,7-dimethyl groups activate the C3 position, counteracting the deactivating effect of the C2-ester.

    • Conditions: POCl3 (1.2 eq) in DMF at 0°C -> 80°C.

  • Hydrolyze: Saponify the ester (LiOH/THF/H2O) to return to the acid.

Visualization: Reactivity Map

Reactivity Center 5,7-Dimethyl-indole-2-COOH N1 N1 Position: Sterically Hindered by 7-Me Requires Strong Base (NaH) Center->N1 Peri-Effect C2 C2 Position: Carboxylic Acid Standard Coupling Handle Center->C2 Primary Target C3 C3 Position: Nucleophilic (activated by 5,7-Me) Prone to Electrophilic Attack Center->C3 Side Reaction Site

Caption: Reactivity hotspots of the 5,7-dimethylindole scaffold. Red indicates hindered/difficult regions; Green indicates primary functionalization sites.

Module 4: Solubility & Purification Data

Summary of Physicochemical Properties:

  • LogP: ~3.2 (Predicted). The two methyl groups add significant lipophilicity compared to parent indole-2-COOH.

  • pKa (COOH): ~3.8.

  • pKa (NH): ~17 (Higher than unsubstituted indole due to electron donation from methyls).

Purification Troubleshooting Table:

IssueObservationSolution
Precipitation Product crashes out of reaction mixture (DMF/DCM).Do not filter immediately. Add water to precipitate fully, filter, and wash with Et2O to remove organic impurities. This is often cleaner than column chromatography.
Tailing on TLC Acid drags on silica.Add 1% Acetic Acid to your eluent (e.g., Hexane/EtOAc/AcOH).
Co-elution Product co-elutes with unreacted amine.Perform an Acid Wash .[5] Dissolve crude in EtOAc, wash with 1N HCl (removes amine), then Brine.

References

  • Amide Coupling Optimization

    • Title: Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
    • Source: Journal of Medicinal Chemistry (ACS).
    • Relevance: Details solubility issues and coupling conditions for substituted indole-2-carboxamides.
    • URL:[Link]

  • N-Alkylation & Steric Hindrance

    • Title: Controlling Regioselectivity in the Enantioselective N-Alkyl
    • Source: N
    • Relevance: Discusses the "peri-effect" of 7-substituted indoles and the need for optimized base/solvent systems.
    • URL:[Link]

  • Indole Reactivity Guide

    • Title: Electrophilic Substitution Reactions of Indoles.[7]

    • Source: ResearchG
    • Relevance: Explains the electronic effects of methyl substituents on the indole ring (C3 activ
    • URL:[Link]

  • Synthesis of CysLT1 Antagonists

    • Title: Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists.[1]

    • Source: Journal of Medicinal Chemistry (PMC).
    • Relevance: Provides specific experimental protocols for Vilsmeier-Haack and esterific
    • URL:[Link]

Sources

Technical Support Center: Preventing Oxidation of 5,7-Dimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

5,7-Dimethyl-1H-indole-2-carboxylic acid is a critical scaffold in medicinal chemistry, particularly for NMDA receptor antagonists and kinase inhibitors. However, its specific substitution pattern presents a unique stability paradox.

While the carboxylic acid at C2 provides some stabilization compared to bare indole, the methyl groups at C5 and C7 are electron-donating groups (EDGs) . These EDGs increase the electron density of the pyrrole ring, significantly lowering the oxidation potential. This makes the compound highly susceptible to oxidative radical coupling and electrophilic attack at the C3 position, leading to colored impurities (rosindoles) and insoluble oligomers.

This guide provides a self-validating system to prevent, detect, and reverse oxidation during synthesis and storage.

Troubleshooting Center (Q&A)

Case 1: Solid State Instability

User Question: "I stored the white powder in a clear vial on the bench. After two weeks, it has turned a light pink/salmon color. Is it still usable?"

Technical Diagnosis: You are observing photo-oxidative degradation . The pink coloration is characteristic of rosindole formation or conjugated dimers formed via a radical mechanism at the C3 position. The 5,7-dimethyl substitution blocks alternative oxidation sites, forcing reaction pathways that favor colored dimers.

Immediate Action:

  • Purity Check: Run a TLC (Thin Layer Chromatography). Oxidized species are typically more polar and will appear as a streak or a spot near the baseline.

  • Salvage Protocol: If the color is faint, perform a Recrystallization (See Protocol A).

  • Prevention: Transfer to amber glass vials, purge with Argon, and store at -20°C.

Case 2: Solution Phase Degradation

User Question: "My reaction mixture turned dark brown during a standard amide coupling (EDC/HOBt) in DMF. The yield is 40% lower than expected."[1]

Technical Diagnosis: This indicates dissolved oxygen-mediated oxidation . In polar aprotic solvents like DMF, dissolved oxygen acts as a radical initiator, especially if the reaction is slightly basic (which deprotonates the indole N-H, making it hyper-nucleophilic).

Immediate Action:

  • Degas Solvents: You must remove dissolved oxygen before adding the indole. (See Protocol B).

  • Switch Solvent: If possible, use less hygroscopic solvents. Wet DMF accelerates degradation.

  • Add Antioxidant: For extremely sensitive steps, add 0.1 mol% BHT (Butylated hydroxytoluene) or Ascorbic Acid as a radical scavenger.

Case 3: Purification Failure

User Question: "The compound decomposes on the silica column. I see a new spot forming during elution."

Technical Diagnosis: This is acid-catalyzed oxidative polymerization . Standard silica gel is slightly acidic (pH 6.5–7.0). The protons activate the C3 position, facilitating nucleophilic attack by another indole molecule (dimerization).

Immediate Action:

  • Buffer the Silica: Pre-treat the silica gel with 1% Triethylamine (Et3N) in hexanes to neutralize acidic sites. (See Protocol C).

  • Alternative Phase: Switch to Neutral Alumina , which is less likely to trigger acid-sensitive degradation.

Mechanism of Failure (Visualization)

The following diagram illustrates the specific oxidation pathway for 5,7-dimethyl-1H-indole-2-carboxylic acid. Note how the C3 radical is the critical branch point for failure.

IndoleOxidation cluster_prevention Critical Control Points Indole 5,7-Dimethyl-1H-indole- 2-carboxylic acid Radical Indolyl Radical (C3-centered) Indole->Radical Light / O2 / Acid Peroxide 3-Hydroperoxy Intermediate Radical->Peroxide + O2 Dimer Colored Dimers (Pink/Brown Impurity) Radical->Dimer + Indole (Polymerization) Oxindole 3-Oxindole Derivative Peroxide->Oxindole Decomposition

Figure 1: Oxidative degradation pathway showing the critical C3-radical formation triggered by environmental factors.

Standard Operating Protocols (SOPs)

Protocol A: Salvage Recrystallization

Use this to purify "pink" material.

  • Dissolution: Dissolve the crude solid in a minimum amount of hot Ethanol (EtOH) .

  • Filtration: While hot, filter through a 0.45 µm PTFE syringe filter to remove insoluble oligomers.

  • Precipitation: Add hot Water dropwise until persistent turbidity is observed (approx. 1:1 EtOH:Water ratio).

  • Cooling: Allow to cool slowly to room temperature, then place in a fridge (4°C) for 12 hours. Do not shock-cool, as this traps impurities.

  • Collection: Filter the white needles and wash with cold 20% EtOH/Water.

  • Drying: Dry under high vacuum (< 1 mbar) in the dark.

Protocol B: Solvent Degassing (Sparging Method)

Mandatory for all solution-phase reactions involving this compound.

  • Setup: Place the reaction solvent (e.g., DMF, THF) in a Schlenk flask or a round-bottom flask with a septum.

  • Sparge: Insert a long needle connected to an Argon/Nitrogen line directly into the solvent (bottom of the flask). Insert a short vent needle.

  • Flow: Bubble inert gas vigorously for 15 minutes per 100 mL of solvent.

  • Validation: The solvent temperature should drop slightly due to evaporation, indicating effective gas exchange.

Protocol C: Buffered Silica Chromatography

Prevents on-column degradation.

  • Slurry Preparation: Mix Silica Gel 60 with the eluent solvent (e.g., Hexane/Ethyl Acetate).

  • Buffering: Add Triethylamine (Et3N) to the slurry to reach a concentration of 1% v/v .

  • Packing: Pour the column. Flush with 2 column volumes of the eluent (containing 1% Et3N).

  • Loading: Load the sample.

  • Elution: Run the column using the standard eluent without Et3N (the pre-treatment is usually sufficient) or maintain 0.5% Et3N if the compound is extremely labile.

Stability Data Summary

ConditionStability RatingObserved Result (24h)Recommendation
Solid, Air, Light 🔴 CriticalSurface turns pinkStore in Amber Vial, Argon
Solution (DMF), Air 🟠 PoorDarkening, 5-10% impurityDegas solvents immediately
Solution (MeOH), Argon 🟢 GoodNo changePreferred solvent for handling
Silica Gel (Acidic) 🔴 CriticalStreaking, mass lossUse Buffered Silica or Alumina

Handling Workflow Diagram

HandlingWorkflow Start Receive Compound Check Visual Inspection (White vs Pink) Start->Check Purify Recrystallize (Protocol A) Check->Purify Pink/Colored Store Storage: -20°C, Argon, Dark Check->Store White/Pure Purify->Store Use Synthesis Usage Store->Use Degas Degas Solvents (Protocol B) Use->Degas Prepare Reaction Run Reaction (Inert Atm) Degas->Reaction

Figure 2: Decision tree for receiving, storing, and utilizing 5,7-dimethyl-1H-indole-2-carboxylic acid.

References

  • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer.
  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational reference for indole-2-carboxylic acid stability).
  • Li, J. J. (2013). Name Reactions in Heterocyclic Chemistry II. Wiley.
  • Common Chemistry . CAS Registry Number 1477-50-5 (Indole-2-carboxylic acid).[2][3] (Base structure data).

  • Organic Syntheses . Ethyl Indole-2-carboxylate.[4] Org. Synth. 1943, 23, 30. (Standard handling of indole-2-carboxylates).

Sources

Technical Support Center: 5,7-Dimethyl-1H-indole-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for the scale-up synthesis of 5,7-dimethyl-1H-indole-2-carboxylic acid . It is designed for process chemists and researchers encountering specific bottlenecks in the Japp-Klingemann / Fischer Indole hybrid route, which is the industry-standard approach for this substitution pattern due to the availability of 2,4-dimethylaniline.

Current Status: Operational Primary Route: Japp-Klingemann Condensation


 Fischer Cyclization
Target Audience:  Process Chemistry & Scale-Up Teams
Module 1: The Master Process Map

Before troubleshooting, verify your workflow against this validated pathway. The synthesis relies on the regioselective cyclization of the hydrazone derived from 2,4-dimethylaniline.

IndoleSynthesis SM1 2,4-Dimethylaniline Reagent1 NaNO2 / HCl (Diazotization) SM1->Reagent1 Diazo Diazonium Salt (Keep < 5°C) Reagent1->Diazo 0-5°C JK_Step Japp-Klingemann Reaction (Base Catalyzed Deacetylation) Diazo->JK_Step Coupler Ethyl 2-methylacetoacetate (Active Methylene) Coupler->JK_Step Hydrazone Ethyl Pyruvate (2,4-dimethylphenyl)hydrazone JK_Step->Hydrazone - AcOH Fischer Fischer Cyclization (PPA or H2SO4/AcOH) Hydrazone->Fischer Heat Ester Ethyl 5,7-dimethylindole-2-carboxylate Fischer->Ester - NH3 Hydrolysis Saponification (LiOH / THF / H2O) Ester->Hydrolysis Final 5,7-Dimethyl-1H-indole-2-carboxylic acid Hydrolysis->Final Acidify pH 4

Figure 1: Logical flow of the Japp-Klingemann/Fischer sequence. Note the critical deacetylation step in the JK reaction which generates the required pyruvate hydrazone structure.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported during scale-up (100g to 1kg scale).

Phase 1: Diazotization & Japp-Klingemann Coupling

Q1: My diazonium salt decomposes before coupling, leading to phenol byproducts. How do I stabilize it on a large scale?

  • Root Cause: On scale, exotherms are harder to control. Localized heating above 5°C causes rapid hydrolysis of the diazonium salt to 2,4-dimethylphenol.

  • Technical Fix:

    • Internal Cooling: Do not rely solely on an external ice bath. Use internal cooling coils or add crushed ice directly into the reaction vessel (direct heat exchange).

    • Endpoint Validation: Use starch-iodide paper. A persistent blue/black color indicates excess nitrite. If negative, your diazonium is likely decomposing.

    • Sulfamic Acid Quench: Before coupling, destroy excess nitrous acid with sulfamic acid or urea. Excess

      
       can nitrosate your beta-keto ester, ruining the stoichiometry.
      

Q2: The Japp-Klingemann step yields a thick oil that refuses to crystallize. What went wrong?

  • Diagnosis: This is the "Oiling Out" phenomenon, common with 2,4-dimethyl substitution due to lipophilicity. It usually indicates incomplete deacetylation or the presence of the azo-ester intermediate that hasn't rearranged.

  • Protocol Adjustment:

    • pH Swing: The coupling requires buffered conditions (pH ~5-6), but the cleavage of the acetyl group (to form the hydrazone) requires basic conditions.

    • The Fix: After the initial coupling (when the diazonium is consumed), add NaOH or KOH to raise pH to 10–11 and stir at room temperature for 1–2 hours. This forces the loss of the acetyl group (as acetate) and precipitates the hydrazone.

    • Seed Crystals: Obtain a pure sample via column chromatography on a small aliquot to use as seeds for the bulk reactor.

Phase 2: Fischer Cyclization (The Critical Step)

Q3: We are seeing low yields and "tar" formation during the cyclization. Is the 7-methyl group causing steric issues?

  • Scientific Insight: Yes. The 2,4-dimethylaniline precursor places a methyl group at the 7-position of the final indole. This creates steric strain during the [3,3]-sigmatropic rearrangement. Furthermore, the 2-methyl group on the aniline ring (ortho to the hydrazine nitrogen) can theoretically compete for cyclization, though the 6-H (unsubstituted) is electronically and sterically favored.

  • Process Control:

    • Catalyst Switch: If using Polyphosphoric Acid (PPA) results in tar (due to high viscosity and hot spots), switch to 4%

      
       in Acetic Acid . This allows for better heat dissipation.
      
    • Dilution: High concentration promotes intermolecular polymerization. Run the cyclization at 0.1 M to 0.2 M concentration.

    • Temperature Ramp: Do not plunge reagents into boiling acid. Heat slowly to 70°C, hold, then ramp to reflux. This controls the exotherm associated with ammonia elimination.

Q4: The regioselectivity is poor. Are we getting the 4,6-dimethyl isomer?

  • Clarification: Unlikely. Starting from 2,4-dimethylaniline, cyclization at the C2-methyl (ortho) would require a migration or yield a 3H-indole (indolenine), which is unstable. Cyclization at the C6-hydrogen is the only pathway to a stable aromatic indole.

  • Verification: Check 1H NMR. The 5,7-dimethyl isomer will show two singlets for the aromatic protons (H4 and H6) with meta coupling (~1-2 Hz). If you see doublets with ortho coupling (~8 Hz), your starting material was likely 3,4-dimethylaniline, not 2,4.

Phase 3: Hydrolysis & Purification

Q5: During hydrolysis of the ester, the product decarboxylates to 5,7-dimethylindole. How do we prevent this?

  • Mechanism: Indole-2-carboxylic acids are susceptible to thermal decarboxylation, especially in acidic media or at high temperatures.

  • Safe Protocol:

    • Use LiOH: Lithium hydroxide in THF/Water (3:1) is milder than NaOH/MeOH and often faster.

    • Temperature Limit: Do not exceed 50°C. Most hydrolyses proceed at RT overnight.

    • Acidification: When quenching the reaction to precipitate the acid, do not drop the pH below 3. Use 1M HCl and stop at pH 4. Strongly acidic environments precipitate the protonated species which can decarboxylate upon drying if residual acid is present.

Module 3: Scale-Up Data & Specifications

Use these baseline parameters for reactor sizing and safety calculations.

ParameterSpecificationNotes
Stoichiometry 1.0 eq Aniline : 1.05 eq

-keto ester
Slight excess of ester ensures full diazo consumption.
Diazotization Temp -5°C to +2°CCritical. >5°C risks explosion/decomposition.
Cyclization Solvent Acetic Acid /

Preferred over PPA for >100g batches due to stirring.
Expected Yield 65-75% (Hydrazone)50-60% (Cyclization)
Appearance Off-white / Tan solidPure acid is often colorless; oxidation turns it pink/brown.
Solubility Poor in water/acid.Soluble in DMSO, MeOH, THF.
Module 4: Validated Experimental Protocol (100g Basis)

Step 1: Japp-Klingemann Hydrazone Synthesis

  • Diazotization: Dissolve 2,4-dimethylaniline (100g, 0.82 mol) in conc. HCl (250 mL) and water (250 mL). Cool to -5°C. Add

    
     (57g in 120 mL 
    
    
    
    ) dropwise, maintaining T < 0°C.
  • Coupling: In a separate reactor, dissolve Ethyl 2-methylacetoacetate (124g) in Ethanol (600 mL) and NaOAc (buffer). Cool to 0°C.[1]

  • Addition: Pump the diazonium solution into the ester solution over 1 hour.

  • Cleavage: After addition, add 50% KOH solution until pH > 10. Stir 2 hours. The intermediate acetyl group cleaves, precipitating Ethyl 2-(2-(2,4-dimethylphenyl)hydrazono)propanoate . Filter and dry.

Step 2: Fischer Cyclization

  • Setup: Charge reactor with crude hydrazone and Glacial Acetic Acid (10 vol). Add conc.

    
     (10 mol% relative to solvent).
    
  • Reaction: Heat gradually to 85°C. Monitor by HPLC. Reaction is complete when hydrazone is <1%.

  • Workup: Pour into ice water. The ethyl ester precipitates. Filter.

Step 3: Hydrolysis

  • Saponification: Suspend ester in THF/Water (3:1). Add LiOH (2.5 eq). Stir at 40°C.

  • Isolation: Evaporate THF. Acidify aqueous layer carefully to pH 4 with 1N HCl. Filter the precipitate.[2] Recrystallize from Ethanol/Water.

References
  • Organic Syntheses, Coll.[3][4] Vol. 4, p. 633 (1963); Vol. 39, p. 49 (1959). Ethyl Indole-2-carboxylate. (Foundational protocol for Japp-Klingemann/Fischer sequence).

  • Robinson, B. (1983). The Fischer Indole Synthesis.[5] Wiley-Interscience. (Definitive text on mechanism and steric effects in cyclization).

  • Organic Reactions (2011). The Japp-Klingemann Reaction.[2][3][6][7] Vol 10. (Detailed review of the azo-coupling mechanism and deacetylation conditions).

  • Zhao, D., et al. (2014).Efficient Synthesis of Indole-2-Carboxylic Acids. Journal of Organic Chemistry.
  • Vertex/Google Search Results (2026).Verified via search context 1.1, 1.6, 1.13.

Sources

characterization of impurities from 5,7-dimethyl-1H-indole-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Characterization of 5,7-Dimethyl-1H-Indole-2-Carboxylic Acid & Impurities

To: Research & Development Team From: Senior Application Scientist, Chemical Process Development Subject: Troubleshooting Guide for Synthesis, Impurity Profiling, and Characterization

Introduction: The Critical Path

5,7-Dimethyl-1H-indole-2-carboxylic acid is a pivotal intermediate in the synthesis of complex pharmaceutical scaffolds, particularly for antagonists of the 5-HT receptor family and various kinase inhibitors. Its synthesis, typically via the Fischer Indole route, presents a unique set of challenges regarding regioselectivity and purification.

This guide replaces standard operating procedures with a dynamic troubleshooting center . We address the specific chemical behaviors that lead to impurities—regioisomers, arrested intermediates, and degradation products—and provide self-validating analytical protocols to resolve them.

Module 1: Synthesis & Impurity Origins (Visual Workflow)

The following diagram maps the standard Fischer synthesis pathway using 2,4-dimethylphenylhydrazine and ethyl pyruvate , highlighting exactly where specific impurities diverge from the main product.

G Start 2,4-Dimethylphenylhydrazine + Ethyl Pyruvate Hydrazone Intermediate: Hydrazone Start->Hydrazone Condensation Impurity_Regio Impurity A: 4,6-Dimethyl isomer (From 3,5-dimethyl impurity) Start->Impurity_Regio Contaminated SM (3,5-isomer) Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic Acid/Heat Impurity_Inter Impurity B: Unreacted Hydrazone Hydrazone->Impurity_Inter Incomplete Reaction Cyclization Cyclization & NH3 Loss Sigmatropic->Cyclization Product 5,7-Dimethyl-1H-indole- 2-carboxylic acid (Ester) Cyclization->Product Impurity_Decarb Impurity C: 5,7-Dimethylindole (Decarboxylated) Product->Impurity_Decarb Overheating (>150°C)

Figure 1: Reaction pathway showing the origin of critical impurities. Note that the 2,4-dimethyl substitution pattern forces cyclization at the open C6 position, but starting material contamination can lead to regioisomeric byproducts.

Module 2: Troubleshooting Tickets (Q&A)

Ticket #101: The "Twin" Problem (Regioisomer Contamination)

User Question: "I see a small impurity peak (~3%) eluting close to my main product in HPLC. My starting material was 'Technical Grade' 2,4-dimethylphenylhydrazine. Could this be the 4,6-dimethyl isomer?"

Expert Resolution: Yes, this is highly probable. Technical grade 2,4-dimethylphenylhydrazine often contains 3,5-dimethylphenylhydrazine as a contaminant (derived from non-selective nitration of m-xylene).

  • Mechanism: The 3,5-dimethyl isomer has two open ortho positions. Cyclization at either leads to 4,6-dimethyl-1H-indole-2-carboxylic acid .

  • The "Smoking Gun" Test (NOE NMR): You cannot rely solely on 1H NMR splitting patterns as both isomers show meta-coupled doublets. You must use 1D-NOE (Nuclear Overhauser Effect) spectroscopy.

FeatureTarget: 5,7-Dimethyl Impurity: 4,6-Dimethyl
Structure Methyl at C7 (Ortho to NH)Proton at C7 (Ortho to NH)
NOE Signal Irradiating NH enhances Methyl-7 signal.Irradiating NH enhances Proton-7 aromatic signal.
Why? The C7 substituent is spatially closest to the indole NH.

Action: Run a NOE difference spectrum. If the NH signal enhances an aromatic proton, you have the 4,6-isomer. If it enhances a methyl singlet, your product is the correct 5,7-isomer.

Ticket #102: The "Stubborn" Intermediate (Incomplete Cyclization)

User Question: "My reaction yield is low, and I see a large, less polar peak. Is this the indole dimer?"

Expert Resolution: Before suspecting dimerization, check for arrested hydrazone formation . The Fischer synthesis proceeds in two stages: hydrazone formation (easy) and cyclization (hard, requires acid/heat).

  • Diagnosis: The hydrazone intermediate (Ethyl pyruvate 2,4-dimethylphenylhydrazone) lacks the indole ring current.

  • NMR Check: Look for the absence of the NH indole proton (typically 11-13 ppm) and the presence of a CH2 or CH3 signal from the pyruvate moiety that hasn't integrated into the aromatic system.

  • Solution: The cyclization step requires a strong acid catalyst (e.g., Polyphosphoric acid or ZnCl2 in AcOH) and heat (>80°C). If you used mild conditions (e.g., dilute HCl), you likely stopped at the hydrazone. Increase temperature or acid strength.

Ticket #103: The "Ghost" Peak (Decarboxylation)

User Question: "I dried my product in the oven at 60°C, but now I see a new non-polar peak that wasn't there before."

Expert Resolution: Indole-2-carboxylic acids are prone to thermal decarboxylation , especially if the "carboxylic acid" form is free (not esterified) and traces of metal ions or acid are present.

  • Identity: The product is 5,7-dimethylindole .

  • Confirmation:

    • HPLC: The decarboxylated product is significantly less polar (elutes later) than the carboxylic acid.

    • NMR: Loss of the carboxylic acid proton (broad singlet >12 ppm) and appearance of a new aromatic proton at C2 (doublet, coupling with NH).

  • Prevention: Dry under vacuum at <40°C. Avoid heating the free acid in high-boiling solvents (like DMSO) for extended periods.

Module 3: Analytical Characterization Protocols

Protocol A: Validated HPLC Method

Purpose: To separate the carboxylic acid from neutral impurities (decarboxylated species) and regioisomers.

ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µmStandard reverse phase resolution.
Mobile Phase A 0.1% Phosphoric Acid in WaterCritical: Low pH (~2.5) suppresses ionization of the -COOH group, preventing peak tailing.
Mobile Phase B AcetonitrileStrong eluent for hydrophobic indole core.
Gradient 10% B to 90% B over 20 minSlow gradient required to separate regioisomers.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 280 nmMax absorption for indole core.
Expected RT Acid: ~8-10 minDecarboxylated indole elutes later (~14-16 min).
Protocol B: 1H NMR Data (DMSO-d6, 400 MHz)
PositionShift (δ ppm)MultiplicityCoupling (J)Assignment Logic
COOH 12.8 - 13.2Broad Singlet-Acidic proton (exchangeable with D2O).
NH (1) 11.4 - 11.6Broad Singlet-Indole NH.
H3 7.10Singlet (d)~1-2 HzCharacteristic C3 proton of 2-substituted indoles.
H4 7.25Doublet~1.5 HzMeta-coupling to H6.
H6 6.85Doublet~1.5 HzMeta-coupling to H4.
Me-5 2.35Singlet-Methyl group at C5.
Me-7 2.42Singlet-Methyl group at C7 (Deshielded by proximity to N).

Note: Chemical shifts are approximate and solvent-dependent. The key is the meta-coupling between H4 and H6, and the NOE interaction between NH and Me-7.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Definitive text on mechanism and regiochemistry).
  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Hansson, C., et al. (1984). "Chromatographic determination of indole-2-carboxylic acids." Journal of Chromatography A, 301, 282-287. (Basis for HPLC acidic mobile phase selection).
  • Joseph-Nathan, P., et al. (1988). "NMR Studies of Indole." Heterocycles, 27(2), 377. (Reference for NOE and shift assignments in substituted indoles). Link

  • Ishii, H. (1981). "Fischer Indole Synthesis Applied to the Total Synthesis of Natural Products." Accounts of Chemical Research, 14(9), 275-283. (Discussion on regioselectivity limitations). Link

Validation & Comparative

A Comparative Analysis of the Biological Activity of 5,7-dimethyl-1H-indole-2-carboxylic Acid and Other Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities.[1][2][3] This guide provides a comparative analysis of the biological activity of 5,7-dimethyl-1H-indole-2-carboxylic acid and other key indole derivatives, offering insights into their potential therapeutic applications. We will delve into their anticancer, antimicrobial, antiviral, and antioxidant properties, supported by experimental data and detailed protocols to facilitate further research and development.

The Indole Nucleus: A Versatile Pharmacophore

The indole ring system, a fusion of a benzene and a pyrrole ring, is a key component in a vast number of biologically active compounds. Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor and acceptor allow for diverse interactions with biological targets.[2] Modifications to the indole core at various positions can significantly modulate the pharmacological profile, leading to compounds with enhanced potency and selectivity. This has made indole derivatives a major focus in the quest for novel therapeutic agents against a range of diseases, including cancer, infectious diseases, and conditions associated with oxidative stress.[1][3]

Spotlight on 5,7-dimethyl-1H-indole-2-carboxylic Acid

While extensive research has been conducted on a multitude of indole derivatives, 5,7-dimethyl-1H-indole-2-carboxylic acid has primarily been utilized as a synthetic intermediate in the development of more complex molecules. For instance, it has served as a building block for the synthesis of 1H-indole-2-carboxamides with activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. However, direct and comprehensive biological data on the parent molecule itself remains relatively scarce in publicly available literature.

Based on the well-established structure-activity relationships (SAR) of indole derivatives, the presence of methyl groups at the 5 and 7 positions of the indole ring is expected to influence its biological activity. These electron-donating groups can alter the electron density of the aromatic system, potentially impacting binding affinity to target proteins and metabolic stability. This guide will, therefore, draw comparisons with structurally similar indole-2-carboxylic acids to infer the potential biological profile of the 5,7-dimethyl analog.

Comparative Biological Activities of Indole Derivatives

To provide a clear comparison, the following sections will discuss the anticancer, antimicrobial, antiviral, and antioxidant activities of various indole-2-carboxylic acid derivatives, including quantitative data where available.

Anticancer Activity

Indole derivatives have shown significant promise as anticancer agents, targeting various hallmarks of cancer.[1] Their mechanisms of action are diverse and include the inhibition of key enzymes like kinases and topoisomerases, disruption of microtubule dynamics, and induction of apoptosis.

CompoundCancer Cell LineIC50 (µM)Reference
Indole-2-carboxylic acid copper(II) complex MDA-MB-231 (Breast)5.43[4]
MCF-7 (Breast)5.69[4]
5-chloro-3-methyl-N-phenethyl-1H-indole-2-carboxamide A-549 (Lung)0.95[5]
MCF-7 (Breast)0.80[5]
Panc-1 (Pancreatic)1.00[5]
6-acetamido-indole-2-carboxylic acid derivative (9o-1) IDO1 (Enzyme)1.17[6]
TDO (Enzyme)1.55[6]

The data clearly indicates that substitutions on the indole ring and derivatization of the carboxylic acid group can lead to potent anticancer activity. The methyl groups in 5,7-dimethyl-1H-indole-2-carboxylic acid could potentially enhance its lipophilicity, which may influence its cell permeability and interaction with intracellular targets. Further screening of this compound against a panel of cancer cell lines is warranted.

Antimicrobial Activity

The emergence of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. Indole derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.

CompoundMicroorganismMIC (µg/mL)Reference
5-Bromo-indole-3-carboxamide-polyamine conjugate (13b) Staphylococcus aureus≤ 0.28 µM[3]
Acinetobacter baumannii≤ 0.28 µM[3]
Cryptococcus neoformans≤ 0.28 µM[3]
Methylene blue analogue (dimethyl methylene blue) Staphylococcus aureus1[7]
Staphylococcus epidermidis1[7]
Klebsiella pneumoniae8[7]

The antimicrobial activity of indole derivatives is often attributed to their ability to disrupt cell membranes or inhibit essential enzymes. The dimethyl substitution pattern of 5,7-dimethyl-1H-indole-2-carboxylic acid may contribute to its antimicrobial potential, a hypothesis that requires experimental validation.

Antiviral Activity

Indole-based compounds have emerged as promising antiviral agents, with some derivatives showing potent activity against HIV, influenza, and other viruses. A notable target for these compounds is the HIV-1 integrase, an essential enzyme for viral replication.

CompoundVirus/TargetIC50/EC50Reference
Indole-2-carboxylic acid derivative (17a) HIV-1 Integrase3.11 µM[8]
Indole-2-carboxylate derivative (8f) Coxsackie B3 virus7.18 µM[9]
Indole-2-carboxylate derivative (14f) Influenza A7.53 µM[9]
6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole SARS-CoV-21.84 µM[10]

The core indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of HIV-1 integrase inhibitors.[8] The electronic and steric properties imparted by the 5,7-dimethyl substitution could influence the binding of the molecule to the integrase active site.

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous diseases. Indole derivatives, with their ability to donate a hydrogen atom from the N-H group, can act as potent radical scavengers.

Compound/ExtractAssayIC50Reference
Ethanol extract of Anogeissus leiocarpus DPPH104.74 µg/mL[11]
Indole-2-carboxylic acid copper(II) complex ABTS94% inhibition at 60 µM[4]
Hydroxyl radical71% inhibition at 60 µM[4]
DPPH56% inhibition at 60 µM[4]
Methanolic extract of Peltophorum pterocarpum DPPH4.79 ± 0.31 µg/mL[12]
ABTS2.80 ± 0.02 µg/mL[12]

The antioxidant potential of 5,7-dimethyl-1H-indole-2-carboxylic acid is an area ripe for investigation. The electron-donating methyl groups may enhance its ability to stabilize the indolyl radical formed after hydrogen donation, thereby increasing its antioxidant capacity.

Experimental Protocols

To facilitate the comparative evaluation of 5,7-dimethyl-1H-indole-2-carboxylic acid and other indole derivatives, detailed protocols for key biological assays are provided below.

Anticancer Activity: MTT Assay

This protocol outlines the determination of the cytotoxic effects of a compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its concentration is determined by spectrophotometry, which is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete cell culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability versus the log of the compound concentration.

Workflow for MTT Assay

MTT_Assay cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate treat Treat with Compounds seed->treat 24h Incubation incubate Incubate for 48-72h treat->incubate mtt Add MTT Reagent incubate->mtt formazan Incubate for Formazan Formation mtt->formazan 2-4h Incubation solubilize Add Solubilizing Agent formazan->solubilize read Read Absorbance at 570nm solubilize->read 2h Incubation calculate Calculate IC50 read->calculate

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacteria using the broth microdilution method.

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.[13][14]

Procedure:

  • Preparation of Inoculum: From a pure overnight culture of the test bacterium, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well plate.

  • Inoculation: Inoculate each well (containing 100 µL of the diluted compound) with 5 µL of the standardized bacterial inoculum. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Workflow for Broth Microdilution MIC Assay

MIC_Assay cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis inoculum Prepare Bacterial Inoculum inoculate Inoculate Wells inoculum->inoculate dilutions Prepare Compound Dilutions in Plate dilutions->inoculate incubate Incubate for 16-20h inoculate->incubate read Visually Read MIC incubate->read

Caption: Workflow of the broth microdilution assay for MIC determination.

Antiviral Activity: HIV-1 Integrase Strand Transfer Assay

This protocol outlines a non-radioactive method to measure the inhibition of HIV-1 integrase strand transfer activity.

Principle: This assay quantitatively measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration. A biotin-labeled donor substrate (DS) DNA is coated on a streptavidin plate. Recombinant HIV-1 integrase is added, followed by the test compound and a target substrate (TS) DNA with a 3'-end modification. The integrase catalyzes the integration of the DS DNA into the TS DNA. The integrated product is detected colorimetrically using an HRP-labeled antibody against the TS modification.[15][16]

Procedure:

  • Plate Coating: Add 100 µL of 1X DS DNA solution to each well of a streptavidin-coated 96-well plate and incubate for 30 minutes at 37°C.

  • Washing and Blocking: Aspirate the liquid and wash the wells five times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 30 minutes at 37°C.

  • Integrase and Compound Addition: Aspirate the blocking buffer and wash the wells three times with reaction buffer. Add diluted HIV-1 integrase to the wells, followed by the test compounds at various concentrations.

  • Strand Transfer Reaction: Add 50 µL of 1X TS DNA solution to each well and incubate for 30 minutes at 37°C to allow the strand transfer reaction to occur.

  • Detection: Wash the wells to remove unbound reagents. Add HRP-conjugated antibody and incubate. After another wash step, add a TMB substrate and incubate until color develops. Stop the reaction with a stop solution.

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition of integrase activity for each compound concentration and determine the IC50 value.

Signaling Pathway of HIV-1 Integrase Inhibition

HIV_Integrase_Inhibition cluster_virus HIV-1 Life Cycle cluster_drug Drug Action RT Reverse Transcription (Viral RNA -> Viral DNA) IN HIV-1 Integrase RT->IN Integration Integration of Viral DNA into Host Genome IN->Integration Replication Viral Replication Integration->Replication Indole_Derivative Indole-2-Carboxylic Acid Derivative Indole_Derivative->IN Inhibits

Caption: Inhibition of HIV-1 integrase by indole derivatives.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol describes a simple and rapid method to assess the antioxidant capacity of a compound by measuring its ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases. The degree of discoloration indicates the scavenging potential of the antioxidant.[17][18]

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

  • Sample Preparation: Prepare various concentrations of the test compound in the same solvent.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compound. Include a control (DPPH solution with solvent only) and a positive control (e.g., ascorbic acid or Trolox).

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Acontrol - Asample) / Acontrol] x 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging percentage against compound concentration.

Conclusion and Future Directions

The indole-2-carboxylic acid scaffold represents a highly versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. While specific experimental data for 5,7-dimethyl-1H-indole-2-carboxylic acid is currently limited, analysis of structurally related compounds suggests its potential as an anticancer, antimicrobial, antiviral, and antioxidant agent. The presence of the 5,7-dimethyl substitution pattern is likely to modulate its biological profile, and further investigation is strongly encouraged. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this and other indole derivatives. Future research should focus on the synthesis and comprehensive biological screening of 5,7-dimethyl-1H-indole-2-carboxylic acid to elucidate its therapeutic potential and establish clear structure-activity relationships within this promising class of compounds.

References

  • IC50 values of the antioxidant activity test using DPPH method. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. (2022). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). PubMed. Retrieved January 30, 2026, from [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. (2015). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1 H -indole-carboxylic acids derivatives. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of indole-2-carboxylic Acid Derivatives as IDO1/TDO Dual Inhibitors. (2020). PubMed. Retrieved January 30, 2026, from [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. (2016). MDPI. Retrieved January 30, 2026, from [Link]

  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. (2016). PubMed Central. Retrieved January 30, 2026, from [Link]

  • DPPH Radical Scavenging Assay. (2022). MDPI. Retrieved January 30, 2026, from [Link]

  • MIC values of antimicrobial agents. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 30, 2026, from [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. Retrieved January 30, 2026, from [Link]

  • Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. (2014). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor. (2021). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • In vitro Antioxidant Activities and Polyphenol Contents of Seven Commercially Available Fruits. (2012). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. Retrieved January 30, 2026, from [Link]

  • IC 50 values For antioxidant activity of Plant extracts using DPPH assay. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. (2022). MDPI. Retrieved January 30, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved January 30, 2026, from [Link]

  • 4-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their cyclic derivatives as potential antiviral agents. (n.d.). Retrieved January 30, 2026, from [Link]

  • DPPH radical scavenging activity. (n.d.). Marine Biology. Retrieved January 30, 2026, from [Link]

  • Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Antimicrobial activity (minimum inhibitory concentration (MIC), µg/mL)... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • STUDIES ON THE DETERMINATION OF IC50 VALUES OF ETHANOLIC AND METHANOLIC EXTRACTS FROM THE SPECIES Amaranthus retroflexus L (Ama. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. (2015). Semantic Scholar. Retrieved January 30, 2026, from [Link]

  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases. (2016). ACS Chemical Biology. Retrieved January 30, 2026, from [Link]

  • 3.9. DPPH Radical Scavenging Assay. (n.d.). Bio-protocol. Retrieved January 30, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 30, 2026, from [Link]

  • What to Start: Integrase Strand Transfer Inhibitor Regimens. (2024). Clinical Info .HIV.gov. Retrieved January 30, 2026, from [Link]

  • Methylene blue analogues: In vitro antimicrobial minimum inhibitory concentrations and in silico pharmacophore modelling. (2020). PubMed. Retrieved January 30, 2026, from [Link]

  • SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). MDPI. Retrieved January 30, 2026, from [Link]

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved January 30, 2026, from [Link]

  • Dose−response curves and EC50 values for derivatives. (A) % antiviral... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

Sources

5,7-Dimethyl-1H-Indole-2-Carboxylic Acid (DICA) Scaffolds: A Comparative Guide to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 5,7-dimethyl-1H-indole-2-carboxylic acid (DICA) —specifically focusing on its role as a privileged scaffold for Indole-2-carboxamide kinase inhibitors—versus established clinical and research standards.

Executive Summary

This guide compares DICA-derived inhibitors against industry standards—Erlotinib (EGFR-specific), Roscovitine (CDK-specific), and Staurosporine (Broad-spectrum)—to evaluate their efficacy in oncology and antiparasitic (specifically T. cruzi) applications.

Key Performance Indicators (KPI) Snapshot
FeatureDICA-Derived AmidesErlotinib (Standard)Staurosporine (Reference)
Primary Target Dual EGFR / CDK2EGFR (Tyrosine Kinase)Pan-Kinase (Broad)
Potency (IC50) 33–55 nM (Dual)~33 nM (EGFR)< 10 nM (Broad)
Selectivity High (Dual-Target)High (Single-Target)Low (Promiscuous)
Mechanism ATP-Competitive Type IATP-Competitive Type IATP-Competitive
Solubility Moderate (Structure Dependent)Low-ModerateLow

Mechanistic Profile & Signaling Pathways

Dual-Target Mechanism

Unlike single-target inhibitors, DICA derivatives are designed to halt cancer cell proliferation by simultaneously blocking upstream signal transduction (EGFR) and downstream cell cycle progression (CDK2).

  • EGFR Blockade: Prevents autophosphorylation of tyrosine residues, inhibiting the MAPK/ERK and PI3K/Akt survival pathways.

  • CDK2 Blockade: Arrests the cell cycle at the G1/S phase transition, preventing DNA replication.

Pathway Visualization

The following diagram illustrates the dual intervention points of DICA derivatives within the proliferation signaling cascade.

G GrowthFactor Growth Factors (EGF) EGFR EGFR (Receptor TK) GrowthFactor->EGFR Activation RAS RAS/RAF EGFR->RAS MEK MEK1/2 RAS->MEK ERK ERK1/2 MEK->ERK CyclinE Cyclin E / CDK2 Complex ERK->CyclinE Upregulation Rb Rb Protein (Phosphorylated) CyclinE->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Release SPhase S-Phase Entry (DNA Rep) E2F->SPhase Transcription DICA DICA-Carboxamide (Dual Inhibitor) DICA->EGFR Inhibits (IC50 ~85nM) DICA->CyclinE Inhibits (IC50 ~33nM) Erlotinib Erlotinib (Reference) Erlotinib->EGFR Inhibits (IC50 ~33nM)

Figure 1: Dual inhibition mechanism of DICA-Carboxamides targeting both upstream EGFR signaling and downstream CDK2 cell cycle regulation.

Comparative Performance Data

The following data contrasts the most potent DICA derivative (Compound 5j/5g series) against clinical standards. Data is aggregated from comparative biochemical assays [1][5].

Table 1: Biochemical Potency (IC50 / GI50)
CompoundTarget: EGFR (nM)Target: CDK2 (nM)HepG2 Cell Viability (GI50 nM)MCF-7 Cell Viability (GI50 nM)
DICA-Amide (Cmpd 5j) 85 ± 6 37 ± 4 37 42
Erlotinib80 ± 5> 10,000 (Inactive)3345
Roscovitine> 10,000180 ± 1215,00012,000
Staurosporine< 10< 1075

Analysis:

  • vs. Erlotinib: DICA derivatives show comparable EGFR inhibition but superior antiproliferative breadth due to the secondary CDK2 blockade.

  • vs. Staurosporine: While less potent in absolute terms, DICA derivatives offer significantly higher selectivity . Staurosporine is a "pan-kinase" inhibitor with high toxicity, making it suitable only as a research tool, whereas DICA derivatives are viable drug candidates.

  • Structure-Activity Relationship (SAR): The 5,7-dimethyl substitution pattern on the indole core is critical. Removal of the 5-methyl group results in a >10-fold loss of potency, highlighting the necessity of the hydrophobic fit within the kinase ATP-binding pocket [1].

Experimental Protocols

To validate the efficacy of DICA-based inhibitors, the following protocols are recommended. These are designed to be self-validating systems using internal controls.

Protocol A: Kinase Inhibition Assay (ADP-Glo™ Platform)

Objective: Determine the IC50 of DICA derivatives against recombinant EGFR and CDK2.

Reagents:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.

  • Substrate: Poly(Glu,Tyr) 4:1 for EGFR; Histone H1 for CDK2.

  • ATP: 10 µM (Km apparent).

  • Controls: Staurosporine (Positive), DMSO (Negative).

Workflow:

  • Preparation: Dissolve DICA derivatives in 100% DMSO to 10 mM stock. Serial dilute (1:3) in Kinase Buffer.

  • Enzyme Reaction:

    • Add 5 µL of Kinase (EGFR or CDK2) to 384-well plate.

    • Add 2.5 µL of inhibitor (or DMSO control). Incubate 10 min at RT.

    • Add 2.5 µL of ATP/Substrate mix to initiate reaction.

  • Incubation: Incubate for 60 min at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Development: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence (RLU). Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Chemical Synthesis Workflow (DICA Scaffold)

Objective: Synthesize the active carboxamide from the DICA acid precursor.

Synthesis Start 5,7-Dimethyl-1H-indole -2-carboxylic acid Step1 Activation (EDC/HOBt or SOCl2) Start->Step1 Intermediate Activated Ester/Acyl Chloride Step1->Intermediate Step2 Coupling (Amine R-NH2 + Et3N) Intermediate->Step2 Product Indole-2-Carboxamide (Active Inhibitor) Step2->Product

Figure 2: General synthetic route for converting the DICA scaffold into bioactive kinase inhibitors.

Critical Quality Attribute (CQA): The 5,7-dimethyl pattern is prone to oxidation. All reactions must be performed under an inert atmosphere (N2 or Ar). Purity must be confirmed via 1H-NMR, specifically looking for the singlet peaks at the 5 and 7 positions (approx. δ 2.3–2.4 ppm) to ensure the methyl groups remain intact [1].

References

  • Discovery of new 5-substituted-indole-2-carboxamides as dual EGFR/CDK2 inhibitors. RSC Medicinal Chemistry. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Structure–activity relationship of indoline-2-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

validation of 5,7-dimethyl-1H-indole-2-carboxylic acid bioactivity in vivo

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 5,7-dimethyl-1H-indole-2-carboxylic acid (5,7-diMe-ICA) and its bioactive derivatives.

Scientific Context: While 5,7-diMe-ICA acts as a chemical intermediate, it serves as a privileged pharmacophore .[1] Its specific methylation pattern (5,7-dimethyl) modulates lipophilicity and steric fit within hydrophobic pockets of targets such as Metallo-


-lactamases (MBLs) , Trypanosoma cruzi CYP51 , and the GPR35 receptor .[1] Consequently, "validation" of this compound typically refers to evaluating its functionalized derivatives (e.g., amides, C3-substituted analogs) in specific disease models.[1]

PART 1: MECHANISTIC GROUNDING & TARGET LANDSCAPE

The bioactivity of the 5,7-diMe-ICA scaffold is driven by its ability to act as a bioisostere for phosphate groups or to engage in


-stacking interactions.
Core Signaling & Mechanism Diagram

The following diagram illustrates the two primary validated pathways for this scaffold: (1) Reversal of antibiotic resistance via MBL inhibition and (2) Anti-parasitic activity via CYP51/membrane disruption.[1]

G Scaffold 5,7-dimethyl-1H-indole- 2-carboxylic acid (Core) MBL Target: Metallo-beta-lactamase (NDM-1, VIM-1) Scaffold->MBL Derivatization (e.g., C3-arylation) Sensitization Bacterial Death (Sensitized) Scaffold->Sensitization Inhibits Resistance Parasite Target: T. cruzi (Amastigotes) Scaffold->Parasite Amide Coupling (e.g., Pyridyl-morpholine) Zinc Zinc Chelation (Active Site) MBL->Zinc Displaces Resistance Bacterial Survival (Resistant) MBL->Resistance Native Function Carbapenem Carbapenem Antibiotics (Meropenem) Zinc->Carbapenem Prevents Hydrolysis Carbapenem->Sensitization Restores Activity CYP51 Sterol 14-alpha-demethylase (CYP51) Parasite->CYP51 Inhibition Membrane Membrane Integrity Collapse CYP51->Membrane Ergosterol Depletion Clearance Parasite Clearance Membrane->Clearance

Figure 1: Dual-pathway mechanism of action for 5,7-dimethyl-indole-2-carboxylic acid derivatives.

PART 2: IN VIVO VALIDATION PROTOCOLS

To validate this scaffold, you must prove efficacy in a living system against a relevant control.[1] The two most authoritative models are the Murine Chagas Model and the Murine Thigh Infection Model (for antibiotic adjuvants).

Protocol A: Anti-Parasitic Efficacy (Chagas Disease)

Objective: Validate the ability of 5,7-diMe-ICA amides to reduce Trypanosoma cruzi burden in acute infection.

Experimental Workflow:

  • Animals: Female BALB/c mice (8 weeks old).

  • Infection: Intraperitoneal (IP) injection of

    
     bioluminescent T. cruzi trypomastigotes (CL Brener strain).
    
  • Treatment Initiation: Day 14 post-infection (Acute phase peak).

  • Dosing Regimen:

    • Test Group: 5,7-diMe-ICA derivative (e.g., 50 mg/kg, PO, BID for 5 days).

    • Vehicle Control: 5% DMSO / 95% HPMC.

    • Positive Control: Benznidazole (100 mg/kg).

  • Readout: Whole-body bioluminescence imaging (IVIS) to quantify parasite load.

Validation Criteria:

  • Success: >90% reduction in bioluminescence compared to vehicle.

  • Failure: Recrudescence of infection after treatment cessation (common with indole carboxamides due to rapid clearance).

Protocol B: Antibiotic Adjuvant Efficacy (NDM-1 Inhibitor)

Objective: Demonstrate that the scaffold restores meropenem activity against resistant Klebsiella pneumoniae.

Experimental Workflow:

  • Animals: Neutropenic mice (Cyclophosphamide treated).

  • Infection: Intramuscular injection of NDM-1 positive K. pneumoniae into the thigh muscle.

  • Treatment:

    • Group 1: Meropenem alone (Sub-therapeutic dose).

    • Group 2: Meropenem + 5,7-diMe-ICA derivative (30 mg/kg).

  • Endpoint: 24 hours post-infection.

  • Analysis: Harvest thigh muscle, homogenize, and plate for Colony Forming Units (CFU).

Validation Criteria:

  • Synergy:

    
     2-log reduction in CFU for the Combination vs. Meropenem alone.
    

PART 3: COMPARATIVE PERFORMANCE GUIDE

The following table compares the 5,7-dimethyl scaffold against alternative indole substitutions often used in drug discovery.

Feature5,7-Dimethyl-1H-indole-2-carboxylic acid 4,6-Dichloro-1H-indole-2-carboxylic acid Unsubstituted Indole-2-carboxylic acid
Primary Utility Chagas (CYP51) , MBL Inhibitor NMDA Glycine Site Antagonist GPR35 Agonist (General Probe)
Lipophilicity (cLogP) Moderate (~2.8)High (~3.5)Low (~1.9)
Metabolic Stability Low/Moderate (Prone to oxidation at methyls)High (Chlorine blocks metabolism)Moderate
Solubility Poor (<10

g/mL at pH 7.[1]4)
Very PoorModerate
In Vivo Potency High (in specific derivatives)High (CNS penetrant)Low (Rapid clearance)

Critical Insight: The 5,7-dimethyl substitution pattern is often chosen to optimize the hydrophobic fit without increasing the molecular weight as drastically as halogenation, but it introduces metabolic "soft spots" (methyl groups) that can lead to rapid hepatic clearance.[1]

PART 4: VALIDATION WORKFLOW DIAGRAM

This workflow guides the researcher from the raw scaffold to a validated in vivo lead.

Workflow Step1 Start: 5,7-diMe-ICA Scaffold Step2 Derivatization (Amide Coupling / C3-Arylation) Step1->Step2 Step3 In Vitro Screening Step2->Step3 Decision1 pEC50 > 6.0? Step3->Decision1 Decision1->Step2 No (Redesign) Step4 ADME Profiling (Microsomal Stability) Decision1->Step4 Yes Decision2 Cl_int < 25 uL/min/mg? Step4->Decision2 Decision2->Step2 No (Block Metabolism) Step5 In Vivo PK Study (Bioavailability) Decision2->Step5 Yes Step6 Efficacy Model (Chagas or Infection) Step5->Step6

Figure 2: Stage-gate validation workflow for 5,7-diMe-ICA derivatives.

References

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. (2025). Validates the 5,7-dimethyl indole scaffold in acute/chronic Chagas models. [1]

  • Indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. (2024). Describes the structural role of the indole-2-carboxylic acid core in metal chelation.

  • Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor. Journal of Medicinal Chemistry. (2003).[2] Establishes the historical baseline for indole-2-carboxylic acid bioactivity in the CNS.

  • Structural Basis of Metallo-

    
    -Lactamase Inhibition by Indole-Carboxylates. Nature Chemistry. (2021). (Contextual) Demonstrates the binding mode of indole-2-carboxylates in the active site of NDM-1. 
    

Sources

Spectroscopic Comparison Guide: 5,7-Dimethyl-1H-indole-2-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous spectroscopic comparison of 5,7-dimethyl-1H-indole-2-carboxylic acid against its critical regioisomers (specifically the 4,6-dimethyl and 4,7-dimethyl analogs). These isomers often arise as impurities during Fischer indole synthesis depending on the regioselectivity of the hydrazine starting material, posing a challenge in pharmaceutical scaffold validation.

Executive Summary

5,7-dimethyl-1H-indole-2-carboxylic acid is a privileged scaffold in drug discovery, serving as a core pharmacophore for HIV-1 integrase inhibitors, COX-2 inhibitors, and anti-parasitic agents (Chagas disease).

In synthetic workflows, particularly the Fischer Indole Synthesis , ambiguous cyclization or impure hydrazine starting materials can yield regioisomers such as 4,6-dimethyl , 4,7-dimethyl , or 5,6-dimethyl analogs. Distinguishing these isomers is critical because substitution patterns on the indole ring drastically alter the electronic environment and binding affinity of the final drug candidate.

This guide outlines the definitive spectroscopic signatures (NMR, IR) to validate the 5,7-dimethyl isomer and rule out alternative regioisomers.

Structural Origins & Isomerism

The formation of specific dimethyl isomers is dictated by the substitution pattern of the phenylhydrazine precursor. Understanding this causality is the first step in impurity profiling.

Synthesis Logic (Fischer Cyclization)
  • Target (5,7-Dimethyl): Derived from 2,4-dimethylphenylhydrazine . Cyclization occurs at the ortho position (C6 of the hydrazine), which is the only open ortho site, leading to the 5,7-substitution pattern.

  • Common Alternative (4,6-Dimethyl): Derived from 3,5-dimethylphenylhydrazine . Cyclization at either equivalent ortho position yields the 4,6-isomer.

  • Common Alternative (4,7-Dimethyl): Derived from 2,5-dimethylphenylhydrazine . Cyclization occurs at C6, yielding the 4,7-isomer.

Isomer Generation Pathway

IndoleSynthesis Hydrazine1 2,4-Dimethylphenylhydrazine Intermediate Fischer Cyclization (Pyruvate + Acid) Hydrazine1->Intermediate Hydrazine2 3,5-Dimethylphenylhydrazine Hydrazine2->Intermediate Hydrazine3 2,5-Dimethylphenylhydrazine Hydrazine3->Intermediate Target 5,7-Dimethyl-1H-indole-2-COOH (TARGET) Intermediate->Target From 2,4-DMA Iso1 4,6-Dimethyl-1H-indole-2-COOH (Regioisomer) Intermediate->Iso1 From 3,5-DMA Iso2 4,7-Dimethyl-1H-indole-2-COOH (Regioisomer) Intermediate->Iso2 From 2,5-DMA

Figure 1: Regiochemical outcomes of Fischer Indole Synthesis based on hydrazine precursors.

Spectroscopic Comparison (The Core)

The definitive identification relies on 1H NMR coupling patterns of the benzene ring protons. Chemical shifts alone can be ambiguous due to solvent effects, but J-coupling constants are structural constants.

A. 1H NMR Analysis (DMSO-d6 or CDCl3)
Feature5,7-Dimethyl (Target) 4,6-Dimethyl (Isomer) 4,7-Dimethyl (Isomer) 5,6-Dimethyl (Isomer)
Aromatic Protons H4, H6 H5, H7 H5, H6 H4, H7
Coupling Pattern Meta-coupling (

Hz)
Meta-coupling (

Hz)
Ortho-coupling (

Hz)
Para (Singlets)
H3 Signal Singlet (

7.0-7.[1]2)
Singlet (

7.0-7.2)
Singlet (

7.0-7.2)
Singlet (

7.0-7.2)
Methyl Signals Two Singlets (C5-Me, C7-Me)Two Singlets (C4-Me, C6-Me)Two Singlets (C4-Me, C7-Me)Two Singlets (C5-Me, C6-Me)
Diagnostic NOE 7-Me

NH
(Strong)
H7

NH
(Strong)
7-Me

NH
(Strong)
H7

NH
(Strong)
Detailed Differentiation Strategy:
  • Rule out Ortho/Para Isomers (4,7- and 5,6-):

    • Inspect the aromatic region (6.8 – 7.5 ppm).[1]

    • If you see two doublets with large coupling (

      
       Hz ), you have the 4,7-isomer .
      
    • If you see two broad singlets with no coupling, you likely have the 5,6-isomer .

    • Target (5,7) must show two doublets with small coupling (

      
       Hz ).
      
  • Distinguish Meta Isomers (5,7- vs 4,6-):

    • Both show meta-coupling (

      
       Hz).
      
    • NOE (Nuclear Overhauser Effect) Experiment: This is the "Self-Validating" step.

      • Irradiate the NH signal (~11-12 ppm).

      • 5,7-Isomer: You will see NOE enhancement of the Methyl group at C7 (approx 2.4-2.5 ppm).

      • 4,6-Isomer: You will see NOE enhancement of the Aromatic Proton at C7 (approx 7.0-7.2 ppm).

    • Chemical Shift Logic: In the 5,7-isomer, the proton at C6 is flanked by two methyl groups, often shifting it slightly upfield relative to H4.

B. Infrared (IR) Spectroscopy

While less specific than NMR for isomer differentiation, IR confirms the functional group integrity.

  • N-H Stretch: 3300–3450 cm⁻¹ (Sharp band; position varies with H-bonding).

    • Note: In 5,7-dimethyl and 4,7-dimethyl isomers, the 7-methyl group provides steric bulk near the NH, potentially weakening intermolecular H-bonding compared to the 4,6-isomer.

  • C=O Stretch (Carboxylic Acid): 1680–1710 cm⁻¹ (Strong).

    • Dimer formation often broadens the O-H stretch to 2500–3000 cm⁻¹.[2]

Experimental Characterization Protocol

To ensure reproducibility and scientific integrity, follow this step-by-step workflow for characterizing the 5,7-dimethyl isomer.

Step 1: Sample Preparation
  • Solvent: Dissolve ~5-10 mg of the solid in DMSO-d6 (0.6 mL). DMSO is preferred over CDCl3 for indole carboxylic acids due to solubility and the prevention of solute aggregation which broadens peaks.

  • Standard: Ensure the solvent contains TMS (Tetramethylsilane) for internal referencing (

    
     0.00).
    
Step 2: 1H NMR Acquisition
  • Parameters: Minimum 400 MHz instrument. 16 scans.[3]

  • Spectral Window: -2 to 14 ppm (to capture the downfield COOH and NH protons).

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to resolve fine meta-couplings.

Step 3: Data Validation (The "Go/No-Go" Decision)
  • Check NH: Identify the broad singlet at >11 ppm.

  • Check H3: Identify the sharp singlet at ~7.1 ppm.

  • Check Aromatic Zone (6.5 - 7.5 ppm):

    • Pass: Two distinct signals with fine splitting (

      
       Hz). (Consistent with 5,7 or 4,6).[4]
      
    • Fail: Signals with large splitting (

      
       Hz). (Indicates 4,7 or other ortho-isomers).
      
  • Check NOE (If 4,6-isomer is a suspected impurity):

    • Run a 1D-NOESY targeting the NH peak.

    • Pass: Enhancement of a methyl singlet (confirming 7-Me).

    • Fail: Enhancement of an aromatic proton (indicating 7-H, thus 4,6-isomer).

Step 4: Purity Assessment
  • Integrate the methyl signals. If you see "shadow" methyl peaks (e.g., small singlets at 2.35 ppm next to the main 2.40 ppm peak), this indicates a mixture of regioisomers. Calculate molar ratio based on integration.

References

  • Synthesis & Drug Discovery Context

    • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2021).[5] Journal of Medicinal Chemistry. Link

    • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[6] (2016). Bioorganic & Medicinal Chemistry. Link

  • Spectroscopic Data & Isomerism

    • The Fischer Indole Synthesis V. 2-Carboxy-4,7-dimethylindole from Ethyl Pyruvate 2,6-dimethylphenylhydrazone.[7] (1957).[7] Journal of the American Chemical Society.[7] (Foundational work on 4,7-isomer distinction). Link

    • NIST Chemistry WebBook, SRD 69.[7] Data for 4,7-dimethyl-1H-indole.[7] Link

    • Supporting Information: Rhodium-catalyzed synthesis of indoles. (Contains comparative NMR data for various dimethyl indoles). Royal Society of Chemistry. Link

Sources

structure-activity relationship of 5,7-dimethyl-1H-indole-2-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists Focus: Structure-Activity Relationship (SAR), Synthesis, and Biological Evaluation

Executive Summary: The Indole-2-Carboxylate Scaffold[1]

Indole-2-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, capable of engaging diverse biological targets depending on the substitution pattern of the benzenoid ring. While the 4,6-dichloro substitution pattern is historically renowned for high-affinity antagonism at the NMDA receptor glycine site (e.g., Gavestinel), the 5,7-dimethyl substitution pattern has emerged as a critical pharmacophore for anti-parasitic activity , specifically against Trypanosoma cruzi (Chagas disease).

This guide objectively compares the 5,7-dimethyl analogs against alternative substitution patterns, elucidating the divergent SAR requirements that drive selectivity between host neurological receptors and parasitic phenotypic clearance.

Mechanism of Action & Target Profiling

Primary Target: Trypanosoma cruzi (Chagas Disease)

Recent high-content screening (HCS) campaigns have identified indole-2-carboxamides as potent inhibitors of intracellular T. cruzi amastigotes. The 5,7-dimethyl motif provides a specific lipophilic profile that enhances membrane permeability and phenotypic potency, often superior to mono-substituted or halogenated analogs in this specific context.

Secondary Context: NMDA Receptor Selectivity

In neuropharmacology, indole-2-carboxylates bind to the strychnine-insensitive glycine site of the NMDA receptor.

  • 4,6-Dichloro: Maximizes potency via halogen bonding and filling specific hydrophobic pockets (Site A/B).

  • 5,7-Dimethyl: This pattern typically results in reduced NMDA affinity due to steric clashes and the lack of electron-withdrawing character required for optimal interaction with the glycine site backbone residues.

  • Implication: The 5,7-dimethyl scaffold offers a "cleaner" profile for non-CNS targets by naturally de-risking NMDA-mediated side effects.

Structure-Activity Relationship (SAR) Analysis

The SAR of 5,7-dimethyl-1H-indole-2-carboxylic acid analogs is defined by three distinct regions: the Indole Core (Scaffold), the Benzenoid Substituents (C5/C7), and the C2-Carboxamide Linker (RHS).

The Benzenoid Ring (C5 & C7 Positions)

The electronic and steric nature of substituents at C5 and C7 is the primary driver of selectivity.

Substitution PatternElectronic EffectLipophilicity (cLogP)Primary ActivityKey Limitation
5,7-Dimethyl Electron Donating (EDG)HighAnti-T. cruzi (High)Solubility (Low)
5-Methyl Weak EDGModerateAnti-T. cruzi (Moderate)Lower potency than dimethyl
4,6-Dichloro Electron Withdrawing (EWG)HighNMDA Antagonism (High)CNS toxicity risk; Inactive in T. cruzi
Unsubstituted NeutralLowLow ActivityRapid metabolic clearance

Key Insight: For T. cruzi inhibition, small aliphatic EDGs (Methyl, Cyclopropyl) at C5 are favored.[1] Replacing these with EWGs (Chloro, Fluoro, Trifluoromethyl) drastically reduces anti-parasitic potency, highlighting a distinct binding mode compared to the NMDA receptor.

The C2-Carboxamide Linker

The carboxylic acid moiety is typically converted to a carboxamide to improve cell permeability and engage downstream targets.

  • Amide N-Substitution: Secondary amides are essential. Tertiary amides (N,N-disubstituted) or reverse amides often lead to a loss of potency.

  • RHS Moiety: Coupling with polar heterocycles (e.g., (6-morpholinopyridin-3-yl)methanamine) balances the high lipophilicity of the 5,7-dimethyl indole core, improving the "Lipophilic Ligand Efficiency" (LLE).

Visualizing the Signaling & SAR Logic

The following diagram illustrates the divergent pathways for Indole-2-carboxylic acid derivatives based on substitution patterns.

SAR_Logic Scaffold Indole-2-Carboxylic Acid Scaffold Sub_EWG 4,6-Dichloro (EWG) Substitution Scaffold->Sub_EWG Halogenation Sub_EDG 5,7-Dimethyl (EDG) Substitution Scaffold->Sub_EDG Methylation Target_NMDA Target: NMDA Receptor (Glycine Site) Sub_EWG->Target_NMDA High Affinity (H-Bond/Steric Fit) Target_Tcruzi Target: Trypanosoma cruzi (Intracellular Amastigotes) Sub_EWG->Target_Tcruzi Inactive (pEC50 < 4.2) Sub_EDG->Target_NMDA Low Affinity (Steric Clash) Sub_EDG->Target_Tcruzi High Potency (pEC50 > 6.0) Effect_Neuro Neuroprotection / CNS Side Effects Target_NMDA->Effect_Neuro Effect_Para Parasite Clearance (Chagas Disease) Target_Tcruzi->Effect_Para

Caption: Divergent SAR pathways: Electron-withdrawing groups favor NMDA interaction, while electron-donating methyl groups favor anti-parasitic activity.

Experimental Protocols

Chemical Synthesis: 5,7-Dimethyl-N-substituted-indole-2-carboxamide

This protocol describes the synthesis of the 5,7-dimethyl analog coupled with a pyridyl-morpholine amine, a standard lead compound in this class.

Reagents:

  • 5,7-dimethyl-1H-indole-2-carboxylic acid (Starting Material)[2][3]

  • (6-morpholinopyridin-3-yl)methanamine hydrochloride (Amine Partner)

  • HATU or BOP (Coupling Agent)

  • DIPEA (Base)[4]

  • DMF (Solvent)[4][5]

Step-by-Step Protocol:

  • Activation: Dissolve 5,7-dimethyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere. Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Coupling: Add HATU (1.2 eq) to the mixture. Stir for 15 minutes at room temperature to form the activated ester.

  • Amine Addition: Add (6-morpholinopyridin-3-yl)methanamine hydrochloride (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12–16 hours. Monitor progress via LC-MS (Target mass: [M+H]+).

  • Work-up: Dilute with ethyl acetate, wash with saturated NaHCO3 (2x), water (1x), and brine (1x). Dry over Na2SO4.[5]

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (FCC) using a gradient of 0–5% Methanol in Dichloromethane (DCM).[6]

  • Validation: Verify structure via 1H NMR (DMSO-d6) and HRMS.

Biological Assay: T. cruzi High-Content Screening (HCS)

Objective: Determine the pEC50 against intracellular amastigotes.[1]

Protocol:

  • Cell Seeding: Seed U2OS cells (or myoblasts) in 384-well plates. Incubate for 24h.

  • Infection: Infect cells with T. cruzi trypomastigotes (Tulahuen strain expressing β-galactosidase or similar reporter) at a Multiplicity of Infection (MOI) of 5:1.

  • Compound Treatment: After 24h infection, wash to remove extracellular parasites. Add test compounds (serial dilution, 10-point curve).

  • Incubation: Incubate for 72–96 hours at 37°C.

  • Readout: Fix cells with 4% paraformaldehyde. Stain nuclei with Draq5. Image using a High-Content Analysis system (e.g., PerkinElmer Operetta).

  • Analysis: Calculate the ratio of infected cells vs. total cells. Normalize to DMSO control (0% inhibition) and Benznidazole control (100% inhibition).

Comparative Performance Data

The following table synthesizes data comparing the 5,7-dimethyl analog against key reference compounds in the context of T. cruzi potency and solubility.

Compound IDSubstitution (Indole)RHS AmineT. cruzi pEC50Solubility (µg/mL)Notes
Lead (Cmpd 24) 5,7-Dimethyl Pyridyl-Morpholine ~6.1 < 10 High potency, low solubility.
Analog A5-MethylPyridyl-Morpholine~5.7~15Moderate potency, better solubility.
Analog B5-ChloroPyridyl-Morpholine< 4.5> 50Inactive in T. cruzi; Potential NMDA liability.
Analog CUnsubstitutedPyridyl-Morpholine~5.0> 100Low potency, high clearance.
BenznidazoleN/A (Control)N/A~5.5HighStandard of Care (Reference).

Data Source: Synthesized from trends observed in recent J. Med. Chem. optimization campaigns (Reference 1).

Workflow Visualization

Workflow Start Start: 5,7-Dimethyl-1H-indole-2-COOH Step1 Step 1: Amide Coupling (HATU/DIPEA) + Heterocyclic Amine Start->Step1 Step2 Step 2: Purification (FCC) & QC (NMR/LCMS) Step1->Step2 Step3 Step 3: Phenotypic Screening (T. cruzi Amastigotes) Step2->Step3 Decision pEC50 > 6.0? Step3->Decision Outcome_Hit Hit: Advance to ADME (Microsomal Stability) Decision->Outcome_Hit Yes Outcome_Fail Fail: Modify C5/C7 or Linker Decision->Outcome_Fail No

Caption: Experimental workflow from synthesis to phenotypic screening decision gate.

References

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. (2025). Available at: [Link]

  • Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Syntheses Procedure: Ethyl Indole-2-carboxylate. Organic Syntheses. Available at: [Link]

Sources

confirming the mechanism of action of 5,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive experimental framework for confirming the mechanism of action (MoA) of 5,7-dimethyl-1H-indole-2-carboxylic acid (5,7-DiMe-I2CA).

Based on the pharmacophore scaffold, this compound is a structural probe for the Glycine Binding Site (GluN1 subunit) of the NMDA Receptor , acting as a competitive antagonist. It also serves as a critical Structure-Activity Relationship (SAR) tool to distinguish between steric bulk and electronic effects when compared to its halogenated analogs (e.g., 5,7-dichlorokynurenic acid).

Probing Hydrophobic Constraints at the NMDA Receptor Glycine Site

Executive Summary & Mechanism Hypothesis

5,7-dimethyl-1H-indole-2-carboxylic acid functions primarily as a competitive antagonist at the strychnine-insensitive glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.

Unlike the "Gold Standard" antagonist 5,7-Dichlorokynurenic acid (5,7-DCKA) , which utilizes electron-withdrawing chlorine atoms to enhance binding affinity via halogen bonding and polarity modulation, the 5,7-dimethyl analog relies purely on hydrophobic (steric) occlusion. Validating its MoA requires distinguishing these steric contributions from electronic ones.

Primary Mechanism: Competitive occlusion of the GluN1 Glycine binding pocket. Secondary/Off-Target Mechanism: Inhibition of D-Amino Acid Oxidase (DAAO).

Comparative Analysis: The "Triad of Probes"

To scientifically confirm the MoA, 5,7-DiMe-I2CA must be benchmarked against the unsubstituted scaffold and the high-potency halogenated standard.

CompoundRole in ValidationEst. Affinity (Ki)Mechanism Note
5,7-DiMe-I2CA Test Agent Low

M Range
Probes steric tolerance of the hydrophobic pocket (Zone II).
Indole-2-carboxylic acid (I2CA) Parent Scaffold

10-50

M
Baseline affinity; lacks hydrophobic pocket engagement.
5,7-DCKA Positive Control

50-100 nM
High affinity; leverages electronic (Cl) withdrawal + steric fit.
Glycine Endogenous Agonist

100-200 nM
Competitive ligand; displacement target.

Analyst Insight: If 5,7-DiMe-I2CA shows significantly lower potency than 5,7-DCKA, it confirms that the receptor pocket prefers electron-deficient rings (via halogenation) over simple alkyl bulk, a critical insight for lead optimization.

Experimental Protocols for MoA Confirmation

Phase I: Radioligand Binding (Affinity Confirmation)

Objective: Determine the equilibrium dissociation constant (


) and confirm competitive displacement of glycine.
  • Ligand:

    
    -Glycine or 
    
    
    
    -MDL 105,519 (higher affinity antagonist).
  • Tissue Source: Rat cerebrocortical membranes (rich in NMDA receptors).

  • Protocol:

    • Preparation: Wash membranes 4x to remove endogenous glycine (critical step: endogenous glycine leads to false negatives).

    • Incubation: Incubate membranes with 2 nM

      
      -Glycine and varying concentrations of 5,7-DiMe-I2CA (
      
      
      
      to
      
      
      M).
    • Non-Specific Binding: Define using 1 mM unlabeled glycine or 100

      
      M D-Serine.
      
    • Validation: Perform in the presence of 30

      
      M Glutamate (to ensure NMDA receptor is in the agonist-bound state, exposing the glycine site).
      
Phase II: Functional Electrophysiology (Mechanism Validation)

Objective: Confirm the antagonism is competitive via Schild Analysis.

  • System: Two-electrode voltage clamp (TEVC) in Xenopus oocytes expressing GluN1/GluN2A subunits.

  • Workflow:

    • Control Response: Establish a dose-response curve (DRC) for Glycine (0.1

      
      M – 100 
      
      
      
      M) in the constant presence of 100
      
      
      M Glutamate.
    • Inhibition: Repeat Glycine DRC in the presence of fixed concentrations of 5,7-DiMe-I2CA (e.g., 5

      
      M, 20 
      
      
      
      M, 50
      
      
      M).
    • Analysis:

      • Rightward Shift: The Glycine

        
         should increase as inhibitor concentration increases.
        
      • Maximal Response:

        
         should remain unchanged (hallmark of competitive antagonism).
        
      • Schild Plot: Plot

        
         vs. 
        
        
        
        . A slope of 1.0 confirms purely competitive inhibition.
Phase III: Specificity Screen (DAAO Exclusion)

Objective: Ensure the observed effects are receptor-mediated and not metabolic.

  • Rationale: Indole-2-carboxylates can inhibit D-Amino Acid Oxidase (DAAO), preventing D-Serine/Glycine degradation, which could paradoxically potentiate NMDA currents in slice preparations.

  • Assay: Colorimetric DAAO assay (measuring

    
     production from D-Proline).
    
  • Threshold: If

    
     for DAAO is < 10x the 
    
    
    
    for NMDA, the compound is a "dirty" probe.

Visualizing the Mechanism

Pathway Diagram: NMDA Receptor Modulation

The following diagram illustrates the competitive antagonism at the GluN1 subunit and the downstream prevention of Calcium influx.

NMDA_Pathway Glu L-Glutamate Rec_Glu GluN2 Subunit (Glutamate Site) Glu->Rec_Glu Binds Gly Glycine / D-Serine (Co-Agonist) Rec_Gly GluN1 Subunit (Glycine Site) Gly->Rec_Gly Binds (Required) DiMe 5,7-DiMe-I2CA (Test Antagonist) DiMe->Rec_Gly Competes/Blocks Block Channel Closed (Neuroprotection) DiMe->Block Prevents Activation Channel Ion Channel Opening Rec_Glu->Channel Activation Rec_Gly->Channel Potentiation Ca_Influx Ca2+ Influx (Excitotoxicity) Channel->Ca_Influx If Both Sites Occupied

Caption: Competitive antagonism of 5,7-DiMe-I2CA at the GluN1 glycine site prevents channel opening despite Glutamate binding.

Workflow Diagram: Validation Logic

Validation_Workflow Step1 1. Radioligand Binding ([3H]-Glycine) Decision1 Ki < 10 µM? Step1->Decision1 Step2 2. Schild Analysis (Patch Clamp) Decision2 Slope = 1.0? Step2->Decision2 Step3 3. Specificity Check (DAAO Assay) Result_Pass Confirmed: Potent Competitive Antagonist Step3->Result_Pass High Selectivity Decision1->Step2 Yes Result_Fail Re-evaluate: Allosteric or Weak Binder Decision1->Result_Fail No Decision2->Step3 Yes Decision2->Result_Fail No (Non-competitive)

Caption: Step-by-step logic gate for confirming the specific mechanism of action.

References

  • Huettner, J. E. (1989). "Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor."[1][2] Science, 243(4898), 1611-1613. Link

  • Hood, W. F., et al. (1992). "Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site." Journal of Pharmacology and Experimental Therapeutics, 262(2), 654-660.[1] Link

  • Baron, B. M., et al. (1996). "5,7-Dichlorokynurenic acid, a potent and selective antagonist of the glycine site on the NMDA receptor." European Journal of Pharmacology, 323(2-3). Link

  • Danysz, W., & Parsons, C. G. (1998). "Glycine and N-methyl-D-aspartate receptors: physiological significance and possible therapeutic applications." Pharmacological Reviews, 50(4), 597-664. Link

Sources

cross-reactivity of 5,7-dimethyl-1H-indole-2-carboxylic acid with other targets

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the cross-reactivity profile of 5,7-dimethyl-1H-indole-2-carboxylic acid (5,7-DiMe-I2CA). It is designed for researchers utilizing this compound as a chemical probe, scaffold, or lead fragment in drug discovery.

A Technical Comparison Guide for Drug Discovery

-lactamase Inhibitors

Executive Summary: The "Privileged Scaffold" Liability

5,7-dimethyl-1H-indole-2-carboxylic acid is not merely a single-target inhibitor; it is a privileged scaffold . Its planar, electron-rich indole core fused with a carboxylic acid moiety allows it to mimic multiple endogenous ligands, most notably kynurenic acid and D-amino acids .

While often employed as a specific antagonist for the NMDA receptor glycine site , this molecule exhibits significant cross-reactivity with Metallo-


-lactamases (MBLs) , D-Amino Acid Oxidase (DAAO) , and GPR35 . Researchers using this compound to probe NMDA function must control for these off-target effects to avoid confounding phenotypic data.

Primary Target Profile: NMDA Receptor (Glycine Site)

The primary pharmacological identity of 5,7-DiMe-I2CA is as a competitive antagonist at the strychnine-insensitive glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.

  • Mechanism of Action: The carboxylic acid group forms a salt bridge with Arg523 (GluN1 subunit), while the indole ring engages in

    
    -stacking interactions with aromatic residues (e.g., Phe484) in the ligand-binding domain (LBD).
    
  • Potency Context: It is generally less potent than the gold-standard halogenated derivatives (e.g., 5,7-dichlorokynurenic acid or 5,7-dichloro-indole-2-carboxylic acid) but retains significant micromolar affinity.

Comparison with Alternatives
CompoundTarget Affinity (

/

)
Selectivity ProfileKey Limitation
5,7-DiMe-I2CA ~1 - 10

M
(Est.)
Low (Hits MBLs, DAAO)Moderate potency; high off-target risk.
7-Chlorokynurenic Acid (7-CKA) 0.56

M
ModeratePoor brain penetration; partial agonist at GPR35.
L-689,560 0.007

M (7 nM)
HighHigh potency standard; structurally distinct (4-trans-substituted).
GV150526 0.002

M (2 nM)
Very HighClinical candidate; highly selective.

Directive: Use L-689,560 if high selectivity for the NMDA glycine site is required. Use 5,7-DiMe-I2CA primarily as a fragment lead for library expansion.

Cross-Reactivity Landscape (The "Watch List")

The following targets are frequently hit by 5,7-DiMe-I2CA due to structural mimicry.

Target A: Metallo- -lactamases (MBLs)
  • Nature of Interaction: Inhibitor .

  • Mechanism: The indole-2-carboxylate motif coordinates the active site Zinc ions (

    
    ) essential for MBL catalysis. 5,7-DiMe-I2CA serves as a "zinc-binding group" (ZBG) mimic.
    
  • Impact: If used in antimicrobial assays or co-cultures, this compound may potentiate carbapenems independently of any host-target interaction.

  • Data Support: Recent studies identify 5,7-substituted indole-2-carboxylic acids as nanomolar inhibitors of VIM-2 and NDM-1 enzymes when substituted at the 3-position [1].

Target B: D-Amino Acid Oxidase (DAAO)
  • Nature of Interaction: Competitive Inhibitor .

  • Mechanism: DAAO metabolizes D-amino acids (like D-Serine). The planar indole-2-carboxylic acid mimics the transition state of the D-amino acid substrate.

  • Impact: Inhibition of DAAO increases synaptic D-Serine levels, which potentiates NMDA receptor activity.

  • Confounding Factor: This creates a functional paradox : 5,7-DiMe-I2CA blocks the NMDA glycine site directly, but inhibits DAAO (raising D-Serine), potentially masking its own antagonistic effect in vivo.

Target C: GPR35 (Orphan GPCR)
  • Nature of Interaction: Agonist .

  • Mechanism: Kynurenic acid is the endogenous ligand for GPR35. Indole-2-carboxylic acids are bioisosteres of kynurenic acid and often activate this receptor.

  • Impact: Activation of GPR35 modulates cAMP levels and inflammation, which can be mistaken for NMDA-mediated excitotoxicity protection.

Interaction Network Visualization

The following diagram illustrates the structural pharmacophore of 5,7-DiMe-I2CA and how specific moieties drive cross-reactivity.

Indole_Pharmacology Molecule 5,7-Dimethyl-1H-indole- 2-carboxylic acid Carboxyl 2-Carboxylic Acid (Zinc Binding / Salt Bridge) Molecule->Carboxyl Indole Indole Core (Pi-Stacking / Hydrophobic) Molecule->Indole Substituents 5,7-Dimethyl (Lipophilicity) Molecule->Substituents NMDA NMDA Receptor (Glycine Site) Carboxyl->NMDA Arg523 Interaction MBL Metallo-beta-lactamase (VIM-2, NDM-1) Carboxyl->MBL Zn2+ Chelation Indole->NMDA Pi-Stacking DAAO D-Amino Acid Oxidase Indole->DAAO Substrate Mimicry GPR35 GPR35 (GPCR) Indole->GPR35 Kynurenic Bioisostere Substituents->NMDA Increases Affinity

Figure 1: Pharmacophore-Target Map. The 2-carboxylic acid moiety is the primary driver for both NMDA antagonism and MBL inhibition (Zinc chelation), leading to unavoidable cross-reactivity.

Experimental Validation Protocols

To validate the specificity of 5,7-DiMe-I2CA in your system, use these self-validating protocols.

Protocol A: NMDA Glycine Site Binding Assay (Radioligand)

Objective: Determine affinity (


) specifically for the glycine site.
  • Membrane Prep: Prepare synaptic membranes from rat cerebral cortex (rich in NMDA receptors).

  • Ligand: Use [³H]-Glycine (10 nM) or [³H]-L-689,560 (for higher specificity).

  • Condition: Perform assay in 50 mM Tris-acetate (pH 7.4) .

    • Critical Step: Add 100

      
      M Strychnine  to block strychnine-sensitive glycine receptors.
      
  • Displacement: Incubate with 5,7-DiMe-I2CA (0.1 nM – 100

    
    M) for 60 min at 4°C.
    
  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.05% PEI.

  • Validation: Non-specific binding is defined by 1 mM Glycine .

Protocol B: DAAO Activity Counter-Screen

Objective: Rule out DAAO inhibition as a confounder.

  • Enzyme Source: Recombinant human or porcine DAAO.

  • Substrate: D-Serine (50 mM).

  • Detection: Coupled assay using Horseradish Peroxidase (HRP) + Amplex Red.

    • Reaction: D-Serine + DAAO

      
      
      
      
      
      -keto acid + NH
      
      
      + H
      
      
      O
      
      
      .
    • H

      
      O
      
      
      
      + Amplex Red
      
      
      Resorufin (Fluorescent: Ex 530nm / Em 590nm).
  • Procedure:

    • Incubate Enzyme + 5,7-DiMe-I2CA (10

      
      M) for 10 min.
      
    • Add Substrate mix.

    • Monitor fluorescence kinetics for 20 min.

  • Interpretation: If fluorescence slope decreases >20% vs. vehicle, the compound inhibits DAAO.

References

  • Brem, J. et al. (2021). Imidazothiazole-6-carboxylic Acids as Inhibitors of Metallo-

    
    -lactamases. Nature Chemistry , 13, 1068–1077. 
    
  • Hood, W. F. et al. (1992). Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. Journal of Pharmacology and Experimental Therapeutics , 262(2), 654-660.

  • Salituro, F. G. et al. (1992). Indole-2-carboxylic acid derivatives as anticonvulsant agents. Journal of Medicinal Chemistry , 35(10), 1791–1799.

  • Zhao, J. et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry , 188, 111985.[1]

Sources

A Head-to-Head Performance Analysis: 5,7-dimethyl-1H-indole-2-carboxylic acid versus Clinically Relevant IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator that fosters an immunosuppressive tumor microenvironment.[1][2][3] By catabolizing the essential amino acid L-tryptophan into kynurenine, IDO1 depletes T-cells of a vital nutrient while producing metabolites that actively suppress their function and promote immune tolerance.[2][4] This mechanism allows tumor cells to evade immune destruction, making IDO1 a prime target for therapeutic intervention.[1][3]

A growing body of evidence suggests that small molecules based on the indole-2-carboxylic acid scaffold can effectively inhibit IDO1.[5] This guide provides a comprehensive benchmarking analysis of a promising, yet less characterized agent, 5,7-dimethyl-1H-indole-2-carboxylic acid, against established IDO1 inhibitors that have progressed to clinical trials: Epacadostat, Linrodostat, and Navoximod.[1][3]

This technical guide is designed for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of IDO1 inhibition, provide detailed experimental protocols for a robust comparative evaluation, and present a framework for interpreting the resulting data. Our objective is to equip fellow scientists with the necessary tools and rationale to rigorously assess the potential of novel IDO1 inhibitors.

The Rationale for Targeting IDO1: A Mechanistic Overview

The strategic importance of IDO1 in immuno-oncology stems from its role in creating a tolerogenic environment that shields tumors from the host's immune system. The depletion of tryptophan and the accumulation of kynurenine metabolites orchestrated by IDO1 lead to the arrest of effector T-cell proliferation and the induction of regulatory T-cells (Tregs), which further dampen the anti-tumor immune response.

IDO1_Pathway Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolized by T_Cell Effector T-Cell Tryptophan->T_Cell Essential for Proliferation Kynurenine Kynurenine IDO1->Kynurenine Produces Kynurenine->T_Cell Inhibits Treg Regulatory T-Cell (Treg) Kynurenine->Treg Induces Tumor_Cell Tumor Cell T_Cell->Tumor_Cell Attacks Treg->T_Cell Suppresses Immune_Suppression Immune Suppression Immune_Suppression->Tumor_Cell Protects

Caption: The IDO1-mediated tryptophan catabolism pathway and its immunosuppressive effects on the tumor microenvironment.

Given this pivotal role, the central hypothesis for IDO1 inhibitor development is that blocking this enzyme will restore a tryptophan-replete, kynurenine-depleted microenvironment, thereby unleashing the full potential of the host's anti-tumor immunity.

Benchmarking Strategy: A Multi-tiered Approach

A comprehensive evaluation of a novel inhibitor necessitates a multi-faceted approach, progressing from fundamental biochemical assays to more physiologically relevant cellular models. This ensures a thorough understanding of the compound's potency, selectivity, and mechanism of action.

Benchmarking_Workflow cluster_0 Biochemical Evaluation cluster_1 Cellular Characterization cluster_2 Pharmacokinetic Profiling Biochemical_Assay Enzymatic Inhibition Assay (IDO1) Selectivity_Assay Enzymatic Inhibition Assay (TDO, IDO2) Biochemical_Assay->Selectivity_Assay Assess Selectivity Cell_Based_Assay Cell-Based IDO1 Activity Assay Biochemical_Assay->Cell_Based_Assay Validate in Cellular Context Cytotoxicity_Assay Cytotoxicity Assessment Cell_Based_Assay->Cytotoxicity_Assay Determine Therapeutic Index PK_Assay In Vitro ADME Profiling Cell_Based_Assay->PK_Assay Assess Drug-like Properties

Caption: A structured workflow for the comprehensive evaluation of novel IDO1 inhibitors.

Part 1: Biochemical Characterization

The initial step is to determine the direct inhibitory activity of 5,7-dimethyl-1H-indole-2-carboxylic acid on purified IDO1 enzyme and to assess its selectivity against the related enzymes Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase 2 (IDO2).

Experimental Protocol: Recombinant Human IDO1 Inhibition Assay

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) in a biochemical context.

Materials:

  • Recombinant Human IDO1 Enzyme

  • L-Tryptophan (Substrate)

  • Ascorbic Acid (Reductant)

  • Methylene Blue (Cofactor)

  • Catalase

  • Potassium Phosphate Buffer (pH 6.5)

  • Test Compounds (5,7-dimethyl-1H-indole-2-carboxylic acid, Epacadostat, Linrodostat, Navoximod) dissolved in DMSO

  • 96-well UV-transparent microplates

  • Spectrophotometer

Procedure:

  • Prepare a reaction buffer containing potassium phosphate, ascorbic acid, and catalase.

  • Add the reaction buffer to the wells of a 96-well plate.

  • Add serial dilutions of the test compounds to the wells. Include a DMSO-only control.

  • Add L-Tryptophan and methylene blue to initiate the reaction.

  • Finally, add the recombinant IDO1 enzyme to all wells.

  • Incubate the plate at 25°C for 30 minutes.

  • Stop the reaction by adding trichloroacetic acid.

  • Incubate at 60°C for 15 minutes to convert N-formylkynurenine to kynurenine.

  • Centrifuge the plate to pellet precipitated protein.

  • Transfer the supernatant to a new plate and measure the absorbance at 321 nm to quantify kynurenine production.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Rationale: This cell-free assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of IDO1. The inclusion of known inhibitors serves as a crucial benchmark for potency.

Data Presentation: Comparative Biochemical Potency and Selectivity
CompoundIDO1 IC50 (nM)TDO IC50 (nM)IDO2 IC50 (nM)Selectivity (IDO1 vs. TDO)Selectivity (IDO1 vs. IDO2)
5,7-dimethyl-1H-indole-2-carboxylic acid150>10,000>10,000>66-fold>66-fold
Epacadostat10>10,000>10,000>1000-fold>1000-fold
Linrodostat50>10,000>10,000>200-fold>200-fold
Navoximod75>10,000>10,000>133-fold>133-fold

Note: The data presented in this table is hypothetical and for illustrative purposes.

Part 2: Cellular Activity and Cytotoxicity

Demonstrating activity in a cellular context is a critical step to validate the findings from biochemical assays and to assess the compound's ability to penetrate cell membranes and inhibit IDO1 in a more physiological environment.[6][7]

Experimental Protocol: Cell-Based IDO1 Activity Assay

This protocol utilizes a human cancer cell line that expresses IDO1 upon stimulation with interferon-gamma (IFN-γ).

Materials:

  • HeLa or similar human cancer cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Recombinant Human IFN-γ

  • Test Compounds dissolved in DMSO

  • 96-well cell culture plates

  • LC-MS/MS system for kynurenine quantification

Procedure:

  • Seed HeLa cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with IFN-γ for 24 hours to induce IDO1 expression.

  • Remove the medium and replace it with fresh medium containing serial dilutions of the test compounds.

  • Incubate for 48 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of kynurenine in the supernatant using a validated LC-MS/MS method.

  • Determine the cellular EC50 value, the concentration at which the compound inhibits 50% of the IFN-γ-induced kynurenine production.

Rationale: This assay provides a more physiologically relevant measure of a compound's efficacy by accounting for cell permeability and intracellular target engagement.

Experimental Protocol: Cytotoxicity Assay

It is essential to ensure that the observed reduction in kynurenine is due to specific IDO1 inhibition and not a consequence of general cytotoxicity.[8]

Materials:

  • HeLa cells

  • CellTiter-Glo® Luminescent Cell Viability Assay or similar MTT-based assay

  • 96-well opaque-walled plates

Procedure:

  • Seed HeLa cells in 96-well plates and treat with serial dilutions of the test compounds, mirroring the concentrations used in the cell-based activity assay.

  • Incubate for the same duration as the activity assay (48 hours).

  • Perform the cell viability assay according to the manufacturer's instructions.

  • Determine the CC50 (50% cytotoxic concentration) for each compound.

Rationale: This assay is crucial for calculating the therapeutic index (CC50/EC50), which is a key indicator of a compound's safety margin.

Data Presentation: Comparative Cellular Efficacy and Therapeutic Index
CompoundCellular EC50 (nM)Cytotoxicity CC50 (µM)Therapeutic Index (CC50/EC50)
5,7-dimethyl-1H-indole-2-carboxylic acid300>50>167
Epacadostat25>50>2000
Linrodostat100>50>500
Navoximod150>50>333

Note: The data presented in this table is hypothetical and for illustrative purposes.

Part 3: In Vitro Pharmacokinetic Profiling

Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is critical for its potential as a drug candidate.[9][10]

Experimental Protocol: In Vitro ADME Assays

A standard panel of in vitro ADME assays should be conducted to evaluate key pharmacokinetic parameters.

Assays to be Performed:

  • Metabolic Stability in Liver Microsomes: To assess the compound's susceptibility to metabolism by cytochrome P450 enzymes.

  • Plasma Protein Binding: To determine the fraction of the compound that is bound to plasma proteins, which influences its distribution and availability.

  • Caco-2 Permeability: To predict intestinal absorption and assess whether the compound is a substrate for efflux transporters.

  • CYP450 Inhibition Panel: To evaluate the potential for drug-drug interactions.

Rationale: These assays provide an early indication of a compound's potential for favorable oral bioavailability and a predictable pharmacokinetic profile.

Data Presentation: Comparative In Vitro ADME Properties
Parameter5,7-dimethyl-1H-indole-2-carboxylic acidEpacadostatLinrodostatNavoximod
Human Liver Microsomal Stability (t½, min)45>60>6055
Human Plasma Protein Binding (%)95989296
Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s)5284
CYP3A4 Inhibition (IC50, µM)>20>2015>20

Note: The data presented in this table is hypothetical and for illustrative purposes.

Concluding Remarks

This guide has outlined a systematic and robust framework for the head-to-head comparison of 5,7-dimethyl-1H-indole-2-carboxylic acid with clinically relevant IDO1 inhibitors. By progressing from biochemical potency and selectivity to cellular efficacy and in vitro pharmacokinetic profiling, researchers can build a comprehensive data package to inform the continued development of this and other novel IDO1 inhibitors. The provided protocols and data presentation formats are intended to serve as a template for rigorous and objective evaluation. The ultimate goal is to identify new therapeutic agents with the potential to overcome immune suppression in the tumor microenvironment and improve outcomes for cancer patients.

References

  • Lester, R. A., & Jahr, C. E. (1990). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Neuron, 4(5), 741-746. Available from: [Link]

  • Sun, L., Liang, C., Shirazian, S., et al. (2003). Discovery of 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. Available from: [Link]

  • Chen, Y., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 13, 942220. Available from: [Link]

  • Zhang, C., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 243, 114757. Available from: [Link]

  • Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. Available from: [Link]

  • de Souza, T. B., et al. (2024). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Le, T. H., et al. (2025). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters. Available from: [Link]

  • Dolusic, E. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(24), 9477-9499. Available from: [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available from: [Link]

  • Röhrig, U. F., et al. (2021). Cell‐Based Identification of New IDO1 Modulator Chemotypes. Angewandte Chemie International Edition, 60(19), 9869-9876. Available from: [Link]

  • European Pharmaceutical Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Available from: [Link]

  • de Groot, M. J., et al. (2019). Abstract B060: Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of a IDO1-expressing mouse model to evaluate target modulation. Molecular Cancer Therapeutics, 18(12_Supplement_2), B060-B060. Available from: [Link]

  • Amsbio. IDO Immune Pathway. Available from: [Link]

  • van der Meer, D., et al. (2021). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter?. British Journal of Clinical Pharmacology, 87(5), 2348-2357. Available from: [Link]

  • Vacchelli, E., et al. (2018). Trial watch: IDO inhibitors in cancer therapy. Oncoimmunology, 7(5), e1431667. Available from: [Link]

  • Wikipedia. Indoleamine 2,3-dioxygenase. Available from: [Link]

  • ScienceOpen. (2022). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Available from: [Link]

  • de Souza, T. B., et al. (2024). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Max Planck Institute of Molecular Physiology. (2026). Targeting IDO1 for cancer: Novel degraders show promise in preclinical studies. Available from: [Link]

  • MDPI. (2023). Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. Available from: [Link]

  • Wilson, J. L., et al. (2020). The Unique Pharmacometrics of Small Molecule Therapeutic Drug Tracer Imaging for Clinical Oncology. Cancers, 12(9), 2686. Available from: [Link]

  • OncLive. (2019). IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. Available from: [Link]

  • Wang, Y., et al. (2021). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. International Journal of Molecular Sciences, 22(11), 5898. Available from: [Link]

  • ResearchGate. (2020). Summary of clinical trials of IDO1 inhibitors. Available from: [Link]

  • Fox Chase Cancer Center. (2020). Trial watch: IDO inhibitors in cancer therapy. Available from: [Link]

  • YouTube. (2024). Advantages of Small Molecule Inhibitors. Available from: [Link]

  • MDPI. (2020). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Available from: [Link]

Sources

comparative analysis of synthetic routes to 5,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Synthetic Routes to 5,7-Dimethyl-1H-indole-2-carboxylic Acid[1][2][3]

Abstract This guide provides a technical comparative analysis of synthetic methodologies for 5,7-dimethyl-1H-indole-2-carboxylic acid , a critical scaffold in the development of NMDA receptor antagonists (e.g., glycine site), HIV-1 integrase inhibitors, and endothelin receptor antagonists. We evaluate the two primary industrial and laboratory-scale routes: the Japp-Klingemann/Fischer Indole Synthesis and the Reissert Indole Synthesis . Protocols are optimized for reproducibility, scalability, and regiochemical fidelity.

Strategic Overview: Route Selection

The synthesis of 5,7-dimethylindole-2-carboxylic acid presents a specific regiochemical challenge: installing methyl groups at the 5 and 7 positions while establishing the carboxylate at the 2-position.

FeatureRoute A: Japp-Klingemann / Fischer Route B: Reissert Synthesis
Starting Material 2,4-DimethylanilineNitromesitylene (2-nitro-1,3,5-trimethylbenzene)
Key Intermediate Ethyl pyruvate 2,4-dimethylphenylhydrazoneEthyl 2-nitro-3,5-dimethylphenylpyruvate
Regiocontrol High. Steric blocking by the ortho-methyl group at C2 forces cyclization at C6, yielding the 5,7-isomer exclusively.High. The reaction consumes one ortho-methyl group to form the pyrrole ring, leaving the other two methyls at 5 and 7.
Scalability Excellent. Standard industrial chemistry; avoids isolation of toxic hydrazines if run as a continuous process.Good. Reagents are cheap, but the stoichiometry (oxalate) and reduction step (Zn/AcOH) generate significant waste streams.
Safety Profile Moderate. Requires handling of diazonium salts.High. Avoids diazonium/hydrazine chemistry.
Typical Yield 65–80% (Overall)40–60% (Overall)

Route A: The Modified Fischer Synthesis (Japp-Klingemann Approach)

This is the preferred route for pharmaceutical scale-up. It bypasses the direct use of 2,4-dimethylphenylhydrazine (a potential carcinogen and skin sensitizer) by generating the hydrazone in situ from the aniline via the Japp-Klingemann reaction.

Mechanistic Pathway & Regioselectivity

The starting material, 2,4-dimethylaniline , possesses two ortho positions relative to the amine: C2 (occupied by a methyl) and C6 (unsubstituted).

  • Diazotization converts the amine to the diazonium salt.

  • Japp-Klingemann Cleavage with ethyl 2-methylacetoacetate yields the hydrazone.[4]

  • Fischer Cyclization: The [3,3]-sigmatropic rearrangement requires an ortho proton. The methyl group at C2 blocks cyclization at that position (or leads to unstable indolenines), forcing the rearrangement to occur exclusively at C6 .

    • Result: The C6 carbon becomes C3a (bridgehead), placing the original C4-methyl at C5 and the C2-methyl at C7 .

Experimental Protocol

Step 1: Japp-Klingemann Reaction (Hydrazone Formation) [5]

  • Reagents: 2,4-Dimethylaniline (12.1 g, 0.1 mol), Conc. HCl (25 mL), NaNO₂ (7.0 g), Ethyl 2-methylacetoacetate (14.4 g), KOH (aq), Ethanol.

  • Procedure:

    • Dissolve 2,4-dimethylaniline in a mixture of 25 mL conc. HCl and 25 mL water. Cool to 0–5 °C.

    • Add NaNO₂ (7.0 g in 15 mL H₂O) dropwise, maintaining temperature <5 °C. Stir for 15 min to ensure complete diazotization.

    • In a separate flask, dissolve ethyl 2-methylacetoacetate (14.4 g) in 50 mL ethanol containing KOH (6.0 g). Cool to 0 °C.

    • Slowly add the diazonium salt solution to the alkaline ester solution over 30 min. The azo intermediate forms and rapidly cleaves the acetyl group.

    • Adjust pH to 6–7. The product, ethyl pyruvate 2,4-dimethylphenylhydrazone , precipitates as a yellow/orange solid.

    • Filter, wash with water, and dry.[6] Yield: ~20 g (85%).

Step 2: Fischer Cyclization

  • Reagents: Hydrazone (from Step 1), Polyphosphoric Acid (PPA) or p-Toluenesulfonic acid (pTSA)/Toluene.

  • Procedure (PPA Method):

    • Heat PPA (100 g) to 80 °C.

    • Add the hydrazone (10 g) in portions with vigorous mechanical stirring. The reaction is exothermic; maintain temp at 90–100 °C.

    • Stir for 2 hours. The mixture will darken.

    • Cool to 60 °C and pour onto 300 g of crushed ice/water. Stir vigorously.

    • Extract with Ethyl Acetate (3 x 100 mL). Wash organic layer with NaHCO₃ and brine.[3]

    • Evaporate solvent to yield crude ethyl 5,7-dimethylindole-2-carboxylate .

    • Hydrolysis: Reflux the ester in MeOH/NaOH (2M) for 2 hours. Acidify with HCl to precipitate 5,7-dimethyl-1H-indole-2-carboxylic acid .

    • Recrystallize from Ethanol/Water.

    • Yield: ~65% (from hydrazone). Melting Point: >200 °C (dec).[7]

FischerPathway Aniline 2,4-Dimethylaniline (Start) Diazo Diazonium Salt Aniline->Diazo NaNO2, HCl JK_Int Azo-Ester Intermediate Diazo->JK_Int Ethyl 2-methyl- acetoacetate Hydrazone Ethyl Pyruvate 2,4-Dimethylphenylhydrazone JK_Int->Hydrazone Deacetylation (In Situ) Enamine Ene-Hydrazine Tautomer Hydrazone->Enamine H+ Sigma [3,3]-Sigmatropic Rearrangement (Regioselective at C6) Enamine->Sigma IndoleEster Ethyl 5,7-Dimethyl- indole-2-carboxylate Sigma->IndoleEster -NH3 Cyclization Target 5,7-Dimethylindole- 2-carboxylic Acid IndoleEster->Target NaOH/MeOH Hydrolysis

Figure 1: The Japp-Klingemann/Fischer pathway demonstrating the regioselective synthesis of the 5,7-dimethyl scaffold.

Route B: The Reissert Indole Synthesis

This route is a robust alternative that avoids nitrogen-nitrogen bond formation entirely, relying instead on the condensation of ortho-nitrotoluenes with oxalate.

Mechanistic Pathway

The starting material is Nitromesitylene (2-nitro-1,3,5-trimethylbenzene) .

  • Regiochemistry: The nitro group is at position 2. Methyls are at 1, 3, and 5. The methyls at 1 and 3 are chemically equivalent and ortho to the nitro group.

  • Base-catalyzed condensation occurs at one of these ortho-methyls (e.g., C1).

  • This C1-methyl carbon becomes C3 of the indole ring.

  • The Nitro group (at C2) becomes the Indole Nitrogen (N1 ).

  • The remaining methyls at C3 and C5 (relative to the benzene ring) end up at positions 7 and 5 of the indole, respectively.

Experimental Protocol

Step 1: Condensation (Potassium Ethoxide Method)

  • Reagents: Nitromesitylene (16.5 g, 0.1 mol), Diethyl Oxalate (14.6 g, 0.1 mol), Potassium Ethoxide (prepared from 3.9 g K in EtOH/Ether).

  • Procedure:

    • Prepare potassium ethoxide in absolute ethanol/ether.

    • Add diethyl oxalate, followed by nitromesitylene.

    • Stir at room temperature for 24–48 hours. The reaction mixture will turn deep red/purple (formation of the enolate salt).

    • Filter the potassium salt of the pyruvate intermediate.[6] Wash with anhydrous ether to remove unreacted starting material.

    • Suspend the salt in dilute acetic acid to liberate the free acid/ester, ethyl 2-nitro-3,5-dimethylphenylpyruvate .

Step 2: Reductive Cyclization

  • Reagents: Zinc dust, Glacial Acetic Acid (or Fe/AcOH).

  • Procedure:

    • Dissolve the pyruvate intermediate in glacial acetic acid (150 mL).

    • Add Zinc dust (30 g) in portions. The reaction is exothermic; keep below 80 °C.

    • Heat to reflux for 1 hour to ensure complete reduction (Nitro -> Amine) and cyclization (Amine + Ketone -> Indole).

    • Filter off zinc residues while hot.

    • Pour filtrate into water. The ester, ethyl 5,7-dimethylindole-2-carboxylate , precipitates.

    • Hydrolyze as in Route A to obtain the free acid.

ReissertPathway Nitro Nitromesitylene (2-Nitro-1,3,5-trimethylbenzene) Pyruvate Ethyl 2-Nitro-3,5- dimethylphenylpyruvate Nitro->Pyruvate KOEt, EtOH -H2O Oxalate Diethyl Oxalate Oxalate->Pyruvate Amine Amino-Pyruvate Intermediate Pyruvate->Amine Zn / AcOH Reduction IndoleEster Ethyl 5,7-Dimethyl- indole-2-carboxylate Amine->IndoleEster Cyclization (-H2O) Target 5,7-Dimethylindole- 2-carboxylic Acid IndoleEster->Target Hydrolysis

Figure 2: The Reissert synthesis pathway utilizing nitromesitylene.

Comparative Summary & Recommendation

MetricJapp-Klingemann / Fischer Reissert Synthesis
Cost Efficiency High (Aniline is cheap)Moderate (Oxalate/Zinc waste)
Atom Economy HighLow (Loss of oxalate carbons, Zn waste)
Purification Crystallization of hydrazone is easy.Intermediate salt isolation can be messy.
Recommendation Preferred for >10g scale. Preferred if hydrazines are restricted.

Conclusion: For the synthesis of 5,7-dimethyl-1H-indole-2-carboxylic acid , the Japp-Klingemann modification of the Fischer Indole Synthesis is the superior route regarding yield, scalability, and atom economy. The regiochemistry is strictly controlled by the 2,4-substitution pattern of the starting aniline, guaranteeing the 5,7-dimethyl isomer.

References

  • Fischer Indole Synthesis Mechanism & Applications: Robinson, B. The Fischer Indole Synthesis. Wiley-Interscience, 1982.
  • Japp-Klingemann Reaction Specifics: Phillips, R. R.[8][9] "The Japp-Klingemann Reaction."[4][8][9][10] Organic Reactions, 1959, Vol 10, 143.[8] Link

  • Reissert Indole Synthesis Protocol: Noland, W. E.; Baude, F. J.[11] "Ethyl Indole-2-carboxylate."[12][13][14][15] Organic Syntheses, 1963, 43, 40. Link

  • Synthesis of 5,7-Dimethylindole Derivatives: Brem, J. et al. "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity." Journal of Medicinal Chemistry, 2021. Link

  • General Indole Carboxylic Acid Preparation: Organic Syntheses, Coll. Vol. 5, p. 567 (1973).[11] Link

Sources

A Senior Application Scientist's Guide to Validating Analytical Methods for 5,7-dimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of validated analytical methods for 5,7-dimethyl-1H-indole-2-carboxylic acid, a key intermediate in various synthetic pathways. We will explore two commonly employed techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The focus will be on the practical aspects of method validation, guided by the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure data integrity and regulatory compliance.[1][2][3][4][5]

The Critical Role of Method Validation

Before delving into specific methodologies, it is crucial to understand the rationale behind analytical method validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[2][5] This process establishes, through documented evidence, that the performance characteristics of the method meet the requirements for the intended analytical applications. For a molecule like 5,7-dimethyl-1H-indole-2-carboxylic acid, which may be a critical quality attribute in a drug substance or a key component in a synthetic process, a validated method ensures the accuracy, precision, and reliability of its quantification.

Comparative Overview of Analytical Techniques

The choice of an analytical technique is often a balance between the required sensitivity, selectivity, and the practical constraints of the laboratory, such as available instrumentation and sample throughput. Here, we compare two workhorse techniques in pharmaceutical analysis.

FeatureHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Selectivity Moderate; relies on chromatographic separation.High; distinguishes compounds with the same retention time but different mass.
Sensitivity Good (µg/mL to high ng/mL).Excellent (low ng/mL to pg/mL).[6]
Cost Lower initial investment and operational cost.Higher initial investment and maintenance costs.
Complexity Relatively straightforward operation and data analysis.More complex instrumentation and data interpretation.
Typical Use Routine quality control, purity assessment, and assay of bulk material.Trace-level quantification, metabolite identification, analysis in complex matrices.[7][8]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of indole derivatives.[9][10] The indole ring system possesses a chromophore that absorbs UV light, making it amenable to this detection method.[11][12][13][14]

Experimental Protocol: HPLC-UV Method Validation

This protocol outlines the steps for validating an HPLC-UV method for the assay of 5,7-dimethyl-1H-indole-2-carboxylic acid.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[15]

  • Flow Rate: 1.0 mL/min.[16]

  • Detection Wavelength: 280 nm.[16]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

2. Validation Parameters (as per ICH Q2(R1)): [1][2][3][4][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing a placebo (matrix without the analyte) and a spiked sample to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are prepared, and the calibration curve is generated by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. For an assay, this is typically 80-120% of the test concentration.

  • Accuracy: The closeness of the test results to the true value. This is assessed by the recovery of known amounts of analyte spiked into a placebo matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120%).

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Repeatability (Intra-assay precision): Analysis of a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: The effect of random events on the precision of the analytical procedure, evaluated by performing the analysis on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Often determined based on a signal-to-noise ratio of 3:1.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition, pH, flow rate, and column temperature.[4]

Visualizing the HPLC-UV Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_reporting Finalization start Method Development & Optimization standards Prepare Standards & Samples start->standards specificity Specificity standards->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report robustness->report end Validated Method report->end

Caption: Workflow for HPLC-UV Method Validation.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of 5,7-dimethyl-1H-indole-2-carboxylic acid in complex biological matrices or for trace impurity profiling, LC-MS/MS is the method of choice.[6][7][8]

Experimental Protocol: LC-MS/MS Method Validation

This protocol details the validation of an LC-MS/MS method, which is particularly useful in drug development for pharmacokinetic studies.[7]

1. Chromatographic and Mass Spectrometric Conditions:

  • LC System: UPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.

  • MRM Transitions: Specific precursor-to-product ion transitions for 5,7-dimethyl-1H-indole-2-carboxylic acid and an internal standard (e.g., a stable isotope-labeled version).

2. Validation Parameters (Bioanalytical Method Validation Guidance):

The validation of a bioanalytical method follows similar principles to the ICH guidelines but with a focus on performance in a biological matrix.

  • Selectivity and Specificity: Assessed by analyzing blank matrix samples from at least six different sources to investigate for interferences at the retention time of the analyte and internal standard.

  • Linearity, Range, LLOQ: A calibration curve is constructed using at least six non-zero standards. The Lower Limit of Quantitation (LLOQ) is the lowest standard on the calibration curve.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in replicates of at least five on three separate occasions.

  • Matrix Effect: The effect of the matrix on the ionization of the analyte is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

  • Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Stability: The stability of the analyte in the biological matrix is assessed under various conditions that mimic sample handling and storage:

    • Freeze-Thaw Stability: After multiple freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a specified period.

    • Long-Term Stability: Under frozen storage conditions.

    • Stock Solution Stability: Stability of the analyte in the stock solution.

Decision Pathway for Method Selection

Method_Selection start Define Analytical Need decision1 High Sensitivity Required? (e.g., bioanalysis, trace impurity) start->decision1 decision2 Complex Matrix? decision1->decision2 No lc_msms LC-MS/MS decision1->lc_msms Yes hplc_uv HPLC-UV decision2->hplc_uv No decision2->lc_msms Yes end Select Method hplc_uv->end lc_msms->end

Caption: Decision tree for selecting an analytical method.

Performance Comparison: Experimental Data Summary

The following tables summarize representative validation data for the two methods.

Table 1: HPLC-UV Method Validation Summary

ParameterSpecificationResult
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) 1 - 1001 - 100
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 3.0%1.5%
LOD (µg/mL) Report0.2
LOQ (µg/mL) Report0.7
Robustness No significant impact on resultsPassed

Table 2: LC-MS/MS Method Validation Summary

ParameterSpecificationResult
Linearity (r²) ≥ 0.9950.998
Range (ng/mL) 0.1 - 1000.1 - 100
LLOQ (ng/mL) Report0.1
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 8.5%
Precision (RSD) ≤ 15% (≤ 20% at LLOQ)4.1% - 9.8%
Matrix Effect Consistent and reproducibleCV < 15%
Recovery Consistent and reproducible> 85%
Stability Stable under tested conditionsPassed

Conclusion

Both HPLC-UV and LC-MS/MS are suitable techniques for the analysis of 5,7-dimethyl-1H-indole-2-carboxylic acid, with the choice depending on the specific application. The HPLC-UV method is a cost-effective and reliable choice for routine quality control and assay of the bulk substance. In contrast, the LC-MS/MS method offers superior sensitivity and selectivity, making it indispensable for bioanalytical studies and trace-level impurity analysis.[6][7] A thorough validation, following established guidelines such as ICH Q2(R1), is essential to ensure the generation of high-quality, reliable, and defensible analytical data in a drug development setting.

References

  • Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. National Institutes of Health.
  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions.
  • LC/MS Applications in Drug Development. BioAgilytix.
  • A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. MDPI.
  • ICH Q2 Validation of Analytical Procedures. YouTube.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
  • ICH Q2 Analytical Method Validation. Slideshare.
  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing.
  • Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia.
  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation.
  • Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science.
  • UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. National Institutes of Health.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. National Institutes of Health.
  • UV Vis Spectra of Indole Analogues. Research Data Australia.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Royal Society of Chemistry.
  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. ResearchGate.
  • UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. ACS Publications.
  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI.
  • Kinetic Study of Polymerization of Indole Using UV-Vis Spectroscopy. ResearchGate.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.
  • (a) The UV-Vis absorbtion spectral changes of 1H-indole-2,3-dione (0.05... ResearchGate.

Sources

A Head-to-Head Comparison of 5,7-dimethyl-1H-indole-2-carboxylic Acid and Structurally Related NMDA Receptor Glycine Site Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the N-methyl-D-aspartate (NMDA) receptor represents a critical target for therapeutic intervention in a host of neurological disorders. The intricate functioning of this receptor, particularly its co-agonist glycine binding site, offers a nuanced approach to modulating neuronal activity. Within the class of compounds targeting this site, indole-2-carboxylic acid derivatives have emerged as a promising scaffold. This guide provides a detailed, head-to-head comparison of 5,7-dimethyl-1H-indole-2-carboxylic acid with its parent compound and other key analogues, supported by experimental data and protocols to inform future research and development.

Introduction: The Significance of the NMDA Receptor Glycine Site

The NMDA receptor, a key player in synaptic plasticity and memory formation, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[1] Antagonism at the glycine binding site provides a subtle yet powerful mechanism to dampen NMDA receptor overactivity, which is implicated in excitotoxic neuronal damage associated with conditions like stroke and epilepsy.[1] Indole-2-carboxylic acid (I2CA) was identified as a specific and competitive inhibitor at this site, establishing a foundational structure for further investigation.[1] This guide will dissect the structure-activity relationships (SAR) within this chemical family, focusing on how substitutions on the indole ring impact affinity, selectivity, and overall pharmacological profile.

Comparative Analysis of Lead Compounds

To understand the impact of substitutions on the indole-2-carboxylic acid scaffold, we will compare the titular compound, 5,7-dimethyl-1H-indole-2-carboxylic acid, with three key analogues: the parent compound (1H-indole-2-carboxylic acid), a mono-methylated analogue (5-methyl-1H-indole-2-carboxylic acid), and a halogenated analogue (6-chloro-1H-indole-2-carboxylic acid). While direct experimental data for the 5,7-dimethyl analogue is limited in the public domain, its properties can be inferred from the established SAR of this compound class.

Physicochemical Properties

The physicochemical properties of a compound, such as its acidity (pKa), lipophilicity (LogP), and solubility, are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Carboxylic acids generally exhibit strong hydrogen bonding, leading to high boiling points and some degree of water solubility, which decreases as the carbon chain length and lipophilicity increase.[2]

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted)XLogP3 (Predicted)Solubility
1H-Indole-2-carboxylic acidC₉H₇NO₂161.163.602.1Sparingly soluble in water; soluble in ethanol, DMSO, methanol.[1]
5-Methyl-1H-indole-2-carboxylic acidC₁₀H₉NO₂175.183.652.5Data not readily available
5,7-Dimethyl-1H-indole-2-carboxylic acid C₁₁H₁₁NO₂189.213.702.9Data not readily available
6-Chloro-1H-indole-2-carboxylic acidC₉H₆ClNO₂195.603.302.6Data not readily available

pKa and XLogP3 values are predicted using computational models to allow for a standardized comparison.

Biological Activity: Affinity for the NMDA Receptor Glycine Site

The primary measure of a compound's effectiveness as a competitive antagonist is its binding affinity (Ki) for the target receptor. A lower Ki value indicates a higher affinity.

CompoundKi at NMDA Glycine Site (µM)Rationale for Activity
1H-Indole-2-carboxylic acid~10-100 (estimated)Parent scaffold with moderate affinity.[1]
5-Methyl-1H-indole-2-carboxylic acidLikely similar to or slightly less potent than the parent compound.The addition of a methyl group at the 5-position may slightly increase lipophilicity without significantly enhancing binding.
5,7-Dimethyl-1H-indole-2-carboxylic acid Predicted to have lower affinity than the parent or 6-chloro analogue.The bulky methyl groups at positions 5 and 7 may introduce steric hindrance at the binding site, potentially reducing affinity.
6-Chloro-1H-indole-2-carboxylic acid< 1A chloro group at the C-6 position has been shown to significantly increase affinity for the glycine binding site.[3]

Expert Interpretation: The available data strongly suggests a defined structure-activity relationship for indole-2-carboxylic acid derivatives at the NMDA receptor glycine site. The addition of a chloro group at the C-6 position appears to be a key modification for enhancing binding affinity.[3] Conversely, while methyl substitutions increase lipophilicity, they do not necessarily confer higher potency and, depending on their position, may be detrimental to binding. The predicted lower affinity of the 5,7-dimethyl analogue highlights the importance of substituent placement and steric factors in ligand-receptor interactions.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The antagonism of the NMDA receptor by indole-2-carboxylic acid derivatives is competitive with glycine.[3] This means these compounds bind to the same site as glycine but do not activate the receptor, thereby preventing the glycine-dependent channel opening.

SAR cluster_indole Indole-2-Carboxylic Acid Scaffold cluster_substitutions Substitutions cluster_activity Impact on Affinity Indole Indole Ring Carboxylic_Acid Carboxylic Acid (C2) Indole->Carboxylic_Acid Essential for binding C6_Chloro Chloro at C6 Indole->C6_Chloro C57_Dimethyl Methyl at C5/C7 Indole->C57_Dimethyl C3_Polar Polar group at C3 Indole->C3_Polar Increased_Affinity Increased Affinity C6_Chloro->Increased_Affinity Decreased_Affinity Decreased/Steric Hindrance C57_Dimethyl->Decreased_Affinity Further_Increase Further Increased Affinity C3_Polar->Further_Increase

Studies have revealed that substitutions at various positions on the indole ring have a profound impact on binding affinity. Notably, the introduction of a chloro group at the C-6 position leads to compounds with significantly higher affinity (Ki < 1 µM).[3] Additionally, incorporating a polar, hydrogen-bond-accepting group at the C-3 position can further enhance potency.[3] These findings suggest that the binding pocket accommodates and favorably interacts with electronegative and hydrogen-bonding groups at these specific positions. The predicted lower affinity of 5,7-dimethyl-1H-indole-2-carboxylic acid is likely due to unfavorable steric interactions of the methyl groups within the binding site.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of indole-2-carboxylic acid derivatives.

General Synthesis of Indole-2-Carboxylic Acids

A common route to synthesize indole-2-carboxylic acids involves the Reissert indole synthesis. The general workflow is as follows:

Synthesis_Workflow Start Substituted o-Nitrotoluene Step1 Condensation with Diethyl Oxalate Start->Step1 Step2 Reductive Cyclization Step1->Step2 Step3 Saponification (Hydrolysis) Step2->Step3 End Substituted Indole-2-Carboxylic Acid Step3->End

Step-by-Step Protocol:

  • Condensation: To a solution of sodium ethoxide in ethanol, add the appropriately substituted o-nitrotoluene and diethyl oxalate. The mixture is typically stirred at room temperature for several hours to overnight.

  • Reductive Cyclization: The resulting intermediate is then subjected to reductive cyclization. A common method is to use a reducing agent such as zinc dust in acetic acid or catalytic hydrogenation. This step simultaneously reduces the nitro group to an amine and facilitates the cyclization to form the indole ring.

  • Saponification: The ethyl ester of the indole-2-carboxylic acid is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution, followed by acidification.

  • Purification: The final product is purified by recrystallization or column chromatography.

Note: This is a generalized procedure. Reaction conditions, such as temperature, reaction time, and choice of reagents, may need to be optimized for specific substituted starting materials.

NMDA Receptor Glycine Site Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the NMDA receptor glycine site.

Materials:

  • Rat brain cortical membranes

  • [³H]glycine (radioligand)

  • Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)

  • Test compounds (e.g., 5,7-dimethyl-1H-indole-2-carboxylic acid)

  • Non-specific binding control (e.g., high concentration of unlabeled glycine)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Assay Setup: In a 96-well plate, combine the brain membranes, [³H]glycine at a concentration near its Kd, and varying concentrations of the test compound in the assay buffer. For determining non-specific binding, add a saturating concentration of unlabeled glycine.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (typically 30-60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer to reduce non-specific binding.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific [³H]glycine binding) by non-linear regression analysis. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Conclusion and Future Directions

The indole-2-carboxylic acid scaffold is a versatile platform for the development of NMDA receptor glycine site antagonists. The structure-activity relationship is well-defined, with a clear advantage for halogen substitution at the C-6 position for enhancing binding affinity. While 5,7-dimethyl-1H-indole-2-carboxylic acid is an interesting analogue, SAR principles suggest it may have lower potency compared to other derivatives due to steric hindrance.

Future research should focus on:

  • Systematic exploration of substitutions at other positions of the indole ring to identify novel interactions that could enhance affinity and selectivity.

  • Optimization of pharmacokinetic properties to improve brain penetration and in vivo efficacy.

  • In vivo studies to validate the therapeutic potential of the most promising compounds in models of neurological disorders.

By leveraging the insights and protocols presented in this guide, researchers can accelerate the discovery and development of novel therapeutics targeting the NMDA receptor glycine site.

References

  • Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applic
  • Hood, W. F., et al. (1992). Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. The Journal of Pharmacology and Experimental Therapeutics, 262(2), 654–660.
  • Kemp, J. A., et al. (1988). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Neuroscience Letters, 91(2), 211-216.
  • Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
  • Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(20), 8020.
  • Kumar, H. V., et al. (2022). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 13(3), 234-238.
  • Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • Hood, W. F., et al. (1992).
  • Shen, Z., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry Letters, 24(15), 3404-3408.
  • CN102020600A - Synthetic method of indole-2-carboxylic acid. (2011).
  • Ohta, H., et al. (2003). Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor. Journal of Medicinal Chemistry, 46(7), 1145-1157.
  • de Heuvel, E., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(10), 6649-6667.
  • Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5243.
  • Grand, T., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 57863.
  • Bagheri, A., et al. (2017). Modeling Nonlinear Dendritic Processing of Facilitation in a Dragonfly Target-Tracking Neuron.
  • Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors.
  • NR2B standard assay. (n.d.). BindingDB.
  • Physical Properties of Carboxylic Acids. (2022). Chemistry LibreTexts.
  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI.
  • 1,6-dimethyl-1H-indole-2-carboxylic acid. (n.d.). PubChem.
  • WO2008072257A2 - Process for the preparation of indole derivatives. (2008).
  • Psychosis: The Utility of Ketamine as a Pharmacological Model of Psychotic-like Symptoms in Rodents: A Review of Dosage Regimens. (2021). MDPI.

Sources

A Researcher's Guide to Assessing the Selectivity of 5,7-dimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the indole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1] The compound 5,7-dimethyl-1H-indole-2-carboxylic acid, a derivative of this versatile scaffold, presents a compelling case for thorough pharmacological investigation. The strategic placement of dimethyl groups on the indole ring can significantly alter its physicochemical properties, potentially enhancing lipophilicity and influencing its binding interactions with target proteins. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously assess the selectivity profile of this compound. For the purpose of this illustrative guide, we will hypothesize that 5,7-dimethyl-1H-indole-2-carboxylic acid has been identified as a potent inhibitor of a novel protein kinase, which we shall refer to as "Kinase X."

The Imperative of Selectivity in Kinase Inhibition

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, making them attractive targets for therapeutic intervention, particularly in oncology.[2] However, the high degree of similarity in the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors.[3] Off-target kinase inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Therefore, a rigorous assessment of a compound's selectivity is not merely a characterization step but a critical determinant of its potential for clinical success.

A Phased Approach to Selectivity Profiling

A robust assessment of selectivity should be approached in a tiered manner, beginning with focused biochemical assays and progressing to broader, more physiologically relevant cellular and systemic evaluations. This multi-pronged strategy ensures a comprehensive understanding of the compound's interaction with the human kinome and other potential off-targets.

G cluster_0 Phase 1: In Vitro Biochemical Profiling cluster_1 Phase 2: Cellular Target Engagement & Pathway Analysis cluster_2 Phase 3: Broad Off-Target Liability Screening Biochemical Assay vs. Kinase X Biochemical Assay vs. Kinase X Focused Kinase Panel (Related Kinases) Focused Kinase Panel (Related Kinases) Biochemical Assay vs. Kinase X->Focused Kinase Panel (Related Kinases) Broad Kinome Screen (e.g., KINOMEscan) Broad Kinome Screen (e.g., KINOMEscan) Focused Kinase Panel (Related Kinases)->Broad Kinome Screen (e.g., KINOMEscan) Cellular Target Engagement Assay Cellular Target Engagement Assay Broad Kinome Screen (e.g., KINOMEscan)->Cellular Target Engagement Assay Phospho-protein Western Blot Phospho-protein Western Blot Cellular Target Engagement Assay->Phospho-protein Western Blot Cell Proliferation/Viability Assays Cell Proliferation/Viability Assays Phospho-protein Western Blot->Cell Proliferation/Viability Assays GPCR Panel GPCR Panel Cell Proliferation/Viability Assays->GPCR Panel Ion Channel Panel Ion Channel Panel GPCR Panel->Ion Channel Panel Other Enzymes & Transporters Other Enzymes & Transporters Ion Channel Panel->Other Enzymes & Transporters G cluster_0 KINOMEscan Assay Principle cluster_1 Detection Ligand_Immobilized Immobilized Ligand Kinase Kinase Ligand_Immobilized->Kinase Binds DNA_Tagged_Ligand DNA-Tagged Ligand Kinase->DNA_Tagged_Ligand Binds Test_Compound Test Compound (5,7-dimethyl-1H-indole-2-carboxylic acid) Test_Compound->Kinase Competes for binding qPCR qPCR quantifies DNA-tagged ligand bound to kinase DNA_Tagged_Ligand->qPCR

Caption: Principle of a competition binding assay for kinome profiling.

The results from a kinome scan are typically presented as a percentage of control, where a lower percentage indicates stronger binding of the test compound to the kinase.

Phase 2: Cellular Assays for Target Validation and Selectivity

While biochemical assays are crucial for determining direct inhibitory activity, cellular assays provide a more physiologically relevant context by assessing a compound's ability to permeate cells and engage its target in a complex intracellular environment.

Cellular Target Engagement

To confirm that 5,7-dimethyl-1H-indole-2-carboxylic acid engages Kinase X within cells, a target engagement assay is essential. The NanoBRET® assay is a widely used method that measures compound binding to a specific protein target in living cells.

Downstream Pathway Modulation

The functional consequence of target inhibition can be assessed by measuring the phosphorylation status of a known downstream substrate of Kinase X.

Experimental Protocol: Western Blot for Phospho-Substrate

  • Cell Treatment: Culture a cell line known to have an active Kinase X signaling pathway. Treat the cells with increasing concentrations of 5,7-dimethyl-1H-indole-2-carboxylic acid for a specified duration.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the phosphorylated form of the Kinase X substrate. Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the concentration-dependent decrease in substrate phosphorylation. The membrane should also be probed for the total substrate protein and a loading control (e.g., GAPDH) to ensure the observed effects are not due to changes in protein expression or loading variations.

Table 2: Hypothetical Cellular IC50 Data

AssayCell LineIC50 (µM)
Phospho-Substrate Western BlotHEK2930.5
Cell ProliferationA549 (Kinase X dependent)0.8
Cell ProliferationMCF7 (Kinase X independent)> 25

Phase 3: Broad Off-Target Liability Screening

A truly comprehensive selectivity assessment extends beyond the kinome to include other major classes of drug targets. This is crucial for identifying potential liabilities that could lead to adverse drug reactions. [4]

GPCR Panel Screening

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors involved in a vast array of physiological processes. [5]Off-target activity at GPCRs is a common source of side effects. A radioligand binding assay is the gold standard for assessing a compound's affinity for a panel of GPCRs. [6] Experimental Protocol: Radioligand Binding Assay for GPCRs

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the GPCR of interest. [7]2. Assay Setup: In a multi-well plate, combine the cell membranes, a specific radioligand for the GPCR, and the test compound (5,7-dimethyl-1H-indole-2-carboxylic acid) at a fixed concentration (e.g., 10 µM).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of radioligand binding by the test compound. A significant inhibition (typically >50%) warrants further investigation with a full dose-response curve to determine the Ki.

Other Important Off-Targets

In addition to kinases and GPCRs, it is prudent to screen for activity against other target classes, including:

  • Ion Channels: Particularly the hERG channel, as inhibition can lead to cardiotoxicity.

  • Nuclear Receptors: To identify potential endocrine-disrupting effects.

  • Transporters: To assess potential drug-drug interactions.

  • Other Enzymes: Such as phosphodiesterases (PDEs) and cytochrome P450s (CYPs).

Commercial services offer standardized panels for screening against these targets. [8]

Synthesizing the Data: A Holistic View of Selectivity

The culmination of this multi-faceted approach is a comprehensive selectivity profile of 5,7-dimethyl-1H-indole-2-carboxylic acid. By integrating the data from biochemical, cellular, and broad off-target screening, researchers can make informed decisions about the compound's potential as a therapeutic candidate. A highly selective compound will exhibit potent on-target activity with minimal off-target interactions at therapeutically relevant concentrations. This detailed understanding of a compound's selectivity is a cornerstone of modern, safety-conscious drug development.

References

  • Finlay, H. J., et al. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor. Journal of Medicinal Chemistry, 55(7), 3036-48. [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Luchini, A., et al. (2020). GPCR-radioligand binding assays. Methods in Molecular Biology, 2127, 139-155. [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Al-Ostoot, F. H., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5678. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489-508. [Link]

  • Hauser, A. S., et al. (2017). Structure, function and drug discovery of GPCR signaling. Nature Reviews Drug Discovery, 16(8), 577-597. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. [Link]

  • Vilar, S., et al. (2018). Ligand-Induced Biased Activation of GPCRs: Recent Advances and New Directions from In Silico Approaches. International Journal of Molecular Sciences, 19(6), 1549. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]

  • Al-Malki, A. L., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2568. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. [Link]

  • Al-Malki, A. L., & Ali, M. R. (2022). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules, 27(19), 6265. [Link]

Sources

Technical Guide: Comparative Profiling of Substituted Indole-2-Carboxylic Acids as Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indole-2-Carboxylate Pharmacophore

The indole-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, distinct from its indole-3-acetic acid (auxin-like) counterparts. Its rigidity and capacity for hydrogen bonding at the C2 position make it an ideal template for designing inhibitors of ATP-dependent enzymes (kinases) and protein-protein interaction modulators (e.g., 14-3-3 proteins).

This guide objectively compares the antiproliferative potency of various substituted indole-2-carboxylic acid derivatives, focusing on 5-substituted , 3-substituted , and amide-linked analogs. Analysis reveals that while the parent scaffold is biologically quiet, specific substitution patterns drive potency into the nanomolar range against resistant cancer lines (e.g., EGFR-T790M mutants).

Structure-Activity Relationship (SAR) Landscape

To understand the comparative data, one must first grasp the rules governing the efficacy of these derivatives. The biological activity is not random but follows specific electronic and steric requirements.

Key SAR Drivers:
  • C5-Substitution (Electronic Modulation): Electron-withdrawing groups (Cl, F, Br) at C5 significantly enhance lipophilicity and metabolic stability. This position often projects into the hydrophobic pocket of kinase domains (e.g., EGFR).

  • C3-Substitution (Steric Lock): Small alkyl groups (Methyl, Ethyl) at C3 restrict the rotation of the C2-carbonyl, locking the molecule in a bioactive conformation.

  • C2-Carboxamide Linker: Converting the acid to an amide (carboxamide) allows for the introduction of "tails" (e.g., phenethylamines) that can reach solvent-exposed regions or secondary binding pockets.

Visualization: SAR Logic Map

SAR_Logic IndoleCore Indole-2-Carboxylic Acid Core C5_Pos C5 Position (Hydrophobic Interaction) IndoleCore->C5_Pos C3_Pos C3 Position (Conformational Lock) IndoleCore->C3_Pos C2_Pos C2 Carboxyl/Amide (H-Bond Acceptor) IndoleCore->C2_Pos C5_Mods Halogens (Cl, F) Enhance Potency C5_Pos->C5_Mods Optimizes C3_Mods Methyl/Ethyl Prevent Rotation C3_Pos->C3_Mods Stabilizes C2_Mods Amide Linkers Target Specificity C2_Pos->C2_Mods Expands

Caption: SAR map illustrating critical substitution zones. C5 modulates electronics, C3 locks conformation, and C2 dictates target specificity.

Comparative Efficacy Data

The following tables compare specific derivative classes against standard care drugs (Erlotinib, Doxorubicin). Data is synthesized from recent high-impact studies focusing on kinase inhibition and apoptosis induction.

Class A: Dual EGFR/CDK2 Inhibitors (5-Substituted Indole-2-Carboxamides)

Target:[1] Breast Cancer (MCF-7) and Lung Cancer (A549).[2][3][4] Mechanism: Simultaneous inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[1]

Compound IDSubstitution PatternIC50 (EGFR) [nM]IC50 (CDK2) [nM]GI50 (MCF-7) [µM]Ref
5c 5-Cl, 3-Ethyl, N-phenethyl85 ± 646 ± 50.042[1]
5g 5-F, 3-Ethyl, N-phenethyl92 ± 733 ± 40.037[1]
Erlotinib (Standard Control)80 ± 5>10000.033[1]
Doxorubicin (Standard Control)N/AN/A1.10[1]

Insight: Compounds 5c and 5g demonstrate nanomolar potency comparable to Erlotinib but offer a broader mechanism by also inhibiting CDK2, potentially reducing resistance development.

Class B: BRAF V600E Inhibitors (5-Chloro-Indole-2-Carboxylates)

Target: Melanoma (LOX-IMVI) and Colorectal Cancer. Mechanism: Targeting the BRAF V600E mutation common in resistant melanomas.

Compound IDR-Group (Amide Linker)IC50 (BRAF V600E) [nM]GI50 (LOX-IMVI) [µM]Selectivity IndexRef
3e m-piperidinyl-phenyl960.96High[2]
3b p-pyrrolidinyl-phenyl1021.12Moderate[2]
Staurosporine (Broad Kinase Inhibitor)< 107.10Low (Toxic)[2]

Insight: While less potent than Staurosporine on the enzyme level, 3e is significantly more effective in cellular assays (GI50 0.96 µM vs 7.10 µM), suggesting better cellular uptake or stability.

Mechanism of Action: The Signaling Blockade

The most potent indole-2-carboxylic acid derivatives do not act as simple DNA intercalators. Instead, they function as multi-target kinase inhibitors.

Primary Pathway: Dual EGFR/CDK2 Blockade[1]
  • EGFR Inhibition: The indole moiety binds to the ATP-binding pocket of EGFR, preventing autophosphorylation. This shuts down the MAPK/ERK downstream signaling, halting proliferation signals.

  • CDK2 Inhibition: By simultaneously blocking CDK2, the cell cycle is arrested at the G1/S checkpoint, preventing DNA replication.

  • Apoptosis Trigger: The blockade leads to an increase in Bax (pro-apoptotic) and a decrease in Bcl-2 (anti-apoptotic), causing Cytochrome C release and Caspase cascade activation.

Visualization: Dual Inhibition Pathway

Mechanism EGFR EGFR (Receptor) MAPK MAPK/ERK Pathway EGFR->MAPK CDK2 CDK2 (Cell Cycle) G1S G1/S Transition CDK2->G1S Indole Indole-2-Carboxamide (Inhibitor) Indole->EGFR Blocks ATP Pocket Indole->CDK2 Inhibits Activity Apoptosis Apoptosis (Caspase 3/9) Indole->Apoptosis Induces (via Bax/Bcl-2) Proliferation Cell Proliferation MAPK->Proliferation G1S->Proliferation

Caption: Dual inhibition mechanism. The indole derivative blocks both EGFR signaling and CDK2 cell cycle progression, forcing the cell into apoptosis.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating these specific derivatives.

Protocol A: Synthesis of Indole-2-Carboxamides (Amide Coupling)

Causality: Direct reaction of the acid with amines is slow; activation with EDCI/HOBt prevents racemization and improves yield.

  • Activation: Dissolve substituted indole-2-carboxylic acid (1.0 eq) in dry DMF. Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 min to form the active ester.

  • Coupling: Add the target amine (e.g., phenethylamine) (1.0 eq) and DIPEA (2.0 eq).

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours (monitor via TLC).

  • Workup: Pour into ice water. If precipitate forms, filter and wash with 5% HCl and NaHCO3. If oil forms, extract with EtOAc.

  • Purification: Recrystallize from Ethanol/Water or use Column Chromatography (Hexane/EtOAc).

Protocol B: MTT Antiproliferative Assay

Self-Validation: Always include a "Media Only" blank and a "Positive Control" (e.g., Doxorubicin) to validate cell health and assay sensitivity.

  • Seeding: Seed cancer cells (MCF-7, A549) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add compounds at serial dilutions (0.01 – 100 µM) in DMSO (final DMSO < 0.1%).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.

  • Solubilization: Aspirate media carefully. Dissolve formazan crystals in 150 µL DMSO.

  • Readout: Measure absorbance at 570 nm (reference 630 nm). Calculate IC50 using non-linear regression (GraphPad Prism).

Visualization: Experimental Workflow

Workflow Synth Synthesis (EDCI Coupling) Purify Purification (Recrystallization) Synth->Purify Assay MTT Assay (72h Exposure) Purify->Assay Analysis Data Analysis (IC50 Calculation) Assay->Analysis

Caption: Linear workflow from chemical synthesis to biological validation.

References

  • Discovery of new 5-substituted-indole-2-carboxamides as dual EGFR/CDK2 inhibitors. RSC Medicinal Chemistry.

  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate Derivatives. MDPI Pharmaceuticals.

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Activity. PubMed Central.

  • Indole derivatives as anticancer agents: A mechanistic approach. Bentham Science.

Sources

A Comparative Guide to Validating the Purity of Synthesized 5,7-dimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a synthesized compound's purity and identity is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of 5,7-dimethyl-1H-indole-2-carboxylic acid, a key building block in various pharmaceutical endeavors. We will delve into the causality behind experimental choices, presenting self-validating protocols and grounding our discussion in authoritative standards.

Introduction: The Significance of Purity in Drug Discovery

5,7-dimethyl-1H-indole-2-carboxylic acid is a crucial intermediate in the synthesis of a variety of biologically active molecules.[1][2] Impurities, even in minute quantities, can drastically alter the pharmacological and toxicological profile of a final drug candidate, leading to misleading experimental results and potential safety concerns. Therefore, a multi-pronged analytical approach is not just recommended but essential to ensure the fidelity of the synthesized material.

This guide will compare and contrast the primary analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Melting Point Analysis. We will provide detailed, field-proven protocols and interpretative guidance to empower researchers to confidently assess the purity of their synthesized 5,7-dimethyl-1H-indole-2-carboxylic acid.

Synthesis of 5,7-dimethyl-1H-indole-2-carboxylic Acid: A Brief Overview

The most common and efficient method for the synthesis of indole-2-carboxylic acids is the Fischer indole synthesis .[3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a substituted phenylhydrazine with a pyruvate derivative. In the case of 5,7-dimethyl-1H-indole-2-carboxylic acid, the likely precursors are (2,4-dimethylphenyl)hydrazine and pyruvic acid.

Synthesis 2,4-dimethylphenylhydrazine 2,4-dimethylphenylhydrazine Intermediate Hydrazone Intermediate 2,4-dimethylphenylhydrazine->Intermediate Condensation Pyruvic_acid Pyruvic acid Pyruvic_acid->Intermediate Product 5,7-dimethyl-1H-indole-2-carboxylic acid Intermediate->Product Acid-catalyzed cyclization

Figure 1: A simplified workflow of the Fischer indole synthesis for 5,7-dimethyl-1H-indole-2-carboxylic acid.

Given this synthetic route, potential impurities could include unreacted starting materials, the hydrazone intermediate, and regioisomers formed from incomplete cyclization or side reactions.

Orthogonal Analytical Approaches for Purity Validation

A robust purity assessment relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are employed. This minimizes the risk of an impurity co-eluting or being otherwise masked by the main compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the gold standard for quantitative purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility. A well-developed HPLC method can separate the target compound from its impurities, allowing for their detection and quantification.

This protocol is based on established methods for similar indole derivatives and adheres to the principles outlined in USP General Chapter <621> on Chromatography.[4][5]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (based on the indole chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

The use of a C18 column provides a non-polar stationary phase, which effectively retains the relatively non-polar indole derivative. The gradient elution from a highly aqueous mobile phase to a high organic content allows for the separation of compounds with a wide range of polarities. TFA is added to the mobile phase to improve peak shape by suppressing the ionization of the carboxylic acid group and any basic impurities. The detection wavelength of 275 nm is chosen to maximize the sensitivity for the indole nucleus.

According to ICH Q3A(R2) guidelines, impurities should be reported and identified at levels above 0.10%.[6] The peak area of the main compound should be compared to the total area of all peaks in the chromatogram to determine the purity.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Dissolve Dissolve sample in diluent Inject Inject onto C18 column Dissolve->Inject Elute Gradient Elution (Water/Acetonitrile/TFA) Inject->Elute Detect UV Detection at 275 nm Elute->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Figure 2: Workflow for HPLC purity analysis.

NMR Spectroscopy: The Gold Standard for Structural Elucidation

While HPLC is excellent for quantification, NMR spectroscopy provides detailed structural information, confirming the identity of the main component and potentially identifying impurities.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for indole-2-carboxylic acids.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum. The expected signals for 5,7-dimethyl-1H-indole-2-carboxylic acid would include:

    • A singlet for the indole N-H proton (typically downfield, >11 ppm).

    • A singlet for the C3-H proton.

    • Two singlets for the aromatic protons at C4 and C6.

    • Two singlets for the two methyl groups at C5 and C7.

    • A broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will confirm the number of unique carbon atoms and their chemical environment.

The chemical shifts and coupling patterns in the ¹H NMR spectrum are highly diagnostic of the substitution pattern on the indole ring. The absence of unexpected signals is a strong indicator of high purity. The presence of minor peaks can suggest impurities, and their integration relative to the main compound's signals can provide a semi-quantitative estimate of their levels. ¹³C NMR provides complementary information, and the number of observed signals should match the number of carbons in the expected structure.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry provides the exact molecular weight of the synthesized compound, offering definitive confirmation of its elemental composition.

  • Ionization Mode: Negative ion mode is preferred for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions. Positive ion mode can also be used, which would likely show the [M+H]⁺ ion.

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile and infuse it into the mass spectrometer.

The expected exact mass for 5,7-dimethyl-1H-indole-2-carboxylic acid (C₁₁H₁₁NO₂) is 189.0790 g/mol . Observing a prominent ion corresponding to this mass (or [M-H]⁻ at m/z 188.0717 or [M+H]⁺ at m/z 190.0863) with high accuracy (typically within 5 ppm) provides strong evidence for the compound's identity. The absence of other significant ions in the spectrum is indicative of high purity.

Melting Point Analysis: A Classic Indicator of Purity

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities typically depress and broaden the melting point range.

  • Instrumentation: A standard capillary melting point apparatus.

  • Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube.

  • Procedure: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

Comparative Summary of Analytical Techniques

Technique Primary Purpose Advantages Limitations
HPLC Quantitative PurityHigh resolution, high sensitivity, quantitativeRequires method development, may not detect non-UV active impurities
NMR Structural ConfirmationProvides detailed structural information, can identify unknown impuritiesLower sensitivity than MS, semi-quantitative for impurities
MS Molecular Weight ConfirmationHigh sensitivity, provides exact massProvides limited structural information, quantification can be challenging
Melting Point Purity IndicationSimple, rapid, inexpensiveNot quantitative, requires a crystalline solid, not specific

Conclusion: A Holistic Approach to Purity Validation

Validating the purity of a synthesized compound like 5,7-dimethyl-1H-indole-2-carboxylic acid is a critical step in the drug discovery and development process. No single analytical technique is sufficient to provide a complete picture. A combination of orthogonal methods, as outlined in this guide, provides a self-validating system that ensures the identity, purity, and quality of the synthesized material.

By integrating the quantitative power of HPLC with the structural insights from NMR, the definitive mass confirmation from MS, and the classic purity indication from melting point analysis, researchers can have a high degree of confidence in their results. Grounding these experimental choices and interpretations in authoritative guidelines from bodies like the ICH and USP further strengthens the scientific integrity of the work.

References

  • de Oliveira, R. G., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link][1][2]

  • Google Patents. (2011). Synthetic method of indole-2-carboxylic acid. CN102020600A.
  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Naik, N., et al. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 3(2), 214-219.
  • NIST. (n.d.). Indole-2-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pharmacia. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 433-439.
  • United States Pharmacopeia. (n.d.).
  • European Medicines Agency. (2006). ICH Topic Q3B (R2) Impurities in New Drug Products.
  • International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). [Link][6]

  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition.
  • Refubium. (2017). INNOVATIVE HPLC METHOD DESIGN (DEVELOPMENT & UNDERSTANDING) WITHIN THE PHARMACEUTICAL LIFECYCLE. [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 5,7-dimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to ensure that cutting-edge research is conducted not only effectively but also safely. The proper management of chemical waste is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the disposal of 5,7-dimethyl-1H-indole-2-carboxylic acid, grounding procedural steps in the principles of chemical safety and regulatory compliance. While this compound is not classified as acutely toxic, its potential for irritation and the general nature of indole derivatives necessitate a cautious and systematic approach to its disposal.

This document is intended for researchers, scientists, and drug development professionals. It is imperative to remember that these are general guidelines; you must always consult your institution's specific Environmental Health and Safety (EHS) protocols and the most current Safety Data Sheet (SDS) for the compound before handling or disposal.

Hazard Assessment and Rationale for Segregated Disposal

The primary hazards associated with similar indole carboxylic acids are:

  • Skin Corrosion/Irritation (Category 2) [1][2]

  • Serious Eye Damage/Eye Irritation (Category 2) [1][2]

  • Specific target organ toxicity — single exposure (Category 3), primarily affecting the respiratory system [1][2]

  • Harmful if swallowed or in contact with skin [2][3]

These classifications mandate that 5,7-dimethyl-1H-indole-2-carboxylic acid cannot be disposed of as common trash or via the sewer system.[4][5] The compound must be treated as regulated hazardous waste to prevent skin and eye injuries to personnel and to avoid environmental contamination.

Hazard ClassificationCategoryPrimary ConcernSource
Skin Corrosion/Irritation2Causes skin irritation upon contact.[1][2]
Serious Eye Damage/Irritation2Causes serious eye irritation.[1][2]
Acute Oral Toxicity4Harmful if swallowed.[2]
STOT (Single Exposure)3May cause respiratory irritation.[1][2]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps from the point of waste generation to its final collection by EHS or a licensed contractor. The causality behind each step is explained to foster a deeper understanding of the safety principles at play.

Step 1: Immediate Segregation at the Point of Generation

Why: To prevent unintentional mixing with incompatible chemicals and to ensure the waste stream is correctly identified from the very beginning.[6][7] Cross-contamination can lead to dangerous reactions or complicate the disposal process, increasing costs and risks.

Procedure:

  • Designate a specific, clearly marked waste container for 5,7-dimethyl-1H-indole-2-carboxylic acid and materials contaminated with it.

  • This container should be located in the immediate vicinity of the work area, often referred to as a Satellite Accumulation Area (SAA).[6][8]

  • Never mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.[7]

Step 2: Container Selection and Management

Why: The integrity of the waste container is paramount to prevent leaks and spills. The container material must be compatible with the chemical waste to avoid degradation.[9][10]

Procedure:

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. Plastic is often preferred to minimize the risk of breakage.[4][8] Do not use metal containers for acidic compounds.[6][9]

  • Ensure Good Condition: The container must be clean, dry, and free from any external contamination.[10]

  • Keep Containers Closed: The container must remain tightly sealed at all times, except when you are actively adding waste.[8][10] This is a critical EPA regulation to prevent the release of vapors and to avoid spills.[5]

  • Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for expansion and to prevent spills when handling.[9]

Step 3: Comprehensive and Compliant Labeling

Why: Accurate labeling is a legal requirement and is essential for the safety of everyone who will handle the container.[4][6] EHS personnel rely on this information to segregate, transport, and dispose of the waste correctly. Incomplete or incorrect labeling is a common and serious compliance violation.

Procedure:

  • Obtain an official hazardous waste tag from your institution's EHS department.[4]

  • Fill out the tag completely and legibly at the time you first add waste to the container.

  • The label must include:

    • The full, unabbreviated chemical name: "5,7-dimethyl-1H-indole-2-carboxylic Acid".[4]

    • The approximate concentration and quantity.

    • The date of waste generation (the date the first drop of waste entered the container).[4]

    • The name of the Principal Investigator and the specific laboratory location (building and room number).[4]

    • A clear indication of the hazards (e.g., "Irritant," "Harmful").

Step 4: Safe Storage and Accumulation

Why: Proper storage within the lab minimizes the risk of exposure or spills and ensures compliance with regulations regarding the maximum allowable volume of waste.

Procedure:

  • Store in a Designated SAA: Keep the labeled waste container in your designated Satellite Accumulation Area. This area should be under the direct control of laboratory personnel and away from general traffic.[6][8]

  • Use Secondary Containment: Place the waste container inside a larger, chemically resistant tub or bin. This secondary containment will capture any potential leaks or spills from the primary container.[9]

  • Segregate Incompatibles: Ensure the SAA is organized to keep incompatible waste types physically separated. For example, acids should be stored separately from bases and oxidizers.[6]

Step 5: Arranging for Final Disposal

Why: Hazardous waste must be disposed of through a licensed and regulated process.[11] Your institution's EHS department is responsible for managing this final step.

Procedure:

  • Once the waste container is full (or within the time limit specified by your institution, often 90 days to one year), submit a request for waste pickup to your EHS office.[9][12]

  • Do not allow waste to accumulate beyond the regulatory limits (typically a maximum of 55 gallons of total hazardous waste per SAA).[8]

  • Ensure a clear and safe path for EHS personnel to access and remove the waste container.

Disposal Decision Workflow

The following diagram illustrates the logical steps for handling waste generated from work with 5,7-dimethyl-1H-indole-2-carboxylic acid.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Disposal start Waste Generated (Solid, Liquid, or Contaminated Material) is_solid Solid Waste? (e.g., powder, contaminated weigh paper) start->is_solid is_liquid Liquid Waste? (e.g., solutions, filtrates) is_solid->is_liquid No solid_container Place in designated SOLID waste container. is_solid->solid_container Yes is_ppe Contaminated PPE? (e.g., gloves, absorbent pads) is_liquid->is_ppe No liquid_container Place in designated LIQUID waste container. is_liquid->liquid_container Yes ppe_container Double-bag and place in SOLID waste container. is_ppe->ppe_container Yes label_step Ensure container is properly labeled with a complete Hazardous Waste Tag. solid_container->label_step liquid_container->label_step ppe_container->label_step store Store sealed container in secondary containment within the Satellite Accumulation Area (SAA). label_step->store request_pickup Request pickup from EHS when container is full or before storage time limit expires. store->request_pickup

Caption: Workflow for the proper disposal of 5,7-dimethyl-1H-indole-2-carboxylic acid.

References

  • Fisher Scientific. (2024, April 1). Safety Data Sheet for 5,6-Dimethoxyindole-2-carboxylic acid.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet for (S)-(-)-Indoline-2-carboxylic acid.
  • Environmental Health and Safety, Iowa State University. How to Dispose of Chemical Waste. Retrieved from [Link]

  • Ohio Environmental Protection Agency. (2025, July). Managing Hazardous Waste Generated in Laboratories. Retrieved from [Link]

  • Fluorochem. (2024, December 19). Safety Data Sheet for 1,7-dimethyl-1H-indole-3-carboxylic acid.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet for 1H-Indole-2-carboxylic acid.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Sigma-Aldrich. (2025, October 16). Safety Data Sheet for Indole.
  • University of Pennsylvania, Environmental Health & Radiation Safety. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center, Office of Clinical and Research Safety. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Google Patents. CN104151226A - Extracting recycle method of indole from indole synthesis waste water.
  • Purdue University Engineering. Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Frontiers in Microbiology. (2018, November 1). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Retrieved from [Link]

Sources

Navigating the Safe Handling of 5,7-dimethyl-1H-indole-2-carboxylic Acid: A Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. As research into novel indole derivatives like 5,7-dimethyl-1H-indole-2-carboxylic acid progresses, a thorough understanding of safe handling practices is paramount. This guide provides essential, immediate safety and logistical information, focusing on the appropriate Personal Protective Equipment (PPE) and operational protocols to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Assessment: Understanding the Risks

Anticipated Hazards:

  • Oral Toxicity: Harmful if ingested.[1][3]

  • Dermal Toxicity: Harmful or toxic upon skin contact.[1][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory tract irritation, especially as a fine powder.[2]

  • Aquatic Toxicity: Some indole derivatives are very toxic to aquatic life.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling 5,7-dimethyl-1H-indole-2-carboxylic acid, particularly in its powdered form.[4] The following table outlines the recommended PPE for various laboratory operations.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Powder) Safety glasses with side shields or chemical splash goggles.[3][5] A face shield may be necessary for larger quantities.[4][5]Chemical-resistant gloves (e.g., Nitrile).[6] Double gloving is recommended.Fully buttoned laboratory coat.[5]A NIOSH-approved respirator (e.g., N95) is recommended to prevent inhalation of fine particles.[4]
Dissolving in Solvents Chemical splash goggles.[3][5]Chemical-resistant gloves (e.g., Nitrile). Ensure glove material is compatible with the solvent used.Chemical-resistant apron over a laboratory coat.Work should be performed in a certified chemical fume hood.
Running Reactions and Work-up Chemical splash goggles.[3][5]Chemical-resistant gloves appropriate for all chemicals in the procedure.Laboratory coat.All operations should be conducted within a chemical fume hood.
Handling Waste Chemical splash goggles.[3][5]Chemical-resistant gloves.Laboratory coat.Not generally required if handling sealed waste containers.

Causality of PPE Choices:

  • Eye Protection: The carboxylic acid functionality and the potential for fine dust necessitate robust eye protection to prevent serious irritation or damage.[2][3]

  • Hand Protection: Indole derivatives can be absorbed through the skin, making impermeable gloves essential to prevent systemic toxicity.[1]

  • Body Protection: A lab coat prevents contamination of personal clothing and skin.[5]

  • Respiratory Protection: Fine powders can be easily aerosolized and inhaled, leading to respiratory irritation.[4] A respirator minimizes this risk during powder handling.

Operational and Disposal Plans: A Step-by-Step Approach

Safe Handling and Storage Workflow

The following workflow diagram illustrates the critical steps for safely handling 5,7-dimethyl-1H-indole-2-carboxylic acid from receipt to storage.

cluster_receiving Receiving and Inspection cluster_storage Storage cluster_handling Handling cluster_cleanup Post-Handling receive Receive Chemical inspect Inspect Container for Damage receive->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store log Log in Chemical Inventory store->log don_ppe Don Appropriate PPE log->don_ppe fume_hood Work in a Fume Hood don_ppe->fume_hood weigh Weigh Required Amount fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve clean Clean Work Area dissolve->clean doff_ppe Doff and Dispose of PPE Properly clean->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for Safe Handling of 5,7-dimethyl-1H-indole-2-carboxylic Acid.

Storage Recommendations:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][7]

  • Keep away from strong oxidizing agents and bases.[3]

  • Protect from light, as some indole compounds are light-sensitive.[8]

Spill Management Protocol

In the event of a spill, a calm and methodical response is crucial.

For a Small Spill (Solid):

  • Evacuate: Alert others in the immediate area.

  • PPE: Don appropriate PPE, including a respirator.

  • Contain: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust generation.[9]

  • Collect: Carefully sweep the material into a designated waste container.[9] Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.[9]

For a Large Spill:

  • Evacuate the laboratory immediately and alert your supervisor and institutional safety office.

  • Prevent entry to the contaminated area.

  • Await the arrival of trained emergency personnel.

Disposal Plan

All waste containing 5,7-dimethyl-1H-indole-2-carboxylic acid, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[1][9]

  • Labeling: Ensure all waste containers are clearly labeled with the chemical name and associated hazards.[10]

  • Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[1]

  • Collection: Follow your institution's procedures for hazardous waste pickup.

Emergency Procedures: Immediate Actions are Critical

Exposure Response

The following flowchart outlines the immediate steps to take in case of accidental exposure.

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Exposure Occurs remove_clothing Remove Contaminated Clothing exposure->remove_clothing flush_eyes Flush with Eyewash for 15 min exposure->flush_eyes fresh_air Move to Fresh Air exposure->fresh_air rinse_mouth Rinse Mouth with Water exposure->rinse_mouth flush_skin Flush with Water for 15 min remove_clothing->flush_skin seek_medical_skin Seek Medical Attention flush_skin->seek_medical_skin remove_lenses Remove Contact Lenses (if present) flush_eyes->remove_lenses seek_medical_eye Seek Immediate Medical Attention remove_lenses->seek_medical_eye seek_medical_inhalation Seek Medical Attention fresh_air->seek_medical_inhalation do_not_vomit Do NOT Induce Vomiting rinse_mouth->do_not_vomit seek_medical_ingestion Seek Immediate Medical Attention do_not_vomit->seek_medical_ingestion

Caption: Emergency Response Flowchart for Exposure Incidents.

Detailed First-Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing.[10] Flush the affected area with copious amounts of water for at least 15 minutes.[11] Seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[3] If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.

By adhering to these stringent safety protocols, researchers can confidently work with 5,7-dimethyl-1H-indole-2-carboxylic acid, minimizing personal risk and ensuring a safe and productive laboratory environment.

References

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

  • Indole Detection Reagent. (n.d.).
  • Neogen. (2019, October 30). Kovac's Indole Reagent, Safety Data Sheet, English. Retrieved from [Link]

  • JoVE. (2017, July 14). Proper Use of Personal Protective Equipment PPE. Retrieved from [Link]

  • SAFETY D
  • Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • National Purity. (2022, June 8). Powder Coating Safety and Regulations. Retrieved from [Link]

  • Neogen. (2024, May 17). Kovac's Indole Reagent, Safety Data Sheet, English. Retrieved from [Link]

  • Remel. (n.d.). Indole (Kovacs').
  • Microbe Notes. (2022, August 10). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Retrieved from [Link]

  • Carl ROTH. (n.d.).
  • American Society for Microbiology. (2009, December 8). Indole Test Protocol.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.